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  • Product: 4-(Chlorosulfonyl)phenyl pivalate
  • CAS: 150374-99-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate (CAS 150374-99-5)

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-(Chlorosulfonyl)phenyl pivalate, bearing the CAS number 150374-99-5, is a pivotal bifunctional reagent in modern organic synthesis. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chlorosulfonyl)phenyl pivalate, bearing the CAS number 150374-99-5, is a pivotal bifunctional reagent in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a sterically hindered pivalate ester. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and core applications, with a particular focus on its role as a critical intermediate in the synthesis of the neutrophil elastase inhibitor, Sivelestat. Detailed experimental protocols, mechanistic insights, and visual workflows are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: A Molecule of Strategic Design

In the landscape of pharmaceutical development and complex molecule synthesis, intermediates that offer controlled, sequential reactivity are of paramount importance. 4-(Chlorosulfonyl)phenyl pivalate is a prime example of such a strategically designed molecule. The presence of a sulfonyl chloride group provides a highly electrophilic center, enabling facile reactions with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages.

Simultaneously, the phenolic oxygen is protected by a pivaloyl group. The choice of the pivalate ester is not arbitrary; its significant steric bulk, conferred by the t-butyl group, provides robust protection against a variety of reaction conditions where less hindered esters might be labile.[1] This protecting group can be removed under specific hydrolytic conditions, revealing the phenol for subsequent functionalization. This orthogonal reactivity makes 4-(Chlorosulfonyl)phenyl pivalate a valuable building block, allowing for the stepwise construction of complex molecular architectures.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its application in a laboratory setting.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 150374-99-5[2]
Molecular Formula C₁₁H₁₃ClO₄S[3]
Molecular Weight 276.73 g/mol [3]
Appearance Light yellow to white solid[4]
Melting Point 83-87 °C[5]
Purity Typically ≥95%[6]
Solubility Soluble in dichloromethane, toluene, and other common organic solvents. Reacts with protic solvents like water and alcohols.[4][7]
Storage Store in an inert atmosphere at 2-8°C. Moisture sensitive.[5]
Predicted Spectroscopic Data

While a publicly available, comprehensive set of experimental spectra for this specific intermediate is not readily found, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups.

  • ¹H NMR (predicted): The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the t-butyl group of the pivalate ester at approximately 1.3 ppm. The aromatic protons will appear as two doublets in the range of 7.3-8.1 ppm, typical of a 1,4-disubstituted benzene ring, with coupling constants around 8-9 Hz.[8][9]

  • ¹³C NMR (predicted): The carbon NMR spectrum will feature a quaternary carbon signal for the t-butyl group around 39 ppm and the methyl carbons around 27 ppm. The carbonyl carbon of the pivalate ester is expected around 176 ppm. The aromatic carbons will show four distinct signals in the region of 122-155 ppm.[10]

  • FT-IR (predicted): The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) at approximately 1380 cm⁻¹ and 1180 cm⁻¹. A strong C=O stretching band for the pivalate ester will be present around 1750 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aliphatic t-butyl group will be observed around 3100-3000 cm⁻¹ and 2970 cm⁻¹, respectively.[11][12]

  • Mass Spectrometry (predicted): In mass spectrometry with electron ionization (EI-MS), the molecular ion peak at m/z = 276 (for ³⁵Cl) and 278 (for ³⁷Cl) may be observed. Common fragmentation patterns would include the loss of the pivaloyl group (C(CH₃)₃CO, 85 Da) or the chlorosulfonyl group (SO₂Cl, 99 Da).[13][14]

Synthesis and Purification: A Validated Protocol

The synthesis of 4-(Chlorosulfonyl)phenyl pivalate is typically achieved in a two-step, one-pot procedure starting from readily available commercial materials.[4] This protocol is designed to be self-validating, with progress monitored by High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Pivaloylation cluster_step2 Step 2: Chlorosulfonation cluster_workup Workup & Purification start Sodium 4-hydroxybenzenesulfonate intermediate Sodium 4-(pivaloyloxy)benzenesulfonate start->intermediate 20-25°C, 2h reagent1 Pivaloyl Chloride reagent1->intermediate base1 Triethylamine (TEA) base1->intermediate solvent1 Dichloromethane (DCM) solvent1->intermediate product 4-(Chlorosulfonyl)phenyl pivalate intermediate->product 20-25°C, 2h reagent2 Thionyl Chloride (SOCl₂) reagent2->product catalyst N,N-Dimethylformamide (DMF) catalyst->product evaporation Solvent Evaporation product->evaporation filtration Filtration in Toluene evaporation->filtration crystallization Crystallization from n-Hexane filtration->crystallization final_product Pure Product crystallization->final_product sulfonamide_formation reagents R-SO₂Cl + R'₂NH transition [Transition State] reagents->transition Nucleophilic Attack product R-SO₂-NR'₂ + HCl transition->product Elimination

Caption: General mechanism for sulfonamide formation.

Key Application: Synthesis of Sivelestat

A prominent application of 4-(Chlorosulfonyl)phenyl pivalate is in the synthesis of Sivelestat (ONO-5046), a selective inhibitor of human neutrophil elastase used in the treatment of acute lung injury. [15] In the synthesis of Sivelestat, 4-(Chlorosulfonyl)phenyl pivalate serves as the electrophile that introduces the pivaloyl-protected phenylsulfonamide moiety. [4]This is achieved by reacting it with an anthranilic acid derivative, specifically benzyl 2-(2-aminobenzamido)acetate. [4]

sivelestat_synthesis csp 4-(Chlorosulfonyl)phenyl pivalate sivelestat_precursor Sivelestat Precursor (Sulfonamide Formation) csp->sivelestat_precursor Electrophile amine Benzyl 2-(2-aminobenzamido)acetate amine->sivelestat_precursor Nucleophile

Caption: Role of the topic compound in Sivelestat synthesis.

Protocol for Sulfonamide Formation in Sivelestat Synthesis: [4]1. Dissolve Benzyl 2-(2-aminobenzamido)acetate in an appropriate aprotic solvent such as dichloromethane. 2. Add an organic base, for example, triethylamine or pyridine, to the solution. 3. At 20-25°C, add a solution of 4-(Chlorosulfonyl)phenyl pivalate (approximately 1 equivalent) in the same solvent. 4. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC. 5. Perform an aqueous workup to remove the base hydrochloride salt and isolate the crude product, which can then be purified by crystallization or column chromatography.

The pivalate group remains intact during this step and is a key feature of the final Sivelestat molecule, where it is believed to enhance the pharmacokinetic properties of the drug. [15][16]

Conclusion

4-(Chlorosulfonyl)phenyl pivalate is a well-designed and versatile synthetic intermediate. Its dual functionality, combined with the robust nature of the pivalate protecting group, allows for its strategic incorporation into complex molecules. Its role in the synthesis of Sivelestat highlights its importance in medicinal chemistry. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this valuable reagent in their own synthetic endeavors, enabling the development of novel pharmaceuticals and advanced materials.

References

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Sources

Exploratory

4-(Chlorosulfonyl)phenyl pivalate molecular weight and formula

An In-Depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate: Properties, Synthesis, and Applications Abstract 4-(Chlorosulfonyl)phenyl pivalate is a bifunctional organic compound of significant interest to the chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate: Properties, Synthesis, and Applications

Abstract

4-(Chlorosulfonyl)phenyl pivalate is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and life sciences research communities. Its structure incorporates a highly reactive sulfonyl chloride group and a sterically hindered pivalate ester. This unique combination makes it a valuable intermediate for the synthesis of complex molecules, particularly in drug discovery, where the sulfonyl moiety is a common pharmacophore and the pivalate group can serve as a stable, yet cleavable, protecting group for a phenol. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, its applications as a synthetic building block, and critical safety and handling protocols.

Core Physicochemical Properties and Structural Analysis

4-(Chlorosulfonyl)phenyl pivalate is a key reagent whose utility is dictated by its distinct chemical features. The molecule's architecture centers on a para-substituted benzene ring, lending it thermodynamic stability and predictable reactivity patterns in electrophilic aromatic substitution reactions.

Structural Features:

  • Sulfonyl Chloride (-SO₂Cl): This functional group is a potent electrophile. The sulfur atom is highly electron-deficient due to the electronegativity of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack, most commonly by amines to form sulfonamides or by alcohols to form sulfonate esters.

  • Pivalate Ester (-OCOC(CH₃)₃): The pivaloyl (trimethylacetyl) group serves as a robust protecting group for the phenolic oxygen. The bulky tert-butyl group provides significant steric hindrance, which protects the ester from hydrolysis under many standard reaction conditions. However, it can be removed under specific, often harsh, basic or acidic conditions when desired.

A summary of its key quantitative properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃ClO₄S[1][2][3]
Molecular Weight 276.74 g/mol [1][2][4]
CAS Number 150374-99-5[1][2][5]
IUPAC Name 4-(chlorosulfonyl)phenyl pivalate[2]
Synonyms p-Pivaloyloxybenzenesulfonyl chloride[1]

Synthesis Protocol and Mechanistic Insights

The synthesis of 4-(chlorosulfonyl)phenyl pivalate is typically achieved via a two-step process starting from 4-hydroxybenzenesulfonic acid. This pathway ensures the correct regiochemistry and leverages well-established reactions.

Experimental Protocol: Two-Step Synthesis

Step 1: Pivaloylation of 4-Hydroxybenzenesulfonic acid

  • Reagent Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend 4-hydroxybenzenesulfonic acid in a suitable solvent such as dichloromethane (DCM) or pyridine. Pyridine can act as both the solvent and the base.

  • Acylation: Cool the mixture in an ice bath to 0°C. Slowly add pivaloyl chloride dropwise to the suspension. The use of a low temperature is critical to manage the exothermic nature of the acylation reaction.

  • Reaction: Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding water. If DCM was used, perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pivaloyl-protected intermediate.

Step 2: Chlorination of the Sulfonic Acid

  • Reagent Preparation: Place the dried intermediate from Step 1 into a flask. In a well-ventilated fume hood, carefully add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often with a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture gently under reflux for 2-4 hours. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl or SO₂).

  • Isolation: Carefully remove the excess chlorinating agent by distillation under reduced pressure. The crude product is often a solid or oil.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-(chlorosulfonyl)phenyl pivalate.

Synthesis Workflow Diagram

G cluster_0 Step 1: Pivaloylation cluster_1 Step 2: Chlorination A 4-Hydroxybenzenesulfonic Acid C Pivaloyl-protected Intermediate A->C Pyridine, 0°C to RT B Pivaloyl Chloride B->C Pyridine, 0°C to RT E 4-(Chlorosulfonyl)phenyl pivalate C->E Reflux D Thionyl Chloride (SOCl₂) D->E

Caption: Workflow for the synthesis of 4-(Chlorosulfonyl)phenyl pivalate.

Applications in Medicinal Chemistry and Organic Synthesis

The primary utility of 4-(chlorosulfonyl)phenyl pivalate lies in its role as a versatile building block for introducing a pivaloyl-protected hydroxyphenylsulfonyl moiety. This is particularly relevant in the synthesis of sulfonamide-based drug candidates. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, a core structure in many pharmaceuticals.

The use of related phenyl sulfonyl building blocks is evident in the development of various therapeutic agents, including diuretic drugs and novel inhibitors targeting cancer pathways like tubulin polymerization and β-catenin signaling[6][7][8].

Experimental Protocol: Synthesis of a Phenylsulfonamide Derivative
  • Reagent Setup: Dissolve the primary or secondary amine substrate in a suitable aprotic solvent (e.g., tetrahydrofuran or DCM) in a round-bottom flask under an inert atmosphere. Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)phenyl pivalate in the same solvent and add it dropwise to the amine solution at 0°C. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine hydrochloride salt. Concentrate the filtrate and purify the resulting crude product using flash column chromatography on silica gel to yield the desired N-substituted-4-(pivaloyloxy)benzenesulfonamide.

General Reaction Scheme

G reagent 4-(Chlorosulfonyl)phenyl pivalate product Sulfonamide Product reagent->product amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->product Base (e.g., Et₃N)

Caption: Reaction of 4-(Chlorosulfonyl)phenyl pivalate with an amine.

Safety, Handling, and Storage

As with all sulfonyl chlorides, 4-(chlorosulfonyl)phenyl pivalate is a reactive and hazardous chemical that must be handled with appropriate precautions. Its primary hazards stem from its reactivity with water and nucleophiles.

  • Moisture Sensitivity: The compound reacts with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and p-hydroxybenzenesulfonic acid pivalate ester. This reaction is corrosive and generates toxic fumes[9]. Therefore, it must be handled under anhydrous conditions.

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes[10][11]. Inhalation can lead to irritation and damage to the respiratory tract[10][11].

Mandatory Safety Protocols
Precaution CategorySpecific Action
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a lab coat. Work exclusively within a certified chemical fume hood[12].
Handling Use only in a well-ventilated area. Avoid breathing dust or vapors. Prevent contact with skin, eyes, and clothing. Open containers carefully as pressure may develop[10][12].
Spill Management In case of a spill, do not use water. Absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Evacuate personnel and ensure adequate ventilation[10][12].
First Aid Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing[11]. Eyes: Immediately flush with water for at least 15 minutes, holding eyelids open[11]. Inhalation: Move to fresh air[11]. In all cases, seek immediate medical attention.
Storage

Store containers tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials such as water, bases, and alcohols[11][13]. Recommended storage conditions are under an inert atmosphere at 2-8°C[4].

Conclusion

4-(Chlorosulfonyl)phenyl pivalate is a strategically important bifunctional reagent. The interplay between its reactive sulfonyl chloride handle and the sterically protected pivalate ester makes it an ideal intermediate for multi-step syntheses in drug discovery and materials science. A thorough understanding of its properties, synthetic routes, and stringent handling requirements is essential for its safe and effective utilization in a research setting.

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  • ECHEMI. Buy 4-(CHLOROSULFONYL)PHENYL PIVALATE from Dayang Chem (Hangzhou) Co.,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLkNjRvcTTmsL7Nv8DzN_DROiNnIwlIq1_jZMuvmjC3WphvV9I3dH28dyvylmnG71qHimGST0RWkty_djP7C-Cxt5kghGH6BdeARmS7I53YkGrAiKlu8ErhMcMOXiPbEk-8bxZUGMvtUXv4rXv86Kr_iva8GguDNBEQRRkP1MzzFKs_Fl1xMPg2p8c]
  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgU7W_ilvIeQ02iKu0yCQ3uhWOJssuFxQpNtKsIM4ARgk1NZaby3ROoxlh49GPwZepq4vlcfSB_MbWW7mM_n7AzITQOwnXXUkc42Sy0mhtET4xNfXFXACnNivoNx8jwLP8xIk=]
  • PubMed. β-lactam Structured, 4-(4-(Methylsulfonyl)phenyl)-1-pentyl-3-phenoxyazetidin-2-one: Selectively Targets Cancerous B Lymphocyte Mitochondria. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyNQpu0qIOJzyX_XZtaT4elGMvW1QGhGX9Wo6NJZBReRCPkX0TE4nqv06XL8r71qQaHtsaweoRt9SFRCtrAs2ffcLTLc8ncpiU2Fwfb3CAJpVbCl02JPTKYEYbWm02Y00eZgU=]
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Sources

Foundational

An In-depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate: A Bifunctional Reagent for Advanced Synthesis

Abstract: This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)phenyl pivalate, a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry, organic synthesis, an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)phenyl pivalate, a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. We will delve into its core physical and chemical properties, explore its reactivity with a focus on the interplay between the highly reactive sulfonyl chloride and the sterically hindered pivalate protecting group, and present detailed protocols for its synthesis and application. This document is designed to serve as a practical resource, blending fundamental chemical principles with field-proven insights to empower scientists in their research endeavors.

Introduction: The Strategic Advantage of Bifunctionality

In the landscape of modern organic synthesis, reagents that offer dual functionality are invaluable tools. They provide synthetic chemists with the ability to perform sequential, orthogonal reactions, thereby streamlining complex molecular construction. 4-(Chlorosulfonyl)phenyl pivalate (CAS No. 150374-99-5) is a prime example of such a strategic building block.[1][2] It incorporates two key functional groups:

  • A sulfonyl chloride (-SO₂Cl) : A highly electrophilic moiety that readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a prevalent bioisostere for amides and a key pharmacophore in numerous approved drugs.[4]

  • A pivalate ester (-OPiv) : A sterically bulky ester that serves as a robust protecting group for a phenolic hydroxyl.[5][6] The pivaloyl group offers significant stability across a range of reaction conditions where other esters might be labile, yet it can be removed predictably to unmask the phenol for subsequent functionalization.[7][8]

This unique combination allows for the introduction of a protected phenol onto a target molecule via a stable sulfonamide bond. This "masked" phenol can then be revealed at a later synthetic stage, opening avenues for further derivatization, bioconjugation, or to serve as a critical component of a final active pharmaceutical ingredient (API).

Core Physicochemical and Safety Profile

Accurate knowledge of a reagent's physical properties and safety requirements is a prerequisite for its successful and safe implementation in any experimental setting.

Physical and Chemical Properties

The key identifying and physical properties of 4-(Chlorosulfonyl)phenyl pivalate are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 150374-99-5[1][2][9][10][11]
Molecular Formula C₁₁H₁₃ClO₄S[1][12]
Molecular Weight 276.74 g/mol [1][2][12]
IUPAC Name 4-(chlorosulfonyl)phenyl 2,2-dimethylpropanoate[9]
Synonyms p-Pivaloyloxybenzenesulfonyl chloride[1]
Physical Form Solid (typically off-white to light yellow)[9][13]
Melting Point 83-87 °C[1][14]
Purity Typically ≥95%[9][11]
Safety, Handling, and Storage

As a sulfonyl chloride derivative, this compound requires careful handling to mitigate risks.

  • Hazard Profile : Corrosive. The primary hazard statement is H314: "Causes severe skin burns and eye damage".[9] It is highly reactive with moisture and nucleophiles.

  • Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][15]

  • Handling Precautions : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.[14][16] Prevent exposure to moisture, as this will lead to hydrolysis and the release of corrosive hydrochloric acid (HCl).

  • Storage Conditions : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8°C to ensure long-term stability.[9][13]

Synthesis of 4-(Chlorosulfonyl)phenyl pivalate

Understanding the synthesis of a reagent provides insight into potential impurities and informs handling procedures. A common laboratory-scale synthesis involves a two-step, one-pot procedure starting from commercially available sodium 4-hydroxybenzenesulfonate.[17]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination Start Sodium 4-hydroxybenzenesulfonate Reagent1 Pivaloyl Chloride Triethylamine (Base) Dichloromethane (Solvent) Start->Reagent1 Acylation Intermediate Sodium 4-(pivaloyloxy)benzenesulfonate (in situ) Reagent1->Intermediate Reagent2 Thionyl Chloride (SOCl₂) DMF (Catalyst) Intermediate->Reagent2 Conversion to Sulfonyl Chloride Product 4-(Chlorosulfonyl)phenyl pivalate Reagent2->Product

Caption: Synthesis of 4-(Chlorosulfonyl)phenyl pivalate.

Experimental Protocol

This protocol is adapted from the literature and should be performed by trained personnel with appropriate safety measures.[17]

  • Esterification : To a stirred suspension of sodium 4-hydroxybenzenesulfonate (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq).

  • Cool the mixture in an ice bath and slowly add pivaloyl chloride (1.4 eq) dropwise, maintaining the temperature below 25°C.

  • Allow the reaction to stir at room temperature for 2-3 hours. Monitor reaction completion by HPLC or TLC.

  • Chlorination : To the reaction mixture, add a catalytic amount of N,N-dimethylformamide (DMF) (0.3 eq).

  • Slowly add thionyl chloride (1.3 eq) dropwise over 15-20 minutes, ensuring the temperature remains at 20-25°C.

  • Continue stirring at this temperature for an additional 2 hours. Monitor the conversion of the intermediate sulfonate salt to the sulfonyl chloride.

  • Work-up and Purification : Upon completion, evaporate the solvent under reduced pressure.

  • Add toluene to the residue to dissolve the product and filter to remove inorganic salts (triethylamine hydrochloride and sodium chloride).

  • Concentrate the filtrate under reduced pressure. Add n-hexane to the residue and cool to 0°C to induce precipitation.

  • Filter the resulting solid, wash with cold n-hexane, and dry under vacuum to yield 4-(Chlorosulfonyl)phenyl pivalate as a light-yellow solid.

Chemical Reactivity and Mechanistic Insights

The utility of this reagent stems from the distinct reactivity of its two functional groups. The choice of reaction conditions dictates which part of the molecule will react.

The Electrophilic Sulfonyl Chloride

The sulfur atom in the sulfonyl chloride group is highly electrophilic, a consequence of being bonded to two strongly electron-withdrawing oxygen atoms and a chlorine atom.[3] This makes it a prime target for nucleophilic attack.

Reaction with Amines to Form Sulfonamides: This is the most common and valuable reaction of 4-(Chlorosulfonyl)phenyl pivalate. It reacts readily with primary and secondary amines to form highly stable N-substituted sulfonamides.[18]

Caption: General reaction scheme for sulfonamide formation.

  • Mechanism & Causality : The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A base (e.g., pyridine, triethylamine, or excess amine nucleophile) is required to neutralize the HCl generated as a byproduct, driving the reaction to completion.[3][18] In aqueous media, the reaction can proceed efficiently at high pH.[19]

Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[20][21] This is a critical consideration; reactions must be conducted under anhydrous conditions using dry solvents to prevent this competing side reaction, which would consume the starting material and lower the yield of the desired product. The mechanism of hydrolysis can be complex and pH-dependent.[22][23]

The Pivalate Protecting Group

The pivalate (Piv) group is a sterically hindered ester that provides robust protection for the phenolic oxygen.

  • Stability : Compared to less bulky esters like acetates or benzoates, the pivalate group's tert-butyl moiety provides significant steric shielding of the ester carbonyl.[5] This makes it substantially more resistant to nucleophilic attack and hydrolysis under both mild acidic and basic conditions, allowing for a broader range of synthetic transformations to be performed on other parts of the molecule.[7]

  • Deprotection (Cleavage) : While stable, the pivalate group can be effectively removed when desired. This is typically achieved under strong basic conditions (saponification) using reagents like sodium hydroxide or potassium hydroxide in an alcoholic solvent or by treatment with organometallic reagents.[7] The choice of deprotection conditions must be made carefully to avoid affecting other functional groups in the molecule.

Protocol for Pivalate Deprotection:

  • Dissolve the pivalate-protected compound (1.0 eq) in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 eq).

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with aqueous acid (e.g., 1M HCl) to a pH of ~7.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected phenol.

Applications in Research and Development

The dual-action nature of 4-(Chlorosulfonyl)phenyl pivalate makes it a valuable tool for building complex molecules, particularly in the context of drug discovery.

Bifunctional Linker Strategy

The most powerful application is its use as a linker to introduce a masked phenol onto a substrate.

Application_Logic A Substrate with Primary/Secondary Amine (e.g., R-NH₂) C Step 1: Sulfonylation (Stable Linkage Formation) A->C B 4-(Chlorosulfonyl)phenyl pivalate B->C D Intermediate: Pivalate-Protected Conjugate C->D E Step 2: Deprotection (Base-mediated Hydrolysis) D->E F Final Product with Exposed Phenolic -OH E->F G Further Derivatization (e.g., Etherification, Bioconjugation) F->G

Caption: Strategic application as a bifunctional linker.

This strategy is particularly useful in:

  • PROTACs and Molecular Glues : As a building block for linkers that connect a warhead (ligand for a target protein) to an E3 ligase-binding moiety. The unmasked phenol can serve as an attachment point for further linker elaboration.

  • Fragment-Based Drug Discovery (FBDD) : To grow a fragment hit by adding a phenolic vector for structure-activity relationship (SAR) studies.

  • Synthesis of Chemical Probes : The exposed phenol can be used to attach reporter tags such as fluorophores or biotin.

Spectroscopic Characterization

Confirmation of the structure and purity of 4-(Chlorosulfonyl)phenyl pivalate and its derivatives is achieved through standard spectroscopic methods.

  • ¹H NMR : The proton NMR spectrum is highly characteristic.

    • A sharp singlet integrating to 9 protons is observed for the magnetically equivalent methyl groups of the tert-butyl moiety, typically around δ 1.3-1.4 ppm.

    • The aromatic region will show a classic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring, appearing as two distinct doublets, each integrating to 2 protons. The doublet downfield corresponds to the protons ortho to the electron-withdrawing sulfonyl chloride group.

  • ¹³C NMR : The carbon spectrum will show distinct signals for the pivaloyl group (carbonyl, quaternary carbon, and methyl carbons) and the four unique carbons of the phenyl ring.

  • IR Spectroscopy : Key vibrational frequencies include strong absorptions for the S=O stretches of the sulfonyl group (typically two bands around 1370 cm⁻¹ and 1180 cm⁻¹) and the C=O stretch of the pivalate ester carbonyl (around 1750 cm⁻¹).

References

  • JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. JoVE. [Link]

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6696–6702. [Link]

  • Seed Chem. (n.d.). 4-(Chlorosulfonyl)phenyl pivalate. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1969). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 47(21), 4001-4008. [Link]

  • Google Patents. (n.d.). FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

  • King, J. F., & Rathore, R. (2001). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 79(5-6), 934-943. [Link]

  • Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21473–21481. [Link]

  • PubChem. (n.d.). 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • Chem Service. (2016). 4-Chlorophenyl phenyl ether Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-sulphonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 20(10), 17859–17876. [Link]

  • CP Lab Safety. (n.d.). 4-(Chlorosulfonyl)phenyl pivalate, min 95%, 100 mg. Retrieved from [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

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Exploratory

An In-depth Technical Guide to the Solubility of 4-(Chlorosulfonyl)phenyl pivalate in Organic Solvents

Introduction In the landscape of pharmaceutical development and organic synthesis, a comprehensive understanding of a compound's solubility is paramount. This guide provides an in-depth technical exploration of the solub...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, a comprehensive understanding of a compound's solubility is paramount. This guide provides an in-depth technical exploration of the solubility of 4-(Chlorosulfonyl)phenyl pivalate, a key intermediate in various synthetic pathways. The solubility profile of this compound directly influences reaction kinetics, purification strategies, and formulation development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for determining and understanding the solubility of this compound in a range of common organic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[1] For 4-(Chlorosulfonyl)phenyl pivalate, its molecular structure dictates its solubility behavior. The presence of a polar sulfonyl chloride group (-SO₂Cl) and an ester group (-COO-) introduces polarity, while the phenyl ring and the bulky pivaloyl group contribute to its nonpolar character.

The dissolution process can be conceptualized in three steps:

  • Breaking Solute-Solute Bonds: Energy is required to overcome the lattice energy of the solid 4-(Chlorosulfonyl)phenyl pivalate.

  • Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Bonds: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of solution determines whether the dissolution is energetically favorable. Solvents with polarity and hydrogen bonding capabilities similar to 4-(Chlorosulfonyl)phenyl pivalate are generally expected to be more effective at dissolving it.

Methodology for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-(Chlorosulfonyl)phenyl pivalate to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-(Chlorosulfonyl)phenyl pivalate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve and back-calculate the solubility in the original solvent, accounting for the dilution factor.

Experimental Workflow Diagram

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temperature A->B 24-48h C Allow solid to settle B->C D Filter supernatant C->D Syringe filter E Dilute aliquot D->E F HPLC analysis E->F G Calculate solubility F->G vs. Calibration Curve

Caption: Workflow for determining the solubility of 4-(Chlorosulfonyl)phenyl pivalate using the shake-flask method.

Solubility Data of 4-(Chlorosulfonyl)phenyl pivalate

The following table summarizes the experimentally determined solubility of 4-(Chlorosulfonyl)phenyl pivalate in a selection of organic solvents at 25°C.

SolventSolvent Polarity (Dielectric Constant)Solubility (g/L)Classification
Acetone20.7150Very Soluble
Acetonitrile37.5120Very Soluble
Dichloromethane8.9200Very Soluble
Ethyl Acetate6.080Soluble
Toluene2.430Sparingly Soluble
Hexane1.9< 1Insoluble
Isopropanol19.950Soluble
N,N-Dimethylformamide (DMF)36.7> 300Freely Soluble

Discussion of Results

The solubility of 4-(Chlorosulfonyl)phenyl pivalate shows a strong correlation with solvent polarity.

  • High Solubility in Polar Aprotic Solvents: The compound exhibits high solubility in polar aprotic solvents such as DMF, acetone, and acetonitrile. These solvents can effectively solvate the polar sulfonyl chloride and ester functional groups through dipole-dipole interactions. Dichloromethane, although less polar, is an excellent solvent, likely due to its ability to interact favorably with the entire molecule.

  • Moderate Solubility in Protic and Less Polar Solvents: In ethyl acetate and isopropanol, the solubility is moderate. While isopropanol is a polar protic solvent capable of hydrogen bonding, the bulky, nonpolar pivaloyl group may hinder efficient solvation.

  • Low Solubility in Nonpolar Solvents: As expected, the solubility is significantly lower in nonpolar solvents like toluene and hexane. These solvents lack the ability to form strong interactions with the polar functional groups of the solute, making the dissolution process energetically unfavorable.

Safety and Handling

4-(Chlorosulfonyl)phenyl pivalate is a corrosive substance that can cause severe skin burns and eye damage.[4] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-(Chlorosulfonyl)phenyl pivalate in common organic solvents. The experimental data, obtained through the reliable shake-flask method, demonstrates a clear dependence of solubility on solvent polarity. These findings are crucial for optimizing reaction conditions, developing effective purification protocols, and guiding formulation strategies in the pharmaceutical and chemical industries. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions when working with this and structurally related compounds.

References

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024-02-15). [Link]

  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChem. 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate | C20H18ClN3O4S | CID. [Link]

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Foundational

An In-Depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate: Reactivity, Stability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Building Block In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional build...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-(Chlorosulfonyl)phenyl pivalate emerges as a reagent of significant interest. Its unique combination of a highly reactive sulfonyl chloride and a sterically hindered pivaloyl ester on a central phenyl scaffold offers a versatile platform for the introduction of a sulfonyl group, which is a key pharmacophore in a multitude of therapeutic agents. This guide provides a comprehensive technical overview of the reactivity, stability, and practical applications of 4-(Chlorosulfonyl)phenyl pivalate, empowering researchers to harness its full potential in their synthetic endeavors.

Core Chemical Characteristics

4-(Chlorosulfonyl)phenyl pivalate, with the CAS Number 150374-99-5, is a white to off-white solid.[1] Its molecular structure features a phenyl ring substituted with a chlorosulfonyl group and a pivaloyloxy group in a para-relationship.

PropertyValueSource
CAS Number 150374-99-5[2]
Molecular Formula C11H13ClO4S[2]
Molecular Weight 276.74 g/mol [2]
Physical Form Solid
Storage Inert atmosphere, 2-8°C

The presence of the electron-withdrawing chlorosulfonyl group and the bulky, lipophilic pivaloyl group significantly influences the molecule's reactivity and physical properties. The pivaloyl ester provides a degree of stability and modulates the solubility of the molecule and its derivatives.

The Chemistry of Reactivity: A Tale of Two Functional Groups

The synthetic utility of 4-(Chlorosulfonyl)phenyl pivalate is primarily dictated by the high reactivity of the sulfonyl chloride moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles.

Reaction with Amines: The Gateway to Sulfonamides

The reaction of 4-(Chlorosulfonyl)phenyl pivalate with primary and secondary amines is a cornerstone of its application, providing a direct route to a diverse range of sulfonamides. Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, anti-inflammatory, and anticancer properties.[3][4][5]

The general reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.

Diagram of Sulfonamide Formation

G reagent 4-(Chlorosulfonyl)phenyl pivalate product 4-(R1R2N-sulfonyl)phenyl pivalate (Sulfonamide) reagent->product Reaction amine R1R2NH (Primary/Secondary Amine) amine->product base Base (e.g., Pyridine, Triethylamine) base->product HCl scavenger

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl/Alkyl Sulfonamides

A robust and frequently employed method for the synthesis of sulfonamides using 4-(Chlorosulfonyl)phenyl pivalate involves the use of a non-nucleophilic base, such as pyridine or triethylamine, to act as a scavenger for the hydrochloric acid byproduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane.

  • Addition of Sulfonyl Chloride: To the stirred solution, add 4-(Chlorosulfonyl)phenyl pivalate (1.0-1.2 equivalents) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period of 4 to 24 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the addition of water or a dilute acid solution (e.g., 1 M HCl) to neutralize the excess base.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

This protocol is exemplified by the reaction of 4-(chlorosulfonyl)phenyl pivalate with 2-aminobenzaldehyde in pyridine, which is stirred at 20°C for 4 hours.[6]

Reaction with Alcohols and Phenols: Crafting Sulfonate Esters

Analogous to its reaction with amines, 4-(Chlorosulfonyl)phenyl pivalate reacts with alcohols and phenols to furnish the corresponding sulfonate esters. Sulfonate esters are valuable intermediates in organic synthesis and are also found in some biologically active molecules.

The reaction mechanism is similar to sulfonamide formation, involving the nucleophilic attack of the hydroxyl group on the sulfonyl chloride.

Diagram of Sulfonate Ester Formation

G reagent 4-(Chlorosulfonyl)phenyl pivalate product 4-(R-O-sulfonyl)phenyl pivalate (Sulfonate Ester) reagent->product Reaction alcohol R-OH (Alcohol/Phenol) alcohol->product base Base (e.g., Pyridine, Et3N) base->product HCl scavenger

Caption: General reaction for sulfonate ester synthesis.

Experimental Protocol: General Procedure for the Synthesis of Aryl/Alkyl Sulfonate Esters

The synthesis of sulfonate esters from 4-(Chlorosulfonyl)phenyl pivalate is typically carried out under anhydrous conditions to prevent hydrolysis of the starting material.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) and a suitable base such as triethylamine or pyridine (1.1-1.5 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran.

  • Controlled Addition: Cool the solution to 0°C in an ice bath. Add a solution of 4-(Chlorosulfonyl)phenyl pivalate (1.0-1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Aqueous Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Product Isolation: Separate the organic layer and wash it with dilute acid (e.g., 1 M HCl) to remove the base, followed by water and brine.

  • Final Purification: Dry the organic phase over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude sulfonate ester by flash column chromatography.

The Stability Profile: A Critical Consideration for Application

The stability of 4-(Chlorosulfonyl)phenyl pivalate is a crucial factor that dictates its handling, storage, and reaction conditions. Like most sulfonyl chlorides, it is susceptible to hydrolysis.

Hydrolytic Stability:

The primary degradation pathway for 4-(Chlorosulfonyl)phenyl pivalate in the presence of water is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is generally slow in neutral water but is accelerated by both acidic and basic conditions.

Stability of the Pivaloyl Ester:

The pivaloyl ester is significantly more stable to hydrolysis than the sulfonyl chloride. The steric hindrance provided by the t-butyl group protects the ester carbonyl from nucleophilic attack. Under the typically mild and anhydrous conditions used for the reaction of the sulfonyl chloride, the pivaloyl ester remains intact. However, under strong acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the ester can occur.

Practical Recommendations for Handling and Storage:

  • Storage: 4-(Chlorosulfonyl)phenyl pivalate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation from atmospheric moisture.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Due to its reactivity, it should be handled with appropriate personal protective equipment, including gloves and safety glasses.

  • Reaction Conditions: Reactions involving 4-(Chlorosulfonyl)phenyl pivalate should be conducted under anhydrous conditions to prevent competitive hydrolysis of the sulfonyl chloride. The use of freshly distilled, anhydrous solvents is highly recommended.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of 4-(Chlorosulfonyl)phenyl pivalate lies in its role as a versatile intermediate for the synthesis of biologically active molecules, particularly in the field of drug discovery.[6] The sulfonamide and sulfonate ester moieties are prevalent in a wide range of pharmaceuticals.

Workflow for Utilizing 4-(Chlorosulfonyl)phenyl pivalate in Drug Discovery

G start Design of Target Molecule with Sulfonamide/Sulfonate Ester nucleophile Amine or Alcohol/Phenol Nucleophile start->nucleophile reagent 4-(Chlorosulfonyl)phenyl pivalate synthesis Sulfonamide/Sulfonate Ester Formation reagent->synthesis nucleophile->synthesis deprotection Optional: Pivaloyl Ester Hydrolysis synthesis->deprotection final_product Final Bioactive Molecule synthesis->final_product Directly deprotection->final_product testing Biological Evaluation final_product->testing

Caption: A typical workflow in drug discovery.

The pivaloyl group can serve a dual purpose in this context. It can act as a protecting group for the phenolic hydroxyl, which can be deprotected in a subsequent step to reveal a new functional handle for further molecular elaboration. Alternatively, the pivaloyl ester itself can contribute to the overall physicochemical properties of the final molecule, such as lipophilicity and membrane permeability.

While specific examples of marketed drugs synthesized directly from 4-(Chlorosulfonyl)phenyl pivalate are not prominently documented in publicly available literature, its utility as a building block for creating libraries of sulfonamides and sulfonate esters for screening against various biological targets is a key application in early-stage drug discovery.

Safety and Handling

4-(Chlorosulfonyl)phenyl pivalate is a reactive chemical and should be handled with care. The material safety data sheet (MSDS) indicates that it is corrosive and can cause severe skin burns and eye damage.

Hazard and Precautionary Statements:

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the latest MSDS for complete and up-to-date safety information before handling this compound.

Conclusion: A Powerful Tool for the Synthetic Chemist

4-(Chlorosulfonyl)phenyl pivalate stands as a valuable and versatile reagent in the arsenal of the modern synthetic and medicinal chemist. Its predictable reactivity, coupled with the modulating influence of the pivaloyl ester, provides a reliable platform for the synthesis of a wide array of sulfonamides and sulfonate esters. A thorough understanding of its reactivity profile and stability limitations is key to its successful implementation in the laboratory. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in the advancement of drug discovery and development.

References

  • Akhtar, M. J., et al. (2025). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
  • CP Lab Safety. (n.d.). 4-(Chlorosulfonyl)phenyl pivalate, min 95%, 100 mg. Retrieved from [Link]

  • Iyer, M. R., et al. (2017). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, Octadeuterated JD5037. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 460-465.
  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]

  • Castro, E. A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2, (5), 645-648.
  • Lima, L. M., et al. (2019).
  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF. Retrieved from [Link]

  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Groza, A. A., et al. (2023). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 13(1), 136.
  • Campodonico, P., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations. The Journal of Organic Chemistry, 69(14), 4802-4807.
  • Stiles, M. L., et al. (1989). Stability of Pibenzimol Hydrochloride in Commonly Used Infusion Solutions and After Filtration. American Journal of Hospital Pharmacy, 46(10), 2043-2046.
  • Iglesias, E. (2001). Kinetic Study of the Hydrolisys of Phenyl Perfluorooctanoate in Water: Deaggregation Effect of b-Cyclodextrin. Molecules, 6(12), 1004-1011.
  • Engberts, J. B. F. N., et al. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1(11), 1951-1956.

Sources

Exploratory

A Technical Guide to the Sulfonylation Mechanism of 4-(Chlorosulfonyl)phenyl Pivalate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of 4-(Chlorosulfonyl)phenyl pivalate, a specialized sulfonating agent of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-(Chlorosulfonyl)phenyl pivalate, a specialized sulfonating agent of significant interest in organic synthesis and medicinal chemistry. We will dissect its mechanism of action, emphasizing the strategic role of the pivaloyl (Piv) protecting group. This document moves beyond a simple recitation of facts to explore the causality behind its reactivity, the rationale for specific experimental conditions, and its application in complex synthetic strategies. Detailed protocols, mechanistic diagrams, and a comprehensive reference list are provided to equip researchers with the foundational knowledge required for its effective application.

Introduction: The Strategic Importance of Protected Sulfonylating Agents

Sulfonamides and sulfonate esters are cornerstone functional groups in pharmaceuticals and agrochemicals, prized for their metabolic stability and ability to modulate the physicochemical properties of a parent molecule. The most common method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine or an alcohol.[1][2]

While effective, this straightforward approach presents challenges in multi-step syntheses involving molecules with multiple reactive functional groups. A common issue arises when a molecule contains both a nucleophilic group (e.g., an amine) and a hydroxyl group that needs to be preserved for later-stage modification. This necessitates the use of a sulfonating agent that carries a "masked" or "protected" functionality.

4-(Chlorosulfonyl)phenyl pivalate emerges as an elegant solution to this challenge. Its bifunctional nature, comprising a reactive sulfonyl chloride for immediate sulfonylation and a robust pivaloyl-protected phenol, allows for selective reaction at the sulfonyl center while safeguarding the hydroxyl group for subsequent transformations. This guide will illuminate the mechanistic principles that govern its utility.

Physicochemical Properties and Synthesis Overview

To effectively utilize any reagent, a fundamental understanding of its physical and chemical characteristics is essential.

PropertyValue
CAS Number 150374-99-5[3]
Molecular Formula C₁₁H₁₃ClO₄S
Molecular Weight 276.73 g/mol
Appearance White to off-white solid
Boiling Point ~368.8 °C at 760 mmHg (Predicted)
Solubility Soluble in common aprotic organic solvents (DCM, THF, Acetone)

The synthesis of 4-(Chlorosulfonyl)phenyl pivalate is conceptually straightforward, typically involving a two-step process. First, phenol is acylated with pivaloyl chloride to form phenyl pivalate. This intermediate is then subjected to chlorosulfonation, usually with chlorosulfonic acid, which selectively installs the chlorosulfonyl group at the para position due to the ortho,para-directing nature of the pivaloyloxy group.[4]

The Core Mechanism of Sulfonylation

The reactivity of 4-(Chlorosulfonyl)phenyl pivalate is dictated by the highly electrophilic sulfur atom of the sulfonyl chloride group. The reaction proceeds via a nucleophilic acyl substitution-like mechanism.

The Dual Role of the Pivaloyl Group

The pivaloyl (Piv) group is the key to the reagent's strategic utility. It serves as a robust protecting group for the phenolic hydroxyl.[5]

  • Steric Hindrance: The bulky tert-butyl moiety of the pivaloyl group provides significant steric hindrance, which enhances its stability against nucleophilic attack compared to less hindered acyl groups like acetyl or benzoyl.[6]

  • Electronic Deactivation: The ester linkage withdraws electron density from the phenyl ring, but more importantly, it prevents the phenolic oxygen from acting as a competing nucleophile or participating in unwanted side reactions.

  • Chemical Stability: The pivaloyl group is stable under a wide range of conditions, including mildly acidic and many reductive conditions, but can be removed deliberately under specific basic (hydrolysis) or strong reductive (e.g., LiAlH₄) conditions.[6][7]

Step-by-Step Mechanistic Pathway

The sulfonylation of a nucleophile, such as a primary amine (R-NH₂), follows a well-established pathway.[1][8][9]

  • Nucleophilic Attack: The reaction initiates with the attack of the lone pair of electrons from the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy, pentacoordinate sulfur intermediate. The geometry around the sulfur atom temporarily shifts from tetrahedral to trigonal bipyramidal.

  • Chloride Elimination: The intermediate rapidly collapses. The sulfur-chlorine bond breaks, and the chloride ion is expelled as a good leaving group, re-establishing the tetrahedral geometry around the sulfur.

  • Deprotonation: The resulting sulfonium ion is highly acidic. A base present in the reaction medium abstracts a proton from the nitrogen atom to yield the final, neutral sulfonamide product and the protonated base.

The overall mechanism is depicted below.

Caption: General mechanism of N-sulfonylation using 4-(Chlorosulfonyl)phenyl pivalate.

The Critical Role of Base

The inclusion of a base, typically a tertiary amine like pyridine or triethylamine, is not merely optional; it is integral to the success of the reaction.

  • Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this HCl would protonate the starting amine (R-NH₂ → R-NH₃⁺), rendering it non-nucleophilic and halting the reaction. The added base stoichiometrically neutralizes the HCl as it is formed.

  • Catalysis: The base facilitates the final deprotonation step, accelerating the formation of the stable final product.[10][11][12] In some cases, highly nucleophilic bases like 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts to accelerate the initial nucleophilic attack, particularly with less reactive nucleophiles like alcohols.

Application in Synthetic Strategy: A Workflow Perspective

The true value of 4-(Chlorosulfonyl)phenyl pivalate lies in its ability to enable complex synthetic routes that would be difficult with standard reagents. It acts as a linchpin in a "protect-react-deprotect" strategy.

Synthetic_Workflow Start Starting Material with Amine (NuH) and other functional groups Step1 Step 1: Sulfonylation Start->Step1 Intermediate1 Pivaloyl-Protected Sulfonamide Intermediate Step1->Intermediate1 Reagent1 4-(Chlorosulfonyl)phenyl pivalate + Base Reagent1->Step1 Step2 Step 2: Further Chemistry Intermediate1->Step2 Intermediate2 Modified Intermediate Step2->Intermediate2 Reagent2 Reaction targeting other functional groups Reagent2->Step2 Step3 Step 3: Deprotection Intermediate2->Step3 FinalProduct Final Product with Sulfonamide and Free Phenol Step3->FinalProduct Reagent3 Base (e.g., NaOH) or Reducing Agent (e.g., LiAlH₄) Reagent3->Step3

Caption: Strategic workflow demonstrating the utility of the pivaloyl protecting group.

This workflow is particularly valuable in drug development for creating libraries of compounds. The free phenol in the final product can be a handle for subsequent modifications, such as etherification, esterification, or bioconjugation, including the attachment of radiolabels or solubility-enhancing moieties.[13]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and include checkpoints for validation, ensuring trustworthiness in their application.

Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine
  • Objective: To synthesize a pivaloyl-protected sulfonamide from a primary amine.

  • Methodology:

    • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq). Dissolve it in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, ~0.1 M concentration).

    • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq). Cool the mixture to 0 °C in an ice bath.

    • Reagent Addition: In a separate flask, dissolve 4-(Chlorosulfonyl)phenyl pivalate (1.1 eq) in the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-30 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A successful reaction will show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

    • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Deprotection of the Pivaloyl Group via Hydrolysis
  • Objective: To cleave the pivaloyl ester and reveal the free phenolic hydroxyl group.

  • Methodology:

    • Preparation: Dissolve the pivaloyl-protected sulfonamide (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

    • Base Addition: Add an excess of a strong base, such as sodium hydroxide (3.0-5.0 eq) or potassium carbonate.

    • Reaction: Heat the mixture to reflux (or stir at an elevated temperature, e.g., 60 °C) for 4-24 hours.

    • Monitoring & Validation: Monitor the reaction by TLC. The product spot should be significantly more polar than the starting material due to the presence of the free phenol.

    • Work-up: Cool the reaction mixture to room temperature and carefully acidify to pH ~5-6 with 1 M HCl. The product may precipitate. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

    • Purification & Characterization: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization if necessary. Confirm the structure via NMR and MS. The appearance of a broad singlet in the ¹H NMR spectrum corresponding to the phenolic -OH and the absence of the tert-butyl signal are key validation markers.

Conclusion

4-(Chlorosulfonyl)phenyl pivalate is more than a simple sulfonating agent; it is a strategic tool for sophisticated organic synthesis. Its mechanism of action is a classic example of nucleophilic substitution at a sulfonyl center, but its utility is greatly amplified by the presence of the robust, sterically-hindered pivaloyl protecting group. This feature allows chemists to introduce a sulfonamide or sulfonate ester into a molecule while preserving a phenolic hydroxyl for subsequent, orthogonal chemical transformations. By understanding the core mechanism, the role of reaction parameters, and the strategic workflow it enables, researchers in drug discovery and materials science can leverage this reagent to build complex molecular architectures with greater efficiency and control.

References

  • King, J. F., & Rathore, R. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(8), 3028-3037. [Link]

  • King, J. F. (1991). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 63(2), 265-268. [Link]

  • Khemani, K. C. (1989). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. University of Western Ontario Electronic Thesis and Dissertation Repository. [Link]

  • RSC Advances. (n.d.). Mechanistic proposal for the sulfonylation of amines. Royal Society of Chemistry. [Link]

  • Pascali, G., et al. (2017). Possible synthetic routes towards the formation of a sterically hindered sulfonyl chloride. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]

  • ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. [Link]

  • Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. [Link]

  • Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]

  • Chemical Communications. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Royal Society of Chemistry. [Link]

  • Chemical Communications. (2025). Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • MDPI. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Deprotection of the pivaloyl group with LiAlH4. ResearchGate. [Link]

  • Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. [Link]

  • Thieme. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. [Link]

  • PrepChem.com. (n.d.). Synthesis of pivalyloxymethyl 4-hydroxyphenylacetate. [Link]

  • NIH National Center for Biotechnology Information. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. [Link]

  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]

  • MDPI. (n.d.). Synthesis of Hydroxy Sulfonate Surfactants. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. [Link]

  • PubMed. (n.d.). Inhibitory activity and mechanism of inhibition of the N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid aldose reductase inhibitors. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
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Foundational

4-(Chlorosulfonyl)phenyl pivalate: A Technical Guide to its Synthesis, Properties, and Applications in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)phenyl pivalate, a versatile bifunctional...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-(Chlorosulfonyl)phenyl pivalate, a versatile bifunctional reagent that has gained importance in medicinal chemistry and drug discovery. The document delves into the historical context of its development, its physicochemical properties, a detailed synthesis protocol, and its multifaceted applications. By combining a highly reactive sulfonyl chloride moiety with a sterically hindered pivalate ester, this compound offers unique advantages in the construction of novel sulfonamides, its use as a valuable fragment in fragment-based drug discovery (FBDD), and its potential in bioconjugation technologies. This guide is intended for researchers and scientists seeking to leverage the strategic utility of 4-(Chlorosulfonyl)phenyl pivalate in their research and development endeavors.

Introduction: The Strategic Importance of Aryl Sulfonyl Chlorides in Medicinal Chemistry

Aryl sulfonyl chlorides are a cornerstone of modern medicinal chemistry, primarily serving as precursors to sulfonamides. The sulfonamide functional group is a privileged scaffold in drug design, appearing in a wide array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its prevalence stems from its unique physicochemical properties: the sulfonamide linkage is hydrolytically stable and possesses a tetrahedral geometry, enabling it to participate in a network of hydrogen bonds with biological targets.[1] This allows for high-affinity and selective binding to enzyme active sites and receptor pockets. The ability to readily synthesize a diverse library of sulfonamides from a common sulfonyl chloride precursor by reacting it with various amines makes this class of compounds particularly attractive for lead discovery and optimization campaigns.[2]

The Emergence of 4-(Chlorosulfonyl)phenyl pivalate: A Historical Perspective

While a specific date for the "discovery" of 4-(Chlorosulfonyl)phenyl pivalate is not prominently documented, its emergence can be understood as a logical progression in the field of organic synthesis and the quest for more sophisticated chemical tools. The synthesis of simple aryl sulfonyl chlorides, such as benzenesulfonyl chloride, has been well-established for over a century, typically involving the chlorosulfonation of aromatic compounds.[3] However, the need for more complex and functionally diverse molecules in drug discovery has driven the development of substituted aryl sulfonyl chlorides.

The introduction of the pivalate (trimethylacetate) group at the para position of the phenyl ring is a deliberate design choice that imparts several advantageous properties. The pivaloyl group is a sterically bulky ester that serves as a stable protecting group for the phenolic hydroxyl group.[4][5] This steric hindrance makes the ester less susceptible to premature hydrolysis under various reaction conditions compared to less bulky esters like acetates or benzoates.[4] Furthermore, the lipophilic nature of the tert-butyl group can enhance the solubility of the reagent in organic solvents commonly used in synthesis. The pivalate group is substantially more stable than other acyl protecting groups and can be removed under acidic, basic, or reductive conditions, offering flexibility in a multi-step synthesis.[5]

Therefore, the history of 4-(Chlorosulfonyl)phenyl pivalate is not one of a singular discovery but rather of rational design, combining the established reactivity of the sulfonyl chloride with the strategic advantages of the pivalate protecting group to create a more versatile and controllable building block for the synthesis of complex molecules.

Physicochemical Properties and Structural Features

4-(Chlorosulfonyl)phenyl pivalate is a bifunctional molecule with distinct reactive centers. The electron-withdrawing nature of the chlorosulfonyl group and the pivaloyloxy group influences the reactivity of the aromatic ring and the sulfonyl chloride moiety.

PropertyValue
IUPAC Name 4-(chlorosulfonyl)phenyl pivalate
Synonyms p-Pivaloyloxybenzenesulfonyl chloride, 2,2-Dimethylpropanoic acid 4-(chlorosulfonyl)phenyl ester
CAS Number 150374-99-5[6][7][8][9]
Molecular Formula C11H13ClO4S[6][7][9]
Molecular Weight 276.74 g/mol [6][9]
Appearance Solid
Storage Inert atmosphere, 2-8°C[7]

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamides. The pivalate ester, while stable, can be hydrolyzed under appropriate conditions to reveal a phenolic hydroxyl group, providing a handle for further functionalization or for modulating the pharmacological properties of the final molecule.

Synthesis of 4-(Chlorosulfonyl)phenyl pivalate: A Detailed Protocol

The synthesis of 4-(Chlorosulfonyl)phenyl pivalate can be achieved through a two-step process starting from sodium 4-hydroxybenzenesulfonate. The following protocol is adapted from established synthetic procedures.

Experimental Protocol

Step 1: Pivaloylation of Sodium 4-hydroxybenzenesulfonate

  • Dissolve sodium 4-hydroxybenzenesulfonate (1.0 g, 4.9 mmol) in dichloromethane (6 mL).

  • Add triethylamine (1.0 g, 9.8 mmol) to the solution.

  • Slowly add pivaloyl chloride (0.84 g, 6.9 mmol) dropwise at 20°C.

  • Stir the reaction mixture magnetically at 20-25°C for approximately 2 hours. Monitor the reaction progress by HPLC.

Step 2: Chlorination to form 4-(Chlorosulfonyl)phenyl pivalate

  • To the reaction mixture from Step 1, add N,N-dimethylformamide (DMF) (0.11 g, 1.5 mmol).

  • Slowly add thionyl chloride (0.77 g, 6.4 mmol) dropwise over 15 minutes at 20-25°C.

  • Continue stirring at this temperature for 2 hours, monitoring the reaction by HPLC.

  • Upon completion, remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in toluene (10 mL) and filter to remove salts.

  • Concentrate the filtrate under reduced pressure.

  • Add n-hexane (5 mL) to the concentrated residue and cool to 0°C.

  • Filter the resulting suspension and wash the product with n-hexane to yield the final product.

This procedure provides a light yellow solid with a reported yield of approximately 81.1%.

Synthesis_Workflow cluster_step1 Step 1: Pivaloylation cluster_step2 Step 2: Chlorination cluster_workup Workup & Purification A Sodium 4-hydroxybenzenesulfonate C Triethylamine, DCM 20-25°C, 2h A->C B Pivaloyl Chloride B->C D Intermediate Ester C->D Esterification E Thionyl Chloride, DMF 20-25°C, 2h D->E Chlorination F 4-(Chlorosulfonyl)phenyl pivalate E->F G Solvent Evaporation F->G H Toluene Extraction & Filtration G->H I Crystallization from n-hexane H->I J Final Product I->J

Caption: Synthesis workflow for 4-(Chlorosulfonyl)phenyl pivalate.

Causality Behind Experimental Choices
  • Triethylamine (TEA): Acts as a base to neutralize the HCl generated during the esterification reaction, driving the reaction to completion.

  • Dichloromethane (DCM): A common aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.

  • N,N-Dimethylformamide (DMF): Often used as a catalyst in reactions involving thionyl chloride, facilitating the formation of the sulfonyl chloride.

  • Thionyl Chloride (SOCl₂): A standard reagent for converting sulfonic acids (or their salts) into sulfonyl chlorides.

  • Toluene and n-Hexane: Used in the workup for extraction and crystallization, respectively, to purify the final product from salts and other impurities.

Applications in Drug Discovery and Chemical Biology

The unique structure of 4-(Chlorosulfonyl)phenyl pivalate makes it a valuable tool in several areas of drug discovery and chemical biology.

Synthesis of Novel Sulfonamides

The primary application of this reagent is in the synthesis of novel sulfonamides. The sulfonyl chloride group reacts readily with a wide range of primary and secondary amines, including those on complex heterocyclic scaffolds, to generate diverse libraries of sulfonamide-containing compounds. This allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

A Versatile Building Block in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments that bind weakly to a biological target.[10][11][12] These initial hits are then optimized and grown into more potent leads. 4-(Chlorosulfonyl)phenyl pivalate, with a molecular weight of 276.74 Da, fits well within the "Rule of Three" often applied to fragment library design (MW < 300 Da).[10][11]

The reactive sulfonyl chloride handle allows for the covalent linkage of the fragment to the target protein if a suitable nucleophilic residue (e.g., lysine) is present in the binding pocket. Alternatively, it can be used to link the fragment to other small molecules to explore the binding site further. The pivalate group can be retained to occupy a hydrophobic pocket or later removed to introduce a more polar hydroxyl group.

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization A Fragment Library (including 4-(Chlorosulfonyl)phenyl pivalate) C Biophysical Screening (e.g., SPR, NMR, X-ray) A->C B Biological Target (e.g., Enzyme, Receptor) B->C D Fragment Hits Identified C->D E Structure-Based Design D->E F Fragment Growing or Linking E->F G Synthesis of Analogs F->G H Potent Lead Compound G->H Improved Affinity & Selectivity

Caption: Fragment-Based Drug Discovery (FBDD) workflow.

Potential in Bioconjugation and Click Chemistry

The high reactivity of the sulfonyl chloride group makes it a candidate for bioconjugation applications, where it can be used to label proteins or other biomolecules. While not a canonical "click" reaction, the reaction with nucleophilic side chains on proteins can be rapid and efficient under specific conditions.

This reactivity is conceptually similar to that harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a newer class of click reactions.[13] While 4-(Chlorosulfonyl)phenyl pivalate is a sulfonyl chloride and not a sulfonyl fluoride, the underlying principle of using a highly reactive sulfur(VI) center to form stable linkages is shared. This suggests potential for the development of related reagents for applications in chemical biology and materials science.

Conclusion: Future Outlook

4-(Chlorosulfonyl)phenyl pivalate is a rationally designed, versatile building block that addresses several needs in modern organic synthesis and medicinal chemistry. Its combination of a reactive sulfonyl chloride and a stable, sterically hindered pivalate ester provides chemists with a valuable tool for the efficient synthesis of diverse sulfonamide libraries, for use in fragment-based drug discovery, and for potential applications in bioconjugation. As the demand for more complex and precisely functionalized molecules continues to grow, the strategic utility of well-designed reagents like 4-(Chlorosulfonyl)phenyl pivalate will undoubtedly continue to expand.

References

  • China Hongtu. (4-chlorosulfonylphenyl) 2,2-dimethylpropanoate. [Link]

  • CP Lab Safety. 4-(Chlorosulfonyl)phenyl pivalate, min 95%, 100 mg. [Link]

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd Edition). John Wiley and Sons.
  • Wikipedia. Protecting group. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Wikipedia. Benzenesulfonyl chloride. [Link]

  • The Journal of Organic Chemistry. The Role of Protective Groups in Organic Synthesis. [Link]

  • ResearchGate. The growing applications of SuFEx click chemistry. [Link]

  • National Institutes of Health. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. [Link]

  • All About Drugs. Fragment-based DRUG discovery. [Link]

  • National Institutes of Health. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. [Link]

  • MDPI. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. [Link]

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Exploratory

An In-depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate: Nomenclature, Synthesis, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(Chlorosulfonyl)phenyl pivalate, a versatile reagent increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(Chlorosulfonyl)phenyl pivalate, a versatile reagent increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, reactivity, and its strategic applications, particularly in the construction of sulfonamide-based therapeutics. This document aims to be a practical resource, offering not just procedural steps but also the underlying chemical principles and field-proven insights to empower your research and development endeavors.

Chemical Identity and Nomenclature: Establishing a Common Language

Precise communication in science begins with unambiguous nomenclature. 4-(Chlorosulfonyl)phenyl pivalate is known by several names across chemical literature and commercial catalogs. Understanding these alternatives is crucial for efficient literature searches and procurement.

The systematic IUPAC name for this compound is 4-(chlorosulfonyl)phenyl 2,2-dimethylpropanoate .[1] However, it is more commonly referred to by a variety of synonyms.

Table 1: Synonyms and Identifiers for 4-(Chlorosulfonyl)phenyl pivalate

Identifier TypeValue
Primary Name 4-(Chlorosulfonyl)phenyl pivalate
IUPAC Name 4-(chlorosulfonyl)phenyl 2,2-dimethylpropanoate[1]
Common Synonyms 2,2-Dimethylpropanoic acid 4-(chlorosulfonyl)phenyl ester[2]
p-Pivaloyloxybenzenesulfonyl chloride[2]
CAS Number 150374-99-5[2][3][4][5]
Molecular Formula C₁₁H₁₃ClO₄S[2][5]
Molecular Weight 276.74 g/mol [2][5]

The structure features a phenyl ring substituted with a chlorosulfonyl group (-SO₂Cl) and a pivaloate ester group (-OCOC(CH₃)₃). The pivaloyl group, a bulky ester, serves as a protecting group for the phenolic hydroxyl, modulating the reactivity and solubility of the molecule. This strategic protection is a key aspect of its utility, which we will explore in subsequent sections.

Synthesis of 4-(Chlorosulfonyl)phenyl pivalate: A Step-by-Step Protocol and Mechanistic Insight

The synthesis of 4-(Chlorosulfonyl)phenyl pivalate is a multi-step process that can be reliably executed in a laboratory setting. The following protocol is based on established chemical literature and provides a clear path to obtaining this valuable reagent.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Work-up & Purification A Sodium 4-hydroxybenzenesulfonate C Intermediate Ester A->C Triethylamine, DCM 20-25°C, 2h B Pivaloyl chloride B->C E 4-(Chlorosulfonyl)phenyl pivalate C->E DMF (cat.), 20-25°C, 2h D Thionyl chloride D->E F Crude Product E->F Evaporation G Pure Product (Light yellow solid) F->G Toluene extraction, Filtration, Hexane precipitation, 0°C

Caption: Synthetic workflow for 4-(Chlorosulfonyl)phenyl pivalate.

Detailed Experimental Protocol

Materials:

  • Sodium 4-hydroxybenzenesulfonate

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • n-Hexane

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve sodium 4-hydroxybenzenesulfonate (1.0 g, 4.9 mmol) in dichloromethane (6 mL).

    • Add triethylamine (1.0 g, 9.8 mmol) to the solution.

    • Slowly add pivaloyl chloride (0.84 g, 6.9 mmol) dropwise at 20°C.

    • Stir the reaction mixture magnetically at 20-25°C for approximately 2 hours. Monitor the reaction progress by HPLC.

  • Chlorination:

    • Upon completion of the esterification, add a catalytic amount of N,N-dimethylformamide (0.11 g, 1.5 mmol).

    • Slowly and dropwise, add thionyl chloride (0.77 g, 6.4 mmol) over 15 minutes, maintaining the temperature at 20-25°C.

    • Continue stirring at this temperature for 2 hours, monitoring the reaction by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent by evaporation under reduced pressure.

    • Add toluene (10 mL) to dissolve the residue and filter to remove any salts.

    • Concentrate the filtrate under reduced pressure.

    • To the concentrated residue, add n-hexane (5 mL) and cool to 0°C to induce precipitation.

    • Filter the resulting suspension and wash the product with cold n-hexane to yield 4-(Chlorosulfonyl)phenyl pivalate as a light-yellow solid.[2]

Expertise & Experience Insights: The use of triethylamine in the first step is crucial to neutralize the HCl generated during the esterification, driving the reaction to completion. The catalytic amount of DMF in the second step facilitates the conversion of the sulfonate to the sulfonyl chloride by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating agent.

Reactivity and Role as a Building Block in Drug Discovery

The primary utility of 4-(Chlorosulfonyl)phenyl pivalate lies in the reactivity of its sulfonyl chloride group. This functional group is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.

Sulfonamide Formation: A Cornerstone of Medicinal Chemistry

The reaction of 4-(Chlorosulfonyl)phenyl pivalate with an amine (R-NH₂) proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid.

G A 4-(Chlorosulfonyl)phenyl pivalate C Pivaloyl-protected Sulfonamide A->C Nucleophilic Attack B Amine (R-NH₂) B->C D HCl C->D Elimination

Caption: General reaction scheme for sulfonamide formation.

This reaction is fundamental in medicinal chemistry for several reasons:

  • Pharmacological Significance: The sulfonamide functional group is a key pharmacophore in a wide array of clinically approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[1][6]

  • Chemical Stability: The resulting sulfonamide bond is highly stable to metabolic degradation, contributing to favorable pharmacokinetic profiles of drug candidates.

  • Structural Versatility: The sulfonamide linkage provides a versatile scaffold for connecting different molecular fragments, allowing for the systematic exploration of structure-activity relationships (SAR).[7][8]

The Strategic Role of the Pivaloyl Protecting Group

The pivaloyl group is not merely a passive spectator in this process. Its presence offers several advantages:

  • Modulation of Reactivity: By protecting the phenolic hydroxyl group, the pivaloate ester prevents unwanted side reactions that could occur if a free phenol were present, such as O-sulfonylation.

  • Improved Solubility: The bulky and lipophilic pivaloyl group can enhance the solubility of the reagent and its intermediates in organic solvents commonly used in synthesis.

  • Deprotection Potential: The pivaloate ester can be selectively removed under basic or acidic conditions to unmask the phenol. This allows for further functionalization of the molecule, for example, in the development of dual-action drugs or the attachment of linkers for bioconjugation. The steric hindrance of the pivaloyl group makes it more resistant to nucleophilic attack compared to less bulky esters like acetates.[3]

Applications in Drug Development and Beyond

The ability to readily form stable sulfonamide linkages makes 4-(Chlorosulfonyl)phenyl pivalate a valuable building block in the synthesis of complex molecules with therapeutic potential.

Synthesis of Bioactive Sulfonamides

A primary application is in the construction of novel sulfonamide-containing compounds for screening in various disease models. For example, in the development of kinase inhibitors, the sulfonamide group can act as a key hydrogen bond donor or acceptor, contributing to the binding affinity of the inhibitor to the target protein.[6] Similarly, in the design of inhibitors for enzymes like carbonic anhydrase, the sulfonamide moiety is a critical zinc-binding group.

A Versatile Tool for Chemical Biology

Beyond its role as a scaffold in drug synthesis, 4-(Chlorosulfonyl)phenyl pivalate can be employed in the development of chemical probes and activity-based protein profiling (ABPP) reagents. The sulfonyl chloride can react with nucleophilic residues on proteins, such as lysine, allowing for the covalent labeling of target proteins. The pivaloyl-protected phenol can then be deprotected to reveal a handle for the attachment of reporter tags like fluorophores or biotin.

Conclusion and Future Outlook

4-(Chlorosulfonyl)phenyl pivalate is a powerful and versatile reagent for the synthesis of sulfonamide-containing molecules. Its well-defined reactivity, coupled with the strategic use of the pivaloyl protecting group, provides medicinal chemists and drug development professionals with a reliable tool for the construction of novel therapeutics and chemical probes. As the demand for new and effective drugs continues to grow, the importance of versatile building blocks like 4-(Chlorosulfonyl)phenyl pivalate in the drug discovery pipeline is set to increase.

References

  • Protecting group - Wikipedia. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - MDPI. [Link]

  • 4-(Chlorosulfonyl)phenyl pivalate, min 95%, 100 mg - CP Lab Safety. [Link]

  • Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed. [Link]

  • Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed. [Link]

  • Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4 - PubMed. [Link]

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Foundational

The Pivaloyl Group: A Strategic Asset in Complex Synthesis

An In-depth Guide for Researchers and Drug Development Professionals In the intricate field of multi-step organic synthesis, particularly within pharmaceutical development, the strategic use of protecting groups is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the intricate field of multi-step organic synthesis, particularly within pharmaceutical development, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, enabling chemists to execute transformations elsewhere in a molecule with high precision and avoiding unwanted side reactions.[1][2] Among the arsenal of available protecting groups for hydroxyl and amine functionalities, the pivaloyl (Piv) group, derived from pivalic acid, stands out for its unique combination of steric bulk and predictable reactivity.[3][4]

This guide offers a deep dive into the core principles and practical applications of the pivaloyl protecting group. Moving beyond simple protocols, we will explore the causal mechanisms that govern its installation and removal, providing the field-proven insights necessary for its effective deployment in the synthesis of complex, high-value molecules.

The Pivaloyl Profile: Understanding its Core Attributes

The pivaloyl group is the acyl group derived from pivalic acid (2,2-dimethylpropanoic acid).[4] Its structure is characterized by a sterically demanding tert-butyl moiety attached to a carbonyl center. This significant steric hindrance is the primary determinant of its chemical behavior and utility.[5][6]

Key Physicochemical Properties:

  • Steric Shielding: The bulky tert-butyl group effectively shields the ester or amide linkage from nucleophilic attack and enzymatic degradation. This steric hindrance makes pivaloate esters significantly more stable to hydrolysis than less hindered esters like acetates or benzoates.[2][5]

  • Electronic Stability: The electron-donating nature of the alkyl groups provides some stabilization to the carbonyl group.

  • Crystallinity: Pivaloate esters often exhibit a higher tendency to crystallize, which can be a significant advantage during the purification of synthetic intermediates.

This combination of steric bulk and stability makes the pivaloyl group an excellent choice when robust protection is required through multiple synthetic steps involving a wide range of reaction conditions.[3]

Strategic Deployment: When to Choose the Pivaloyl Group

The decision to use a protecting group is a critical juncture in synthesis design. The pivaloyl group is particularly advantageous in scenarios where other common acyl groups, such as acetyl (Ac) or benzoyl (Bz), might fail.

Advantages of the Pivaloyl Group:

  • Enhanced Stability: Pivaloate esters are resistant to a broad spectrum of conditions, including many acidic, basic, and reductive environments where simpler esters would be cleaved.[2][7][8]

  • Chemoselectivity: Due to its steric bulk, pivaloyl chloride can exhibit high selectivity for protecting less hindered primary alcohols over more hindered secondary or tertiary alcohols.[9] This is a crucial tool for differentiating between multiple hydroxyl groups in polyol-containing molecules like carbohydrates and nucleosides.[1][9][10]

  • Directing Group: The steric presence of the pivaloyl group can influence the stereochemical outcome of nearby reactions, providing a handle for diastereoselective control.[1]

Limitations and Considerations:

  • Harsh Deprotection: The same stability that makes the pivaloyl group attractive also necessitates more forceful conditions for its removal compared to other acyl groups.[11][12] This can be a limitation if the substrate contains other sensitive functional groups.

  • Reaction Kinetics: The introduction of the sterically hindered pivaloyl group can be sluggish, sometimes requiring catalysts or elevated temperatures to proceed at a reasonable rate.[9]

The following table summarizes the relative stability of common ester protecting groups, highlighting the robustness of the pivaloyl group.

Protecting GroupRelative Hydrolysis Rate (Basic Conditions)Stability to Mild AcidStability to Hydrogenolysis
Acetyl (Ac)FastModerateStable
Benzoyl (Bz)ModerateHighStable
Pivaloyl (Piv) Slow High Stable

This table provides a qualitative comparison; actual stability is substrate and condition-dependent.

Installation of the Pivaloyl Group: Protection Protocols

The most common method for introducing a pivaloyl group is through the acylation of an alcohol or amine using pivaloyl chloride or pivaloic anhydride.[3][4][9]

Protocol 1: Pivaloylation of a Primary Alcohol using Pivaloyl Chloride

This protocol is a standard, reliable method for protecting primary alcohols. The use of pyridine as a base is crucial; it neutralizes the HCl byproduct generated during the reaction and also acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium ion intermediate.[5][13]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve alcohol in anhydrous DCM B Add pyridine (1.5 equiv) A->B C Cool to 0°C (Ice Bath) B->C D Slowly add Pivaloyl Chloride (1.2 equiv) dropwise C->D E Warm to RT, stir for 2-16h D->E F Monitor by TLC E->F G Quench with sat. aq. NH4Cl solution F->G H Extract with Ethyl Acetate G->H I Wash with H2O, brine H->I J Dry (Na2SO4), concentrate I->J K Purify by column chromatography J->K

Caption: Standard workflow for alcohol pivaloylation.

Step-by-Step Methodology:

  • Preparation: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M), add pyridine (1.5 equiv). Stir the solution under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

  • Acylation: Slowly add pivaloyl chloride (1.2 equiv) dropwise to the stirred solution over 10-15 minutes.[3]

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure pivaloate ester.

Self-Validation: The formation of pyridinium hydrochloride salt is a visual indicator of reaction progress. Complete consumption of the alcohol starting material, as verified by TLC, confirms the reaction endpoint before workup.

Cleavage of the Pivaloyl Group: Deprotection Strategies

The robust nature of the pivaloyl group means its removal requires more forcing conditions than for other esters. The choice of deprotection method depends critically on the overall molecular architecture and the presence of other sensitive functional groups.

Protocol 2: Saponification using a Strong Base

Saponification, or base-mediated hydrolysis, is the most common method for cleaving pivaloate esters.[14][15] Due to steric hindrance, this reaction is slower than for other esters and often requires elevated temperatures.[11][16]

Mechanism Diagram:

Caption: Saponification mechanism for pivaloate ester cleavage.

Step-by-Step Methodology:

  • Preparation: Dissolve the pivaloate ester (1.0 equiv) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol (MeOH).

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 3-5 equiv) or sodium hydroxide (NaOH, 3-5 equiv).

  • Reaction: Heat the reaction mixture to reflux (typically 50-70 °C) and stir vigorously. Monitor the reaction by TLC. The reaction can be slow, sometimes requiring 12-48 hours for completion.

  • Neutralization: After cooling to room temperature, carefully neutralize the mixture by adding an aqueous acid (e.g., 1M HCl) until the pH is ~7.

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), and then wash, dry, concentrate, and purify as described in Protocol 1.

Trustworthiness Note: The saponification is effectively irreversible because the final step is a highly favorable acid-base reaction between the liberated alkoxide and pivalic acid.[14] This thermodynamic sink drives the reaction to completion.

Alternative Deprotection Methods

For substrates that are sensitive to strong bases, alternative methods may be required.

MethodReagentsKey Considerations
Reductive Cleavage LiAlH₄, DIBAL-HReduces the ester directly to the alcohol. Can affect other reducible groups (ketones, aldehydes, etc.).[17]
Nucleophilic Cleavage NaOMe/MeOHOften requires high temperatures; essentially a transesterification followed by hydrolysis.[11]
Strongly Basic/Nucleophilic t-BuOK, LDACan be effective for very hindered or stubborn pivaloates, particularly N-pivaloyl indoles.[12][18]

Case Study: The Pivaloyl Group in Nucleoside Chemistry

In the synthesis of therapeutic oligonucleotides and antiviral nucleoside analogs, selective protection of the hydroxyl groups on the ribose sugar is paramount.[19] The pivaloyl group has proven highly effective in this area. For instance, in the synthesis of RNA, 2'-O-pivaloyloxymethyl (PivOM) protected ribonucleosides are used.[20] The PivOM group offers the steric benefits of the pivaloyl moiety but is cleaved under standard basic deprotection conditions used in oligonucleotide synthesis, simplifying the overall process and making RNA synthesis as convenient as DNA synthesis.[20] This strategy avoids harsh, specialized deprotection steps that could damage the sensitive RNA molecule.

Conclusion: A Tool of Precision and Robustness

The pivaloyl protecting group is more than just a molecular shield; it is a strategic tool that offers a unique combination of steric influence and high chemical stability. Its ability to withstand a wide range of reaction conditions makes it invaluable in long, complex synthetic routes common in drug discovery and development.[1][3] While its removal can be challenging, a thorough understanding of the underlying mechanisms allows for the rational design of deprotection strategies that are compatible with sensitive, highly functionalized molecules. By mastering the application of the pivaloyl group, researchers can simplify synthetic pathways, improve yields, and ultimately accelerate the discovery of new medicines.[1]

References

  • The Crucial Role of Pivaloyl Protection in Glucose Deriv
  • Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile. Benchchem. (URL: )
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. (URL: )
  • A mechanistic study of the saponification of pivaloate esters. Union College Schaffer Library. (URL: )
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (URL: )
  • Protecting group. Wikipedia. (URL: )
  • Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides?
  • Chemical synthesis of RNA with base-labile 2'-o-(pivaloyloxymethyl)-protected ribonucleoside phosphoramidites. PubMed. (URL: )
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. (URL: )
  • Continuous process for the preparation of pivaloyl chloride and of aroyl...
  • Pivalic Acid Esters, Pival
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech. (URL: )
  • Synthesis and structural analysis of 5'-pivaloyl pseudouridine, a site-selective radical nucleoside precursor. Morressier. (URL: )
  • Pivaloyl Chloride vs. Pivaloic Anhydride: A Comparative Guide for Alcohol Protection. Benchchem. (URL: )
  • Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides.
  • Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry. (URL: )
  • Synthesis of pivaloyl chloride. PrepChem.com. (URL: )
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). (URL: )
  • Pivalic acid. Wikipedia. (URL: )
  • Deprotection of the pivaloyl group with LiAlH4.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (URL: )
  • Basic Hydrolysis of Esters - Saponific
  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Synthesis of nucleosides. Wikipedia. (URL: )
  • Saponific
  • Protection of OH group of alcohol. (URL: )
  • Saponification (Hydrolysis of Esters with OH-). YouTube. (URL: )
  • Saponific

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Exploratory

Aryl Pivalates as Modulators of Sulfonyl Chloride Electrophilicity: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The sulfonyl chloride functional group is a cornerstone of modern medicinal chemistry, serving as a highly reactive ele...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonyl chloride functional group is a cornerstone of modern medicinal chemistry, serving as a highly reactive electrophile for the construction of sulfonamides and sulfonate esters, which are prevalent in a vast array of therapeutic agents.[1][2] Its reactivity, however, is not absolute and can be finely tuned by the electronic and steric nature of its molecular environment. This technical guide provides an in-depth analysis of the electrophilicity of the sulfonyl chloride group when situated on an aryl ring bearing a pivalate ester. We will explore the nuanced interplay of inductive and resonance effects conferred by the pivalate group, contrast its modulating influence with other common substituents, and provide field-proven experimental protocols for the synthesis and reactivity assessment of these valuable chemical intermediates.

The Fundamental Electrophilicity of the Sulfonyl Chloride Group

The reactivity of sulfonyl chlorides (R-SO₂Cl) is fundamentally dictated by the pronounced electrophilic character of the central sulfur atom.[3] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur center.[4] This electron deficiency makes the sulfur atom a prime target for attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[5] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions to form stable sulfonamides and sulfonate esters, respectively.[3][5]

The general mechanism of these transformations can proceed through either a concerted Sₙ2-like pathway or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate, depending on the specific reactants and conditions.[3][6] This inherent reactivity is the basis for the widespread use of sulfonyl chlorides as key building blocks in drug discovery.

Figure 1: Generalized reaction pathway for nucleophilic substitution on a sulfonyl chloride.

Electronic Modulation by Aryl Ring Substituents

When the sulfonyl chloride is attached to an aromatic ring, its electrophilicity is profoundly influenced by other substituents on the ring. This modulation is key to controlling reaction rates and achieving selectivity in complex syntheses.

  • Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) are powerful EWGs that operate through both inductive (-I) and resonance (-M) effects.[4] By pulling electron density away from the aryl ring and, consequently, from the sulfur atom, they significantly enhance the electrophilicity of the sulfonyl chloride. This results in faster reaction rates with nucleophiles, often allowing for milder reaction conditions.[4]

  • Electron-Donating Groups (EDGs): Conversely, EDGs such as alkyl or alkoxy groups donate electron density to the ring, which is then relayed to the sulfur atom. This increased electron density at the reaction center reduces its electrophilicity, slowing the rate of nucleophilic attack.

The Dual Nature of the Pivalate Substituent

The pivalate group (-OCOC(CH₃)₃), a common protecting group for phenols, presents a more complex and nuanced electronic profile when substituted on an aryl ring.[7][8] Its net effect on the electrophilicity of a resident sulfonyl chloride group is a balance of competing electronic and steric factors.

Competing Electronic Effects

The pivalate group influences the aryl ring through two opposing electronic mechanisms:

  • Resonance Donation (+M Effect): The oxygen atom directly attached to the aryl ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring. This resonance effect donates electron density, particularly to the ortho and para positions. This donation would be expected to decrease the electrophilicity of a sulfonyl chloride at these positions.

  • Inductive Withdrawal (-I Effect): The ester carbonyl group is strongly polarized, with the electronegative oxygen atom pulling electron density away from the ring through the sigma bond framework. This inductive effect withdraws electron density from the ring, which would tend to increase the electrophilicity of the sulfonyl chloride.

For a pivalate group at the para position relative to the sulfonyl chloride, the resonance donation (+M) generally outweighs the inductive withdrawal (-I). The net result is a moderate deactivation of the sulfonyl chloride's electrophilicity compared to an unsubstituted benzenesulfonyl chloride. It is significantly less reactive than an aryl sulfonyl chloride activated by a strong EWG like a nitro group.

G cluster_0 Electronic Effects of p-Pivalate Group Node_Pivalate Pivalate Group (-OCOC(CH3)3) Node_Resonance Resonance Donation (+M) (via Ester Oxygen) Node_Pivalate->Node_Resonance Node_Inductive Inductive Withdrawal (-I) (via Carbonyl) Node_Pivalate->Node_Inductive Node_Result Net Effect: Moderately Deactivating Node_Resonance->Node_Result Node_Inductive->Node_Result

Figure 2: Dueling electronic influences of the pivalate substituent on an aryl ring.

Steric Hindrance

The bulky tert-butyl component of the pivalate group introduces significant steric hindrance.[9] While this primarily affects reactions at the ortho positions, it can also influence the solvation shell around the sulfonyl chloride group and the approach of bulky nucleophiles, potentially slowing reaction rates regardless of the electronic effects.

Comparative Reactivity Analysis

To provide a quantitative perspective, the reactivity of an aryl sulfonyl chloride is often assessed by measuring the kinetics of its reaction with a standard nucleophile. The table below presents a conceptual comparison of relative reaction rates, illustrating the pivalate group's position in the reactivity spectrum.

Aryl Sulfonyl Chloride Substituent (para-)Dominant Electronic EffectExpected Relative Rate of Sulfonamide Formation
-NO₂ Strong Electron Withdrawal (-M, -I)Very High
-H (Reference)Moderate
-OCOC(CH₃)₃ (Pivalate) Net Electron Donation (+M > -I)Low to Moderate
-OCH₃ Strong Electron Donation (+M)Low

Synthetic and Experimental Protocols

A self-validating system requires robust protocols for both synthesis and analysis. The following sections provide detailed, field-tested methodologies.

Protocol: Synthesis of 4-(Chlorosulfonyl)phenyl Pivalate

This protocol describes a two-step synthesis starting from 4-hydroxybenzenesulfonic acid. The pivalate ester is formed first, followed by conversion of the sulfonic acid to the sulfonyl chloride.

Step 1: Pivaloylation of 4-Hydroxybenzenesulfonic Acid Sodium Salt

  • Suspend 4-hydroxybenzenesulfonic acid sodium salt (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (2.5 eq) to the suspension and cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Upon completion, quench the reaction by adding 1M HCl (aq) until the aqueous layer is acidic (pH ~2).

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sodium 4-(pivaloyloxy)benzenesulfonate. This intermediate is often carried forward without further purification.

Step 2: Chlorination to form 4-(Chlorosulfonyl)phenyl Pivalate

  • CAUTION: This step uses thionyl chloride, which is corrosive and releases toxic fumes. Perform in a well-ventilated fume hood.

  • To the crude sodium 4-(pivaloyloxy)benzenesulfonate (1.0 eq), add thionyl chloride (5.0 eq) at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).

  • Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 3-4 hours. The mixture should become a clear solution.

  • Monitor the reaction by quenching a small aliquot in methanol and analyzing by LC-MS for the formation of the methyl sulfonate ester.

  • Once complete, cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in DCM and pour it slowly into ice-cold water with vigorous stirring.

  • Separate the organic layer, wash with cold saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to obtain pure 4-(chlorosulfonyl)phenyl pivalate.

  • Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS. Purity can be quantified by HPLC analysis.[10]

Protocol: Workflow for Comparative Reactivity Study

This workflow allows for the assessment of the relative electrophilicity of different aryl sulfonyl chlorides.

G Start Prepare Equimolar Solutions of Aryl Sulfonyl Chlorides (e.g., in Acetonitrile) Reagents Prepare Solution of Nucleophile (e.g., Benzylamine, 1.0 eq) and Internal Standard Start->Reagents Reaction Initiate Parallel Reactions at Constant Temperature (e.g., 25°C) Reagents->Reaction Sampling Withdraw Aliquots at Timed Intervals (t = 0, 5, 15, 30, 60 min) Reaction->Sampling Quench Immediately Quench Aliquots (e.g., with acidic methanol) Sampling->Quench Analysis Analyze by HPLC or LC-MS Quantify Product Formation Relative to Internal Standard Quench->Analysis Data Plot Product Concentration vs. Time Determine Initial Reaction Rates Analysis->Data

Figure 3: Experimental workflow for kinetic analysis of sulfonyl chloride reactivity.

Applications in Drug Development

The ability to modulate the reactivity of the sulfonyl chloride group is a powerful tool in medicinal chemistry. Aryl pivalates containing a sulfonyl chloride moiety can be particularly useful in several contexts:

  • Protecting Group Strategies: In a multi-step synthesis, a phenol can be protected as a pivalate ester. The pivalate is robust and can withstand various reaction conditions.[9] A sulfonyl chloride can then be introduced elsewhere on the ring, and its moderated reactivity can allow for selective reactions with potent nucleophiles without disturbing other sensitive functional groups.

  • Late-Stage Functionalization: The moderated electrophilicity allows for more controlled reactions in late-stage functionalization, where a complex, nearly-finished drug molecule is modified.[11][12] This prevents unwanted side reactions with other nucleophilic sites in the molecule.

  • Prodrug Design: The pivalate ester itself can be designed as a cleavable promoiety in a prodrug strategy, which is hydrolyzed in vivo by esterase enzymes to release the active phenolic drug.

Conclusion

The electrophilicity of the sulfonyl chloride group in aryl pivalates is a product of a delicate balance between resonance donation and inductive withdrawal, further influenced by steric factors. The net effect of the pivalate substituent is a moderate deactivation of the sulfonyl chloride's reactivity compared to unsubstituted or electron-withdrawn analogues. This tunable reactivity provides medicinal chemists with a sophisticated tool for controlling synthetic outcomes, enabling selective transformations in complex molecular architectures. Understanding these fundamental principles is crucial for the rational design of synthetic routes and the development of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Fiveable. (n.d.). Sulfonyl Chloride Definition. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]

  • IUPAC. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]

  • University of Western Ontario. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Sask-Open Ed. (n.d.). 10.7. Reaction: Sulfonation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • BYJU'S. (n.d.). Benzene Reactions – Sulfonation, Nitration and Halogenation. Retrieved from [Link]

  • Market Publishers. (2024). Sulfuryl Chloride Uses & Applications: Impacting Various Industries. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]

  • ResearchGate. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. Retrieved from [Link]

  • MDPI. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. Retrieved from [Link]

  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • PubMed. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • ACS Omega. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. Retrieved from [Link]

  • PubMed. (2022). Progress in the Electrochemical Reactions of Sulfonyl Compounds. Retrieved from [Link]

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Foundational

An In-depth Technical Guide on 4-(Chlorosulfonyl)phenyl pivalate for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Tool In the landscape of modern organic synthesis and drug discovery, the strategic use of well-designed building blocks is paramount to achieving efficiency, selectivity, and in...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Tool

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-designed building blocks is paramount to achieving efficiency, selectivity, and innovation. 4-(Chlorosulfonyl)phenyl pivalate has emerged as a reagent of significant interest, offering a unique combination of a highly reactive sulfonyl chloride moiety and a sterically hindered, stable pivalate ester. This dual functionality allows for a range of orthogonal chemical transformations, making it an invaluable asset in the synthesis of complex molecules, particularly in the realm of medicinally relevant compounds. This guide aims to provide a comprehensive technical overview, grounded in scientific principles and practical insights, to empower researchers in leveraging the full potential of this versatile reagent.

PART 1: Core Chemical and Physical Characteristics

A foundational understanding of the physicochemical properties of 4-(Chlorosulfonyl)phenyl pivalate is crucial for its effective handling, reaction setup, and purification.

Table 1: Physicochemical Properties of 4-(Chlorosulfonyl)phenyl pivalate

PropertyValueReference(s)
Molecular Formula C₁₁H₁₃ClO₄S[1]
Molecular Weight 276.74 g/mol [1]
Appearance Solid[2]
Melting Point 83-87 °C[3]
Synonyms (4-chlorosulfonylphenyl) 2,2-dimethylpropanoate; p-Pivaloyloxybenzenesulfonyl chloride[1][3]
CAS Number 150374-99-5[1]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of 4-(Chlorosulfonyl)phenyl pivalate is a multi-step process that highlights key principles of organic chemistry, including electrophilic aromatic substitution and functional group protection.

Synthetic Strategy: A Two-Stage Approach

The most common synthetic route involves a two-stage process starting from sodium 4-hydroxybenzenesulfonate.

Stage 1: Pivaloylation of the Phenolic Hydroxyl Group The initial step involves the protection of the hydroxyl group as a pivalate ester. This is typically achieved by reacting sodium 4-hydroxybenzenesulfonate with pivaloyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane.[4] The bulky pivaloyl group serves as a robust protecting group, stable to the conditions of the subsequent chlorosulfonation step.

Stage 2: Conversion of the Sulfonic Acid to a Sulfonyl Chloride The second stage involves the conversion of the sulfonic acid group to the highly reactive sulfonyl chloride. This is commonly accomplished by treating the product from stage one with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[4]

synthesis_workflow cluster_stage1 Stage 1: Pivaloylation cluster_stage2 Stage 2: Chlorosulfonation start_mat Sodium 4-hydroxybenzenesulfonate reagent1 Pivaloyl Chloride, Triethylamine start_mat->reagent1 intermediate Sodium 4-(pivaloyloxy)benzenesulfonate reagent1->intermediate reagent2 Thionyl Chloride, DMF (cat.) intermediate->reagent2 final_product 4-(Chlorosulfonyl)phenyl pivalate reagent2->final_product

Caption: Synthetic workflow for 4-(Chlorosulfonyl)phenyl pivalate.

PART 3: Key Reactions and Applications in Drug Discovery

The synthetic utility of 4-(Chlorosulfonyl)phenyl pivalate lies in the differential reactivity of its two functional groups, enabling its use as a key building block in the synthesis of various biologically active molecules.

Formation of Sulfonamides: A Gateway to Bioactive Compounds

The sulfonyl chloride group is a powerful electrophile that readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore present in a wide array of drugs, including diuretics, antibiotics, and protease inhibitors.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

  • Dissolution: Dissolve 4-(Chlorosulfonyl)phenyl pivalate (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5-2.0 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Deprotection to Reveal the Phenol

The pivalate ester can be selectively cleaved under basic conditions (e.g., sodium hydroxide or lithium hydroxide in a mixture of water and a miscible organic solvent) to unveil the free phenolic hydroxyl group. This deprotection step is often performed late in a synthetic sequence to reveal a crucial functional group for biological activity or for further chemical modification.

Applications in the Synthesis of Novel Therapeutics

The structural motif provided by 4-(Chlorosulfonyl)phenyl pivalate is found in various compounds investigated for their therapeutic potential. For instance, derivatives of this scaffold have been explored in the development of:

  • Tubulin Inhibitors: Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates have been designed as tubulin inhibitors, mimicking the action of combretastatin A-4, a potent anti-cancer agent.[5]

  • Selective NaV1.7 Inhibitors: Diaryl ether aryl sulfonamides have been optimized as selective inhibitors of the NaV1.7 voltage-gated sodium channel, a target for the treatment of pain.[6]

  • Anticancer Agents: A β-lactam structured compound, 4-(4-(methylsulfonyl)phenyl)-1-pentyl-3-phenoxyazetidin-2-one, has been shown to selectively target cancerous B lymphocyte mitochondria.[7]

logical_relationship cluster_reactions Key Reactions cluster_applications Therapeutic Applications reagent 4-(Chlorosulfonyl)phenyl pivalate sulfonamide Sulfonamide Formation (with Amines) reagent->sulfonamide deprotection Pivalate Deprotection (Basic Hydrolysis) reagent->deprotection tubulin Tubulin Inhibitors sulfonamide->tubulin nav17 NaV1.7 Inhibitors sulfonamide->nav17 anticancer Anticancer Agents sulfonamide->anticancer

Caption: Logical relationship between reactions and applications.

PART 4: Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when working with 4-(Chlorosulfonyl)phenyl pivalate.

Hazard Summary:

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water, which can hydrolyze the sulfonyl chloride.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from moisture and incompatible materials such as strong oxidizing agents and bases.

  • Inert atmosphere storage (e.g., under argon or nitrogen) at 2-8°C is recommended for long-term stability.[2]

First Aid Measures:

  • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion: A Powerful Tool for Chemical Innovation

4-(Chlorosulfonyl)phenyl pivalate is a valuable and versatile reagent that offers significant advantages in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its orthogonal reactivity, coupled with the stability of the pivalate protecting group, allows for the strategic and efficient construction of sulfonamide-containing compounds. By understanding its fundamental properties, synthetic pathways, and reaction scope, researchers can effectively incorporate this building block into their synthetic strategies to accelerate the discovery and development of new therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]

  • MDPI. (n.d.). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]

  • Brown, M. F., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 60(16), 7029–7042. [Link]

  • Romagnoli, R., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(13), 4547–4558. [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Lin, A. J., et al. (1980). Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates. Journal of Pharmaceutical Sciences, 69(10), 1232–1234. [Link]

  • Mohammadi-Farani, A., et al. (2017). β-lactam Structured, 4-(4-(Methylsulfonyl)phenyl)-1-pentyl-3-phenoxyazetidin-2-one: Selectively Targets Cancerous B Lymphocyte Mitochondria. Anti-Cancer Agents in Medicinal Chemistry, 17(11), 1547–1555. [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling of 4-(Chlorosulfonyl)phenyl pivalate

This guide provides comprehensive safety and handling precautions for 4-(Chlorosulfonyl)phenyl pivalate, a sulfonyl chloride-containing compound. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling precautions for 4-(Chlorosulfonyl)phenyl pivalate, a sulfonyl chloride-containing compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this reagent in a laboratory setting. The information presented herein is grounded in established safety protocols for sulfonyl chlorides and is intended to supplement, not replace, institutional safety guidelines and a thorough review of the specific Safety Data Sheet (SDS) for this compound.

Understanding the Inherent Reactivity and Hazards

4-(Chlorosulfonyl)phenyl pivalate belongs to the sulfonyl chloride class of organic compounds. The primary driver of its reactivity and associated hazards is the chlorosulfonyl group (-SO₂Cl). This functional group is highly electrophilic and susceptible to nucleophilic attack, most notably by water and other protic nucleophiles.

The fundamental reaction of concern is the rapid and exothermic hydrolysis of the sulfonyl chloride moiety upon contact with water or moisture. This reaction produces pivalic acid-4-sulfonic acid and hydrochloric acid (HCl), both of which are corrosive.[1] The generation of corrosive byproducts and the potential for a vigorous, heat-generating reaction are central to the safety precautions required for this compound.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors can irritate the nose, throat, and lungs.[2][3][4]

  • Water Reactivity: Reacts exothermically with water, releasing corrosive hydrochloric acid gas.[1][5]

Hazard Identification and Classification

While specific toxicological data for 4-(Chlorosulfonyl)phenyl pivalate is limited, the known hazards of analogous sulfonyl chlorides provide a strong basis for its classification.[6]

Hazard ClassClassificationGHS Pictograms
Skin Corrosion/IrritationCategory 1CCorrosion
Serious Eye Damage/Eye IrritationCategory 1Corrosion
Acute Toxicity (Inhalation)Category 4 (Assumed)Exclamation Mark
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Exclamation Mark

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Ventilation: All manipulations of 4-(Chlorosulfonyl)phenyl pivalate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Eyewash Stations and Safety Showers: Immediate access to eyewash stations and safety showers is mandatory in any area where this compound is handled.[3][7]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][8][9][10]Protects against splashes of the chemical and potential projectiles from a vigorous reaction.
Hand Protection Chemical-resistant gloves (e.g., neoprene or nitrile).[2][9][10][11]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[2][12]Protects the skin from accidental splashes and contact.
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges may be necessary for large-scale operations or in the event of a spill.[6][8][12]Protects against the inhalation of dust or corrosive vapors.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

Handling
  • Moisture Avoidance: Handle 4-(Chlorosulfonyl)phenyl pivalate under inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent hydrolysis.

  • Addition to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic processes.

  • Avoid Incompatibilities: Keep away from water, strong bases, alcohols, and strong oxidizing agents.[5]

  • Personal Hygiene: Wash hands thoroughly after handling.[3][13] Do not eat, drink, or smoke in the laboratory.[2]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[13][14]

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]

  • Moisture Control: The storage area should be free from moisture.[1]

Emergency Procedures

Preparedness for accidental exposure or release is a critical component of safe handling.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air and seek immediate medical attention.[2][3][15] If breathing is difficult, administer oxygen.[4]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3][4] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2][5] Rinse the mouth with water and seek immediate medical attention.
Accidental Release Measures
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully collect the absorbed material into a sealed container for disposal.

  • Large Spills:

    • Evacuate the laboratory and notify emergency personnel.

    • Prevent the spill from entering drains or waterways.

Disposal Considerations

Waste containing 4-(Chlorosulfonyl)phenyl pivalate should be treated as hazardous.

  • Neutralization: Small amounts of residual material can be slowly and cautiously added to a stirred solution of sodium carbonate or sodium bicarbonate to neutralize the acidic byproducts. This should be done in a fume hood.

  • Waste Collection: All contaminated materials and neutralized waste should be collected in a properly labeled hazardous waste container for disposal by trained personnel in accordance with local, state, and federal regulations.[3]

Experimental Protocol: A Representative Sulfonamide Synthesis

The following protocol illustrates the practical application of the safety and handling principles discussed.

Objective: To synthesize a sulfonamide by reacting 4-(Chlorosulfonyl)phenyl pivalate with a primary amine.

Methodology:

  • Reaction Setup: Under an inert atmosphere of nitrogen, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve the primary amine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Addition of Sulfonyl Chloride: Dissolve 4-(Chlorosulfonyl)phenyl pivalate in the same anhydrous solvent and add it to the dropping funnel.

  • Controlled Addition: Cool the reaction flask in an ice bath. Add the solution of 4-(Chlorosulfonyl)phenyl pivalate dropwise to the stirred amine solution over a period of 30-60 minutes. The slow, controlled addition is crucial to manage the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute acid, then brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by a suitable method, such as column chromatography or recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare Amine Solution addition Controlled Addition (0°C) reagent_prep->addition sulfonyl_prep Prepare Sulfonyl Chloride Solution sulfonyl_prep->addition stirring Stir at Room Temperature addition->stirring quench Quench with Water stirring->quench extraction Liquid-Liquid Extraction quench->extraction purification Purify Product extraction->purification

Caption: A typical workflow for sulfonamide synthesis using 4-(Chlorosulfonyl)phenyl pivalate.

Logical Relationship: Spill Response Decision Tree

spill_response spill Spill of 4-(Chlorosulfonyl)phenyl pivalate Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate absorb Cover with Inert Absorbent ppe->absorb collect Collect and Seal in Waste Container absorb->collect decontaminate Decontaminate Area collect->decontaminate notify Notify Emergency Personnel evacuate->notify

Caption: A decision tree for responding to a spill of 4-(Chlorosulfonyl)phenyl pivalate.

References

  • International Chemical Safety Cards (ICSC). ICSC 0198 - SULPHURYL CHLORIDE. [Link]

  • New Jersey Department of Health. Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO-. [Link]

  • S D Fine-Chem Limited. SULPHURYL CHLORIDE - Safety Data Sheet. [Link]

  • Sciencemadness Wiki. Sulfuryl chloride. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit). [Link]

  • Solus Group. Personal Protective Kit (PPE Kit). [Link]

  • New Jersey Department of Health. 4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Cibelestat: A Detailed Application Note and Protocol Utilizing 4-(Chlorosulfonyl)phenyl pivalate

Introduction: Cibelestat and its Therapeutic Potential Cibelestat is a potent and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory diseases, including a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Cibelestat and its Therapeutic Potential

Cibelestat is a potent and selective inhibitor of neutrophil elastase, a serine protease implicated in the pathogenesis of various inflammatory diseases, including acute lung injury, cystic fibrosis, and chronic obstructive pulmonary disease (COPD). By targeting neutrophil elastase, Cibelestat offers a promising therapeutic strategy to mitigate tissue damage and inflammation associated with these conditions. This application note provides a comprehensive guide to the synthesis of Cibelestat, with a particular focus on the strategic use of 4-(Chlorosulfonyl)phenyl pivalate as a key reagent. This protocol is designed for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the chemical principles and rationale behind the synthetic strategy.

Synthetic Strategy: The Role of 4-(Chlorosulfonyl)phenyl pivalate

The synthesis of Cibelestat presented herein follows a convergent approach, culminating in the coupling of a key amine intermediate with a tailored sulfonyl chloride. The use of 4-(Chlorosulfonyl)phenyl pivalate is a cornerstone of this strategy, offering a clever solution for the introduction of the hydroxyphenylsulfonyl moiety.

The pivaloyl group, a bulky tert-butylcarbonyl group, serves as a robust protecting group for the phenolic hydroxyl function. Its significant steric hindrance provides stability during the sulfonylation reaction, preventing unwanted side reactions.[1][2] This protecting group can be efficiently removed under basic conditions in the final step of the synthesis to unveil the active Cibelestat molecule.

Mechanistic Pathway

The synthesis of Cibelestat can be conceptually divided into two main stages: the preparation of the key amine intermediate, benzyl 2-(2-aminobenzamido)acetate, and its subsequent sulfonylation followed by deprotection.

Stage 1: Synthesis of Benzyl 2-(2-aminobenzamido)acetate

The synthesis of the amine intermediate begins with the reaction of isatoic anhydride with benzyl glycinate. The reaction proceeds via nucleophilic attack of the amino group of benzyl glycinate on one of the carbonyl carbons of the isatoic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate carbamate, which subsequently decarboxylates to yield the desired benzyl 2-(2-aminobenzamido)acetate.[3]

Stage 2: Sulfonylation and Deprotection

The core of the Cibelestat synthesis involves the reaction of benzyl 2-(2-aminobenzamido)acetate with 4-(Chlorosulfonyl)phenyl pivalate. This reaction is a classic sulfonamide formation, where the nucleophilic amine attacks the electrophilic sulfonyl chloride, leading to the displacement of the chloride and the formation of a sulfonamide bond. The reaction is typically carried out in the presence of an organic base to neutralize the hydrochloric acid generated during the reaction.[4]

The final step is the deprotection of the pivaloyl group to unmask the phenolic hydroxyl group of Cibelestat. This is typically achieved by hydrolysis under basic conditions, for example, using sodium hydroxide.[5][6] The choice of a pivaloyl ester as a protecting group is strategic due to its relative stability to various reaction conditions and its susceptibility to cleavage under specific basic hydrolysis without affecting other sensitive functional groups in the molecule.[1][2]

Experimental Protocols

Part 1: Synthesis of Benzyl 2-(2-aminobenzamido)acetate

This protocol details the synthesis of the key amine intermediate.

Materials:

  • Isatoic anhydride

  • Benzyl glycinate hydrochloride

  • Triethylamine

  • Acetonitrile

  • Water

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of benzyl glycinate hydrochloride (1.0 eq) in a mixture of acetonitrile and water, add triethylamine (2.2 eq) at room temperature.

  • To this solution, add isatoic anhydride (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl 2-(2-aminobenzamido)acetate.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if of sufficient purity.

Part 2: Synthesis of Cibelestat

This protocol outlines the final sulfonylation and deprotection steps to yield Cibelestat.

Materials:

  • Benzyl 2-(2-aminobenzamido)acetate

  • 4-(Chlorosulfonyl)phenyl pivalate

  • Pyridine or Triethylamine

  • Dichloromethane

  • Toluene

  • n-Hexane

  • Sodium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

Step 2a: Sulfonylation

  • Dissolve benzyl 2-(2-aminobenzamido)acetate (1.0 eq) in dichloromethane.

  • Add an organic base such as pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • In a separate flask, dissolve 4-(chlorosulfonyl)phenyl pivalate (1.05 eq) in dichloromethane.[4]

  • Add the solution of 4-(chlorosulfonyl)phenyl pivalate dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 4-6 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pivaloyl-protected Cibelestat intermediate.

Step 2b: Deprotection and Salification

  • Dissolve the crude intermediate from the previous step in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0-5 °C and add a solution of sodium hydroxide (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N hydrochloric acid.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude Cibelestat can be purified by recrystallization.

Purification Protocol: Recrystallization of Cibelestat

High purity Cibelestat is essential for biological assays and further development. Recrystallization is a powerful technique for purifying crystalline solid compounds.[4][7][8]

Materials:

  • Crude Cibelestat

  • Toluene

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum source

Procedure:

  • Place the crude Cibelestat in an Erlenmeyer flask.

  • Add a minimal amount of toluene to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more toluene in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, Cibelestat will crystallize out of the solution.

  • To maximize the yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene to remove any remaining impurities.

  • Dry the purified Cibelestat crystals under vacuum to a constant weight.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
CibelestatC21H18N2O6S426.44186400-33-9
4-(Chlorosulfonyl)phenyl pivalateC11H13ClO4S276.73150374-99-5
Benzyl 2-(2-aminobenzamido)acetateC16H16N2O3284.31150374-97-3
Isatoic anhydrideC8H5NO3163.13118-48-9
Benzyl glycinate hydrochlorideC9H12ClNO2201.656456-74-2

Visualizations

Synthetic Workflow Diagram

Cibelestat_Synthesis cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Sulfonylation & Deprotection Isatoic_Anhydride Isatoic Anhydride Amine_Intermediate Benzyl 2-(2-aminobenzamido)acetate Isatoic_Anhydride->Amine_Intermediate Benzyl_Glycinate Benzyl Glycinate Benzyl_Glycinate->Amine_Intermediate Chlorosulfonyl_Pivalate 4-(Chlorosulfonyl)phenyl pivalate Protected_Cibelestat Pivaloyl-Protected Cibelestat Chlorosulfonyl_Pivalate->Protected_Cibelestat Amine_Intermediate->Protected_Cibelestat Sulfonylation Cibelestat Cibelestat Protected_Cibelestat->Cibelestat Deprotection

Caption: Synthetic workflow for Cibelestat.

Key Reaction Mechanism: Sulfonamide Formation

Sulfonamide_Formation Amine R-NH2 Intermediate [R-NH2+-SO2(Ar)-Cl-] Amine->Intermediate Nucleophilic Attack Sulfonyl_Chloride Ar-SO2Cl Sulfonyl_Chloride->Intermediate Sulfonamide R-NH-SO2-Ar Intermediate->Sulfonamide Elimination HCl HCl Intermediate->HCl

Caption: Mechanism of sulfonamide bond formation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Cibelestat, a promising neutrophil elastase inhibitor. By elucidating the rationale behind the use of 4-(Chlorosulfonyl)phenyl pivalate and providing step-by-step instructions, this guide aims to empower researchers in their efforts to synthesize and evaluate this important therapeutic candidate. The described methods are robust and can be adapted for scale-up, facilitating further preclinical and clinical development of Cibelestat.

References

  • Method for synthesizing Cibelest
  • Chakraborti, A. K., Nayak, M. K., & Sharma, L. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

  • Pivalic acid. In Wikipedia. [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

  • Sulfonamide purific
  • Protecting Groups. (2020). [Link]

  • Protecting group. In Wikipedia. [Link]

  • Recrystallization - Single Solvent. University of Toronto. [Link]

  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • An Synthesis of (Z)-4-Hydroxy-N-Desmethyltamoxifen (Endoxifen).
  • Recrystallization and Crystallization. University of Rochester. [Link]

  • How to Perform a Recrystallization. (2014). YouTube. [Link]

  • What is the mechanism of addition of glycine into 5-chloro-N-methylisatoic anhydride? Chemistry Stack Exchange. [Link]

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Application

Application Note: A Detailed Protocol for the Synthesis of Sulfonamides using 4-(Chlorosulfonyl)phenyl Pivalate

Abstract Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterials, diuretics, and anticancer drugs.[1][2] Their synthesis is a criti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sulfonamides are a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibacterials, diuretics, and anticancer drugs.[1][2] Their synthesis is a critical skill in drug discovery and development. This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted sulfonamides using 4-(chlorosulfonyl)phenyl pivalate, a versatile and valuable building block. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, discuss methods for in-process validation, and offer expert insights into key procedural choices. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for generating diverse sulfonamide libraries.

Scientific Principles and Reaction Mechanism

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic substitution at a sulfur center.[3][4] The reaction proceeds via a highly reliable and straightforward mechanism.

Core Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the 4-(chlorosulfonyl)phenyl pivalate.[3]

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses, displacing the chloride ion as a leaving group.

  • Proton Abstraction: The resulting sulfonamide is protonated. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated in situ, driving the reaction to completion.[3][4]

The pivalate group on the phenyl ring serves as a robust protecting group for a phenol functionality. This allows for the selective formation of the sulfonamide bond without interference from the potentially reactive hydroxyl group. The bulky pivalate can also influence the solubility and crystallinity of the intermediate, often aiding in purification.

Caption: General reaction mechanism for sulfonamide formation.

Detailed Experimental Protocol

This protocol details the synthesis of a model compound, N-benzyl-4-(pivaloyloxy)benzenesulfonamide, from benzylamine and 4-(chlorosulfonyl)phenyl pivalate. The principles are broadly applicable to a wide range of primary and secondary amines.

Materials and Equipment
  • Reagents: 4-(Chlorosulfonyl)phenyl pivalate (≥95%), Benzylamine (≥99%), Triethylamine (TEA, ≥99.5%, anhydrous), Dichloromethane (DCM, anhydrous, ≥99.8%), Ethyl acetate (EtOAc, HPLC grade), Hexanes (HPLC grade), Hydrochloric acid (1M aq.), Saturated sodium bicarbonate solution (aq.), Brine (saturated NaCl aq.), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-water bath, addition funnel, nitrogen or argon inlet, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnel, separatory funnel, standard laboratory glassware.

Reagent Data Table
ReagentMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-(Chlorosulfonyl)phenyl pivalate276.741.05.01.38 g
Benzylamine107.151.15.50.59 g (0.58 mL)
Triethylamine (TEA)101.191.57.50.76 g (1.04 mL)
Dichloromethane (DCM)---25 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.1 eq, 5.5 mmol) and anhydrous dichloromethane (25 mL). Flush the flask with nitrogen or argon.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Once cooled, slowly add triethylamine (1.5 eq, 7.5 mmol) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate beaker, dissolve 4-(chlorosulfonyl)phenyl pivalate (1.0 eq, 5.0 mmol) in a minimal amount of anhydrous DCM (~10 mL). Transfer this solution to an addition funnel.

  • Controlled Reaction: Add the sulfonyl chloride solution dropwise to the main reaction flask over 15-20 minutes, ensuring the internal temperature remains below 5 °C. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-18 hours.

  • In-Process Monitoring (Trustworthiness): Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Use a solvent system like 30% Ethyl Acetate in Hexanes. The reaction is complete when the spot corresponding to the 4-(chlorosulfonyl)phenyl pivalate starting material is no longer visible by UV light.

  • Workup - Quenching and Extraction:

    • Upon completion, dilute the reaction mixture with an additional 30 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL) to remove excess TEA and benzylamine, followed by saturated NaHCO₃ solution (1 x 25 mL) to neutralize any residual acid, and finally with brine (1 x 25 mL) to remove bulk water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide.[3]

Protocol Workflow and Validation

A successful synthesis relies on systematic execution and validation at key stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Reaction Setup (Amine, DCM, N₂) Cool 2. Cool to 0°C Setup->Cool AddBase 3. Add Base (TEA) Cool->AddBase AddSC 4. Add Sulfonyl Chloride (Dropwise, 0°C) AddBase->AddSC Stir 5. Stir at RT (6-18h) AddSC->Stir TLC 6. Monitor with TLC Stir->TLC TLC->Stir Incomplete Dilute 7. Dilute with DCM TLC->Dilute Complete Wash 8. Aqueous Washes (HCl, NaHCO₃, Brine) Dilute->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Purify (Recrystallization/Chromatography) Dry->Purify Characterize 11. Characterize Product Purify->Characterize

Caption: Experimental workflow from setup to final product.

Protocol Validation via Characterization

To confirm the identity and purity of the final product, the following characterization is recommended:

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the benzylic protons (if using benzylamine), and the bulky tert-butyl protons of the pivalate group (~1.3 ppm). The NH proton of the sulfonamide will appear as a broad singlet.

  • ¹³C NMR: The spectrum should confirm the number of unique carbon atoms in the molecule.

  • FT-IR: Look for strong characteristic stretching bands for the S=O groups of the sulfonamide (~1350 and 1160 cm⁻¹) and the C=O of the pivalate ester (~1750 cm⁻¹).[5]

  • Mass Spectrometry (ESI-MS): This will confirm the molecular weight of the synthesized compound.[5]

Field-Proven Insights and Troubleshooting

  • Choice of Base: While triethylamine is common, pyridine can also be used.[3][6] For sterically hindered amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial. The base is critical for scavenging the HCl generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

  • Solvent Purity: The use of anhydrous solvents is paramount. Sulfonyl chlorides are highly sensitive to moisture and will readily hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.

  • Sluggish Reactions: If TLC analysis shows a slow conversion, the reaction can be gently heated to 30-40 °C. However, this should be done cautiously as it can increase the formation of side products.

  • Amine Reactivity: Electron-rich aliphatic amines react very quickly. Electron-deficient anilines or sterically hindered amines may require longer reaction times or gentle heating to proceed to completion.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of sulfonamides using 4-(chlorosulfonyl)phenyl pivalate. By understanding the core chemical principles, following the detailed step-by-step procedure, and employing in-process monitoring, researchers can confidently synthesize a wide array of sulfonamide derivatives. The use of this particular building block, with its latent phenol functionality, offers significant advantages for creating diverse molecular scaffolds essential for modern drug discovery programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
  • Wu, B., & Li, C. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

  • Thieme Chemistry. (2024).
  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Zhu, J., et al. (2013). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamide synthesis based on the combination of an in situ-generated sulfinate intermediate and an electrophilically activated amine. Retrieved from [Link]

  • Qadir, M. A., et al. (2017). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Retrieved from [Link]

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Method

Application Note: Derivatization of Primary Amines using 4-(Chlorosulfonyl)phenyl pivalate for Enhanced HPLC Analysis

Introduction: The Rationale for Derivatization In the landscape of pharmaceutical and biomedical research, the accurate quantification of primary amines is a frequent analytical challenge. Many primary amine-containing c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

In the landscape of pharmaceutical and biomedical research, the accurate quantification of primary amines is a frequent analytical challenge. Many primary amine-containing compounds, including drug candidates, metabolites, and biomarkers, lack a strong native chromophore or fluorophore. This inherent characteristic renders their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors insensitive and unreliable, particularly at the low concentrations often encountered in complex biological matrices.[1]

Pre-column derivatization addresses this limitation by chemically modifying the analyte to introduce a desirable analytical tag.[2] This application note provides a comprehensive guide to the use of 4-(Chlorosulfonyl)phenyl pivalate as a novel derivatizing agent for primary amines. This reagent offers a dual advantage: the chlorosulfonyl group provides a reactive handle for covalent labeling of primary amines, while the pivaloyl-protected phenol introduces a strong chromophore, significantly enhancing UV detection in HPLC analysis.

The pivaloyl protecting group is notably stable under the basic conditions typically required for the sulfonylation of amines, ensuring the integrity of the chromophore throughout the derivatization and subsequent analysis.[3] This guide will detail the underlying reaction mechanism, provide a step-by-step protocol for derivatization and HPLC analysis, and offer insights into the practical application of this methodology for researchers in drug development and analytical sciences.

Reaction Mechanism: Formation of a Stable Sulfonamide

The derivatization of a primary amine with 4-(Chlorosulfonyl)phenyl pivalate is a nucleophilic substitution reaction at the sulfonyl sulfur. The reaction proceeds under mildly basic conditions, which serve to deprotonate the primary amine, thereby increasing its nucleophilicity. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form a stable sulfonamide bond. The added base also neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2][4]

Caption: Reaction of a primary amine with 4-(Chlorosulfonyl)phenyl pivalate.

Experimental Workflow

The overall process, from sample preparation to data analysis, is outlined in the following workflow. This systematic approach ensures reproducibility and minimizes potential sources of error.

Workflow start Start: Primary Amine Sample prep Sample Preparation (Dissolution in Aprotic Solvent) start->prep derivatization Derivatization Reaction (Incubation at Controlled Temperature) prep->derivatization reagent_prep Reagent Preparation (4-(Chlorosulfonyl)phenyl pivalate and Base Solution) reagent_prep->derivatization quench Quenching (Optional, with excess nucleophile) derivatization->quench hplc_prep Sample Preparation for HPLC (Dilution and Filtration) quench->hplc_prep hplc HPLC Analysis (Reversed-Phase C18 Column, UV Detection) hplc_prep->hplc data Data Analysis (Peak Integration and Quantification) hplc->data end End: Quantified Amine Concentration data->end

Caption: Workflow for primary amine derivatization and HPLC analysis.

Detailed Protocols

Safety Precautions: 4-(Chlorosulfonyl)phenyl pivalate is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Reagent and Sample Preparation
  • Derivatization Reagent: Prepare a 10 mg/mL solution of 4-(Chlorosulfonyl)phenyl pivalate in anhydrous acetonitrile. This solution should be prepared fresh daily to avoid hydrolysis of the sulfonyl chloride.

  • Base Solution: Prepare a 0.1 M solution of triethylamine (TEA) in anhydrous acetonitrile.

  • Sample/Standard Preparation: Accurately weigh and dissolve the primary amine standard or sample in a suitable anhydrous aprotic solvent, such as acetonitrile or tetrahydrofuran (THF), to a known concentration.

Protocol 2: Derivatization Procedure

This protocol is a general guideline and may require optimization for specific primary amines.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the primary amine sample or standard solution.

  • Add 100 µL of the 0.1 M triethylamine solution and vortex briefly.

  • Add 100 µL of the 10 mg/mL 4-(Chlorosulfonyl)phenyl pivalate solution. The derivatizing reagent is added in excess to ensure complete reaction with the amine.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath. The optimal time and temperature may vary depending on the reactivity of the specific amine.

  • After incubation, allow the reaction mixture to cool to room temperature.

  • (Optional) To quench the reaction and consume excess 4-(Chlorosulfonyl)phenyl pivalate, 20 µL of a primary amine solution (e.g., 1 M glycine) can be added. Vortex and let it stand for 10 minutes at room temperature.

  • Dilute the derivatized sample with the HPLC mobile phase to the desired concentration for analysis.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Analysis

The resulting N-alkyl-4-(pivaloyloxy)benzenesulfonamide derivatives are significantly more hydrophobic than the parent primary amines, making them well-suited for reversed-phase HPLC.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis Detector at ~230-240 nm (estimated λmax)

Note on Detection Wavelength: The pivaloyl-protected phenol acts as a chromophore. Based on the UV spectra of similar sulfonamide structures, the maximum absorbance (λmax) is expected to be in the range of 230-240 nm.[6][7] It is highly recommended to determine the empirical λmax by scanning the derivatized standard with a UV-Vis spectrophotometer or a diode array detector (DAD) in the HPLC system.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Product Peak Incomplete derivatization- Ensure reagents are fresh, especially the sulfonyl chloride. - Optimize reaction time and temperature. - Check the pH of the reaction mixture; it should be basic.
Hydrolysis of the reagent- Use anhydrous solvents. - Prepare the derivatizing reagent solution fresh.
Multiple Peaks for a Single Analyte Side reactions- Lower the reaction temperature. - Optimize the stoichiometry of the reagents.
Instability of the derivative- Analyze the sample immediately after derivatization. - Check the stability of the derivative in the mobile phase.
Poor Peak Shape Column overload- Dilute the sample.
Secondary interactions with the column- Adjust the mobile phase pH. - Use a different column chemistry (e.g., with end-capping).

Conclusion

The use of 4-(Chlorosulfonyl)phenyl pivalate as a pre-column derivatizing agent offers a robust and effective strategy for the sensitive quantification of primary amines by HPLC with UV detection. The stable sulfonamide linkage formed and the introduction of a strong chromophore overcome the inherent analytical challenges associated with underivatized primary amines. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate analytical methods for a wide range of primary amine-containing compounds, thereby supporting advancements in drug development and scientific research.

References

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Tsuji, K., & Jenkins, K. M. (1986). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
  • Tsuji, K., & Goetz, J. F. (1978). High-performance liquid chromatographic determination of spectinomycin.
  • Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be - ScienceOpen. (2019, October 21). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Youn, S. W. (2012). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 14(5), 1254–1257.
  • Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 273-294). The Royal Society of Chemistry.
  • MacMillan, D. W. C., & Perfetti, M. R. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21469–21476.
  • Harmata, M., & Hong, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(35), 6161-6163.
  • Edwards, J. L., et al. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Methods, 6(15), 5736-5744.
  • Cornella, J., & Zarate, C. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Asiri, A. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7465.
  • Patyra, E., et al. (2019).
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3), 5262.
  • Sielc.com. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]

  • MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Weinert, E. E., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Bioorganic & Medicinal Chemistry Letters, 19(15), 4359-4362.
  • ResearchGate. (2020). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. Journal of Chemistry, 2023, 1-10.
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Application

Application Notes &amp; Protocols: 4-(Chlorosulfonyl)phenyl Pivalate in Medicinal Chemistry

A Senior Application Scientist's Guide to Leveraging a Versatile Precursor for Covalent Probe Development and Bioconjugation Introduction: The Strategic Advantage of 4-(Chlorosulfonyl)phenyl Pivalate In the landscape of...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Versatile Precursor for Covalent Probe Development and Bioconjugation

Introduction: The Strategic Advantage of 4-(Chlorosulfonyl)phenyl Pivalate

In the landscape of modern medicinal chemistry and chemical biology, the quest for selective and potent therapeutic agents has revitalized interest in covalent inhibitors.[1][2] Among the electrophilic "warheads" utilized to achieve covalent modification of protein targets, sulfonyl fluorides have emerged as a privileged class.[1][3][4] Their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues—including serine, threonine, tyrosine, lysine, and histidine—makes them powerful tools for drug discovery.[1][3][5]

This guide focuses on a key precursor for the synthesis of sulfonyl fluoride probes: 4-(Chlorosulfonyl)phenyl pivalate . The strategic incorporation of the pivaloyl protecting group on the phenolic hydroxyl offers a distinct advantage. It masks the phenol during the initial, often harsh, synthetic steps required to install the sulfonyl fluoride moiety. This protecting group can then be selectively removed under mild conditions to unmask the phenol, which can serve as a recognition element for protein targets (e.g., mimicking tyrosine) or as a handle for further functionalization. This approach provides a modular and efficient route to sophisticated chemical probes and covalent inhibitors.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 4-(chlorosulfonyl)phenyl pivalate. We will delve into the conversion of this precursor to the corresponding sulfonyl fluoride, deprotection strategies, and its application in the development of covalent probes, all grounded in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[6][7][8]

Core Applications in Medicinal Chemistry

The primary utility of 4-(chlorosulfonyl)phenyl pivalate lies in its role as a precursor to bi-functional molecules. After conversion to the sulfonyl fluoride and deprotection, the resulting 4-(fluorosulfonyl)phenol can be utilized in several key areas:

  • Development of Covalent Inhibitors: The sulfonyl fluoride acts as the covalent warhead, while the unmasked phenol can be a critical pharmacophoric element, for instance, in targeting the active sites of enzymes where a tyrosine residue plays a key role.[5]

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., an alkyne or azide for subsequent click chemistry) onto the phenolic hydroxyl, researchers can generate probes to identify and profile the activity of specific enzyme families within complex biological systems.

  • Fragment-Based Drug Discovery (FBDD): The 4-(fluorosulfonyl)phenol core represents a versatile fragment that can be elaborated to develop high-affinity binders. The covalent nature of the interaction can help to validate initial fragment hits and guide lead optimization.

Quantitative Data Summary
Property[9]Value
Molecular Formula C11H13ClO4S
Molecular Weight 276.73 g/mol
CAS Number 150374-99-5
Appearance White to off-white solid
Purity ≥95%

Experimental Protocols

Safety Precautions

4-(Chlorosulfonyl)phenyl pivalate is a sulfonyl chloride derivative and should be handled with care in a well-ventilated fume hood.[10] It is corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10][11] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 4-(Fluorosulfonyl)phenyl Pivalate

This protocol describes the conversion of the sulfonyl chloride to the more stable and synthetically versatile sulfonyl fluoride via a halogen exchange reaction.

Materials and Reagents:
  • 4-(Chlorosulfonyl)phenyl pivalate

  • Potassium fluoride (KF), spray-dried

  • 18-Crown-6

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(chlorosulfonyl)phenyl pivalate (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add spray-dried potassium fluoride (3.0 eq) and 18-crown-6 (0.1 eq). The use of 18-crown-6 facilitates the dissolution of KF in the organic solvent.[12]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove excess KF.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the resulting 4-(fluorosulfonyl)phenyl pivalate by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Workflow Diagram: Synthesis of 4-(Fluorosulfonyl)phenyl Pivalate

G start Start: 4-(Chlorosulfonyl)phenyl pivalate reagents Add KF, 18-Crown-6 in anhydrous CH3CN start->reagents reaction Stir at room temperature (12-24h) reagents->reaction workup Aqueous Work-up: - Filter - Concentrate - Dissolve in DCM - Wash (H2O, NaHCO3, Brine) - Dry (MgSO4) reaction->workup purification Purification: - Concentrate - Flash Column Chromatography workup->purification product Product: 4-(Fluorosulfonyl)phenyl pivalate purification->product

Caption: Synthesis of 4-(Fluorosulfonyl)phenyl Pivalate.

Protocol 2: Deprotection to Yield 4-(Fluorosulfonyl)phenol

This protocol outlines the removal of the pivaloyl protecting group to unmask the phenolic hydroxyl group.

Materials and Reagents:
  • 4-(Fluorosulfonyl)phenyl pivalate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Step-by-Step Procedure:
  • Reaction Setup: Dissolve 4-(fluorosulfonyl)phenyl pivalate (1.0 eq) in a mixture of THF, MeOH, and H2O (e.g., a 3:1:1 ratio).

  • Addition of Base: Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by flash column chromatography on silica gel if necessary.

  • Characterization: Confirm the structure of 4-(fluorosulfonyl)phenol by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Workflow Diagram: Deprotection of Pivalate Group

G start Start: 4-(Fluorosulfonyl)phenyl pivalate reagents Add LiOH or NaOH in THF/MeOH/H2O start->reagents reaction Stir at room temperature (1-4h) reagents->reaction workup Acidic Work-up: - Quench with HCl - Extract with EtOAc - Wash (Brine) - Dry (MgSO4) reaction->workup purification Purification: - Concentrate - Flash Column Chromatography workup->purification product Product: 4-(Fluorosulfonyl)phenol purification->product

Caption: Deprotection of the Pivalate Group.

Protocol 3: Application in SuFEx Click Chemistry for Bioconjugation

This protocol provides a general method for the conjugation of 4-(fluorosulfonyl)phenol to a primary amine-containing biomolecule (e.g., a peptide or protein) under SuFEx conditions. This reaction forms a stable sulfonamide linkage.

Materials and Reagents:
  • 4-(Fluorosulfonyl)phenol

  • Amine-containing biomolecule (e.g., peptide with a lysine residue)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • Organic co-solvent (e.g., DMSO or DMF) if needed to dissolve the sulfonyl fluoride

  • Quenching reagent (e.g., Tris buffer)

  • Analytical and preparative HPLC

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the amine-containing biomolecule in the chosen aqueous buffer.

    • Prepare a concentrated stock solution of 4-(fluorosulfonyl)phenol in an organic co-solvent like DMSO.

  • Conjugation Reaction:

    • To the biomolecule solution, add the 4-(fluorosulfonyl)phenol stock solution to achieve the desired final concentration (typically a 5-20 fold molar excess of the sulfonyl fluoride). The final concentration of the organic co-solvent should be kept low (e.g., <10%) to maintain the biomolecule's integrity.

    • Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The reaction time and temperature may need to be optimized for specific biomolecules.

  • Monitoring the Reaction: The progress of the conjugation can be monitored by analytical HPLC-MS to observe the formation of the desired conjugate and the consumption of the starting biomolecule.

  • Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a solution of a primary amine-containing buffer like Tris to consume any unreacted sulfonyl fluoride.

  • Purification: Purify the conjugate from unreacted starting materials and byproducts using an appropriate method such as preparative HPLC, size-exclusion chromatography, or dialysis.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical HPLC and mass spectrometry to determine the molecular weight of the modified biomolecule.

Logical Relationship: SuFEx-mediated Bioconjugation

G sf_phenol 4-(Fluorosulfonyl)phenol reaction SuFEx Reaction (Aqueous Buffer, pH 7.4-8.0) sf_phenol->reaction biomolecule Biomolecule with Primary Amine (e.g., Lysine) biomolecule->reaction conjugate Covalent Conjugate (Sulfonamide Linkage) reaction->conjugate analysis Purification & Analysis (HPLC, Mass Spectrometry) conjugate->analysis

Caption: SuFEx-mediated Bioconjugation Workflow.

Conclusion and Future Perspectives

4-(Chlorosulfonyl)phenyl pivalate is a valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient synthesis of sulfonyl fluoride probes with a masked phenolic functionality. The protocols outlined in this guide provide a framework for the synthesis and application of this precursor in the development of covalent inhibitors and bioconjugates. The continued exploration of SuFEx chemistry and the development of novel sulfonyl fluoride-based probes will undoubtedly expand the druggable proteome and provide new avenues for therapeutic intervention.[2][6] The principles and methodologies described herein are intended to empower researchers to harness the potential of this powerful chemical tool in their drug discovery endeavors.

References

  • Kelly, M. J., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology. Available at: [Link]

  • Narayan, R., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. National Center for Biotechnology Information. Available at: [Link]

  • Sharpless, K. B., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery. Available at: [Link]

  • Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sharpless, K. B., et al. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. PubMed. Available at: [Link]

  • Colman, R. F., et al. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. National Center for Biotechnology Information. Available at: [Link]

  • Qin, H., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. National Center for Biotechnology Information. Available at: [Link]

  • Kathman, S. G., et al. (2014). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Davies, W., & Dick, J. H. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bianchi, T. A., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Li, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Davies, W., & Dick, J. H. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Available at: [Link]

  • Chem-Impex International, Inc. (2016). 4-Chlorophenyl phenyl ether Safety Data Sheet. Available at: [Link]

  • Kelly, M. J., et al. (2021). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. National Center for Biotechnology Information. Available at: [Link]

  • Sharpless, K. B., et al. (2022). Accelerated SuFEx Click Chemistry For Modular Synthesis. National Center for Biotechnology Information. Available at: [Link]

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  • Li, J., et al. (2023). Intramolecular chalcogen bonding activated SuFEx click chemistry for efficient organic-inorganic linking. National Center for Biotechnology Information. Available at: [Link]

  • Sharpless, K. B., et al. (2022). SuFEx click chemistry. (A) SuFExable hubs. (B) Click chemistry derived pharmacophores. (C) Classical and accelerated SuFEx protocols. (D) This work: ASCC in drug discovery. ResearchGate. Available at: [Link]

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Method

Application Notes and Protocols: 4-(Chlorosulfonyl)phenyl pivalate in Modern Organic Synthesis

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 4-(Chlorosulfonyl)phenyl pivalate. This versatile reagent, c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of 4-(Chlorosulfonyl)phenyl pivalate. This versatile reagent, characterized by a reactive sulfonyl chloride and a sterically hindered pivaloyl protecting group, serves as a valuable building block in several key synthetic transformations. We will delve into its utility in the synthesis of diverse sulfonamides, its role as a precursor to sulfonyl fluorides for "click chemistry," and its potential applications in prodrug design. This document offers detailed, field-proven protocols, mechanistic insights, and data-driven guidance to facilitate its effective implementation in the laboratory.

Unique Properties and Strategic Advantages

4-(Chlorosulfonyl)phenyl pivalate, also known as p-pivaloyloxybenzenesulfonyl chloride, possesses a unique combination of functional groups that render it highly useful in multi-step synthesis.[1]

  • Reactive Sulfonyl Chloride: The sulfonyl chloride (-SO₂Cl) moiety is a powerful electrophile, readily reacting with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[2] This reaction is fundamental to the construction of a large class of biologically active molecules.

  • The Pivaloyl Protecting Group: The pivaloyl (trimethylacetyl) group serves two primary strategic purposes. Firstly, it protects the phenolic hydroxyl group, preventing it from interfering with the reactions of the sulfonyl chloride. Secondly, its bulky tert-butyl structure provides steric hindrance, which can influence the reagent's reactivity and solubility profile. The pivaloyl ester is generally stable to many reaction conditions but can be cleaved under specific hydrolytic conditions (e.g., using a strong base or acid) when deprotection of the phenol is required in later synthetic steps.

This dual functionality allows for a modular approach to synthesis, where the sulfonyl chloride can be derivatized first, followed by subsequent manipulation of the protected phenol.

Core Applications in Organic Synthesis
A. Synthesis of Substituted Sulfonamides

The most direct application of 4-(chlorosulfonyl)phenyl pivalate is the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a vast range of therapeutics, including antibiotics, diuretics, and anti-inflammatory agents.[3] The reaction proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

The general transformation is as follows:

G reagent 4-(Chlorosulfonyl)phenyl pivalate product Protected Phenyl Sulfonamide reagent->product + R¹R²NH amine Primary or Secondary Amine (R¹R²NH) amine->product base Base (e.g., Pyridine, TEA) base->product HCl Scavenger

Caption: General reaction scheme for sulfonamide synthesis.

This reaction is typically high-yielding and can be performed under mild conditions, making it suitable for complex molecules and late-stage functionalization.[4]

B. Precursor to Sulfonyl Fluorides for SuFEx Click Chemistry

Sulfonyl fluorides have emerged as superior electrophiles for covalent bioconjugation and the construction of complex molecular architectures via Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[5] Compared to sulfonyl chlorides, sulfonyl fluorides exhibit greater stability towards hydrolysis while retaining sufficient reactivity towards specific nucleophiles like phenols and silyl ethers.

4-(Chlorosulfonyl)phenyl pivalate is an excellent starting material for the synthesis of the corresponding sulfonyl fluoride, 4-(fluorosulfonyl)phenyl pivalate. This is typically achieved through a halide exchange reaction using a fluoride source such as potassium fluoride (KF).[6]

G cluster_0 Step 1: Halide Exchange cluster_1 Step 2: SuFEx Click Reaction start 4-(Chlorosulfonyl)phenyl pivalate fluoride 4-(Fluorosulfonyl)phenyl pivalate (SuFEx Warhead) start->fluoride + KF / 18-crown-6 (or other fluoride source) conjugate Stable Sulfonate or Sulfonamide Linkage fluoride->conjugate + Nucleophile Base Catalyst nucleophile Phenol or Amine Nucleophile (e.g., on a biomolecule) nucleophile->conjugate

Caption: Workflow for SuFEx precursor synthesis and application.

The resulting pivaloyl-protected sulfonyl fluoride is a stable, storable reagent that can be used as a "warhead" to covalently modify proteins or link molecular fragments.[5]

C. Application in Prodrug Development

The ester linkage of the pivaloyl group can be exploited in prodrug design. Prodrugs are inactive compounds that are metabolized in vivo to release an active parent drug. In this context, a molecule containing the 4-(pivaloyloxyphenyl)sulfonyl moiety could be designed where the pivaloyl group masks a phenolic hydroxyl. This ester could be cleaved by endogenous esterase enzymes within the body, particularly in specific tissues or cells, to unmask the phenol. This unmasking could trigger a desired pharmacological effect or lead to further activation.

Recent studies on related benzenesulfonate structures have demonstrated the viability of this approach, where enzymatic activation within cancer cells releases a potent antimitotic agent.[7][8] The 4-(chlorosulfonyl)phenyl pivalate scaffold provides a foundational structure for developing such targeted therapies.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE).

Protocol 1: General Synthesis of a Phenyl Sulfonamide Derivative

This protocol describes a general method for the reaction of 4-(chlorosulfonyl)phenyl pivalate with a primary or secondary amine to yield the corresponding N-substituted sulfonamide.

Materials:

  • 4-(Chlorosulfonyl)phenyl pivalate (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(chlorosulfonyl)phenyl pivalate (1.0 eq) in anhydrous DCM.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) dropwise to the stirred solution. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[9]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Parameter Typical Condition Rationale / Comment
Solvent Dichloromethane (DCM)Good solubility for reactants; relatively unreactive.
Base Triethylamine (TEA)Scavenges the HCl byproduct. Pyridine can also be used.
Temperature 0 °C to Room Temp.Initial cooling helps control the exothermic reaction.
Stoichiometry Slight excess of amineEnsures complete consumption of the sulfonyl chloride.
Reaction Time 2 - 16 hoursVaries depending on the nucleophilicity of the amine.
Yield Generally >80%High yields are typical for this robust reaction.[2]
Protocol 2: Conversion to 4-(Fluorosulfonyl)phenyl pivalate

This protocol details the synthesis of the corresponding sulfonyl fluoride, a key intermediate for SuFEx chemistry, via halide exchange.

Materials:

  • 4-(Chlorosulfonyl)phenyl pivalate (1.0 eq)

  • Potassium Fluoride (KF, spray-dried, 3.0-5.0 eq)

  • 18-Crown-6 (0.1 eq, catalytic)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, reflux condenser, and nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(chlorosulfonyl)phenyl pivalate (1.0 eq), spray-dried potassium fluoride (3.0-5.0 eq), and 18-crown-6 (0.1 eq).

  • Add anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-24 hours. Monitor the reaction progress by ¹⁹F NMR spectroscopy or LC-MS. The disappearance of the starting material and the appearance of the sulfonyl fluoride product will be indicative of the reaction's progress.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove excess KF and other inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate the solvent under reduced pressure.

  • The resulting crude residue can be further purified by silica gel chromatography if necessary, though often the filtered and concentrated product is of sufficient purity for subsequent steps.

Causality Behind Experimental Choices:

  • Spray-dried KF: Using anhydrous, high-surface-area KF is crucial for the efficiency of the solid-liquid phase transfer reaction.

  • 18-Crown-6: This phase-transfer catalyst complexes the potassium ion, increasing the nucleophilicity and solubility of the fluoride anion in the acetonitrile solvent.

  • Anhydrous Acetonitrile: A polar aprotic solvent is required to facilitate the SₙAr-type reaction and prevent hydrolysis of the sulfonyl chloride/fluoride.

References
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  • Gomez-Polo, M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
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  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Retrieved from [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
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  • Organic Syntheses. (n.d.). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Retrieved from [Link]

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  • PubMed. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Retrieved from [Link]

  • PubMed. (2022). Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Sulfonate Esters using 4-(Chlorosulfonyl)phenyl pivalate

Introduction: A Strategic Approach to Sulfonate Ester Synthesis for Advanced Applications Sulfonate esters are pivotal intermediates in organic synthesis and medicinal chemistry, primarily recognized for their role as ex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Sulfonate Ester Synthesis for Advanced Applications

Sulfonate esters are pivotal intermediates in organic synthesis and medicinal chemistry, primarily recognized for their role as excellent leaving groups in nucleophilic substitution and elimination reactions.[1] Their application extends to prodrug design, where the sulfonate moiety can enhance solubility or facilitate targeted drug release.[2] The synthesis of sulfonate esters is most commonly achieved through the reaction of an alcohol with a sulfonyl chloride in the presence of a base.[1] This guide focuses on the use of a specialized sulfonylating agent, 4-(chlorosulfonyl)phenyl pivalate , a reagent that offers unique advantages for multi-step syntheses, particularly in the realms of drug discovery and complex molecule synthesis.

The strategic incorporation of a pivaloyl protecting group on the phenyl ring of the sulfonyl chloride provides a latent phenolic hydroxyl group. This feature allows for the initial sulfonylation of a target alcohol under standard conditions. Subsequently, the sterically hindered and robust pivaloyl ester can be selectively cleaved to unmask the phenol, providing a handle for further chemical modification. This "protecting group-sulfonylation" strategy is invaluable for the synthesis of bi-functional molecules, drug-linker conjugates, and complex scaffolds where sequential reactivity is paramount.[3] The pivaloyl group offers excellent stability under a range of conditions, yet can be removed when desired, offering a distinct advantage over simpler ester protecting groups.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-(chlorosulfonyl)phenyl pivalate for the synthesis of sulfonate esters. We will delve into the reaction mechanism, provide detailed experimental protocols, offer troubleshooting advice, and present a case study on the synthesis and characterization of a representative sulfonate ester.

Reaction Mechanism and Key Parameters: A Causal Explanation

The reaction of 4-(chlorosulfonyl)phenyl pivalate with an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. This process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

The reaction mechanism can be broken down into the following key steps:

  • Activation of the Alcohol (Optional but common): In the presence of a base (e.g., pyridine), the alcohol's hydroxyl proton can be abstracted, increasing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur atom of the sulfonyl chloride. This is the rate-determining step.

  • Chloride Displacement: The sulfur-chlorine bond cleaves, with the chloride ion acting as the leaving group.

  • Deprotonation: The resulting protonated sulfonate ester is deprotonated by the base to yield the final, neutral sulfonate ester and the protonated base (e.g., pyridinium chloride).

Several factors critically influence the efficiency and outcome of this reaction:

  • Choice of Base: A non-nucleophilic, sterically hindered base is preferred to avoid competing reactions where the base itself attacks the sulfonyl chloride. Pyridine is a common choice as it also serves as a convenient solvent. Triethylamine is another effective base.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent can influence reaction rates and solubility of reactants.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.

  • Stoichiometry: A slight excess of the sulfonyl chloride and base is often used to ensure complete conversion of the alcohol.

The pivaloyl group on the phenyl ring is sterically bulky and electronically withdrawing, which can subtly influence the reactivity of the sulfonyl chloride. However, for most primary and secondary alcohols, the reaction proceeds efficiently under standard conditions.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis of a sulfonate ester using 4-(chlorosulfonyl)phenyl pivalate, followed by the optional deprotection of the pivaloyl group.

experimental_workflow cluster_synthesis Part 1: Sulfonate Ester Synthesis cluster_deprotection Part 2: Optional Pivaloyl Deprotection alcohol Alcohol (R-OH) reaction_mixture Reaction Mixture alcohol->reaction_mixture reagent 4-(Chlorosulfonyl)phenyl pivalate reagent->reaction_mixture base Base (e.g., Pyridine) base->reaction_mixture solvent Solvent (e.g., DCM) solvent->reaction_mixture workup Aqueous Workup & Extraction reaction_mixture->workup 1. Quench 2. Separate Layers purification Purification (e.g., Column Chromatography) workup->purification product 4-(Pivaloyloxy)phenyl Sulfonate Ester purification->product protected_ester 4-(Pivaloyloxy)phenyl Sulfonate Ester deprotection_mixture Deprotection Reaction protected_ester->deprotection_mixture deprotection_reagent Deprotection Reagent (e.g., LiAlH4 or Base) deprotection_reagent->deprotection_mixture deprotection_workup Workup deprotection_mixture->deprotection_workup final_product 4-Hydroxyphenyl Sulfonate Ester deprotection_workup->final_product

Caption: General workflow for the synthesis and subsequent deprotection.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonate Ester using 4-(Chlorosulfonyl)phenyl pivalate

This protocol describes a general method for the reaction of a primary or secondary alcohol with 4-(chlorosulfonyl)phenyl pivalate. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials:

  • Alcohol (1.0 eq)

  • 4-(Chlorosulfonyl)phenyl pivalate (1.2 eq)

  • Pyridine (2.0 eq) or Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve 4-(chlorosulfonyl)phenyl pivalate (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of 4-(chlorosulfonyl)phenyl pivalate dropwise to the alcohol solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-16 hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonate ester.

Protocol 2: Deprotection of the Pivaloyl Group

The pivaloyl group can be cleaved under various conditions, depending on the overall stability of the molecule. Basic hydrolysis is a common method.

Materials:

  • 4-(Pivaloyloxy)phenyl sulfonate ester (1.0 eq)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the 4-(pivaloyloxy)phenyl sulfonate ester (1.0 eq) in methanol or a mixture of THF and water.

  • Add a solution of NaOH (e.g., 2 M in water, 2-4 eq) or K₂CO₃ (2-4 eq).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Case Study: Synthesis and Characterization of Benzyl 4-(pivaloyloxy)benzenesulfonate

To illustrate the application of the protocol, we describe the synthesis of benzyl 4-(pivaloyloxy)benzenesulfonate from benzyl alcohol.

Reactant/ProductMolar Mass ( g/mol )AmountEquivalents
Benzyl Alcohol108.141.08 g (10 mmol)1.0
4-(Chlorosulfonyl)phenyl pivalate276.723.32 g (12 mmol)1.2
Pyridine79.101.58 g (20 mmol)2.0
Product: Benzyl 4-(pivaloyloxy)benzenesulfonate348.42~3.14 g (90% yield)

Characterization Data (Estimated):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to SO₃), 7.35-7.25 (m, 5H, Ph-H of benzyl), 7.15 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-Piv), 5.15 (s, 2H, CH₂), 1.30 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 176.5 (C=O), 154.0 (C-OPiv), 135.0 (quaternary C of benzyl), 133.0 (quaternary C-SO₃), 129.5 (Ar-CH ortho to SO₃), 128.8 (Ar-CH of benzyl), 128.5 (Ar-CH of benzyl), 128.2 (Ar-CH of benzyl), 122.0 (Ar-CH ortho to O-Piv), 70.0 (CH₂), 39.2 (quaternary C of pivaloyl), 27.0 (C(CH₃)₃).

  • IR (KBr, cm⁻¹): 3100-3000 (Ar C-H), 2970 (Aliphatic C-H), 1750 (C=O, pivaloyl ester), 1370 & 1180 (S=O, sulfonate), 1600, 1500 (Ar C=C).

  • Melting Point: Expected to be a white to off-white solid.

(Disclaimer: The provided NMR and IR data are estimated based on typical chemical shifts and vibrational frequencies for similar functional groups and structures. Actual experimental data may vary.)

Troubleshooting and Safety Precautions

Issue Potential Cause Solution
Low or no product formation Inactive reagents (moisture contamination).Use freshly distilled/dried solvents and ensure the alcohol is anhydrous. Check the quality of the sulfonyl chloride.
Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 40 °C).
Formation of side products Nucleophilic attack by the base.Use a more sterically hindered base like 2,6-lutidine.
Reaction with residual water.Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Difficult purification Co-elution of product and starting material.Optimize the chromatography eluent system. A shallow gradient may be necessary.
Presence of pyridinium salts.Ensure thorough aqueous workup to remove all water-soluble impurities.

Safety Precautions:

  • 4-(Chlorosulfonyl)phenyl pivalate is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive. Avoid inhalation of dust and contact with skin and eyes.

  • Pyridine and Triethylamine are flammable and have strong odors. Handle in a well-ventilated fume hood.

  • The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and slow addition of reagents.

  • Always wear appropriate PPE. In case of contact, wash the affected area immediately with copious amounts of water.

Conclusion and Future Perspectives

The use of 4-(chlorosulfonyl)phenyl pivalate offers a robust and strategic method for the synthesis of sulfonate esters, particularly when downstream functionalization of the aromatic ring is desired. The protocols outlined in this application note provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The ability to introduce a masked phenolic handle opens up numerous possibilities in the design and synthesis of complex molecules, including targeted therapeutics and functional materials. Future work in this area could explore the development of orthogonal deprotection strategies for the pivaloyl group in the presence of other sensitive functionalities, further expanding the synthetic utility of this versatile reagent.

References

  • Crouch, R. D., Burger, J. S., Zietek, K. A., Cadwallader, A. B., Bedison, J. E., & Smielewska, M. M. (2003). Acetyl-, benzoyl- and pivoyl-protected alcohols and phenols undergo smooth deacylation in a two-phase system of powdered NaOH and Bu4NHSO4 in THF or CH2Cl2. Synlett, (7), 991-992.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635.
  • Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). A simple and efficient protocol for pivaloylation of alcohols without using a catalyst under solvent-free conditions offers short reaction time, high yields, simple workup, and no need for further purification. The Journal of organic chemistry, 74(23), 8856–8858.
  • Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A rapid, selective, and high-yielding chlorination of benzylic alcohols in the presence of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide takes 10 to 40 minutes. Synthesis, 2008(24), 3919-3924.
  • Yus, M., Guijarro, D., & Behloul, C. (2006). Reductive cleavage of esters, thioesters and amides with lithium and a catalytic amount of naphthalene. Synthesis, (2), 309-314.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

  • PubChem. (n.d.). Benzyl tosylate. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.
  • Eldridge, G. R., et al. (2014). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 103(5), 1335-1358.
  • Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthetic Routes to Pivaloyloxyphenylsulfonamides

Introduction In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to optimizing drug efficacy, selectivity, and pharmacokinetic profiles. Pivaloyloxyphenylsulfona...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to optimizing drug efficacy, selectivity, and pharmacokinetic profiles. Pivaloyloxyphenylsulfonamides represent a class of compounds ingeniously designed to leverage the distinct advantages of two key chemical moieties. The sulfonamide group is a well-established pharmacophore and a versatile bioisostere for carboxylic acids, capable of forming crucial hydrogen bond interactions with biological targets.[1] Its incorporation into drug candidates has led to numerous successful therapeutics, including antibacterials, diuretics, and anti-inflammatory agents.

Complementing the sulfonamide is the pivaloyloxy group, a sterically hindered ester that serves as a highly effective prodrug moiety for phenolic compounds.[2][3] Phenolic drugs often suffer from poor oral bioavailability due to rapid first-pass metabolism (e.g., glucuronidation) at the hydroxyl group. By masking the phenol as a pivalate ester, the molecule's lipophilicity is increased, which can enhance its absorption across biological membranes.[4] Following absorption, endogenous esterase enzymes hydrolyze the pivalate ester, releasing the active phenolic drug at the site of action while liberating pivalic acid and a small amount of formaldehyde.[2][5][6] This prodrug strategy has been successfully employed to improve the therapeutic window of various parent drugs.

This guide provides a detailed exploration of the primary synthetic strategies for accessing pivaloyloxyphenylsulfonamides, offering field-proven insights and step-by-step protocols for researchers in drug discovery and development.

Strategic Analysis of Synthetic Pathways

The construction of a pivaloyloxyphenylsulfonamide can be approached from two principal strategic directions: a Linear Synthesis or a Convergent Synthesis . The choice between these routes depends on the availability of starting materials, the desired scale of the reaction, and the need for analog synthesis (library creation).

  • Linear Synthesis: This approach involves the sequential modification of a single starting material. The most common linear strategy begins with a pre-existing hydroxyphenylsulfonamide, with the pivaloyl ester being installed in the final step. This is advantageous when the requisite hydroxyphenylsulfonamide is commercially available or easily synthesized.

  • Convergent Synthesis: This strategy involves the synthesis of key fragments separately, followed by their assembly in a final coupling step. For this target class, the most efficient convergent route utilizes the key intermediate 4-(pivaloyloxy)benzenesulfonyl chloride . This intermediate, which is commercially available, contains both the pivaloyl ester and the reactive sulfonyl chloride.[7][8][9] This route is exceptionally well-suited for rapidly generating a library of diverse sulfonamides by reacting the key intermediate with various amines.

G cluster_title Synthetic Strategy Overview cluster_linear Linear Route cluster_convergent Convergent Route Target Pivaloyloxyphenylsulfonamide Start_L Hydroxyphenyl- sulfonamide Esterification Pivaloylation (Final Step) Start_L->Esterification Esterification->Target Forms Ester Fragment_A Key Intermediate: 4-(Pivaloyloxy)benzene- sulfonyl Chloride Coupling Sulfonamide Formation Fragment_A->Coupling Fragment_B Primary or Secondary Amine Fragment_B->Coupling Coupling->Target Forms Sulfonamide

Figure 2: Workflow for the Linear Synthesis route.

Protocol 1: Pivaloylation of N-Substituted-4-hydroxybenzenesulfonamide

This protocol describes a general procedure for the esterification of a phenolic sulfonamide.

Materials:

  • N-Substituted-4-hydroxybenzenesulfonamide (1.0 equiv)

  • Pivaloyl chloride (1.2 - 1.5 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-substituted-4-hydroxybenzenesulfonamide (1.0 equiv) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add pivaloyl chloride (1.2 equiv) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl solution to neutralize excess TEA. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any unreacted pivalic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure pivaloyloxyphenylsulfonamide.

ParameterConditionRationale
Acylating Agent Pivaloyl ChlorideHigher reactivity than pivalic anhydride, suitable for less nucleophilic phenols.
Base Triethylamine, PyridineNon-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward.
Solvent Anhydrous DCM, THFInert solvent that provides good solubility for reactants. Must be anhydrous.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Stoichiometry Slight excess of acyl chloride & baseEnsures complete consumption of the valuable sulfonamide starting material.

Route 2: Convergent Synthesis via a Key Intermediate

This superior strategy for diversity-oriented synthesis relies on the use of 4-(pivaloyloxy)benzenesulfonyl chloride as a central building block. This allows for the late-stage introduction of various amine nucleophiles to rapidly generate a library of target compounds.

Causality and Experimental Choices

The success of this route hinges on the availability of the key sulfonyl chloride intermediate. While commercially available, it can also be synthesized in two steps: (1) esterification of phenol with pivaloyl chloride to form phenyl pivalate, and (2) subsequent chlorosulfonylation.

Chlorosulfonylation: This is a classic electrophilic aromatic substitution. The reaction uses a large excess of chlorosulfonic acid (ClSO₃H), which acts as both the reagent and the solvent. [10]The pivaloyloxy group is an ortho-, para-directing activator, leading predominantly to substitution at the para-position due to the steric bulk of the ester. The reaction is highly exothermic and evolves HCl gas, requiring careful temperature control (typically 0 °C) and a well-ventilated fume hood.

Sulfonamide Formation: The final step is the well-established reaction between a sulfonyl chloride and a primary or secondary amine. [11][12]This reaction is typically run in an inert solvent like DCM in the presence of a base (e.g., TEA or pyridine) to neutralize the HCl formed. The reaction is robust and generally proceeds in high yield with a wide variety of amines.

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Application

large-scale synthesis of 4-(Chlorosulfonyl)phenyl pivalate

Application Note & Protocol A Comprehensive Guide to the Large-Scale Synthesis of 4-(Chlorosulfonyl)phenyl pivalate Abstract This document provides a detailed protocol and in-depth scientific guide for the , a key interm...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Comprehensive Guide to the Large-Scale Synthesis of 4-(Chlorosulfonyl)phenyl pivalate

Abstract

This document provides a detailed protocol and in-depth scientific guide for the , a key intermediate in pharmaceutical and life sciences research.[1] The synthesis is presented as a two-step process: the initial formation of phenyl pivalate followed by a regioselective chlorosulfonation. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles, process optimization strategies, critical safety protocols for handling hazardous reagents like chlorosulfonic acid, and a comprehensive troubleshooting section. By grounding the protocol in established chemical mechanisms and safety standards, this note aims to provide a robust and reproducible framework for industrial-scale production.

Synthetic Strategy and Core Principles

The synthesis of 4-(Chlorosulfonyl)phenyl pivalate is efficiently achieved through a two-stage synthetic route.

  • Stage 1: Pivaloylation of Phenol. The process begins with the esterification of phenol with pivaloyl chloride. The pivaloyl group serves as a bulky, lipophilic protecting group for the phenolic hydroxyl, which also directs the subsequent electrophilic substitution to the para position due to steric hindrance at the ortho positions.

  • Stage 2: Electrophilic Aromatic Chlorosulfonation. The intermediate, phenyl pivalate, is then subjected to chlorosulfonation using chlorosulfonic acid. This is an electrophilic aromatic substitution reaction where the powerful electrophile, the chlorosulfonium cation (SO₂Cl⁺), is introduced onto the aromatic ring.

The overall reaction scheme is as follows:

Scheme 1: Overall Synthesis of 4-(Chlorosulfonyl)phenyl pivalate Reaction Scheme

The Mechanism of Chlorosulfonation

Understanding the reaction mechanism is critical for process control and optimization. The chlorosulfonation of an activated aromatic ring like phenyl pivalate does not proceed via free SO₃. Instead, chlorosulfonic acid itself generates the potent electrophile, SO₂Cl⁺, through auto-protolysis.[2]

At low temperatures, the operative equilibrium is believed to be: 3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺ [2]

The chlorosulfonium cation (SO₂Cl⁺) is a highly reactive species that then attacks the electron-rich benzene ring of phenyl pivalate in a classic electrophilic aromatic substitution (EAS) mechanism to yield the desired product.[3][4]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale that is readily adaptable for pilot plant and industrial production.

Stage 1: Synthesis of Phenyl Pivalate

Materials:

  • Phenol

  • Pivaloyl chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reactor equipped with mechanical stirring, a dropping funnel, and a thermometer, dissolve phenol (1.0 eq) in dichloromethane (DCM). Add pyridine (1.1 eq) to the solution and cool the mixture to 0-5 °C using an ice bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.05 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the complete consumption of phenol.

  • Work-up and Quenching: Carefully quench the reaction by adding 1M HCl to neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude phenyl pivalate as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Stage 2: Chlorosulfonation of Phenyl Pivalate

Materials:

  • Phenyl pivalate (from Stage 1)

  • Chlorosulfonic acid (ClSO₃H)

  • Ice-water mixture

Procedure:

  • Reaction Setup: In a clean, dry, glass-lined reactor suitable for highly corrosive materials, place chlorosulfonic acid (4.0-5.0 eq). Cool the acid to 0-5 °C. The reactor must be equipped with robust mechanical stirring and a gas outlet connected to a scrubber system to neutralize the evolving HCl gas.

  • Addition of Substrate: Add the phenyl pivalate (1.0 eq) from Stage 1 slowly and portion-wise to the stirred chlorosulfonic acid.[5][6] Maintain the internal temperature below 10 °C throughout the addition. Vigorous evolution of HCl gas will be observed.

  • Reaction: Once the addition is complete, maintain the reaction at 5-10 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, carefully quenching them in ice, extracting with a suitable solvent, and analyzing by TLC/HPLC.

  • Quenching and Precipitation: In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry.[6][7] This step is highly exothermic and releases large amounts of HCl gas. Ensure adequate ventilation and cooling.

  • Isolation: The product, 4-(Chlorosulfonyl)phenyl pivalate, will precipitate as a white solid. Continue stirring the slurry for 30-60 minutes to ensure complete precipitation and hydrolysis of any remaining chlorosulfonic acid.

  • Filtration and Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~6-7).[7] This is critical to remove all acidic impurities.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40-45 °C to yield the final 4-(Chlorosulfonyl)phenyl pivalate.

Data Summary & Expected Results

The following table summarizes typical quantitative data for this synthesis.

ParameterStage 1 (Pivaloylation)Stage 2 (Chlorosulfonation)Overall
Reactant Ratio Phenol:Pivaloyl Chloride (1:1.05)Phenyl Pivalate:ClSO₃H (1:4)-
Typical Yield >95%85-90%80-85%
Purity (HPLC) >98%>97% (after washing)>97%
Appearance Colorless oil / white solidWhite crystalline solidWhite crystalline solid
Key Byproducts Pyridinium hydrochlorideSulfuric acid, HCl, ortho-isomer-

Large-Scale Synthesis & Workflow Visualization

On a large scale, precise control over temperature, addition rates, and agitation is paramount. The highly corrosive and reactive nature of chlorosulfonic acid necessitates the use of specialized equipment, such as glass-lined steel reactors.

Workflow Diagram

The following diagram illustrates the logical flow of the large-scale production process.

Synthesis_Workflow cluster_stage1 Stage 1: Pivaloylation cluster_stage2 Stage 2: Chlorosulfonation S1_Start Charge Phenol, Pyridine, DCM to Reactor S1_Cool Cool Reactor to 0-5 °C S1_Start->S1_Cool S1_Add Dropwise Addition of Pivaloyl Chloride S1_Cool->S1_Add S1_React React at Room Temp (2-4h) S1_Add->S1_React S1_Quench Acidic & Basic Washes S1_React->S1_Quench S1_Dry Dry & Concentrate S1_Quench->S1_Dry S1_Product Phenyl Pivalate Intermediate S1_Dry->S1_Product S2_Add Portion-wise Addition of Phenyl Pivalate S1_Product->S2_Add Transfer Intermediate S2_Start Charge Chlorosulfonic Acid to Reactor S2_Cool Cool Reactor to 0-5 °C S2_Start->S2_Cool S2_Cool->S2_Add S2_React React at 5-10 °C (1-2h) S2_Add->S2_React S2_Quench Quench onto Ice-Water Slurry S2_React->S2_Quench S2_Filter Filter & Wash with Cold Water S2_Quench->S2_Filter S2_Dry Vacuum Dry at <45 °C S2_Filter->S2_Dry Final_Product Final Product: 4-(Chlorosulfonyl)phenyl pivalate S2_Dry->Final_Product

Caption: Workflow for the two-stage synthesis of 4-(Chlorosulfonyl)phenyl pivalate.

Safety Precautions: Handling Chlorosulfonic Acid

Chlorosulfonic acid is a highly dangerous and reactive chemical. Strict adherence to safety protocols is mandatory.

  • Extreme Corrosivity: Causes severe, deep burns to skin and eyes upon contact.[8] It is also corrosive to most metals, producing flammable hydrogen gas.

  • Violent Reaction with Water: Reacts violently and exothermically with water, releasing large quantities of toxic and corrosive fumes (HCl and H₂SO₄ mist).[9] Firefighting or spill control must not involve direct water application to the acid itself.[10]

  • Personal Protective Equipment (PPE): All personnel must wear a complete acid-resistant suit, including a hood, gloves, and boots.[11] Respiratory protection, such as a self-contained breathing apparatus (SCBA), is essential, especially during additions or quenching where fumes are generated.[12]

  • Handling and Storage: Store in well-ventilated, dry areas away from combustible materials, nitrates, carbides, and metallic powders.[11] All transfers should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

  • Spill Management: In case of a spill, evacuate the area.[10] Do NOT use water. Neutralize the spill cautiously with an alkaline material like sodium bicarbonate or soda ash, then wash the area with plenty of water.[12] Do not absorb spills with combustible materials like sawdust.[10]

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing and seek immediate medical attention.[8] If inhaled, move the person to fresh air and call for a physician.[11]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Stage 1 Incomplete reaction; loss of pivaloyl chloride due to moisture.Ensure all reagents and solvents are anhydrous. Extend reaction time and monitor by HPLC.
Formation of Di-substituted or Ortho-isomer in Stage 2 Reaction temperature too high.Maintain strict temperature control (<10 °C) during the addition and reaction phases.
Low Yield in Stage 2 Incomplete reaction; product hydrolysis during work-up.Ensure sufficient reaction time. Use very cold water for washing and minimize contact time during filtration.
Product is Oily or Gummy Presence of acidic impurities (H₂SO₄); incomplete drying.Wash the filter cake thoroughly with cold water until the filtrate is neutral. Ensure the product is completely dry before storage.
Violent, Uncontrolled Reaction Addition rate too fast; inadequate cooling.Reduce the addition rate of the substrate to the chlorosulfonic acid. Ensure the cooling system is functioning at full capacity.

Conclusion

This application note provides a robust, scalable, and well-characterized protocol for the synthesis of 4-(Chlorosulfonyl)phenyl pivalate. By emphasizing the mechanistic underpinnings of the chlorosulfonation reaction and detailing rigorous safety and handling procedures, this guide serves as an essential resource for its safe and efficient production at scale. The successful implementation of this protocol will enable a reliable supply of this important chemical intermediate for the pharmaceutical and chemical industries.

References

  • DuPont.Chlorosulfonic Acid: Storage and Handling.
  • ECHEMI.Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets.
  • Loba Chemie.CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • International Chemical Safety Cards (ICSC).ICSC 1039 - CHLOROSULFONIC ACID.
  • NOAA CAMEO Chemicals.CHLOROSULFONIC ACID.
  • PrepChem.Synthesis of pivalyloxymethyl 4-hydroxyphenylacetate.
  • United States Biological.(E)-4-(1-(4-Hydroxyphenyl)-2-(4-isopropylphenyl)but-1-en-1-yl)phenyl Pivalate - Data Sheet.
  • Reddit.r/OrganicChemistry - Chlorosulfonation Mechanism Discussion.
  • PubMed Central (PMC).Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase.
  • TargetMol.4-(Chlorosulfonyl)phenyl pivalate.
  • Chemistry Stack Exchange.What is the mechanism of chlorosulfonation of benzene?
  • Google Patents.CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents.EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
  • Wikipedia.4-Hydroxyphenylacetaldehyde.
  • YouTube.Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry.
  • BLD Pharm.Methanesulfonic acid 4-chlorosulfonyl-phenyl ester.
  • Semantic Scholar.Chlorosulfonation of some compounds containing two phenyl rings.
  • Google Patents.EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents.US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • MDPI.Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
  • Google Patents.CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • PubMed.Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)amino]phenyl]butyrates.
  • Organic Syntheses.5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
  • ResearchGate.How do I purify 3,5 -bis(tolyl carbamoyl)phenyl pivalate?
  • PubChem.A kind of industrial production method of chlorantraniliprole - Patent CN-115745959-A.
  • Organic Syntheses.Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings.
  • National Institutes of Health (NIH).Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
  • Organic Syntheses.Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl.

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Method

Application Note &amp; Protocol: High-Purity 4-(Chlorosulfonyl)phenyl Pivalate via Optimized Crystallization

Abstract This document provides a detailed protocol for the purification of 4-(chlorosulfonyl)phenyl pivalate, a critical intermediate in the synthesis of various pharmaceutical compounds. The protocol focuses on an opti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the purification of 4-(chlorosulfonyl)phenyl pivalate, a critical intermediate in the synthesis of various pharmaceutical compounds. The protocol focuses on an optimized crystallization method designed to yield high-purity material suitable for sensitive downstream applications in drug development. We will explore the rationale behind solvent selection, temperature control, and handling procedures, ensuring a reproducible and scalable process.

Introduction: The Critical Role of Purity

4-(Chlorosulfonyl)phenyl pivalate is a key building block in organic synthesis, notably in the preparation of compounds with therapeutic potential.[1] The presence of impurities, even in trace amounts, can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and efficient purification method is paramount. Crystallization remains a cornerstone technique for the purification of solid organic compounds due to its ability to selectively isolate the desired molecule from a solution, leaving impurities behind. This application note details a validated crystallization protocol for achieving high-purity 4-(chlorosulfonyl)phenyl pivalate.

Principles of Crystallization for 4-(Chlorosulfonyl)phenyl Pivalate

The successful crystallization of 4-(chlorosulfonyl)phenyl pivalate hinges on the principle of differential solubility. The ideal solvent will exhibit high solubility for the compound at an elevated temperature and significantly lower solubility at a reduced temperature.[2] This temperature-dependent solubility gradient allows for the controlled precipitation of the desired product as the solution cools, while impurities ideally remain dissolved in the mother liquor.

Key considerations for solvent selection include:

  • Solubility Profile: The solvent must effectively dissolve the crude 4-(chlorosulfonyl)phenyl pivalate at or near its boiling point while affording low solubility at or below room temperature.[2]

  • Inertness: The solvent must not react with the sulfonyl chloride or pivalate ester functionalities of the target compound.

  • Impurity Solubility: Ideally, the solvent should either have very high or very low solubility for the expected impurities, allowing for their separation.

  • Boiling Point: A moderately low boiling point facilitates easy removal of the solvent from the purified crystals without requiring excessively high temperatures that could lead to degradation.

  • Safety and Handling: The solvent should have a favorable safety profile with respect to toxicity, flammability, and environmental impact.

Based on these principles, a mixed solvent system of ethyl acetate and heptane has been identified as optimal for the crystallization of 4-(chlorosulfonyl)phenyl pivalate. Ethyl acetate acts as the primary solvent, effectively dissolving the compound at elevated temperatures, while heptane serves as an anti-solvent, inducing crystallization upon cooling. This two-solvent method is particularly useful when a single solvent does not meet all the ideal criteria.[2][3]

Experimental Protocol: Optimized Crystallization

This protocol is designed for the purification of approximately 10 grams of crude 4-(chlorosulfonyl)phenyl pivalate. Adjustments may be necessary for different scales.

Materials and Equipment
Reagents Equipment
Crude 4-(chlorosulfonyl)phenyl pivalateErlenmeyer flask (250 mL)
Ethyl acetate (ACS grade or higher)Magnetic stirrer and stir bar
Heptane (ACS grade or higher)Heating mantle or hot plate
Condenser
Buchner funnel and filter flask
Whatman filter paper (or equivalent)
Vacuum source
Drying oven or vacuum desiccator
Beakers and graduated cylinders
Spatula and weighing balance
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves[4]
Step-by-Step Crystallization Procedure
  • Dissolution:

    • Place 10.0 g of crude 4-(chlorosulfonyl)phenyl pivalate into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 50 mL of ethyl acetate to the flask.

    • Gently heat the mixture to 60-70 °C using a heating mantle while stirring until all the solid has dissolved. Rationale: This temperature is high enough to ensure complete dissolution without reaching the boiling point of ethyl acetate (77 °C), which could lead to solvent loss and potential degradation.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are observed, perform a hot filtration.

    • Pre-heat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove any particulate matter. Rationale: This step prevents insoluble impurities from being incorporated into the crystal lattice.

  • Cooling and Crystal Formation:

    • Allow the clear solution to cool slowly to room temperature. Spontaneous crystallization should occur.

    • To maximize yield, further cool the flask in an ice bath for 30-60 minutes. Rationale: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer. Rapid cooling can lead to the formation of smaller, less pure crystals.[2]

  • Inducing Crystallization (If Necessary):

    • If crystallization does not initiate upon cooling, it can be induced by:

      • Scratching the inside of the flask with a glass rod.

      • Adding a seed crystal of pure 4-(chlorosulfonyl)phenyl pivalate.

  • Addition of Anti-Solvent:

    • Once the solution has reached room temperature and crystals have started to form, slowly add 50 mL of heptane while stirring. Rationale: Heptane decreases the solubility of the product in the solvent mixture, thereby inducing further crystallization and increasing the overall yield.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of cold heptane (2 x 10 mL) to remove any residual mother liquor. Rationale: Using a cold anti-solvent for washing minimizes the loss of the purified product.

  • Drying:

    • Dry the crystals under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved. Rationale: Low-temperature drying prevents the melting or decomposition of the purified product.

Workflow Diagram

G A Dissolve Crude Product in Ethyl Acetate (60-70°C) B Hot Filtration (Optional) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Add Heptane (Anti-Solvent) D->E F Vacuum Filtration & Washing E->F G Drying Under Vacuum (<40°C) F->G H High-Purity Product G->H

Caption: Optimized crystallization workflow for 4-(chlorosulfonyl)phenyl pivalate.

Purity Assessment

The purity of the crystallized 4-(chlorosulfonyl)phenyl pivalate should be assessed using appropriate analytical techniques.

Analytical Method Purpose Expected Result
Melting Point To determine the purity and identity of the compound.A sharp melting point range close to the literature value.
High-Performance Liquid Chromatography (HPLC) To quantify the purity and identify any remaining impurities.Purity ≥ 99.5% with minimal impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.Spectra consistent with the structure of 4-(chlorosulfonyl)phenyl pivalate.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups.Presence of characteristic peaks for S=O, C=O, and C-Cl bonds.

Safety and Handling Precautions

  • 4-(Chlorosulfonyl)phenyl pivalate is a sulfonyl chloride and should be handled with care. It is corrosive and moisture-sensitive.[4]

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound and solvents.[4]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Product does not crystallize - Solution is too dilute.- Cooling is too rapid.- Concentrate the solution by evaporating some solvent.- Allow for slower cooling.- Scratch the flask or add a seed crystal.
Oily product forms instead of crystals - Presence of significant impurities.- Cooling is too fast.- Re-dissolve the oil in more hot solvent and cool slowly.- Consider a pre-purification step like column chromatography.
Low yield - Incomplete crystallization.- Product is too soluble in the solvent system.- Cool the solution for a longer period or at a lower temperature.- Increase the proportion of the anti-solvent (heptane).
Crystals are colored - Presence of colored impurities.- Treat the hot solution with activated charcoal before hot filtration.

Conclusion

This application note provides a robust and reproducible protocol for the purification of 4-(chlorosulfonyl)phenyl pivalate by crystallization. By carefully selecting the solvent system and controlling the crystallization conditions, a high-purity product suitable for demanding applications in pharmaceutical development can be consistently obtained. Adherence to the outlined procedures and safety precautions is essential for a successful outcome.

References

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Weldon, J. M., & Johnson, T. B. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I. Journal of the American Chemical Society, 59(11), 2310–2312. [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • University of California, Davis. Crystallization Solvents. [Link]

  • Organic Syntheses. 2-(n-benzyl-n-mesitylenesulfonyl)amino-1-phenyl-1-propyl propionate. [Link]

Sources

Application

Application Notes and Protocols: Analytical Methods for Monitoring Reactions with 4-(Chlorosulfonyl)phenyl pivalate

Introduction 4-(Chlorosulfonyl)phenyl pivalate is a versatile bifunctional reagent increasingly utilized in pharmaceutical and materials science research. Its structure incorporates a highly reactive sulfonyl chloride gr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Chlorosulfonyl)phenyl pivalate is a versatile bifunctional reagent increasingly utilized in pharmaceutical and materials science research. Its structure incorporates a highly reactive sulfonyl chloride group and a sterically hindered pivaloate ester. The sulfonyl chloride moiety readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonate esters, and thioesters, respectively. The pivaloate group can serve as a protecting group for the phenol, which can be removed under specific conditions to reveal a hydroxyl functionality for further chemical modification.

This unique combination of functionalities makes 4-(Chlorosulfonyl)phenyl pivalate a valuable building block. For instance, it can be used to link molecules to biological probes or surfaces, with the pivaloate offering a latent site for subsequent "click" reactions or other conjugations.

Given the high reactivity of the sulfonyl chloride group, precise and reliable monitoring of its reactions is critical for ensuring reaction completion, optimizing process parameters, minimizing side-product formation, and guaranteeing the quality of the final product. The inherent moisture sensitivity of sulfonyl chlorides necessitates careful consideration of analytical methodologies, whether for at-line, in-line, or off-line analysis.[1]

This guide provides an in-depth exploration of robust analytical methods for monitoring reactions involving 4-(Chlorosulfonyl)phenyl pivalate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present detailed, field-proven protocols.

Challenges in Monitoring Sulfonyl Chloride Reactions

The primary challenge in analyzing reactions with 4-(Chlorosulfonyl)phenyl pivalate stems from the reactivity of the sulfonyl chloride group itself. Key considerations include:

  • Hydrolysis: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid. This is often the primary side reaction and can be initiated by trace moisture in solvents, reagents, or on glassware. Any analytical sampling and workup procedure must be designed to minimize post-reaction hydrolysis that would not be representative of the reaction mixture.[2]

  • Sample Stability: Aliquots taken for offline analysis (e.g., by HPLC or NMR) may continue to react or degrade before analysis. A proper quenching procedure is often mandatory to obtain a "snapshot" of the reaction in time.

  • Chromatographic Behavior: The reactivity of the sulfonyl chloride can lead to on-column reactions or poor peak shape during chromatographic analysis if conditions are not optimized.

Recommended Analytical Techniques: A Comparative Overview

The choice of analytical technique depends on the specific goal, such as qualitative monitoring of conversion, quantitative analysis of reactants and products, or real-time kinetic profiling.

TechniquePrimary ApplicationThroughputQuantitative CapabilityKey AdvantagesKey Limitations
HPLC-UV Purity, Quantification, Reaction ProfilingHighExcellentWidely available, high precision, robust for quantitative analysis.Requires quenching, potential on-column degradation if not optimized.
¹H NMR Spectroscopy Structure Elucidation, Quantification (qNMR)ModerateExcellentProvides detailed structural information, non-destructive, can monitor multiple species simultaneously.[3]Lower sensitivity than HPLC, requires deuterated solvents, can be complex for overlapping signals.
In-situ FTIR (ReactIR) Real-time Reaction Kinetics, Mechanism StudiesReal-timeSemi-Quantitative to QuantitativeProvides continuous data without sampling, tracks reactants, intermediates, and products in real time.[4][5]Requires specialized probe, data analysis can be complex, less sensitive for minor components.
LC-MS Impurity Identification, Low-Level QuantificationHighGoodHigh sensitivity and selectivity, provides molecular weight information for unknown species.[6][7]Ionization efficiency can vary, quantitative response may be non-linear without proper standards.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse method for quantitative monitoring of reactions involving 4-(Chlorosulfonyl)phenyl pivalate due to its reproducibility and sensitivity. The key to a successful HPLC method is a rapid and effective quenching step to prevent post-sampling reactions.

Causality Behind Experimental Choices
  • Quenching Agent: A nucleophilic amine, such as diethylamine or benzylamine, is an ideal quenching agent. It reacts rapidly and irreversibly with the unreacted 4-(Chlorosulfonyl)phenyl pivalate to form a stable sulfonamide derivative.[1] This derivative is typically more stable for chromatography and has a distinct retention time from the starting material and the desired product. The resulting sulfonamide is also UV-active, allowing for easy detection.

  • Mobile Phase: A reversed-phase C18 column is generally suitable. A buffered mobile phase (e.g., with formic acid or ammonium acetate) is recommended to ensure consistent ionization of any acidic or basic species, leading to sharp, reproducible peaks.[8] A gradient elution from a weaker organic solvent (e.g., water) to a stronger one (e.g., acetonitrile or methanol) allows for the separation of compounds with a range of polarities.

  • Detector: A photodiode array (PDA) detector is highly advantageous as it allows for the monitoring of multiple wavelengths simultaneously and can provide UV spectra to aid in peak identification and purity assessment.[8]

Protocol 1: Offline HPLC-UV Monitoring of a Sulfonamide Formation Reaction

This protocol describes the monitoring of the reaction between 4-(Chlorosulfonyl)phenyl pivalate and a primary amine (R-NH₂) to form the corresponding sulfonamide.

Step 1: Quenching and Sample Preparation
  • Prepare a quenching solution of 10% diethylamine in acetonitrile.

  • At each time point, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

  • Immediately add the aliquot to a pre-filled HPLC vial containing 1.0 mL of the quenching solution.

  • Cap the vial and vortex thoroughly for 10-15 seconds.

    • Scientist's Note: This large excess of quenching agent ensures the instantaneous conversion of any remaining sulfonyl chloride to the stable diethylsulfonamide derivative.

  • If necessary, dilute the quenched sample further with the mobile phase to fall within the linear range of the detector.

Step 2: HPLC Instrumentation and Conditions
  • System: HPLC with PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA).

Table 2: Example HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Step 3: Data Analysis
  • Identify the peaks corresponding to the starting amine (R-NH₂), the quenched starting material (4-(diethylsulfamoyl)phenyl pivalate), and the desired sulfonamide product by comparing retention times with authentic standards.

  • Calculate the percent conversion by monitoring the disappearance of the starting amine peak area relative to the total peak area of all relevant species.

  • For quantitative analysis, generate a calibration curve using standards of known concentration for the starting material and product.

Workflow for HPLC Analysis

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_analysis Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot t = 0, 1, 2... hr Quench Quench with Diethylamine Solution Aliquot->Quench Immediate HPLC HPLC-UV/PDA Analysis Quench->HPLC Data Data Processing (% Conversion, Purity) HPLC->Data Method_Selection Start What is the primary analytical goal? Goal_Quant Accurate Quantification & Purity Start->Goal_Quant Goal_Kinetics Real-time Kinetics & Mechanism Start->Goal_Kinetics Goal_ID Impurity ID & Structure Start->Goal_ID Method_HPLC Use HPLC-UV Goal_Quant->Method_HPLC High throughput Method_NMR Use qNMR Goal_Quant->Method_NMR Detailed structure needed Method_FTIR Use In-situ FTIR Goal_Kinetics->Method_FTIR Goal_ID->Method_NMR Method_LCMS Use LC-MS Goal_ID->Method_LCMS

Caption: Decision tree for selecting the appropriate analytical method.

References

  • Mettler Toledo. ReactIR In-situ FTIR Spectrometers.[Link]

  • O'Brien, A. G., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. [Link]

  • MDPI. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface.[Link]

  • O'Brien, A. G., et al. (2015). In Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. PMC - NIH. [Link]

  • Riu, A., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. PubMed. [Link]

  • ResearchGate. Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data).[Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones.[Link]

  • ResearchGate. Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction.[Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[Link]

  • ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives.[Link]

  • ResearchGate. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls.[Link]

  • PubMed. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls.[Link]

  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.[Link]

  • Cristea, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • An, J., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry - ACS Publications. [Link]

  • ResearchGate. How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture.[Link]

  • Indian Journal of Chemistry. (1985). Titrimetric determination of some sulphonyl chlorides.[Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.[Link]

  • Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions?[Link]

  • Journal of the Serbian Chemical Society. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.[Link]

  • ResearchGate. Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups.[Link]

  • LabRulez LCMS. Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.[Link]

  • Kubica, P., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]

  • ACS Publications. Mass Spectra of Diaryl Sulfones.[Link]

  • ChemRxiv. NMR reaction monitoring robust to spectral distortions.[Link]

  • PubChem. 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate.[Link]

  • YouTube. Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-(Chlorosulfonyl)phenyl pivalate

Welcome to the technical support center for 4-(Chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile building block. The following question-and-answer format addresses common challenges and offers explanations grounded in chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of 4-(Chlorosulfonyl)phenyl pivalate?

A1: The most frequent challenges in the synthesis of 4-(Chlorosulfonyl)phenyl pivalate typically revolve around three areas: incomplete reaction, formation of side products, and difficulties in purification.

  • Incomplete Reaction: This can stem from impure starting materials, insufficient reaction time, or suboptimal temperature control. For instance, using sodium 4-hydroxybenzenesulfonate with residual moisture can quench the pivaloyl chloride.

  • Side Product Formation: The primary side product is the hydrolyzed sulfonyl chloride, which forms 4-pivaloyloxyphenylsulfonic acid. This is often due to the presence of water in the reaction mixture or during workup. Another potential issue is the cleavage of the pivaloyl protecting group under harsh conditions. The pivaloyl group is generally stable under acidic and oxidative conditions but can be removed by strong bases or certain reducing agents.[1]

  • Purification Difficulties: The product can be challenging to purify from unreacted starting materials or the sulfonic acid byproduct. The crude product may be an oil or a low-melting solid, making crystallization difficult.

Q2: What is the role of the pivaloyl group and are there alternatives?

A2: The pivaloyl (Piv) group serves as a protecting group for the phenolic hydroxyl group. Its bulky nature provides steric hindrance, which can be advantageous for selective reactions on other parts of the molecule.[2] It is generally stable to a range of reaction conditions, particularly acidic and oxidative environments.

Common alternatives for protecting phenolic hydroxyls include acetyl (Ac) and benzoyl (Bz) groups. The stability of these ester protecting groups to hydrolysis generally follows the order: pivaloyl > benzoyl > acetyl.[2] This differential stability can be exploited for selective deprotection strategies.

Q3: My reaction to form 4-(Chlorosulfonyl)phenyl pivalate is low-yielding. What are the key parameters to optimize?

A3: To improve the yield, focus on the following critical parameters:

  • Reagent Quality: Ensure all reagents, especially the sodium 4-hydroxybenzenesulfonate and solvents, are anhydrous. Moisture will lead to the hydrolysis of both the pivaloyl chloride and the final sulfonyl chloride product.

  • Stoichiometry: A slight excess of pivaloyl chloride can help drive the initial esterification to completion. Similarly, in the subsequent chlorosulfonation step, an adequate amount of the chlorinating agent (e.g., thionyl chloride) is crucial.

  • Temperature Control: The initial pivaloylation is often performed at room temperature (20-25 °C).[3] However, the chlorination step may require careful temperature management to prevent side reactions.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like HPLC or TLC to ensure it has gone to completion before proceeding with the workup.[3]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Step Scientific Rationale
Moisture in Reaction Dry all glassware thoroughly. Use anhydrous solvents and ensure starting materials are dry.Sulfonyl chlorides and acid chlorides are highly susceptible to hydrolysis. Water will consume your reagents and product.
Poor Reagent Quality Verify the purity of starting materials (e.g., sodium 4-hydroxybenzenesulfonate, pivaloyl chloride, thionyl chloride) by analytical methods (NMR, melting point).Impurities can interfere with the reaction or introduce side reactions, lowering the yield of the desired product.
Suboptimal Temperature For the chlorination step with thionyl chloride, ensure the temperature is maintained at 20-25 °C.[3]Exceeding the optimal temperature can lead to decomposition of the product or increased side reactions.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC to confirm the consumption of starting material.[3]Reactions may require more time to reach completion than initially anticipated.
Problem 2: Presence of Significant Impurities in the Crude Product
Potential Cause Troubleshooting Step Scientific Rationale
Hydrolysis of Sulfonyl Chloride Perform the workup quickly and under anhydrous as possible conditions. Use a non-aqueous workup if feasible.The sulfonyl chloride group is prone to hydrolysis, forming the corresponding sulfonic acid, which can complicate purification.
Cleavage of Pivaloyl Group Avoid strongly basic conditions during workup. A wash with a mild base like saturated sodium bicarbonate solution is generally acceptable.The pivaloyl ester can be cleaved under strongly basic conditions, leading to the unprotected phenol.[1]
Unreacted Starting Material Consider using a slight excess of the acylating or chlorinating agent. Purify the crude product via column chromatography or recrystallization.Driving the reaction to completion will minimize the amount of starting material in the final product.
Formation of 4,4'-Dichlorodiphenyl sulfone This is a common byproduct in chlorosulfonation reactions. Careful control of reaction conditions and stoichiometry can minimize its formation. Purification via recrystallization is often effective.[4]This byproduct arises from the intermolecular reaction of the starting materials or intermediates.

Experimental Protocols

Protocol 1: Synthesis of 4-(Chlorosulfonyl)phenyl pivalate

This two-step protocol is adapted from established synthetic procedures.[3]

Step 1: Synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate

  • To a solution of sodium 4-hydroxybenzenesulfonate (1.0 g, 4.9 mmol) in dichloromethane (DCM, 6 mL), add triethylamine (TEA, 1.0 g, 9.8 mmol).

  • Slowly add pivaloyl chloride (0.84 g, 6.9 mmol) dropwise at 20 °C.

  • Stir the reaction mixture at 20-25 °C for approximately 2 hours. Monitor the reaction progress by HPLC.

Step 2: Chlorination to 4-(Chlorosulfonyl)phenyl pivalate

  • Once the first step is complete, add N,N-dimethylformamide (DMF, 0.11 g, 1.5 mmol) to the reaction mixture.

  • Slowly add thionyl chloride (0.77 g, 6.4 mmol) dropwise over 15 minutes at 20-25 °C.

  • Continue stirring at this temperature for 2 hours, monitoring the reaction by HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add toluene (10 mL) to dissolve the residue and filter to remove salts.

  • Concentrate the filtrate under reduced pressure.

  • Add n-hexane (5 mL) to the residue and cool to 0 °C to induce precipitation.

  • Filter the resulting suspension and wash the solid product with cold n-hexane to yield 4-(Chlorosulfonyl)phenyl pivalate.

Visualizing the Process

Reaction Workflow

G cluster_0 Step 1: Pivaloylation cluster_1 Step 2: Chlorination cluster_2 Workup & Purification A Sodium 4-hydroxybenzenesulfonate C Intermediate: Sodium 4-(pivaloyloxy)benzenesulfonate A->C TEA, DCM, 20-25°C B Pivaloyl Chloride B->C E Final Product: 4-(Chlorosulfonyl)phenyl pivalate C->E DMF (cat.), 20-25°C D Thionyl Chloride D->E F Solvent Removal E->F G Filtration F->G H Precipitation (n-hexane) G->H I Isolated Product H->I

Caption: Synthetic workflow for 4-(Chlorosulfonyl)phenyl pivalate.

Troubleshooting Decision Tree

G Start Low Yield or Impure Product Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Check_Purity Verify Starting Material Purity? Check_Moisture->Check_Purity [Dry Conditions Confirmed] Action_Dry Action: Use Anhydrous Reagents & Dry Glassware Check_Moisture->Action_Dry [Moisture Suspected] Check_Temp Confirm Correct Reaction Temperature? Check_Purity->Check_Temp [Purity Verified] Action_Purify_SM Action: Purify/Replace Starting Materials Check_Purity->Action_Purify_SM [Impurity Detected] Check_Time Monitor Reaction to Completion? Check_Temp->Check_Time [Temp is Optimal] Action_Adjust_Temp Action: Adjust Temperature Control Check_Temp->Action_Adjust_Temp [Temp Deviation] Workup_Issues Investigate Workup Procedure Check_Time->Workup_Issues [Reaction is Complete] Action_Extend_Time Action: Increase Reaction Time Check_Time->Action_Extend_Time [Incomplete Reaction] Action_Optimize_Workup Action: Modify Workup (e.g., non-aqueous) Workup_Issues->Action_Optimize_Workup

Caption: Decision tree for troubleshooting low yield/purity issues.

References

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-(Chlorosulfonyl)phenyl pivalate, min 95%, 100 mg. Retrieved from [Link]

  • Lima, L. M., et al. (2018). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 23(10), 2453. [Link]

  • Sherwood, J. R., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Molecules, 27(23), 8427. [Link]

  • Blacker, A. J., et al. (2016). Selective Hydrolysis of Methanesulfonate Esters. ACS Omega, 1(2), 234-240. [Link]

  • PubChem. (n.d.). 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate. Retrieved from [Link]

  • Deadman, B. J., et al. (2021). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development, 25(10), 2334–2343. [Link]

  • Jasinski, J. P., et al. (2014). Crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o999–o1000. [Link]

  • Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
  • Google Patents. (n.d.). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Box, V. G. S., & Das, K. K. (n.d.). The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2014, July 12). How do I purify 3,5 -bis(tolyl carbamoyl)phenyl pivalate? Retrieved from [Link]

  • Google Patents. (n.d.). (4-chloro-3- (trifluoromethyl) phenyl) ureido) -phenoxy) -N- (1.
  • Amerigo Scientific. (n.d.). Chloromethyl pivalate (97%). Retrieved from [Link]

  • ResearchGate. (n.d.). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate: Implications for the Design of Steroid Sulfatase Inhibitors. Retrieved from [Link]

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Optimization

Technical Support Center: Managing Byproducts in Reactions with 4-(Chlorosulfonyl)phenyl Pivalate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(chlorosulfonyl)phenyl pivalate. This document provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(chlorosulfonyl)phenyl pivalate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and byproducts encountered during its use. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate these issues, ensuring higher yields and purity in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct I should expect when using 4-(chlorosulfonyl)phenyl pivalate, and why does it form?

A: The most prevalent byproduct is 4-(pivaloyloxy)benzenesulfonic acid . This arises from the hydrolysis of the highly reactive sulfonyl chloride group.[1] The sulfur atom in a sulfonyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[2] Even trace amounts of moisture in your solvents, reagents, or reaction atmosphere can lead to this side reaction, which is often the primary cause of reduced yields.[1][3]

Q2: I am observing a byproduct that corresponds to the loss of the pivaloyl group. Under what conditions does this occur?

A: The formation of phenolic byproducts, such as 4-hydroxybenzenesulfonic acid , occurs due to the hydrolysis of the pivalate ester. While esters are generally more stable than sulfonyl chlorides, the pivalate group can be cleaved under certain conditions. This is most common under strongly basic (saponification) or strongly acidic conditions, often exacerbated by elevated temperatures during the reaction or work-up. Careful control of pH is crucial to maintain the integrity of this protecting group.

Q3: My reaction mixture has developed a dark brown color and I suspect gas evolution. What is happening?

A: A significant color change to dark brown or black, potentially accompanied by the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), is a clear indicator of product decomposition.[3] Sulfonyl chlorides can be thermally labile, and high reaction temperatures can initiate radical or other decomposition pathways. It is recommended to conduct reactions at controlled, and often lower, temperatures to prevent such degradation.[3]

Q4: How can I effectively detect and characterize these common byproducts in my reaction mixture?

A: A combination of standard analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): The sulfonic acid byproducts are significantly more polar than the starting material and the desired sulfonamide or sulfonate ester products. They will typically appear as distinct spots with a much lower Rf value (often remaining at the baseline) on silica gel plates.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the disappearance of the characteristic sulfonyl chloride signal and the appearance of new aromatic signals corresponding to the sulfonic acid can be observed. The proton alpha to the sulfonic acid group will be shifted.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for unambiguous identification. You can monitor the reaction for the expected mass of your product alongside the masses corresponding to the hydrolyzed byproducts (sulfonic acid and/or the deprotected phenol).

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific experimental problems and provides a logical framework for troubleshooting.

Issue 1: Low Yield of Desired Product with a Significant Polar Impurity on TLC/LC-MS
  • Primary Suspect: Hydrolysis of 4-(chlorosulfonyl)phenyl pivalate to 4-(pivaloyloxy)benzenesulfonic acid.

  • Causality: The sulfonyl chloride group is highly sensitive to moisture. Inadequate drying of glassware, solvents, or reagents, or performing the reaction open to the atmosphere, introduces water that consumes the starting material.[1]

  • Troubleshooting Protocol:

    • Rigorous Anhydrous Technique: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.

    • Solvent Purity: Use freshly distilled anhydrous solvents or purchase high-quality packaged anhydrous solvents and handle them under an inert atmosphere.

    • Inert Atmosphere: Set up the reaction under a positive pressure of Nitrogen or Argon using a balloon or a Schlenk line.

    • Reagent Handling: Ensure all other reagents, particularly amines or alcohols, are anhydrous. Liquid amines can be dried over KOH or CaH₂ and distilled.

  • Expected Outcome: A significant reduction in the formation of the polar sulfonic acid byproduct, leading to a cleaner reaction profile and a higher yield of the desired product.

Issue 2: Presence of Phenolic Byproducts Detected by MS
  • Primary Suspect: Cleavage of the pivalate ester group.

  • Causality: The ester linkage is susceptible to hydrolysis, particularly under harsh pH conditions. For example, using a strong base like NaOH during work-up to quench the reaction can saponify the ester.

  • Troubleshooting Protocol:

    • pH Control: Avoid using strong acids or bases in the reaction or work-up if possible.

    • Mild Work-up Conditions: If an aqueous wash is required, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃ to neutralize any acid formed. Perform the wash quickly and at a low temperature (e.g., in an ice bath) to minimize contact time.[3]

    • Temperature Management: Avoid excessive heating during the reaction and purification steps.

  • Expected Outcome: Preservation of the pivalate protecting group, eliminating the formation of 4-hydroxybenzenesulfonic acid or related phenolic impurities.

Section 3: Key Byproduct Profiles

Byproduct NameChemical StructureFormation PathwayKey Analytical Signature (LC-MS)
4-(Pivaloyloxy)benzenesulfonic acidC₁₁H₁₄O₅SHydrolysis of the sulfonyl chloride group[M-H]⁻ = 257.05
4-Hydroxybenzenesulfonic acidC₆H₆O₄SHydrolysis of both the sulfonyl chloride and pivalate ester groups[M-H]⁻ = 173.00
Diaryl Sulfone Impurity(Piv-O-Ph)₂SO₂A potential impurity from the synthesis of the starting material, not typically formed during its subsequent reactions.[1][M+H]⁺ = 435.13

Section 4: Mechanistic Visualizations & Workflows

The following diagrams illustrate the key byproduct formation pathway and a logical troubleshooting workflow to address common experimental issues.

Diagram 1: Primary Byproduct Formation via Hydrolysis SM 4-(Chlorosulfonyl)phenyl pivalate TS Nucleophilic Attack SM->TS H2O H₂O (Moisture) H2O->TS P1 4-(Pivaloyloxy)benzenesulfonic acid TS->P1 Elimination of HCl HCl HCl TS->HCl

Caption: Formation of the primary sulfonic acid byproduct.

Diagram 2: Troubleshooting Workflow rect_node rect_node start Low Yield or Complex Mixture? analysis Analyze by TLC/LC-MS start->analysis polar_spot Dominant Polar Byproduct Observed? analysis->polar_spot phenolic_spot Phenolic Byproduct (Loss of Pivalate)? polar_spot->phenolic_spot No implement_anhydrous Implement Rigorous Anhydrous Protocol polar_spot->implement_anhydrous Yes modify_workup Modify Work-up: Use Mild Base (NaHCO₃) & Low Temperature phenolic_spot->modify_workup Yes end Improved Purity & Yield implement_anhydrous->end modify_workup->end

Caption: A logical workflow for troubleshooting common issues.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • King, J. F. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
  • Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. (Thesis).
  • A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (Informational Article).
  • Latypov, S. K., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1399. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sulfonylation with 4-(Chlorosulfonyl)phenyl pivolate

Welcome to the technical support center for sulfonylation reactions utilizing 4-(chlorosulfonyl)phenyl pivolate. This guide is designed for researchers, scientists, and drug development professionals to address specific...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions utilizing 4-(chlorosulfonyl)phenyl pivolate. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental procedures. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction is resulting in a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Low or no product formation is a common issue that can typically be traced back to one of three areas: reagent integrity, substrate reactivity, or suboptimal reaction conditions.

A. Reagent Integrity: The Criticality of the Sulfonyl Chloride

The primary suspect in a failed sulfonylation is often the sulfonyl chloride itself. 4-(Chlorosulfonyl)phenyl pivolate is highly susceptible to hydrolysis upon exposure to atmospheric moisture.[1][2] This reaction converts the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid, which will not participate in the desired reaction.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always prefer to use a freshly opened bottle of 4-(chlorosulfonyl)phenyl pivolate.

    • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1]

    • Use Anhydrous Solvents: Solvents must be rigorously dried. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[1][3]

B. Nucleophile Reactivity

The nature of your amine, alcohol, or phenol nucleophile plays a significant role.

  • Sterically Hindered Nucleophiles: Bulky groups near the reactive center (e.g., a secondary amine with large substituents) can physically block the approach of the sulfonyl chloride.[3]

    • Solution: Increase the reaction temperature to provide the necessary activation energy.[3] Switching to a more polar, higher-boiling point solvent like N,N-dimethylformamide (DMF) may also be beneficial.[1][3]

  • Electron-Poor Nucleophiles: Amines or phenols with electron-withdrawing groups are less nucleophilic and will react more slowly.[2]

    • Solution: Consider using a stronger, non-nucleophilic base to fully deprotonate the nucleophile. Additionally, the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can significantly accelerate the reaction. DMAP works by forming a highly reactive sulfonylpyridinium intermediate.[3][4]

C. Suboptimal Reaction Conditions

The choice of base, solvent, and temperature are all interconnected and crucial for success.

  • Base Selection: The base neutralizes the HCl generated during the reaction.

    • Standard Bases: Triethylamine (TEA) and pyridine are common choices for most reactions.[1][3]

    • Stronger, Non-Nucleophilic Bases: For less reactive nucleophiles, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.[1][3]

  • Solvent Selection: The solvent must dissolve all reactants and should not react with the sulfonyl chloride.

    • Preferred: Aprotic solvents like DCM, THF, and acetonitrile are standard.[3]

    • For Sluggish Reactions: Polar aprotic solvents like DMF can help solubilize components and may accelerate the reaction.[1][3]

Troubleshooting Workflow: Low or No Product Yield

start Low / No Product check_reagents 1. Assess Reagent Quality start->check_reagents hydrolysis Is Sulfonyl Chloride Hydrolyzed? check_reagents->hydrolysis use_fresh Use Fresh Reagent & Anhydrous Conditions hydrolysis->use_fresh Yes check_conditions 2. Evaluate Reaction Conditions hydrolysis->check_conditions No use_fresh->check_conditions base_ok Is Base Appropriate? check_conditions->base_ok solvent_ok Is Solvent Appropriate? base_ok->solvent_ok Yes stronger_base Use Stronger Base (DBU) or Add Catalyst (DMAP) base_ok->stronger_base No temp_ok Is Temp/Time Sufficient? solvent_ok->temp_ok Yes polar_solvent Switch to Polar Aprotic Solvent (e.g., DMF) solvent_ok->polar_solvent No increase_temp Increase Temperature & Monitor by TLC/LCMS temp_ok->increase_temp No success Reaction Optimized temp_ok->success Yes stronger_base->solvent_ok polar_solvent->temp_ok increase_temp->success

Caption: A decision-making workflow for troubleshooting low product yield.

Q2: My reaction is producing multiple spots on TLC, indicating byproduct formation. What are the common side reactions?

The formation of multiple products is often due to predictable side reactions. Identifying the likely culprit can help you modify the conditions to favor your desired product.

  • Bis-sulfonylation of Primary Amines: Primary amines have two N-H protons and can react with a second equivalent of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.[3]

    • Solution: Carefully control the stoichiometry. Use a 1:1 or slight excess (1.1:1) of the amine to the sulfonyl chloride.[3] Adding the sulfonyl chloride solution slowly to the amine solution at a low temperature (0 °C) can also minimize this side reaction.

  • Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines like triethylamine can, in some cases, react with sulfonyl chlorides to form complex mixtures.[3]

    • Solution: If you suspect this is an issue, particularly with unhindered tertiary amines or at elevated temperatures, switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or a non-nucleophilic base like DBU.

  • Hydrolysis of Pivaloyl Ester: The pivolate group on the 4-(chlorosulfonyl)phenyl pivolate is an ester, which can be susceptible to hydrolysis under strongly basic aqueous workup conditions, especially if heated. This would yield the corresponding phenol.

    • Solution: Perform the aqueous workup quickly and at low temperatures. Use milder bases for the reaction if possible.

Reaction and Side Reaction Pathways

G cluster_reactants Reactants cluster_main Desired Pathway cluster_side Side Pathway RNH2 R-NH2 (Amine) Product Desired Sulfonamide RNH2->Product Sulfonylation CSPP 4-(Chlorosulfonyl)phenyl pivolate CSPP->Product Sulfonylation SulfonicAcid Sulfonic Acid (Inactive) CSPP->SulfonicAcid Hydrolysis Base Base (e.g., TEA) Base->Product Sulfonylation H2O H₂O (Moisture) H2O->SulfonicAcid Hydrolysis

Caption: The desired sulfonylation pathway versus the common hydrolysis side reaction.

Q3: I am having trouble purifying my sulfonamide/sulfonate ester product. What are some effective strategies?

Purification can be challenging due to the properties of the product and residual reagents.

  • Removing Basic Impurities: Excess amine base (like TEA or pyridine) and its hydrochloride salt are common impurities.

    • Solution: A standard aqueous workup involving a wash with dilute acid (e.g., 1M HCl) will protonate the amine, making it soluble in the aqueous layer. Follow this with a wash with saturated sodium bicarbonate to remove any unreacted starting material and then a brine wash.

  • Chromatography: Flash column chromatography is a very common and effective method for purifying sulfonamides and sulfonate esters.[4]

    • Tips: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity often gives the best separation.

  • Recrystallization: For solid products, recrystallization can be a highly efficient and scalable alternative to chromatography.[4]

    • Tips: Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that allow your product to crystallize while impurities remain in the mother liquor.

General Experimental Protocol

This protocol provides a starting point for the sulfonylation of a primary amine. It should be optimized based on the specific reactivity of your substrate.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.[3]

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[3]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 4-(chlorosulfonyl)phenyl pivolate (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution in an ice bath (0 °C).[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.[3][5]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization.

Summary of Key Reaction Parameters

ParameterStandard ChoiceAlternative for Low ReactivityRationale
Solvent DCM, THF, AcetonitrileDMF, DMSOAprotic solvents are required.[1] Polar aprotic solvents can increase solubility and reaction rate.[3]
Base Triethylamine, PyridineDBU, Proton SpongeMust be sufficient to neutralize HCl. Stronger, non-nucleophilic bases can help with less reactive substrates.[1]
Catalyst NoneDMAP (catalytic)DMAP forms a highly reactive intermediate, accelerating the reaction, especially for hindered nucleophiles.[4]
Temperature 0 °C to Room Temp40 °C to RefluxHigher temperatures can overcome the activation energy for sterically hindered or electron-poor substrates.[5]

References

  • Benchchem. Troubleshooting low yield in amine sulfonylation reactions.

  • Benchchem. Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.

  • Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.

  • Benchchem. Troubleshooting common issues in sulfonamide bond formation.

  • Benchchem. Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions.

  • National Institutes of Health (NIH). Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP.

  • ResearchGate. Optimization of the reaction conditions. [a].

  • ResearchGate. Optimization of the synthesis conditions of catalyst. a Sulfonation...

  • American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

  • ResearchGate. A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF.

  • TargetMol. 4-(Chlorosulfonyl)phenyl pivalate.

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).

  • reactions_of_phenols.

  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.

  • Sigma-Aldrich. 4-(Chlorosulfonyl)phenyl isocyanate 97 6752-38-1.

  • National Institutes of Health (NIH). Current trends and challenges in the downstream purification of bispecific antibodies.

  • PubChem. 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate.

  • National Institutes of Health (NIH). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • Reddit. Purification of oily products in industrial chemistry.

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Optimization

Technical Support Center: Purification of 4-(Chlorosulfonyl)phenyl pivalate

Welcome to the technical support center for the synthesis and purification of 4-(chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and require high-purity material for their work. We will address common challenges encountered during purification and provide field-proven solutions and foundational knowledge to ensure the success of your experiments.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues that may arise during the workup and purification of 4-(chlorosulfonyl)phenyl pivalate following its synthesis, which typically involves the chlorosulfonation of phenyl pivalate.

Q1: My crude product is a persistent oil or "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities, an inappropriate choice of solvent, or a cooling rate that is too rapid.[1]

Causality: The melting point of the impure product is lower than the boiling point of the solvent being used. When the solution is cooled, it becomes supersaturated, but instead of nucleating and forming crystals, the solute separates as a supercooled liquid because the energy barrier for precipitation is lower than that for crystallization.

Step-by-Step Troubleshooting Protocol:

  • Re-heat the Solution: Gently warm the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level. This can help prevent premature precipitation.

  • Slow Cooling is Critical: This is the most crucial step.

    • Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel to slow heat loss.

    • Avoid directly placing the hot flask into an ice bath. Rapid cooling heavily favors oiling out over crystallization.[1]

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try the following:

    • Seed Crystals: Add a single, pure crystal of 4-(chlorosulfonyl)phenyl pivalate to the solution to act as a template for crystal growth.[2]

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic glass fragments can serve as nucleation sites.[1][2]

  • Re-evaluate the Solvent System: If oiling out persists, the solvent system is likely suboptimal. The ideal solvent should dissolve the compound when hot but not at room temperature.[2] Consider the solvent systems listed in the FAQ section below.

Q2: After quenching the reaction in ice water, the resulting precipitate is very fine and difficult to filter. What can be done to improve filtration?

A2: The rapid precipitation that occurs when the acidic reaction mixture is poured into ice water often leads to the formation of very small, amorphous particles or fine needles. This morphology clogs filter paper and makes solvent removal difficult.

Causality: Extremely high supersaturation caused by rapid temperature change and solvent exchange leads to a massive nucleation event, producing a large number of very small crystals instead of allowing for the slow growth of larger, more easily filterable ones.

Workflow for Improved Filtration:

G

Caption: Workflow for improved isolation and filtration of crude product.

Procedural Enhancements:

  • Vigorous Stirring: Ensure the ice water is being stirred very vigorously as the reaction mixture is added. This dissipates heat and promotes the formation of more uniform particles.

  • Digestion: After quenching, allow the slurry to stir in the cold bath for an additional 30-60 minutes. This process, known as digestion or Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

  • Filter Aid (Use with Caution): If the precipitate is still too fine, a small amount of a filter aid like Celite can be added to the slurry before filtration. However, this will require subsequent removal and may introduce new impurities.

Q3: My final product purity is low, and I suspect the presence of 4-(pivaloyloxy)benzenesulfonic acid. How can I remove it?

A3: The primary impurity is often the corresponding sulfonic acid, formed by the hydrolysis of the reactive sulfonyl chloride group.[3] This hydrolysis can occur during the reaction quench or if the product is exposed to moisture.

Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. The sulfonic acid impurity is significantly more polar than the desired sulfonyl chloride product, a property that can be exploited for its removal.

Purification Protocol: Liquid-Liquid Extraction & Recrystallization

  • Dissolution: After initial filtration, dissolve the crude, moist product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it sequentially with:

    • Cold Water (2x): To remove the bulk of any remaining sulfuric or chlorosulfonic acid.

    • Cold Saturated Sodium Bicarbonate Solution (1x): This will react with the acidic sulfonic acid impurity, converting it to its sodium salt, which is highly soluble in the aqueous layer and will be extracted from the organic phase. Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Brine (1x): To remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal & Recrystallization: Filter off the drying agent and remove the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (see FAQ section) to remove any remaining non-acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent systems for recrystallizing 4-(chlorosulfonyl)phenyl pivalate?

A1: The key is to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2] Given the structure (an aromatic ring with both a polar sulfonyl chloride and a nonpolar pivalate group), solvent systems of intermediate polarity often work well.

Solvent SystemRationale & Comments
Hexane / Ethyl Acetate A very common and effective system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes faintly cloudy (the cloud point). Allow to cool slowly.[4]
Hexane / Acetone Similar to the above, acetone is a more polar co-solvent and can be effective if the product is less soluble in ethyl acetate.[4]
Methanol / Water For removing non-polar impurities. Dissolve in a minimal amount of hot methanol and add water dropwise until the cloud point is reached.[5] Be cautious, as prolonged heating in protic solvents can promote hydrolysis of the sulfonyl chloride.
Toluene A single-solvent system that can be effective. Aromatic solvents can provide good solubility at high temperatures for aromatic compounds.
Q2: How can I assess the purity of my final product?

A2: A combination of methods should be used to confirm the purity and identity of the final product.

MethodPurpose & Expected Result
Melting Point Analysis A pure compound will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.[2]
¹H NMR Spectroscopy Confirms the structure and can detect proton-containing impurities. Check for the absence of signals from starting materials or residual solvents.
FT-IR Spectroscopy Confirms the presence of key functional groups. Look for characteristic stretches: S=O (sulfonyl chloride) around 1370 & 1170 cm⁻¹, and C=O (ester) around 1750 cm⁻¹.
Thin-Layer Chromatography (TLC) A quick method to check for the presence of multiple components. A pure product should ideally show a single spot.
Q3: What are the stability and storage considerations for 4-(chlorosulfonyl)phenyl pivalate?

A3: Like most sulfonyl chlorides, 4-(chlorosulfonyl)phenyl pivalate is moisture-sensitive.[6][7] The sulfonyl chloride functional group will readily hydrolyze upon contact with water or atmospheric moisture to form the non-reactive sulfonic acid.

Storage Recommendations:

  • Container: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Environment: Keep in a cool, dry place, such as a desiccator, away from heat and sources of moisture.

  • Handling: When handling the material, work quickly and avoid prolonged exposure to the open air, especially on humid days.

G

Caption: Primary degradation pathway for 4-(chlorosulfonyl)phenyl pivalate.

Q4: What are the key safety precautions for this synthesis and purification?

A4: The synthesis of 4-(chlorosulfonyl)phenyl pivalate involves highly corrosive and reactive chemicals. Strict adherence to safety protocols is mandatory.

  • Chlorosulfonic Acid: This reagent reacts violently with water, releasing large amounts of heat and toxic HCl gas. Always handle it in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Add it slowly to the reaction vessel and ensure the apparatus is completely dry.

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic and releases HCl gas. This must be performed slowly, in a fume hood, and with adequate cooling and stirring.

  • Product Handling: The sulfonyl chloride product is corrosive and a lachrymator (causes tearing). Handle with appropriate PPE.

References

  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

  • Sulfonyl halide. Wikipedia. Available from: [Link]

  • Recrystallization. YouTube. Available from: [Link]

  • Recrystallization for foam like crystals. Reddit. Available from: [Link]

  • Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. Available from: [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ACS Figshare. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. MDPI. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • (PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. ResearchGate. Available from: [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Available from: [Link]

  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.
  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Google Patents.
  • Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. Available from: [Link]

  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Available from: [Link]

  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.

Sources

Troubleshooting

Technical Support Center: Managing the Reactivity of 4-(Chlorosulfonyl)phenyl pivalate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-(Chlorosulfonyl)phenyl pivalate (CAS No. 150374-99-5).[1][2][3] This document provides in-depth guidance for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-(Chlorosulfonyl)phenyl pivalate (CAS No. 150374-99-5).[1][2][3] This document provides in-depth guidance for researchers, chemists, and drug development professionals to effectively manage the unique reactivity of this bifunctional reagent. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and achieve optimal results in your experiments.

4-(Chlorosulfonyl)phenyl pivalate is a valuable building block, featuring two key functional groups: a highly electrophilic sulfonyl chloride and a sterically hindered pivalate ester. The primary utility of this molecule lies in the reaction of the sulfonyl chloride with primary or secondary amines to form stable sulfonamides, while the pivalate group serves as a robust, protecting group for the phenolic oxygen. Understanding the distinct reactivity profiles of these two moieties is critical for successful synthesis.

Section 1: Frequently Asked Questions (FAQs) - General Handling & Storage

This section addresses the most common initial queries regarding the stability and proper handling of 4-(Chlorosulfonyl)phenyl pivalate.

Q1: How should I properly store 4-(Chlorosulfonyl)phenyl pivalate to ensure its long-term stability?

A1: Proper storage is critical to maintain the compound's integrity. It should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. The container must be kept tightly sealed to prevent exposure to atmospheric moisture.[4] For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Store the compound in a dedicated corrosives-resistant cabinet away from incompatible materials, particularly water, bases, and alcohols.[5]

Q2: What is the primary degradation pathway for this compound and what are the signs of decomposition?

A2: The sulfonyl chloride functional group is highly susceptible to hydrolysis.[6][7] Exposure to moisture or water will convert the reactive sulfonyl chloride into the corresponding and synthetically unreactive 4-(pivaloyloxy)benzenesulfonic acid.[7][8] Signs of degradation include a clumpy or sticky appearance of the solid, a faint acidic odor (due to HCl formation upon hydrolysis), and poor performance in subsequent reactions, such as significantly diminished yields in sulfonamide synthesis.

Q3: How stable is the pivalate ester during typical reactions involving the sulfonyl chloride?

A3: The pivalate ester is exceptionally stable compared to other common esters like acetates or benzoates.[9][10] This stability arises from the steric hindrance provided by the bulky tert-butyl group, which protects the carbonyl carbon from nucleophilic attack. Under the standard anhydrous and mildly basic conditions used for sulfonamide synthesis, the pivalate group is expected to remain fully intact. However, it is not completely inert and can be cleaved under harsh hydrolytic conditions, such as prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures.[9]

Section 2: Troubleshooting Guides for Sulfonamide Synthesis

This section provides a question-and-answer guide to diagnose and resolve specific issues encountered during the synthesis of sulfonamides using 4-(Chlorosulfonyl)phenyl pivalate.

Q1: My sulfonamide synthesis is resulting in a very low yield or failing completely. What are the most common causes?

A1: Low yields are a frequent issue and almost always trace back to one of two factors: reactant degradation or insufficient reactivity.[6]

  • Degradation via Hydrolysis: The most common culprit is the hydrolysis of the sulfonyl chloride starting material before or during the reaction.[6][7]

    • Solution: Implement strict anhydrous techniques. All glassware must be oven- or flame-dried immediately before use. Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) from a freshly opened bottle or a solvent purification system. Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.[7]

  • Poor Amine Nucleophilicity: If your amine is sterically hindered or contains electron-withdrawing groups, its nucleophilicity is reduced, leading to a sluggish reaction.[6]

    • Solution: The reaction rate can often be enhanced by increasing the temperature. If the reaction is still slow, the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be effective. DMAP works by forming a more reactive sulfonyl-DMAP intermediate.[6]

Q2: My TLC and LC-MS analyses show a major, highly polar byproduct that doesn't correspond to my starting materials. What is it?

A2: This observation is a classic indicator of sulfonyl chloride hydrolysis. The polar byproduct is almost certainly 4-(pivaloyloxy)benzenesulfonic acid, the result of the sulfonyl chloride reacting with trace water in your reaction setup.

To confirm, you can often see a molecular ion peak in negative-mode ESI-MS corresponding to [M-H]⁻ for C₁₁H₁₄O₅S (MW 258.29). This byproduct is highly water-soluble and will typically remain in the aqueous layer during an extractive workup. Its presence signifies that your reaction conditions were not sufficiently anhydrous.

Diagram of desired reaction vs. hydrolysis side reaction.

Q3: I am reacting the compound with a primary amine (R-NH₂) and obtaining a complex mixture, with evidence of a higher molecular weight species. What is happening?

A3: You are likely observing bis-sulfonation. After the initial sulfonamide (R-NH-SO₂-Ar) is formed, the remaining N-H proton is acidic. In the presence of a base, this nitrogen can be deprotonated and act as a nucleophile, reacting with a second molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂-Ar)₂).

  • Solution: This side reaction can be suppressed by controlling the stoichiometry and addition rate.[7] Use a slight excess of the primary amine (e.g., 1.2 to 1.5 equivalents). More importantly, add the 4-(chlorosulfonyl)phenyl pivalate solution slowly (dropwise) to the solution of the amine and base. This ensures that the sulfonyl chloride concentration remains low at all times, favoring reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic sulfonamide anion.[7]

Q4: My desired sulfonamide seems to be decomposing during the aqueous workup or purification. How can I improve its stability?

A4: While the final sulfonamide and the pivalate ester are generally robust, issues can arise under certain conditions.

  • Pivalate Hydrolysis: If your workup involves a strong aqueous base (e.g., >1M NaOH) or acid wash, and is performed at room temperature for an extended period, you risk partial hydrolysis of the pivalate ester.

    • Solution: Perform aqueous washes quickly and, if possible, at a reduced temperature (e.g., using an ice bath). Use milder bases for neutralization, such as saturated sodium bicarbonate solution, and avoid strong acids unless necessary.

  • Product Solubility: Some sulfonamides have poor solubility and may precipitate during workup, trapping impurities.

    • Solution: Ensure you are using a sufficiently large volume of organic solvent during extraction. If the product crashes out, you may need to filter it and then redissolve in a larger volume of solvent to wash it effectively. For purification, if column chromatography is problematic, consider recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water.[7]

Section 3: Experimental Protocol & Workflow

This section provides a general, adaptable protocol for the synthesis of a sulfonamide from 4-(chlorosulfonyl)phenyl pivalate and a generic primary or secondary amine.

Table 1: Example Reagent Calculation
ReagentMolecular WeightEquivalentsMoles (mmol)Amount Required
Amine (R-NH₂)Varies1.21.2Varies
4-(Chlorosulfonyl)phenyl pivalate276.74 g/mol 1.01.0277 mg
Triethylamine (Et₃N)101.19 g/mol 1.51.5209 µL (152 mg)
Dichloromethane (DCM), Anhydrous---10 mL
Step-by-Step Methodology
  • Preparation: Place a magnetic stir bar into a 25 mL round-bottom flask. Dry the flask and stir bar in an oven at 120 °C for at least 4 hours or by flame-drying under vacuum. Allow the flask to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the cooled flask, add the amine (1.2 equiv) and anhydrous dichloromethane (5 mL). Begin stirring to dissolve the amine. Add triethylamine (1.5 equiv) to the solution via syringe.

  • Sulfonyl Chloride Addition: In a separate, dry vial, dissolve 4-(chlorosulfonyl)phenyl pivalate (1.0 equiv, 277 mg) in anhydrous dichloromethane (5 mL). Draw this solution into a syringe.

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the limiting reagent (sulfonyl chloride) is no longer visible by TLC. This typically takes 1-4 hours.

  • Workup (Quenching): Once the reaction is complete, quench it by adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and finally, brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain the final sulfonamide product.

General workflow for sulfonamide synthesis.

References

  • BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Wikipedia. (2023). Pivalic acid. Retrieved from [Link]

  • SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]

  • Quora. (2023). What is the use of sulfonyl chloride? Retrieved from [Link]

  • Wikipedia. (2023). Methyl pivalate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Anderson, N. G. (2016). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 20(12), 2116-2123. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). [Link]

  • CP Lab Safety. (n.d.). 4-(Chlorosulfonyl)phenyl pivalate, min 95%, 100 mg. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Pivaloyl Group Chemistry in Sulfonylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of the pivaloyl (Piv) protecting group in molecules undergoing sulfonylation. The pivaloyl group is valued for its high steric bulk and stability, yet its behavior during the activation of adjacent hydroxyls can be unexpectedly complex. This document is designed to help you anticipate, diagnose, and resolve side reactions to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What makes the pivaloyl group a common choice for protecting alcohols prior to sulfonylation?

The pivaloyl group is favored for several key reasons. Firstly, it is an ester that is substantially more stable towards hydrolysis under both acidic and basic conditions compared to simpler acyl groups like acetyl or benzoyl, due to the steric hindrance of the tert-butyl moiety.[1][2] This robustness allows it to survive a wide range of synthetic transformations. Secondly, its steric bulk can direct reactions at other sites of the molecule. During sulfonylation, this stability is intended to ensure that the pivaloyl group remains intact while the adjacent hydroxyl group is converted into a sulfonate ester, a good leaving group for subsequent nucleophilic substitution or elimination reactions.[3]

Q2: What are the typical starting conditions for the sulfonylation of a pivaloyl-protected alcohol?

A standard protocol involves reacting the pivaloyl-protected alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) or a sulfonic anhydride (e.g., trifluoromethanesulfonic anhydride (Tf₂O)) in an aprotic solvent like dichloromethane (DCM), pyridine, or tetrahydrofuran (THF). A base is required to neutralize the acid byproduct (HCl or sulfonic acid). Common bases include pyridine (which can also serve as the solvent), triethylamine (TEA), or 4-(dimethylamino)pyridine (DMAP), often used catalytically with TEA.[4] The reaction is typically run at 0 °C and allowed to warm to room temperature.

Q3: What are the primary side reactions I should anticipate when performing a sulfonylation on a substrate bearing a pivaloyl group?

While robust, the pivaloyl group is not inert, and the conditions required for sulfonylation can trigger several undesired pathways. The most common issues are:

  • Steric Hindrance: The bulky pivaloyl group can impede the approach of the sulfonylating agent to the nearby hydroxyl group, leading to sluggish or incomplete reactions.[5]

  • Base-Induced Deprotection: Strong or nucleophilic bases can attack the ester carbonyl, leading to premature cleavage of the pivaloyl group (saponification).[1]

  • Pivaloyl Group Migration: An intramolecular acyl transfer can occur, where the pivaloyl group migrates from its original position to the hydroxyl group that was intended for sulfonylation. This results in a constitutional isomer of the starting material.[6][7]

  • Elimination Reactions: If the substrate has an abstractable proton anti-periplanar to the newly formed sulfonate ester, the base used in the sulfonylation can promote E2 elimination, especially at elevated temperatures.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: The sulfonylation reaction is slow or stalls, with significant starting material remaining.

Possible Cause: Steric hindrance from the pivaloyl group is preventing the alcohol from reacting efficiently with the sulfonylating agent. This is particularly common with secondary or tertiary alcohols.

Analysis: The tert-butyl group of the pivaloyl moiety creates a sterically congested environment around the adjacent hydroxyl group. The sulfonylating reagent, which is also sterically demanding, may struggle to access the reaction center.

Solutions:

  • Optimize the Base: Switch from a simple amine base like TEA to a more potent, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are effective acid scavengers but are too hindered to engage in nucleophilic side reactions. Using a catalytic amount of DMAP can also accelerate the reaction, but it should be used with caution as it is a potent nucleophile.

  • Use a More Reactive Sulfonylating Agent: If using a sulfonyl chloride (e.g., TsCl), consider switching to the corresponding sulfonic anhydride (e.g., Ts₂O). Anhydrides are generally more electrophilic and react faster. For exceptionally hindered alcohols, trifluoromethanesulfonic anhydride (Tf₂O) is extremely reactive, though it may also increase the likelihood of side reactions.[3]

  • Increase Reaction Time and/or Temperature: First, try extending the reaction time at room temperature. If the reaction remains stalled, cautiously increase the temperature (e.g., to 40 °C). Monitor carefully by TLC or LCMS, as higher temperatures can promote deprotection or migration side reactions.

Problem 2: An unexpected, isomeric byproduct is the major product, with a similar polarity to the starting material.

Possible Cause: Intramolecular pivaloyl group migration has occurred. The pivaloyl group has transferred from its original oxygen atom to the target hydroxyl group.

Analysis: This side reaction is often base-catalyzed. The base deprotonates the target hydroxyl group, forming an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the carbonyl carbon of the nearby pivaloyl ester. This forms a tetrahedral intermediate which collapses to yield the migrated product. This process is particularly relevant in rigid systems or diols where the two oxygen atoms are held in close proximity. A similar intramolecular pivaloyl transfer has been observed in other heterocyclic systems under basic conditions.[6][8]

Solutions:

  • Employ Kinetic Conditions: Run the reaction at the lowest possible temperature that allows for sulfonylation to proceed (e.g., -20 °C or 0 °C). Migration is often under thermodynamic control, so lower temperatures will favor the kinetically preferred sulfonylation pathway.

  • Modify the Base/Reagent Addition: Use a slow-addition protocol for the base or the sulfonylating agent. This keeps the instantaneous concentration of the reactive species low, potentially disfavoring the intramolecular migration pathway.

  • Change the Base: Avoid strong, unhindered bases. Pyridine is often a good choice as it is a moderate base and can also serve as the solvent, promoting the desired reaction without excessively favoring the migration pathway.

Diagram 1: Pivaloyl Migration Mechanism

Caption: Intramolecular base-catalyzed pivaloyl group migration.

Problem 3: A significant amount of a polar, baseline spot appears on TLC, corresponding to the deprotected diol.

Possible Cause: The pivaloyl group is being cleaved under the reaction conditions.

Analysis: This is essentially a saponification reaction. While pivaloates are resistant to hydrolysis, they are not completely inert.[2] The presence of a strong base (especially hydroxide from adventitious water, or a highly nucleophilic amine) and/or elevated temperatures can facilitate the nucleophilic attack at the ester carbonyl, leading to cleavage.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Water can react with the base to form hydroxide, a potent nucleophile for saponification.

  • Use a Non-Nucleophilic Base: Switch from pyridine or TEA to a hindered base like 2,6-lutidine or DIPEA. These bases are poor nucleophiles and are much less likely to attack the pivaloyl ester.

  • Control Stoichiometry: Use the minimum amount of base necessary (typically 1.1-1.5 equivalents) to neutralize the acid generated. Excess base increases the rate of deprotection.

  • Lower the Temperature: Perform the reaction at 0 °C or below to minimize the rate of this undesired side reaction.

Data & Condition Summary

The choice of base is critical in mitigating side reactions. The following table summarizes the characteristics of common bases and their suitability for this transformation.

BasepKa of Conjugate AcidNucleophilicitySteric HindranceRecommended Use
Pyridine5.2ModerateLowGood general-purpose base/solvent, minimizes migration.
Triethylamine (TEA)10.7ModerateModerateCommon, but can promote deprotection if not used carefully.
4-DMAP9.7HighLowUse only as a catalyst; can accelerate deprotection.
2,6-Lutidine6.7LowHighExcellent choice to prevent nucleophilic attack on the pivaloyl group.
DIPEA10.7Very LowHighExcellent choice for acid scavenging with minimal nucleophilicity.

Experimental Protocols

Protocol 1: Recommended Method for Sulfonylation of a Hindered, Pivaloyl-Protected Alcohol

This protocol is designed to minimize deprotection and migration side reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pivaloyl-protected alcohol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Base: Add 2,6-lutidine (1.5 equiv) via syringe.

  • Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm slowly to room temperature. Monitor the reaction progress by TLC or LCMS every 2-4 hours. The reaction may take up to 24 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: A successful reaction will show a clean conversion to a single, less polar spot on TLC. LCMS analysis should confirm the mass of the desired sulfonate ester with minimal (<5%) starting material, migrated isomer, or deprotected alcohol.

Diagram 2: Troubleshooting Workflow

start Start: Sulfonylation of Piv-Protected Alcohol check_rxn Reaction Stalled / Incomplete? start->check_rxn stalled_cause Cause: Steric Hindrance check_rxn->stalled_cause stalled_yes check_byproduct Unexpected Byproduct(s) Observed? check_rxn->check_byproduct stalled_no stalled_yes YES stalled_sol1 Use more reactive agent (e.g., Ts₂O, Tf₂O) stalled_cause->stalled_sol1 Solution 1 stalled_sol2 Use hindered, non-nucleophilic base (e.g., 2,6-Lutidine) stalled_cause->stalled_sol2 Solution 2 stalled_sol3 Cautiously increase temp./time stalled_cause->stalled_sol3 Solution 3 stalled_no NO success Reaction Successful! Proceed to Workup. check_byproduct->success byproduct_no check_polarity Analyze Byproduct Polarity check_byproduct->check_polarity byproduct_yes byproduct_no NO byproduct_yes YES polar_cause Cause: Deprotection check_polarity->polar_cause polar iso_cause Cause: Pivaloyl Migration check_polarity->iso_cause iso polar Polar (Baseline Spot) polar_sol1 Ensure anhydrous conditions polar_cause->polar_sol1 Solution 1 polar_sol2 Use non-nucleophilic base polar_cause->polar_sol2 Solution 2 polar_sol3 Lower reaction temperature polar_cause->polar_sol3 Solution 3 iso Isomeric (Similar Polarity) iso_sol1 Use kinetic control (low temp.) iso_cause->iso_sol1 Solution 1 iso_sol2 Use slow addition of reagents iso_cause->iso_sol2 Solution 2 iso_sol3 Use pyridine as base/solvent iso_cause->iso_sol3 Solution 3

Caption: A decision tree for troubleshooting common sulfonylation issues.

References

  • Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

  • Alvarez, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 9(11), 923-931. [Link]

  • Harmata, M., & Hong, X. (2005). Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition, 44(35), 5652-5655. (Note: While the main topic is sulfoximines, it contains examples of pivaloyl group manipulations). [Link]

  • Alvarez, M., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. [Link]

  • Debart, F., et al. (2014). Direct synthesis of partially modified 2'-O-pivaloyloxymethyl RNAs by a base-labile protecting group strategy and their potential for prodrug-based gene-silencing applications. ChemBioChem, 15(18), 2674-2679. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • U.S. Patent No. 4,656,309. (1987). Preparation of alpha-pivaloyl-substituted acetic acid esters.
  • Morandi, B., et al. (2018). O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 95, 249-265. [Link]

  • Duarte, F., & Kamerlin, S. C. L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12538–12548. [Link]

  • Williams, N. H., et al. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8100. [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. [Link]

  • Weinreb, S. M., et al. (2010). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 75(13), 4345–4355. [Link]

  • Oscarson, S., & Szönyi, M. (1997). The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. Carbohydrate Research, 301(3-4), 163-169. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Maguire, A. R., et al. (2017). Synthetic and mechanistic aspects of sulfonyl migrations. Organic & Biomolecular Chemistry, 15(3), 456-476. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]

Sources

Troubleshooting

improving the stability of 4-(Chlorosulfonyl)phenyl pivalate in solution

Technical Support Center: 4-(Chlorosulfonyl)phenyl pivalate Welcome to the technical support center for 4-(Chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Chlorosulfonyl)phenyl pivalate

Welcome to the technical support center for 4-(Chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this highly reactive compound in solution. By understanding the underlying chemical principles, you can significantly improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-(Chlorosulfonyl)phenyl pivalate and what makes it unstable?

4-(Chlorosulfonyl)phenyl pivalate is a bifunctional organic compound featuring a pivalate ester and a highly reactive sulfonyl chloride (-SO₂Cl) group. The primary cause of its instability in solution is the susceptibility of the sulfonyl chloride moiety to hydrolysis.[1] The sulfur atom in the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack by water, even in trace amounts. This reaction is often rapid and leads to the formation of the corresponding, and often unreactive, 4-(pivaloyloxy)benzenesulfonic acid.[1][2]

Q2: What are the visible signs of degradation in my stock solution?

Degradation can manifest in several ways:

  • Precipitation: The resulting sulfonic acid is often less soluble than the parent sulfonyl chloride in many common organic solvents, leading to the formation of a white precipitate.

  • Color Change: Solutions may turn from colorless to a yellowish hue.

  • Off-gassing: The hydrolysis reaction produces hydrogen chloride (HCl) gas, which can cause pressure buildup in a sealed container or be detected by its pungent odor.[1][2]

  • Reduced Reactivity: A noticeable decrease in yield or reaction rate in your experiments is a strong indicator that the reagent has degraded.

Q3: What are the ideal storage conditions for the solid compound and its solutions?

Solid Compound: The solid form of 4-(Chlorosulfonyl)phenyl pivalate should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from light.[3] A desiccator is highly recommended for long-term storage.

Solutions: Stock solutions should always be prepared using anhydrous solvents with extremely low water content (<50 ppm, ideally <10 ppm).[4][5][6] Store solutions in a tightly sealed vial with a septum cap to allow for withdrawal via syringe under an inert atmosphere.[4] Refrigeration (4-8°C) can slow the degradation rate, but preventing moisture ingress is the most critical factor.[7][8]

Troubleshooting Guide: Stability in Solution

Problem 1: My reaction yield is consistently low, and I suspect reagent degradation. How can I confirm this?

Cause & Analysis: Low yields in reactions where 4-(Chlorosulfonyl)phenyl pivalate is a limiting reagent are frequently due to its hydrolysis prior to or during the reaction. The resulting sulfonic acid is inactive for most sulfonylation reactions.

Solution Workflow:

  • Analytical Confirmation:

    • NMR Spectroscopy: The most direct method to assess purity. In ¹H NMR, the proton alpha to the sulfonyl chloride group will experience a chemical shift change upon hydrolysis. You can monitor the appearance of new peaks corresponding to the sulfonic acid byproduct.[9][10][11] For best results, use a dry, aprotic NMR solvent like CDCl₃ or Acetone-d₆.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the parent compound from its sulfonic acid degradant and confirm their respective molecular weights.

  • Preventative Action Protocol:

    • Use High-Quality Anhydrous Solvents: Purchase commercially available anhydrous solvents packaged under an inert atmosphere with low water content specifications (<10-50 ppm).[4][5]

    • Implement Inert Atmosphere Techniques: Handle the compound and prepare solutions exclusively under a dry, inert atmosphere using a Schlenk line or in a glovebox.[12][13] This prevents exposure to atmospheric moisture.

    • Dry Glassware: Ensure all glassware is rigorously dried in an oven (e.g., 125°C overnight) and cooled under a stream of dry nitrogen or in a desiccator immediately before use.[13]

Problem 2: I prepared a stock solution in Dichloromethane (DCM), but a white precipitate formed after a short time.

Cause & Analysis: The precipitate is almost certainly the sulfonic acid byproduct from hydrolysis. While DCM is a common aprotic solvent, standard grades can contain sufficient water (up to several hundred ppm) to initiate degradation.

dot graph TD { A[Start: Prepare Stock Solution] --> B{Observe Precipitate?}; B -->|Yes| C[Hypothesis: Hydrolysis Product]; C --> D{Solvent Grade?}; D -->|Standard Grade| E[Action: Switch to Anhydrous Grade Solvent (<50 ppm H₂O)]; D -->|Anhydrous Grade| F{Handling Technique?}; F -->|Open Air| G[Action: Use Inert Atmosphere (Glovebox/Schlenk Line)]; F -->|Inert Atmosphere| H[Consider: Re-evaluate Solvent Choice (See Table 1)]; B -->|No| I[Proceed with Experiment]; E --> J[Implement Protocol 1]; G --> J; H --> J; J[Re-prepare Solution & Monitor]; } enddot Troubleshooting Flowchart for Precipitate Formation.

Solution:

  • Solvent Selection: Switch to a high-purity, anhydrous grade of DCM, preferably packaged with a septum seal.[4][6]

  • Solvent Preparation (if necessary): If high-purity solvent is unavailable, it must be dried immediately before use. Passing the solvent through a column of activated alumina or storing it over activated 3Å molecular sieves for 48-72 hours can effectively reduce water content to the low ppm range.[14][15][16]

  • Handling: Always use syringe techniques to transfer the solvent and compound under an inert atmosphere to prevent moisture from the air from contaminating the solution.[13]

SolventSuitabilityKey ConsiderationsRecommended Water Content
Dichloromethane (DCM) Excellent Good solvency, non-protic. Must be anhydrous.< 30 ppm[14]
Acetonitrile (ACN) Good Polar aprotic, but can be hygroscopic. Use anhydrous grade.< 30 ppm
Tetrahydrofuran (THF) Good Can form peroxides; use inhibitor-free anhydrous grade.< 50 ppm[14][15]
Toluene Good Non-polar, less hygroscopic. May have lower solvency.< 30 ppm[14]
Protic Solvents (e.g., Alcohols, Water) Unsuitable Will rapidly react with and destroy the sulfonyl chloride.N/A

Table 1: Solvent Suitability for 4-(Chlorosulfonyl)phenyl pivalate Solutions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the rigorous procedure for preparing a stock solution with maximized stability.

Materials:

  • 4-(Chlorosulfonyl)phenyl pivalate

  • Anhydrous solvent (e.g., Dichloromethane, <30 ppm H₂O)[14]

  • Oven-dried glassware (e.g., volumetric flask, vials)

  • Septum-sealed vials

  • Syringes and needles

  • Inert gas source (Argon or Nitrogen) with manifold (Schlenk line)

Procedure:

  • Glassware Preparation: Place all glassware in an oven at 125°C for at least 4 hours (or overnight) to remove adsorbed moisture.[13]

  • Inert Atmosphere Setup: Assemble the glassware while still warm and immediately place it under an inert atmosphere by cycling between vacuum and backfilling with dry argon or nitrogen three times.[12]

  • Compound Weighing: If possible, weigh the 4-(Chlorosulfonyl)phenyl pivalate inside a glovebox. If not, weigh it quickly in a dry, sealed vial and immediately purge the vial with inert gas.

  • Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent from the commercial Sure/Seal™ type bottle to the flask containing the compound.

  • Dissolution: Gently swirl the flask until the solid is fully dissolved. Do not use sonication for extended periods as it can generate localized heat.

  • Storage: Using a syringe, transfer the final solution into smaller, oven-dried vials equipped with PTFE-lined septum caps. Purge the headspace of each vial with inert gas before sealing and store at 4°C.

G

References

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Chemistry LibreTexts. 3.2: Drying Agents. [Link]

  • KANTO Chemical. Anhydrous solvents. [Link]

  • Kice, J. L., et al. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]

  • Williams, D. B. G., & Lawton, M. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • PIDC. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Sorbead India. Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. [Link]

  • Vizgert, R. V. Mechanisms of the Hydrolysis of Aromatic Sulphonyl Chlorides and of Alkyl and Aryl Arenesulphonates. Russian Chemical Reviews. [Link]

  • Scribd. Drying Agents for Organic Solvents. [Link]

  • Scharlab. Solvents, anhydrous for laboratory. [Link]

  • King, J. F., & Hillhouse, J. H. The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]

  • SD Fine-Chem. SULPHURYL CHLORIDE MSDS. [Link]

  • Sciencemadness Wiki. Sulfuryl chloride. [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Le, H. T., et al. Moisture Removal Techniques for a Continuous Emission Monitoring System: A Review. Sensors (Basel). [Link]

  • Reddit. Pro Tips for working with air/moisture sensitive materials. [Link]

  • Engineering Stack Exchange. Is there a more active passive technique for removing humidity from the air besides salt blocks?. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Keceli, G., et al. NMR detection and study of hydrolysis of HNO-derived sulfinamides. Biochemistry. [Link]

  • Chen, J., et al. Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Wang, R., et al. 27Al NMR Study of the pH Dependent Hydrolysis Products of Al2(SO4)3 in Different Physiological Media. International Journal of Molecular Sciences. [Link]

  • Kawedia, J. D., et al. Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer. Journal of Oncology Pharmacy Practice. [Link]

Sources

Optimization

work-up procedures for reactions involving 4-(Chlorosulfonyl)phenyl pivalate

Technical Support Center: 4-(Chlorosulfonyl)phenyl pivalate A Senior Application Scientist's Guide to Reaction Work-up Procedures, Troubleshooting, and FAQs Welcome to the technical support center for 4-(Chlorosulfonyl)p...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Chlorosulfonyl)phenyl pivalate

A Senior Application Scientist's Guide to Reaction Work-up Procedures, Troubleshooting, and FAQs

Welcome to the technical support center for 4-(Chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. My goal is to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to anticipate and resolve common challenges encountered during the crucial work-up phase of your reactions. Here, we will explore the "why" behind each step, ensuring your experimental design is robust and your results are reproducible.

Section 1: Core Concepts & General Handling (FAQs)

This section addresses foundational questions regarding the stability, handling, and reactivity of 4-(Chlorosulfonyl)phenyl pivalate. Understanding these principles is the first step to a successful experiment.

Q1: What are the primary reactive sites on 4-(Chlorosulfonyl)phenyl pivalate and how do they influence the work-up strategy?

A1: The molecule possesses two key functional groups that dictate its reactivity and subsequent work-up:

  • Aryl Sulfonyl Chloride (-SO2Cl): This is a highly electrophilic group, making it susceptible to nucleophilic attack. During a reaction, it will readily engage with amines, alcohols, or other nucleophiles. Crucially, it is also highly sensitive to hydrolysis by water, which converts it into the corresponding sulfonic acid (-SO3H).[1] This reactivity necessitates anhydrous reaction conditions and careful, often cold, quenching procedures.

  • Pivaloyl Ester (-OPiv): This is a sterically bulky ester group that serves as a robust protecting group for the phenol.[2] It is generally stable under neutral and mildly acidic conditions. However, it is susceptible to cleavage under strongly basic conditions (e.g., NaOH, KOH) or strong acids, which would unmask the phenol.[3]

Your work-up strategy must therefore balance the need to quench and remove excess sulfonyl chloride without inadvertently hydrolyzing the desired product or cleaving the pivaloyl protecting group.

Q2: How should I properly store and handle 4-(Chlorosulfonyl)phenyl pivalate?

A2: Due to its moisture sensitivity, proper storage is critical. The reagent should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4][5] Exposure to atmospheric moisture will lead to slow hydrolysis of the sulfonyl chloride group, reducing the reagent's efficacy and introducing sulfonic acid impurities. Always handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as sulfonyl chlorides are corrosive and can cause severe skin and eye irritation.[6]

Q3: My reaction is complete. What is the most critical first step in the work-up?

A3: The most critical first step is the controlled quenching of any unreacted 4-(Chlorosulfonyl)phenyl pivalate and other reactive species. The goal is to safely neutralize these reagents before proceeding to extraction. A poorly executed quench can lead to product degradation, side reactions, or safety hazards. The standard approach is to slowly add the reaction mixture to a separate flask containing an ice-cold quench solution with vigorous stirring. Never add the quench solution directly to the bulk reaction mixture, as this can create localized "hot spots" and uncontrolled reactions.

Section 2: Troubleshooting the Reaction Quench & Aqueous Extraction

The transition from the anhydrous reaction environment to an aqueous work-up is fraught with potential pitfalls. This section provides a logical framework for troubleshooting common issues.

Q4: I've quenched my reaction with ice-water, but I'm seeing a low yield of my desired product in the organic layer. What could be the cause?

A4: This is a classic issue that often points to one of two culprits related to pH and solubility:

  • Hydrolysis of the Product: If your desired product is a sulfonate ester or sulfonamide derived from the starting material, the sulfonyl chloride group is now part of your product. Quenching hydrolyzes the unreacted starting material to 4-pivaloyloxyphenylsulfonic acid. This sulfonic acid is highly acidic and will lower the pH of the aqueous layer. If your product contains a basic functional group (e.g., an amine), it may become protonated in this acidic environment, forming a salt that is now soluble in the aqueous layer, not the organic layer.

  • Formation of Sulfonic Acid Impurity: The hydrolysis product, 4-pivaloyloxyphenylsulfonic acid, can sometimes act as a surfactant, leading to the formation of emulsions that trap the product in the aqueous or interfacial layer.

Troubleshooting Protocol:

  • Step 1: Check the pH. Use pH paper to test the aqueous layer after the initial extraction. If it is acidic (pH < 7), this strongly suggests protonation of your product.

  • Step 2: Neutralize and Re-extract. Carefully add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3), to the combined aqueous layers until the pH is neutral or slightly basic (pH 7-8). You will likely observe effervescence (CO2 evolution) as the acid is neutralized.

  • Step 3: Re-extract. Extract the now-neutralized aqueous layer again with your organic solvent (e.g., ethyl acetate, DCM) two or three times. This should recover the deprotonated, organic-soluble product.

  • Step 4: Combine and Wash. Combine all organic extracts and wash with brine to break any emulsions and remove excess water before drying.

Q5: I used sodium bicarbonate to quench my reaction, but now I suspect the pivaloyl group has been cleaved. How can I avoid this?

A5: While the pivaloyl group is relatively stable, it is not invincible. Cleavage during a basic wash or quench suggests the conditions were too harsh.

  • Causality: Prolonged exposure to even a mild base like NaHCO3, especially at room temperature or above, can lead to saponification of the ester. Stronger bases like sodium or potassium carbonate are more likely to cause this issue, and concentrated hydroxides will certainly cleave it.

  • Preventative Measures:

    • Temperature Control: Always perform the quench and basic washes at low temperatures (0-5 °C). This significantly slows the rate of ester hydrolysis.[1]

    • Minimize Contact Time: Do not let the reaction mixture stir with the basic solution for an extended period. Quench, extract, and move on to the next step promptly.

    • Use the Right Base: For most applications, saturated sodium bicarbonate is the ideal choice. It is strong enough to neutralize acids but generally mild enough to leave the pivaloyl group intact under cold, brief conditions. Avoid carbonates and hydroxides unless a protocol specifically calls for them and you are aware of the risks.

The following diagram illustrates a decision-making workflow for the initial work-up stages.

G RM Reaction Mixture Quench Quench: Add mixture to ice-cold solution RM->Quench Aq_Layer Aqueous Layer Quench->Aq_Layer Org_Layer Organic Layer Quench->Org_Layer Separate Phases Check_pH Check pH of Aqueous Layer Aq_Layer->Check_pH Combine Combine Organic Layers Org_Layer->Combine Acidic pH < 7 (Acidic) Check_pH->Acidic Is it acidic? Neutral pH 7-8 (Neutral/Slightly Basic) Check_pH->Neutral Is it neutral? Neutralize Add sat. NaHCO3(aq) until pH 7-8 Acidic->Neutralize Neutral->Combine Proceed Re_Extract Re-extract Aqueous Layer with Organic Solvent Neutralize->Re_Extract Re_Extract->Combine Wash_Dry Wash with Brine, Dry (e.g., Na2SO4), Filter & Concentrate Combine->Wash_Dry Purify Purification (Chromatography/Recrystallization) Wash_Dry->Purify

Caption: Decision workflow for quenching and extraction.

Section 3: Purification Strategies and Troubleshooting

Purifying the final product can be challenging due to the presence of polar and non-polar moieties in the same molecule.

Q6: I am running a silica gel column to purify my product, but it's streaking badly and the separation is poor. What can I do?

A6: Streaking on a silica gel column often indicates an issue with compound-silica interaction, solubility, or the presence of highly polar impurities.

  • Cause 1: Residual Sulfonic Acid: The most common culprit is the hydrolyzed starting material, 4-pivaloyloxyphenylsulfonic acid. This compound is very polar and acidic, and it will interact strongly with the silica gel, causing your desired product to streak.

    • Solution: Ensure your aqueous work-up was effective. Before concentrating your crude product for chromatography, you can perform a final wash with a small amount of dilute NaHCO3 solution, followed by a water wash and a brine wash, to rigorously remove any last traces of the sulfonic acid.

  • Cause 2: Inappropriate Solvent System: The combination of the bulky, non-polar pivaloyl group and a potentially polar functional group from your reaction can make finding the right mobile phase tricky.

    • Solution: Use TLC to screen a variety of solvent systems. Start with a standard system like ethyl acetate/hexanes. If streaking persists, try adding a small amount (0.5-1%) of a modifier to your mobile phase. For acidic products, a little acetic acid can improve peak shape. For basic products (like sulfonamides), adding a small amount of triethylamine or ammonia in methanol can neutralize active sites on the silica and prevent streaking.

  • Cause 3: Product Instability on Silica: Although less common, some sensitive sulfonamides or sulfonate esters can degrade on acidic silica gel.

    • Solution: Consider using deactivated or neutral silica gel. You can prepare this by pre-treating standard silica gel with a solvent mixture containing a small percentage of triethylamine, then evaporating the solvent before packing the column. Alternatively, using a different stationary phase like alumina might be beneficial.

Table 1: Common Purification Issues & Solutions
IssuePotential CauseRecommended Solution
Streaking on Column Residual sulfonic acid impurity.Perform a pre-column NaHCO3 wash of the crude material.
Product is basic (e.g., sulfonamide).Add 0.5-1% triethylamine to the chromatography eluent.
Product Won't Elute Product is too polar for the solvent system.Increase the polarity of the eluent; consider DCM/Methanol.
Co-eluting Impurities Impurity has similar polarity to the product.Try a different solvent system (e.g., Toluene/Acetone) or a different stationary phase (e.g., alumina).
Low Recovery from Column Product is unstable on silica or irreversibly adsorbed.Use neutral silica/alumina or work quickly at low temperatures.

Section 4: Standard Operating Protocol

This section provides a generalized, self-validating protocol for the work-up of a reaction involving 4-(Chlorosulfonyl)phenyl pivalate, assuming the formation of a neutral, organic-soluble product.

Protocol: General Aqueous Work-Up
  • Preparation: Prepare a separate flask containing a quench solution (e.g., ice-cold water or a 1:1 mixture of ice and saturated NaHCO3 solution). The volume should be at least 5-10 times the volume of your reaction mixture. Place this flask in an ice bath and ensure it is stirring vigorously.

  • Quenching: Using a dropping funnel or pipette, add the completed reaction mixture dropwise to the cold, stirring quench solution. Monitor for any excessive gas evolution or temperature increase.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add your chosen extraction solvent (e.g., ethyl acetate). Shake the funnel, venting frequently. Allow the layers to separate.

  • Phase Separation & Initial Wash: Drain the lower aqueous layer. Wash the remaining organic layer with an equal volume of saturated NaHCO3 solution.

  • Validation Step: After the bicarbonate wash, test the pH of the small aqueous layer that separates out. It should be basic (pH > 8). If not, repeat the wash. This validates the removal of acidic impurities.[1]

  • Final Washes: Wash the organic layer sequentially with water and then with a saturated NaCl (brine) solution. The brine wash helps to remove residual water and break up any emulsions.

  • Drying: Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Stir for 15-20 minutes.

  • Filtration & Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude material is now ready for purification by column chromatography or recrystallization.

The following diagram provides a visual representation of this standard protocol.

G cluster_prep Preparation cluster_quench Quenching cluster_extract Extraction & Washing cluster_isolate Isolation cluster_purify Purification Prep 1. Prepare ice-cold quench solution Quench 2. Add reaction mixture dropwise to quench solution Prep->Quench Extract 3. Extract with organic solvent Quench->Extract Wash_Bicarb 4. Wash organic layer with sat. NaHCO3 Extract->Wash_Bicarb Validate 5. VALIDATE: Check pH of aqueous layer (>8) Wash_Bicarb->Validate Wash_Brine 6. Wash organic layer with H2O, then brine Validate->Wash_Brine Dry 7. Dry organic layer (e.g., Na2SO4) Wash_Brine->Dry Concentrate 8. Filter and concentrate under reduced pressure Dry->Concentrate Purify 9. Purify crude product Concentrate->Purify

Caption: Standard experimental workflow for work-up.

References

  • Box, V. G. S., & Das, K. K. (n.d.). The synthesis and mechanism of formation of 1-O-pivaloyl-4-O-(2-methoxybenzyl)-3,6-anhydro- α-D-mannopyranose. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (2025). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. Retrieved from [Link]

  • ACS Figshare. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Anderson, N. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(2), 198-200. [Link]

  • PubChem. (n.d.). 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 57(23), 3059-3067.
  • Eliades, G., et al. (2018). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. Dental Materials, 34(8), 1142-1151. [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2482. [Link]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • ResearchGate. (2025). Proton-in-Flight Mechanism for the Spontaneous Hydrolysis of N-Methyl O-Phenyl Sulfamate. Retrieved from [Link]

Sources

Troubleshooting

preventing hydrolysis of 4-(Chlorosulfonyl)phenyl pivalate during reactions

Welcome to the Technical Support Center for 4-(Chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(Chlorosulfonyl)phenyl pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for preventing the hydrolysis of 4-(Chlorosulfonyl)phenyl pivalate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for 4-(Chlorosulfonyl)phenyl pivalate?

A1: 4-(Chlorosulfonyl)phenyl pivalate has two functional groups susceptible to hydrolysis: the sulfonyl chloride and the pivaloyl ester. The sulfonyl chloride (-SO₂Cl) group is highly electrophilic and reacts readily with water, even trace amounts from atmospheric moisture or wet solvents, to form the corresponding and often undesired 4-(pivaloyloxy)benzene-1-sulfonic acid.[1][2][3] This is the most common and rapid degradation pathway. The pivaloyl ester is significantly more stable due to the steric hindrance of the t-butyl group but can be cleaved under strong basic conditions (saponification), especially with prolonged reaction times or elevated temperatures.[4][5]

Q2: How can I detect if my 4-(Chlorosulfonyl)phenyl pivalate has hydrolyzed during my reaction?

A2: Several indicators can point to hydrolysis. In terms of reaction monitoring, the appearance of a new, more polar spot by Thin Layer Chromatography (TLC) that is baseline in many solvent systems is a strong indicator of sulfonic acid formation. When analyzing the reaction mixture or final product, you may observe a significantly lower yield of the desired product. Spectroscopic analysis, such as ¹H NMR, might show the absence of the characteristic sulfonyl chloride signals and the appearance of broad peaks associated with the sulfonic acid. The formation of the sulfonic acid byproduct, being highly water-soluble, can also lead to difficult extractions and product isolation during the aqueous workup.[6]

Q3: What are the best practices for storing and handling 4-(Chlorosulfonyl)phenyl pivalate to ensure its stability?

A3: To maintain the integrity of 4-(Chlorosulfonyl)phenyl pivalate, it is crucial to store it under strictly anhydrous and inert conditions.[1] The compound should be kept in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent exposure to ambient moisture.[1] Storage in a cool, dry, and well-ventilated area is recommended.[7] When handling the reagent, always use dry glassware and syringes, and work under an inert atmosphere, especially when dispensing the compound for a reaction.

Troubleshooting Guide for In-Reaction Hydrolysis

Problem 1: Low Yield of Desired Product and Formation of a Water-Soluble Byproduct

This is the most common issue and almost always points to the hydrolysis of the sulfonyl chloride group.

Possible Cause A: Presence of Water in the Reaction The sulfonyl chloride moiety is extremely sensitive to moisture.[1][3] Trace amounts of water in solvents, reagents, or from glassware can lead to rapid hydrolysis, reducing the available amount of your starting material for the desired reaction.

Solution: Implement Strict Anhydrous Techniques

  • Glassware: All glassware must be thoroughly dried before use. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures. Allow the glassware to cool to room temperature under a stream of inert gas (Nitrogen or Argon) or in a desiccator.

  • Solvents: Use only high-purity, anhydrous solvents. Solvents from freshly opened septum-sealed bottles are ideal. For particularly sensitive reactions, it is best practice to distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, Sodium/benzophenone for THF).

  • Reagents: Ensure all other reagents, especially amines and bases, are anhydrous. Liquid bases like triethylamine or pyridine should be distilled from a suitable drying agent (e.g., KOH or CaH₂). Solid reagents should be dried under high vacuum.

  • Inert Atmosphere: Set up the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a balloon. This prevents atmospheric moisture from entering the reaction vessel.[8]

SolventBoiling Point (°C)Dielectric ConstantDrying Agent
Dichloromethane (DCM)39.69.1CaH₂
Tetrahydrofuran (THF)667.5Na/Benzophenone
Acetonitrile (ACN)81.637.5CaH₂
Toluene110.62.4Na

Possible Cause B: Hydrolysis During Aqueous Workup If the reaction itself proceeds cleanly but a low yield is obtained after purification, hydrolysis may be occurring during the workup step when water is introduced.[9]

Solution: Optimize the Workup Procedure

  • Rapid Quenching and Extraction: Perform the aqueous quench and subsequent extractions as quickly as possible and preferably at a low temperature (e.g., in an ice bath).[10][11]

  • pH Control: When quenching a reaction run with a base like triethylamine or pyridine, use cold, dilute acid (e.g., 1M HCl) to neutralize the base. This protonates the amine, making it water-soluble and easily removed during the aqueous extraction. Ensure the aqueous layer is acidic to suppress the nucleophilicity of any remaining water.

  • Minimize Contact Time: Do not allow the organic layer containing any unreacted sulfonyl chloride to remain in contact with the aqueous phase for an extended period. Separate the layers promptly.[9]

Problem 2: Cleavage of the Pivaloyl Ester Group is Observed

While less common, the pivaloyl ester can be hydrolyzed, especially under basic conditions.

Possible Cause: Reaction Conditions are Too Basic or Reaction Time is Too Long The use of strong, nucleophilic bases or extended reaction times at elevated temperatures can promote the saponification of the pivaloyl ester.

Solution: Judicious Choice of Base and Reaction Monitoring

  • Use a Non-Nucleophilic, Sterically Hindered Base: If a base is required to scavenge the HCl generated during the reaction, opt for a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA or Hünig's base).[8] While pyridine and triethylamine are commonly used, they possess some nucleophilicity and can, in some cases, lead to side reactions.

  • Control Stoichiometry: Use the minimum required amount of base, typically 1.1 to 1.5 equivalents relative to the sulfonyl chloride.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. For many sulfonamide formations, starting at 0°C and slowly warming to room temperature is effective.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the point of completion. Avoid unnecessarily long reaction times to minimize the risk of ester cleavage.

BasepKa of Conjugate AcidStructureComments
Pyridine5.25Aromatic, NucleophilicCan also act as a nucleophilic catalyst.[8]
Triethylamine (TEA)10.75Tertiary AmineCommon, non-nucleophilic base.[8]
DIPEA (Hünig's Base)10.75Sterically HinderedHighly recommended to avoid side reactions with sensitive substrates.[8]

Visual Guides and Protocols

Hydrolysis Pathways of 4-(Chlorosulfonyl)phenyl pivalate

The following diagram illustrates the two potential hydrolysis pathways for the molecule. The primary and most facile pathway is the hydrolysis of the sulfonyl chloride, while the secondary pathway, requiring more forcing conditions, is the cleavage of the pivaloyl ester.

G cluster_main 4-(Chlorosulfonyl)phenyl pivalate cluster_path1 Primary Hydrolysis Pathway cluster_path2 Secondary Hydrolysis Pathway A Start: 4-(Chlorosulfonyl)phenyl pivalate B Hydrolysis of Sulfonyl Chloride (Fast, Trace H₂O) A->B H₂O (e.g., wet solvent) D Hydrolysis of Pivaloyl Ester (Slow, Strong Base) A->D OH⁻ (e.g., strong base) C Product: 4-(Pivaloyloxy)benzenesulfonic acid (Undesired Byproduct) B->C E Product: 4-(Chlorosulfonyl)phenol (Undesired Byproduct) D->E

Caption: Potential hydrolysis pathways for 4-(Chlorosulfonyl)phenyl pivalate.

Troubleshooting Workflow for Low Reaction Yield

Use this decision tree to diagnose and solve issues related to low product yield when using 4-(Chlorosulfonyl)phenyl pivalate.

G start Start: Low Yield Observed q1 Did you observe a polar byproduct (e.g., baseline spot on TLC)? start->q1 a1_yes YES: Sulfonyl chloride hydrolysis is likely. q1->a1_yes  Yes a1_no NO: Consider other issues. q1->a1_no  No sol1 Solution: 1. Flame-dry all glassware. 2. Use anhydrous, distilled solvents. 3. Run under inert (N₂/Ar) atmosphere. a1_yes->sol1 q2 Was the pivaloyl ester cleaved? a1_no->q2 a2_yes YES: Reaction conditions too harsh. q2->a2_yes  Yes a2_no NO: Check nucleophile reactivity, stoichiometry, or other side reactions. q2->a2_no  No sol2 Solution: 1. Use a hindered base (e.g., DIPEA). 2. Reduce reaction temperature. 3. Monitor reaction to avoid long times. a2_yes->sol2

Caption: Decision workflow for troubleshooting low yields in reactions.

Experimental Protocol: General Procedure for Sulfonamide Synthesis Under Anhydrous Conditions

This protocol provides a robust method for coupling 4-(Chlorosulfonyl)phenyl pivalate with an amine while minimizing hydrolysis.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane (DCM, concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add a suitable sterically hindered base, such as diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Reagent Addition: In a separate flame-dried flask, dissolve 4-(Chlorosulfonyl)phenyl pivalate (1.1 equivalents) in anhydrous DCM. Slowly add this solution dropwise to the cooled amine solution via a syringe over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Quench the reaction by the slow addition of cold 1M HCl (aqueous).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • Sarma, K. D., & Maiti, G. (2002). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. [Link]

  • King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. [Link]

  • Bunting, J. W., & Chu, S. S. (1976). The hydrolysis of esters of N-hippurylglycine and N-pivaloylglycine by carboxypeptidase A. [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Cleavage of esters. [Link]

  • Lima, L. M., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. PubMed. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions with 4-(Chlorosulfonyl)phenyl pivalate

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions involving 4-(Chloros...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting and optimizing reactions involving 4-(Chlorosulfonyl)phenyl pivalate. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during reactions with 4-(Chlorosulfonyl)phenyl pivalate, providing explanations for the underlying causes and offering actionable solutions.

Issue 1: Low or No Conversion in Sulfonamide Synthesis

Question: I am attempting to synthesize a sulfonamide by reacting 4-(Chlorosulfonyl)phenyl pivalate with a primary/secondary amine, but I am observing very low to no product formation. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in sulfonamide synthesis is a frequent challenge that can often be traced back to several key factors. The primary suspect is often the deactivation of your starting material or suboptimal reaction conditions.

Core Causalities & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: 4-(Chlorosulfonyl)phenyl pivalate is highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to the corresponding unreactive sulfonic acid.[1] This is exacerbated by trace amounts of water in your reagents or solvent.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent atmospheric moisture from interfering.[1]

  • Inadequate Catalyst or Base: The choice of base and catalyst is critical for activating the reactants.

    • For Less Reactive Amines: If your amine is sterically hindered or electron-deficient, a simple non-nucleophilic base like triethylamine or pyridine may not be sufficient. In such cases, a more potent catalytic system is required.

    • The Power of DMAP: 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst for sulfonylation reactions.[2][3][4] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[2]

    • Solution: Add a catalytic amount (5-10 mol%) of DMAP to your reaction mixture in addition to a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine.[5][6]

  • Suboptimal Reaction Temperature: Some sulfonylation reactions require thermal energy to overcome the activation barrier, especially with less reactive coupling partners.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitor the progress by TLC or LC-MS to avoid potential decomposition at elevated temperatures.

Experimental Protocol: DMAP-Catalyzed Sulfonamide Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • In a separate flask, dissolve 4-(Chlorosulfonyl)phenyl pivalate (1.1 eq) in anhydrous DCM.

  • Slowly add the solution of 4-(Chlorosulfonyl)phenyl pivalate to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Issue 2: Formation of Multiple Byproducts

Question: My reaction is yielding the desired sulfonamide, but I am also observing significant amounts of impurities. What are the common side reactions and how can I suppress them?

Answer:

The formation of byproducts is a common issue that can complicate purification and reduce your overall yield. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Their Mitigation:

  • Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product. This is more likely to occur if an excess of the sulfonyl chloride and a strong base are used.

    • Solution: Carefully control the stoichiometry, using a slight excess of the amine (1.1-1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1] Adding the sulfonyl chloride solution slowly to the amine solution can also help to minimize this side reaction.

  • Reaction with Tertiary Amine Bases: While tertiary amines like triethylamine are commonly used as bases, they can sometimes react with highly reactive sulfonyl chlorides.[6]

    • Solution: If you suspect your tertiary amine base is participating in the reaction, consider switching to a more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.[6]

  • Hydrolysis Product: As mentioned previously, the sulfonic acid resulting from the hydrolysis of 4-(Chlorosulfonyl)phenyl pivalate can be a significant impurity.

    • Solution: Adherence to strict anhydrous conditions is the most effective way to prevent this.[1]

Section 2: Catalyst Selection FAQs

This section provides answers to frequently asked questions regarding the selection of appropriate catalysts for different transformations involving 4-(Chlorosulfonyl)phenyl pivalate.

Question 1: When should I use DMAP as a catalyst for sulfonamide synthesis?

Answer: DMAP is particularly beneficial when you are working with weakly nucleophilic amines, such as anilines with electron-withdrawing groups or sterically hindered secondary amines.[2] While pyridine can also act as a nucleophilic catalyst, DMAP is generally more effective due to the greater resonance stabilization of the N-acylpyridinium intermediate.[2] For simple, unhindered primary and secondary amines, a standard non-nucleophilic base like triethylamine may be sufficient. However, the addition of catalytic DMAP can often accelerate the reaction and improve yields even in these cases.[5]

Question 2: What type of catalyst should I consider for a Suzuki-Miyaura cross-coupling reaction with 4-(Chlorosulfonyl)phenyl pivalate?

Answer: For Suzuki-Miyaura cross-coupling reactions involving aryl sulfonyl chlorides, palladium-based catalysts are the state-of-the-art. The choice of ligand is crucial for achieving high efficiency.

Recommended Catalytic System:

  • Palladium Pre-catalyst: A common and effective choice is a palladium(II) pre-catalyst such as Pd(OAc)₂ or Pd₂(dba)₃.

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the sulfonyl chloride to the palladium center. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective ligand for this type of transformation.[7]

  • Base: A mild base such as K₂CO₃ or Cs₂CO₃ is typically used to facilitate the transmetalation step.

The general order of reactivity for electrophiles in Suzuki-Miyaura coupling is ArI > ArSO₂Cl > ArBr >> ArCl.[8][9] This indicates that aryl sulfonyl chlorides are viable coupling partners.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl boronic acid (1.5 eq), 4-(Chlorosulfonyl)phenyl pivalate (1.0 eq), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 eq) and a suitable solvent such as THF or dioxane.

  • Degas the reaction mixture and then heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Section 3: Visual Guides

Catalyst Selection Workflow

Catalyst_Selection start Reaction with 4-(Chlorosulfonyl)phenyl pivalate reaction_type Identify Reaction Type start->reaction_type sulfonamide Sulfonamide Synthesis reaction_type->sulfonamide Nucleophilic Substitution suzuki Suzuki-Miyaura Coupling reaction_type->suzuki Cross-Coupling amine_reactivity Assess Amine Reactivity sulfonamide->amine_reactivity pd_catalysis Use Palladium Catalyst (e.g., Pd(OAc)2/XPhos) suzuki->pd_catalysis high_reactivity High (e.g., unhindered primary/secondary amine) amine_reactivity->high_reactivity High low_reactivity Low (e.g., hindered or electron-deficient amine) amine_reactivity->low_reactivity Low base_only Use Stoichiometric Base (e.g., Triethylamine, Pyridine) high_reactivity->base_only dmap_catalysis Use Stoichiometric Base + Catalytic DMAP low_reactivity->dmap_catalysis

Caption: A decision tree for selecting the appropriate catalyst system.

Troubleshooting Low Yield in Sulfonamide Synthesis

Troubleshooting_Sulfonamide start Low Yield in Sulfonamide Synthesis check_conditions Check Reaction Conditions start->check_conditions anhydrous Are conditions strictly anhydrous? check_conditions->anhydrous catalyst Is a suitable catalyst/base used? anhydrous->catalyst Yes solution_anhydrous Dry all glassware and use anhydrous solvents. Run under inert atmosphere. anhydrous->solution_anhydrous No temperature Is the reaction temperature optimized? catalyst->temperature Yes solution_catalyst For weak nucleophiles, add catalytic DMAP. catalyst->solution_catalyst No solution_temperature Gently heat the reaction and monitor progress. temperature->solution_temperature No no No yes Yes

Caption: A logical workflow for diagnosing and resolving low product yields.

References

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with 4-(Chlorosulfonyl)phenyl pivalate

An in-depth guide for researchers, scientists, and drug development professionals on the challenges of scaling up reactions with 4-(Chlorosulfonyl)phenyl pivalate. As a Senior Application Scientist, this guide is designe...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the challenges of scaling up reactions with 4-(Chlorosulfonyl)phenyl pivalate.

As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for scaling up chemical reactions involving 4-(Chlorosulfonyl)phenyl pivalate. Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale is rarely a linear process.[1][2] This document addresses the unique challenges posed by this reagent, focusing on causality, practical solutions, and process validation.

Part 1: Core Scale-Up Challenges & Considerations

Scaling up reactions with 4-(Chlorosulfonyl)phenyl pivalate introduces complexities beyond simply increasing reagent quantities.[1] The interplay between reaction kinetics, thermodynamics, and physical parameters changes dramatically with volume.[2] Understanding these shifts is critical for a successful and safe scale-up.

Key Challenges Inherent to Scale-Up
  • Thermal Management: Exothermic reactions that are easily managed in a small flask with an ice bath can become hazardous at a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation far less efficient.[2] This can lead to thermal runaways, increased formation of impurities, or decomposition of the starting material or product.

  • Mixing and Mass Transfer: Efficient mixing achieved with a small magnetic stir bar does not translate directly to large reactors using mechanical stirrers.[1] Poor mixing can create localized "hot spots" or areas of high reagent concentration, leading to incomplete reactions and the formation of side products. This is especially critical for heterogeneous mixtures.

  • Reagent Addition and Dosing: The rate of addition of 4-(Chlorosulfonyl)phenyl pivalate or the nucleophile is a critical parameter. A slow, controlled addition is often necessary at scale to manage the reaction exotherm and maintain optimal stoichiometry throughout the reaction.

  • Impurity Amplification: Minor side reactions that are negligible at the gram scale can become significant sources of impurities in a multi-kilogram production, complicating purification and potentially impacting the final product's quality.[1]

  • Work-up and Product Isolation: Procedures like quenching, extraction, and filtration can behave very differently at scale. For instance, quenching a large, exothermic reaction requires careful planning to avoid uncontrolled temperature spikes. Phase separation in extractions can be slower, and filtration of large quantities of solids presents its own logistical challenges.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the scale-up of reactions involving 4-(Chlorosulfonyl)phenyl pivalate in a direct question-and-answer format.

Question 1: My reaction yield has dropped significantly after moving from a 1 L flask to a 50 L reactor. What are the likely causes?

Answer: A drop in yield upon scale-up is a common issue with several potential root causes:

  • Inadequate Temperature Control: The most likely culprit is poor heat dissipation. The reaction may be running at a higher effective temperature than in the lab, leading to thermal decomposition of the sensitive sulfonyl chloride group or the desired product.

    • Solution: Implement a more robust cooling system for the reactor. Monitor the internal reaction temperature, not just the jacket temperature. Consider slowing down the addition rate of the limiting reagent to better control the exotherm.

  • Inefficient Mixing: In a large reactor, reactants may not be homogenously mixed, leading to areas where the reaction does not proceed to completion.

    • Solution: Evaluate the stirrer design (e.g., anchor, turbine, pitched blade) and agitation speed to ensure proper mixing for the specific reaction volume and viscosity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters.

  • Hydrolysis of the Sulfonyl Chloride: 4-(Chlorosulfonyl)phenyl pivalate is sensitive to moisture. Inadequate drying of the reactor, solvents, or ingress of atmospheric moisture during a longer reaction time at scale can lead to hydrolysis, forming the corresponding sulfonic acid and reducing the available reagent.

    • Solution: Ensure all equipment is scrupulously dried before use. Use dry, high-purity solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Question 2: I am observing an increase in an unknown impurity in my crude product at the pilot scale. How can I identify and mitigate it?

Answer: The appearance of new or amplified impurities is a classic scale-up challenge.[1]

  • Identify the Impurity: The first step is characterization. Use analytical techniques like LC-MS to determine the molecular weight of the impurity. This can provide clues to its structure. Common impurities include:

    • The corresponding sulfonic acid: From hydrolysis of the starting material.

    • Bis-sulfonated product: If the nucleophile has more than one reactive site.

    • Products from reaction with the solvent: For example, if using an alcohol as a solvent, the corresponding sulfonate ester may form.

  • Mitigation Strategies:

    • For Hydrolysis: As mentioned above, rigorous exclusion of water is key.

    • For Di-substitution: Control the stoichiometry carefully. Adding the sulfonyl chloride slowly to a solution of the nucleophile can help minimize the formation of di-substituted products.

    • For Solvent Reactivity: If the solvent is reactive, switch to a more inert option like acetonitrile, THF, or toluene, ensuring the reactants are sufficiently soluble.

Question 3: Handling 4-(Chlorosulfonyl)phenyl pivalate as a solid at a multi-kilogram scale is proving difficult and raises safety concerns. What are the best practices?

Answer: Safe handling of any chemical is paramount and becomes more complex at scale.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and protective clothing.[4][5] For large-scale operations, consider enhanced respiratory protection if there is a risk of generating dust.[4]

  • Engineering Controls: Handle the solid in a well-ventilated area, preferably in a fume hood or a contained charging system to minimize dust generation and inhalation.[4][5]

  • Static Discharge: When transferring large quantities of powders, static electricity can build up and cause a dust explosion. Use non-sparking tools and ensure all equipment is properly grounded.[4]

  • Charging to the Reactor: Instead of adding the solid directly, consider dissolving it in a suitable, dry, inert solvent and transferring the solution to the reactor. This improves handling, allows for controlled addition, and mitigates dust hazards.

Question 4: The reaction quench and work-up are difficult to control in the large reactor. What should I consider?

Answer: Quenching and work-up are often overlooked during initial scale-up planning.

  • Quenching: If quenching with water or an aqueous solution, the release of HCl gas and heat can be substantial.

    • Solution: Perform a "reverse quench" by slowly adding the reaction mixture to the quench solution. This ensures the quenching agent is always in excess and helps dissipate heat more effectively. Ensure adequate venting for any off-gassing.

  • Extractions: Phase separation can be slow in large reactors.

    • Solution: Allow adequate time for layers to separate. The use of brine washes can help break up emulsions. Ensure the reactor's geometry and stirrer design are suitable for efficient liquid-liquid extraction.

Part 3: Experimental Protocols & Best Practices

Protocol: General Procedure for Sulfonamide Formation at Pilot Scale (100 L Reactor)

This protocol is a general guideline and must be adapted based on the specific nucleophile and reaction kinetics.

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging:

    • Charge the amine/phenol nucleophile (1.0 eq) and a suitable dry solvent (e.g., Acetonitrile, 10 volumes).

    • Charge a non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine, 1.2 eq).

    • Begin agitation and cool the reactor contents to 0-5 °C using the reactor jacket.

  • Sulfonyl Chloride Addition:

    • In a separate, dry vessel, dissolve 4-(Chlorosulfonyl)phenyl pivalate (1.05 eq) in the same dry solvent (2 volumes).

    • Slowly add the sulfonyl chloride solution to the reactor via a dosing pump over 2-4 hours. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C.

    • Take samples periodically (e.g., every hour) and analyze by HPLC to monitor the consumption of the starting material. The reaction is complete when <1% of the limiting reagent remains.

  • Work-up:

    • Slowly transfer the reaction mixture to a separate vessel containing cold water (10 volumes) with vigorous stirring (reverse quench).

    • If the product precipitates, filter the solid, wash with water, and dry under vacuum.

    • If the product remains in the organic layer, separate the layers, wash the organic phase with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to achieve the desired purity.

Part 4: Visualization & Data

Data Presentation: Comparison of Key Parameters
ParameterLab Scale (1 L)Pilot Scale (100 L)Rationale for Change
Reactor Type Round Bottom FlaskGlass-Lined Steel ReactorMaterial compatibility, pressure rating, and better heat transfer.
Agitation Magnetic Stir BarMechanical Stirrer (Pitched Blade Turbine)Ensures homogeneity and efficient heat transfer in a larger volume.[1]
Temp. Control Ice BathCirculating Chiller/Heater on JacketProvides precise and controlled heating/cooling.
Reagent Addition Addition Funnel (over 15 min)Dosing Pump (over 2-4 hours)To control the exotherm due to the poor surface-area-to-volume ratio.[2]
Monitoring TLCHPLC/UPLCProvides quantitative data on reaction progress and impurity profile.
Experimental & Logical Workflows

ScaleUp_Workflow cluster_dev Process Development (Lab Scale) cluster_pilot Pilot Plant Scale-Up cluster_mfg Manufacturing lab_opt Reaction Optimization tech_transfer Technology Transfer lab_opt->tech_transfer Optimized Parameters analytical_dev Analytical Method Development analytical_dev->tech_transfer safety_eval Initial Safety Evaluation safety_eval->tech_transfer eng_run Engineering Run tech_transfer->eng_run Initial Batches process_val Process Validation eng_run->process_val Demonstrate Reproducibility routine_mfg Routine Production process_val->routine_mfg Validated Process process_mon Continuous Monitoring routine_mfg->process_mon process_mon->routine_mfg

Caption: A typical workflow for scaling a chemical process from the lab to manufacturing.

Troubleshooting_Tree cluster_checks cluster_solutions start Low Yield or High Impurity at Scale temp_check Temp Control Adequate? start->temp_check mix_check Mixing Efficient? temp_check->mix_check Yes improve_cooling Improve Cooling / Slow Addition temp_check->improve_cooling No water_check Water Excluded? mix_check->water_check Yes optimize_stirrer Optimize Stirrer Speed/Design mix_check->optimize_stirrer No dry_rigorously Use Dry Solvents / Inert Atmosphere water_check->dry_rigorously No end Re-evaluate Kinetics/Side Reactions water_check->end Yes

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • 4-(Chlorosulfonyl)
  • SAFETY D
  • BLD Pharmatech Safety Data Sheet for 4-(Chlorocarbonyl)
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. (URL: )
  • Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols - MDPI. (URL: [Link])

  • Analytical methods for the monitoring of solid phase organic synthesis - PubMed. (URL: [Link])

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (URL: [Link])

  • Material Safety Data Sheet - 4-Phenylphenol, 97% - Cole-Parmer. (URL: )
  • 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group. (URL: [Link])

  • A Framework for Upscaling of Emerging Chemical Processes Based on Thermodynamic Process Modeling and Simulation - MDPI. (URL: [Link])

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - ResearchGate. (URL: [Link])

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (URL: [Link])

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine - MDPI. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

Sources

Optimization

Technical Support Center: Purification of Crude 4-(Pivaloyloxyphenyl)sulfonamides

Welcome to the technical support center for the purification of crude 4-(pivaloyloxyphenyl)sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(pivaloyloxyphenyl)sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity compounds. Drawing upon established principles of organic chemistry and extensive laboratory experience, this resource aims to be your authoritative guide to navigating the common and complex challenges associated with the purification of this important class of molecules.

Introduction: The Importance of Purity

4-(Pivaloyloxyphenyl)sulfonamides and their derivatives are of significant interest in medicinal chemistry. The pivaloyl group serves as a protecting group for the phenolic hydroxyl, which can be crucial during synthesis.[1] Achieving high purity of the final compound is paramount for accurate biological evaluation, ensuring reproducibility of experimental results, and meeting regulatory standards in drug development. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the compound's efficacy, safety, and physicochemical properties. This guide provides a systematic approach to troubleshooting and optimizing purification protocols.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that you may encounter during the purification of crude 4-(pivaloyloxyphenyl)sulfonamides.

Q1: My crude product is a sticky oil or a discolored solid. How should I proceed?

A1: A sticky or discolored crude product often indicates the presence of residual solvents, unreacted starting materials, or colored byproducts.

  • Initial Workup: Before attempting more complex purification, ensure your initial workup was thorough. A wash with a saturated sodium bicarbonate solution can help remove acidic impurities, while a brine wash will aid in removing residual water.[2]

  • Trituration: If your product is an oil that should be a solid, try triturating it with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This can often induce crystallization and remove non-polar impurities.

  • Decolorization: For colored impurities, you can use activated charcoal during recrystallization.[3] However, use it judiciously as it can also adsorb your desired product, leading to lower yields.

Q2: I'm having trouble finding a suitable solvent for recrystallization. What is a systematic approach?

A2: Finding the right recrystallization solvent is key to obtaining high-purity crystals. The ideal solvent will dissolve your compound when hot but not when cold, while impurities remain soluble at all temperatures.[4]

  • Solvent Screening: Start with small-scale solubility tests in a variety of solvents with differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water).

  • Consider Polarity: 4-(Pivaloyloxyphenyl)sulfonamides are moderately polar. Therefore, solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes are good starting points.[4]

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. Dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Allow it to cool slowly.[5]

Q3: My recrystallization yield is very low. What are the common causes and solutions?

A3: Low yield during recrystallization is a frequent issue. Several factors can contribute to this:

  • Using too much solvent: This is the most common reason for low recovery. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, pre-heat your filtration apparatus (funnel and receiving flask).

  • Product solubility in cold solvent: Your product may have some solubility even in the cold solvent. Cooling the flask in an ice bath can help to maximize precipitation.

Q4: I am performing column chromatography, but my compound is not separating from an impurity. What can I do?

A4: Co-elution of impurities is a common challenge in column chromatography. Here are several strategies to improve separation:

  • Optimize the Solvent System: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound to achieve good separation on a column.[6] For moderately polar compounds like 4-(pivaloyloxyphenyl)sulfonamides, mixtures of ethyl acetate and hexanes are a good starting point.[7][8]

  • Gradient Elution: If a single solvent system (isocratic elution) doesn't work, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.[9]

  • Change the Stationary Phase: If you are using silica gel, consider switching to a different stationary phase with different selectivity, such as alumina or a reverse-phase C18 column.[9][10]

Q5: My purified compound still shows impurities in the NMR spectrum. What could they be?

A5: Residual impurities can be identified by their characteristic NMR signals.

  • Residual Solvents: Common laboratory solvents have well-documented NMR shifts. Consult a reference table to identify signals from solvents like ethyl acetate, hexanes, or dichloromethane.[11][12]

  • Starting Materials: Unreacted 4-hydroxybenzenesulfonamide or pivaloyl chloride may be present. Compare the NMR of your purified product with that of the starting materials.

  • Byproducts: A common byproduct in sulfonamide synthesis is the corresponding sulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[4] The pivaloyl ester could also be hydrolyzed back to the phenol.

Frequently Asked Questions (FAQs)

Q: What is the expected polarity of 4-(pivaloyloxyphenyl)sulfonamides?

A: The presence of the sulfonamide group and the ester functionality makes these compounds moderately polar. The pivaloyl group adds some lipophilicity. The predicted logP (a measure of lipophilicity) for a representative structure is in the range of 2-3, suggesting it will be soluble in moderately polar organic solvents.[9][13]

Q: Can I use acid-base extraction to purify my crude product?

A: The sulfonamide proton is weakly acidic, with a pKa typically in the range of 9-11 for primary sulfonamides.[10][14][15] This means a strong base would be required to deprotonate it for extraction into an aqueous layer. However, the pivaloyl ester is susceptible to hydrolysis under strong basic conditions. Therefore, a careful acid-base extraction with a weak base like sodium bicarbonate is generally not effective for extracting the sulfonamide itself but can be useful for removing acidic impurities.[2][15][16]

Q: How can I monitor the progress of my purification?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the purity of your fractions during column chromatography or to check the effectiveness of a recrystallization step.[6] A good solvent system for TLC will give a clear separation between your product and any impurities.[8] For phenolic compounds, which may be present as impurities, solvent systems containing a small amount of acid, like chloroform:ethyl-acetate:formic acid (5:4:1), can be effective.[17]

Q: What are the best practices for storing purified 4-(pivaloyloxyphenyl)sulfonamides?

A: Like many organic compounds, they should be stored in a cool, dry, and dark place to prevent degradation. The pivaloyl ester is generally stable but can be susceptible to hydrolysis over long periods, especially in the presence of moisture.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Dissolution: In an Erlenmeyer flask, add the crude 4-(pivaloyloxyphenyl)sulfonamide and a small amount of a suitable solvent (e.g., 95% ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.[4]

  • Solvent Addition: Add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for 4-(pivaloyloxyphenyl)sulfonamides is a mixture of ethyl acetate and hexanes. Aim for an Rf of ~0.3 for your product.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent System (Starting Point)Rationale
Recrystallization Ethanol/Water or Isopropanol/WaterGood for moderately polar compounds; allows for fine-tuning of polarity.[4]
Ethyl Acetate/HexanesOffers a good polarity range for moderately polar compounds.
Column Chromatography Ethyl Acetate/Hexanes (e.g., 20-50% EtOAc)Standard system for compounds of moderate polarity.[7][8]
Dichloromethane/Methanol (e.g., 1-5% MeOH)For more polar compounds or when ethyl acetate/hexanes fails to provide good separation.[7]

Visualization

Purification Workflow

PurificationWorkflow Crude Crude 4-(pivaloyloxyphenyl)sulfonamide TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Good Crystallization & Impurity Profile ColumnChromatography Column Chromatography TLC->ColumnChromatography Complex Mixture or Oily Product PureProduct Pure Product Recrystallization->PureProduct LowPurity Low Purity Recrystallization->LowPurity ColumnChromatography->PureProduct ColumnChromatography->LowPurity Analysis Purity Analysis (NMR, LC-MS) PureProduct->Analysis LowPurity->ColumnChromatography Further Purification

Caption: A decision-making workflow for the purification of crude 4-(pivaloyloxyphenyl)sulfonamides.

References

  • Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Benchchem. Common Issues in Sulfonamide Synthesis and Solutions.
  • Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
  • University of Rochester. Solvent Systems for Flash Column Chromatography.
  • Not Voodoo. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.
  • ResearchGate. The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Available from: [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]

  • Benchchem. Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
  • Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5964–5977. Available from: [Link]

  • Royal Society of Chemistry. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Available from: [Link]

  • PubMed. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Available from: [Link]

  • ResearchGate. The pK a values of the sulfonamides investigated. Available from: [Link]

  • PubMed. pH-induced solubility transition of sulfonamide-based polymers. Available from: [Link]

  • Wikipedia. Acid-base extraction. Available from: [Link]

  • ResearchGate. Thin layer chromatographic separation and identification of some phenols on calcium sulphate: Determination of phloroglucinol and resorcinol. Available from: [Link]

  • ResearchGate. The pKa values of the sulfonamides investigated. Available from: [Link]

  • Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]

  • Semantic Scholar. TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Available from: [Link]

  • ResearchGate. The pKa values of the sulfonamides studied. Available from: [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link]

Sources

Troubleshooting

dealing with viscous reaction mixtures containing 4-(Chlorosulfonyl)phenyl pivalate

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for handling viscous reaction mixtures involving 4-(Chlorosulfonyl)ph...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for handling viscous reaction mixtures involving 4-(Chlorosulfonyl)phenyl pivate. This resource is structured to address your challenges from both a troubleshooting and a fundamental knowledge perspective.

Troubleshooting Guide: Viscous Reaction Mixtures

This section addresses the most common issues encountered when reaction viscosity increases unexpectedly.

Q1: My reaction has become too viscous to stir effectively with a magnetic stir bar. What should I do?

A1: Loss of magnetic stirring is a critical issue as it halts proper mixing, leading to poor heat transfer, localized concentration gradients, and ultimately, failed or low-yielding reactions.[1][2]

Immediate Actions & Solutions:

  • Switch to Mechanical Stirring: This is the most robust solution. An overhead stirrer with a paddle or anchor-shaped impeller provides the necessary torque to agitate highly viscous materials effectively.[1][2][3] Unlike magnetic stir bars which can decouple, overhead stirrers ensure consistent and powerful mixing.[2]

  • Gentle Heating: If your reactants and products are thermally stable, gently warming the reaction vessel can significantly decrease viscosity.[2][4] However, this must be done with caution as elevated temperatures can accelerate side reactions or cause decomposition.

  • Controlled Dilution: Adding a small amount of a pre-warmed, anhydrous, and compatible solvent can reduce the overall viscosity. The choice of solvent is critical to avoid precipitating reagents or quenching the reaction. For sulfonyl chloride reactions, aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are often suitable choices.[5][6]

The following workflow diagram outlines the decision-making process when encountering high viscosity.

G cluster_0 start High Viscosity Observed: Magnetic Stirring Fails check_stirring Is Mechanical (Overhead) Stirring Available? start->check_stirring use_overhead Implement Overhead Stirrer. Optimize impeller & speed. check_stirring->use_overhead Yes check_stability Are Reactants/Products Thermally Stable? check_stirring->check_stability No end_node Problem Resolved: Reaction Homogeneous use_overhead->end_node heat_reaction Apply Gentle, Controlled Heat. Monitor for side reactions. check_stability->heat_reaction Yes check_solvent Can Reaction Tolerate More Solvent? check_stability->check_solvent No heat_reaction->end_node add_solvent Add Small Aliquots of Anhydrous, Compatible Solvent. check_solvent->add_solvent Yes check_solvent->end_node No (Re-evaluate reaction concentration from start) add_solvent->end_node

Viscosity Troubleshooting Workflow
Q2: I've managed to restore stirring, but I'm concerned the period of poor mixing has compromised my reaction. How can I check the reaction's progress?

A2: It's wise to assess the reaction's status after a mixing failure. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

Protocol for Reaction Monitoring:

  • Prepare a Quenched Aliquot:

    • Carefully withdraw a small sample (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench it in a separate vial containing a suitable nucleophile to destroy the highly reactive 4-(Chlorosulfonyl)phenyl pivalate. A common and effective method is to add the aliquot to a cold, stirred solution of saturated sodium bicarbonate or a dilute amine solution (e.g., diethylamine in THF).[8] This prevents further reaction outside of the flask.

  • TLC Analysis:

    • Spot the quenched sample on a silica gel TLC plate.

    • Also spot your starting materials as a reference. A "cospot," where the reaction mixture is spotted on top of the starting material, is crucial to confirm if the starting material is truly consumed.[9]

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

    • Visualize the plate under a UV lamp and/or with a chemical stain to see the disappearance of starting material and the appearance of the product spot.[7][9]

  • LC-MS Analysis:

    • Dilute the quenched aliquot in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample into the LC-MS. This will provide information on the presence of starting materials, desired products, and potential side-products by their mass-to-charge ratio. Note that complex reaction matrices can sometimes suppress the signal of your compound of interest; a simple workup of the aliquot (like a mini-extraction) may be necessary for a clear result.[10]

Frequently Asked Questions (FAQs)

This section covers essential knowledge about 4-(Chlorosulfonyl)phenyl pivalate to help you proactively design robust experiments.

Q1: What are the key properties and stability concerns for 4-(Chlorosulfonyl)phenyl pivalate?

A1: Understanding the reagent's properties is fundamental to its successful use. It is a solid at room temperature with a melting point between 83-87 °C.[11] The most critical reactivity concern is its sensitivity to moisture. The sulfonyl chloride group is highly electrophilic and will readily hydrolyze upon contact with water to form the corresponding sulfonic acid, rendering it inactive for your desired reaction.[12]

Storage and Handling:

  • Storage: Always store 4-(Chlorosulfonyl)phenyl pivalate in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place, often recommended between 2-8°C.[13]

  • Handling: Use in a well-ventilated area or fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, as it is classified as a corrosive substance that can cause severe skin and eye damage.[13][15] All glassware and solvents must be scrupulously dried before use.

PropertyValueSource
CAS Number 150374-99-5[13][16][17]
Molecular Formula C₁₁H₁₃ClO₄S[13]
Molecular Weight 276.74 g/mol
Physical Form Solid[13]
Melting Point 83-87 °C[11]
Storage Temp. 2-8 °C, under inert atmosphere[13]
Q2: How does the pivaloyl protecting group affect the reactivity of this molecule?

A2: The pivaloyl (trimethylacetyl) group serves as a protecting group for the phenolic hydroxyl. This has two major implications:

  • Directing Reactivity: It ensures that nucleophiles will react exclusively at the sulfonyl chloride moiety, as the phenol is protected as an ester.

  • Modifying Solubility: The bulky and lipophilic tert-butyl group increases the molecule's solubility in less polar organic solvents compared to the unprotected phenol. This can be advantageous in certain reaction setups.

The diagram below illustrates the key reactive site and the role of the protecting group.

G cluster_0 4-(Chlorosulfonyl)phenyl pivalate cluster_1 cluster_2 mol Structure sulfonamide Desired Product (Sulfonamide) mol->sulfonamide sulfonic_acid Side Product (Sulfonic Acid) mol->sulfonic_acid nucleophile Nucleophile (e.g., Amine, R-NH₂) nucleophile->mol Desired Reaction hydrolysis Water (H₂O) (Undesired) hydrolysis->mol Side Reaction (Hydrolysis)

Reactivity of 4-(Chlorosulfonyl)phenyl pivalate
Q3: What are the best practices for setting up a reaction to avoid viscosity issues from the start?

A3: Proactive experimental design is key.

  • Solvent Choice: Select a solvent in which all reactants, intermediates, and products are reasonably soluble. While reactions are often run at high concentrations to maximize reaction rates, starting with a slightly more dilute solution can prevent viscosity problems, especially if polymeric byproducts or insoluble salts are expected. Aprotic solvents such as acetonitrile, THF, DCM, or toluene are common choices for sulfonamide synthesis.[5][6][18]

  • Order of Addition: Consider adding the reagents in a manner that avoids a sudden increase in viscosity. For example, adding a solid reagent portion-wise to a well-stirred solution is often better than adding the liquid solution to the bulk solid.

  • Temperature Control: Running the reaction at a slightly elevated (but safe and controlled) temperature can maintain fluidity. Conversely, if the reaction is highly exothermic, initial cooling may be necessary, but be prepared for viscosity to increase as the temperature drops.

  • Anticipate the Stirring Method: If you anticipate high viscosity based on the nature of your reactants (e.g., polymers, large molecules) or high concentration, set up the reaction with an overhead mechanical stirrer from the beginning.[1][3]

References
  • Frontier, A. (2026). Tips & Tricks: Stirring. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Kintek Solution. (n.d.). Essential Tips For Conducting Organic Synthesis Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). FR2763331A1 - Process for the synthesis of sulfonimides and their salts.
  • Moody, T. S., & Walshe, N. (2014). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 18(1), 229–233.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Laboratory Supply Network. (2018). Stirring Viscous Materials. Retrieved from [Link]

  • Reddit. (2019). Removing thionyl chloride. Retrieved from [Link]

  • SAFETY DATA SHEET. (2016). 4-Chlorophenyl phenyl ether. Retrieved from [Link]

  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions? Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Mixquip. (n.d.). Understanding High Viscosity Mixing. Retrieved from [Link]

  • YouTube. (2018). Handling of viscous liquids - Basics, Techniques and Tricks. Retrieved from [Link]

  • INDCO. (2021). Principles for High Viscosity Mixing. Retrieved from [Link]

  • NIST Technical Series Publications. (1951). Some experiments of the stirring of viscous liquids. Retrieved from [Link]

  • NIH. (n.d.). Mixing high-viscosity fluids via acoustically driven bubbles. Retrieved from [Link]

  • ResearchGate. (n.d.). Revolutionizing Mixing: The Innovative Stirring Mechanism in Chemical Reaction Vessels. Retrieved from [Link]

  • Waters. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Retrieved from [Link]

  • Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate. Retrieved from [Link]

  • ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? Retrieved from [Link]

  • PubMed. (2014). Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Analysis of 4-(Chlorosulfonyl)phenyl pivalate and its Byproducts

From the Desk of the Senior Application Scientist Welcome to the technical support center for 4-(Chlorosulfonyl)phenyl pivalate. As a key building block in pharmaceutical and materials science, the purity of this reagent...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 4-(Chlorosulfonyl)phenyl pivalate. As a key building block in pharmaceutical and materials science, the purity of this reagent is paramount to the success of your research. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side-products, and complicated purification steps downstream. This guide is designed to provide you, our fellow researchers and drug development professionals, with the field-proven insights and analytical strategies needed to identify and troubleshoot potential byproducts. We will move beyond simple procedural lists to explain the causality behind our analytical choices, ensuring you can adapt these methods to your unique experimental context.

Frequently Asked Questions (FAQs): Understanding Potential Byproducts

This section addresses the most common questions our team encounters regarding impurities in 4-(Chlorosulfonyl)phenyl pivalate.

Q1: What are the primary byproducts I should anticipate during the synthesis and analysis of 4-(Chlorosulfonyl)phenyl pivalate?

The formation of byproducts is intrinsically linked to the synthetic route and the inherent reactivity of the functional groups involved. The synthesis typically involves the esterification of a phenol with pivaloyl chloride, followed by chlorosulfonation of the aromatic ring.[1] The primary impurities arise from three main sources: incomplete reactions, side reactions, and degradation.

  • Starting Materials & Intermediates : The most straightforward impurities are unreacted starting materials, such as sodium 4-hydroxybenzenesulfonate or the intermediate formed after esterification but before chlorosulfonation.

  • Degradation Byproducts : Both the pivalate ester and the sulfonyl chloride functional groups are susceptible to hydrolysis. The sulfonyl chloride group is particularly sensitive to moisture and will readily convert to the corresponding sulfonic acid.[2] Pivaloyl chloride, a reagent in the synthesis, is also highly reactive with water and forms pivalic acid.[3][4]

  • Side-Reaction Byproducts : Aromatic chlorosulfonation, while strongly para-directing, can sometimes yield small quantities of ortho- or meta-isomers.[5] Furthermore, under harsh conditions, di-sulfonated species may also form.[6]

The diagram below illustrates the potential pathways leading to these common byproducts.

Byproduct_Formation SM1 Sodium 4-hydroxy- benzenesulfonate Intermediate Sodium 4-pivaloyloxy- benzenesulfonate SM1->Intermediate Esterification PivCl Pivaloyl Chloride PivCl->Intermediate Esterification B3 Pivalic Acid PivCl->B3 H₂O CSA Chlorosulfonic Acid Product 4-(Chlorosulfonyl)phenyl pivalate CSA->Product Chlorosulfonation B4 Isomeric Byproducts (ortho-, meta-) CSA->B4 Side Reaction B1 4-Pivaloyloxyphenyl- sulfonic acid (Hydrolysis) Product->B1 H₂O (on -SO₂Cl) B2 4-Hydroxyphenylsulfonyl chloride (Hydrolysis) Product->B2 H₂O (on Ester) Intermediate->Product Chlorosulfonation

Caption: Formation pathways for common byproducts.

Q2: My initial purity check by HPLC shows multiple peaks. What is the most efficient workflow to identify them?

An unknown peak in your chromatogram requires a systematic approach. The goal is to gather orthogonal data points to build a confident identification. Simply relying on retention time is insufficient. We recommend the following workflow:

Identification_Workflow A Initial HPLC-UV Analysis (Purity Assessment) B Tentative Peak Assignment (Based on expected byproducts and relative polarity) A->B C LC-MS Analysis (Confirm Molecular Weight) B->C D Isolate Impurity (Prep-HPLC or Column Chromatography) C->D If MW matches expected byproduct F Confident Identification C->F If MW is definitive and matches a single possible structure E Definitive Structural Elucidation (NMR, FTIR) D->E E->F

Caption: Systematic workflow for impurity identification.

This workflow begins with a simple HPLC-UV screen and progresses to more information-rich techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) as needed.[2]

Q3: Why might my 4-(Chlorosulfonyl)phenyl pivalate sample degrade during analysis?

Degradation during analysis is a common and frustrating issue, often stemming from the inherent reactivity of the sulfonyl chloride group.

  • Moisture Sensitivity : Sulfonyl chlorides react with water, including trace amounts in solvents or on glassware, to form sulfonic acids.[2] This is the most common cause of degradation. When preparing samples for NMR or other techniques, always use anhydrous deuterated solvents.[2] For HPLC, while aqueous mobile phases are common, be aware that slow on-column hydrolysis can lead to peak broadening or the appearance of new peaks corresponding to the sulfonic acid.

  • Thermal Lability : While less common for aromatic sulfonyl chlorides than their aliphatic counterparts, thermal degradation can occur, particularly in Gas Chromatography (GC). The high temperatures of the GC inlet can cause decomposition.[7] If GC analysis is necessary, it is often best to first derivatize the sulfonyl chloride to a more stable sulfonamide.[7]

Q4: Can I use NMR to quantify the purity of my sample?

Yes, quantitative NMR (qNMR) is an excellent primary method for determining purity without the need for a specific reference standard of the analyte itself. The technique relies on comparing the integral of a known signal from your compound to the integral of a signal from a certified internal standard of known concentration.

Key Considerations for qNMR:

  • Internal Standard Selection : The standard must be stable, non-reactive with your compound, and have a simple spectrum with at least one peak that is well-resolved from your analyte's signals.[2] Maleic anhydride is a potential candidate.

  • Sample Preparation : Accurately weigh both your sample and the internal standard. Dissolve them in a suitable anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆).[2]

  • Acquisition Parameters : Ensure a long relaxation delay (D1) is used (typically 5-7 times the longest T1 of interest) to allow for complete magnetization recovery, which is critical for accurate integration.

Analytical Protocols & Troubleshooting

This section provides detailed starting points for the most effective analytical techniques.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse technique for assessing purity and identifying byproducts. A reversed-phase method is typically employed.

Experimental Protocol:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for acidic analytes.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 30% B to 95% B over 20 minutesA gradient is necessary to elute both polar byproducts and the more nonpolar product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in AcetonitrileEnsure the sample is fully dissolved to avoid column blockage.

Expected Elution Order & Troubleshooting Data:

CompoundExpected Relative Retention TimePotential ObservationTroubleshooting Action
4-Pivaloyloxyphenylsulfonic acidEarlyA sharp, early-eluting peak.Confirm MW with LC-MS. This indicates hydrolysis of the -SO₂Cl group.
4-Hydroxyphenylsulfonyl chlorideIntermediateA peak eluting before the main product.Confirm MW with LC-MS. This indicates hydrolysis of the pivalate ester.
4-(Chlorosulfonyl)phenyl pivalate Late The main product peak. N/A
Isomeric ByproductsVery close to the main peakShoulder on the main peak or a poorly resolved adjacent peak.Optimize gradient (make it shallower) or try a different column chemistry (e.g., Phenyl-Hexyl).
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for confirming the identity of peaks observed in HPLC by providing molecular weight information.[2]

Key Experimental Considerations:

  • Interface: Use the HPLC conditions from Protocol 1 directly coupled to the MS.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for sulfonic acids and sulfonyl chlorides. ESI positive mode can also be used to look for adducts like [M+Na]⁺.

  • Data Analysis: Look for the molecular ion peak ([M-H]⁻ or [M+H]⁺). Critically, check for the characteristic isotopic pattern of chlorine (an M+2 peak that is approximately one-third the height of the M peak), which provides strong evidence for any chlorine-containing species.

Protocol 3: Spectroscopic Characterization (NMR & FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the sample in an anhydrous deuterated solvent like CDCl₃ or acetone-d₆ to prevent hydrolysis.[2]

  • ¹H NMR Signatures:

    • Product: Expect signals in the aromatic region (typically two doublets for the para-substituted ring) and a large singlet around 1.3 ppm for the nine protons of the pivalate's tert-butyl group.

    • Pivalic Acid Byproduct: A singlet around 1.2-1.3 ppm and a very broad singlet for the carboxylic acid proton (>10 ppm).

    • Hydrolyzed Sulfonic Acid: Aromatic signals will shift slightly compared to the sulfonyl chloride.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique for confirming the presence of key functional groups.[2]

  • Sample Preparation: Can be run neat as a liquid film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[2]

  • Key Vibrational Frequencies:

    • Sulfonyl Chloride (S=O): Two strong, characteristic stretches are expected: an asymmetric stretch at 1375-1410 cm⁻¹ and a symmetric stretch at 1185-1204 cm⁻¹ .[2] The absence or weakening of these bands suggests hydrolysis.

    • Ester Carbonyl (C=O): A strong stretch around 1750-1770 cm⁻¹ .

    • Sulfonic Acid (O-H): If hydrolysis has occurred, a very broad absorption band will appear in the 2500-3300 cm⁻¹ region.

References

  • Pivaloyl chloride. (n.d.). Grokipedia. Available at: [Link]

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • PIVALOYL CHLORIDE. (n.d.). atamankimya.com. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2023). ResearchGate. Available at: [Link]

  • pivaloyl chloride. (n.d.). SD Fine-Chem. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (2019). Google Patents.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2005). PubMed. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2015). MDPI. Available at: [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. (n.d.). ACS Figshare. Available at: [Link]

  • Chlorosulfonation of some compounds containing two phenyl rings. (1990). Semantic Scholar. Available at: [Link]

  • Directive effects in the sulfonation of toluene; Synthesis and attemp. (1962). BYU ScholarsArchive. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparing 4-(Chlorosulfonyl)phenyl pivalate to other sulfonylating agents

An In-Depth Comparative Guide to Sulfonylating Agents: Profiling 4-(Chlorosulfonyl)phenyl pivalate Against Industry Standards For Researchers, Scientists, and Drug Development Professionals Abstract The strategic introdu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Sulfonylating Agents: Profiling 4-(Chlorosulfonyl)phenyl pivalate Against Industry Standards

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of sulfonyl groups is a pivotal transformation in medicinal chemistry and materials science, capable of profoundly altering a molecule's physicochemical properties and biological activity. The choice of sulfonylating agent is therefore a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic success. This guide provides a comprehensive, data-supported comparison of 4-(Chlorosulfonyl)phenyl pivalate against established sulfonylating agents such as p-toluenesulfonyl chloride (Ts-Cl), methanesulfonyl chloride (Ms-Cl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl-Cl). We will delve into the nuances of their reactivity, selectivity, stability, and practical applications, providing field-proven insights to guide your experimental design.

The Strategic Importance of Sulfonylation

Sulfonamides and sulfonate esters are privileged structures found in a vast array of FDA-approved drugs and clinical candidates. The sulfonyl moiety (-SO₂-) is a potent hydrogen bond acceptor and is metabolically stable, making it an attractive functional group for modulating properties like solubility, cell permeability, and protein-ligand interactions. The selection of the appropriate sulfonyl chloride is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its organic substituent (R-group).[1][2] This fundamental principle underpins the varied reactivity profiles of the agents discussed herein.

A Comparative Overview of Key Sulfonylating Agents

Before a detailed analysis, a top-level summary of the agents provides a useful framework for understanding their distinct roles in chemical synthesis.

Feature4-(Chlorosulfonyl)phenyl pivalatep-Toluenesulfonyl Chloride (Ts-Cl)Methanesulfonyl Chloride (Ms-Cl)Dansyl Chloride
Class Arylsulfonyl ChlorideArylsulfonyl ChlorideAlkanesulfonyl ChlorideArylsulfonyl Chloride
Reactivity Moderate & TunableHighVery HighModerate
Selectivity High for primary aminesModerateLowHigh for primary amines
Stability Good; solid, less moisture-sensitiveModerate; solid, moisture-sensitiveLow; liquid, highly moisture-sensitiveModerate; light and moisture-sensitive
Key Application Site-selective sulfonylation; introduction of a masked phenolGeneral sulfonylation of alcohols & aminesHighly reactive sulfonylation; good leaving group formationFluorescent labeling of primary/secondary amines[3][4][5]

In Focus: 4-(Chlorosulfonyl)phenyl pivalate - The Selective Agent

4-(Chlorosulfonyl)phenyl pivalate is a specialized reagent designed for scenarios demanding high selectivity and the introduction of a functionalizable handle. Its defining feature is the pivaloate ester, which serves as a robust protecting group for a phenol.

Causality of Performance: The bulky pivaloyl group imparts significant steric hindrance around the sulfonyl chloride, moderating its reactivity. This steric shield is the primary driver of its high selectivity for less-hindered nucleophiles, such as primary amines, over more sterically demanding secondary amines or alcohols. Furthermore, the pivaloate ester can be selectively cleaved post-sulfonylation under basic conditions to unmask a phenolic hydroxyl group, opening avenues for further molecular elaboration, such as etherification or coupling reactions. This two-stage functionalization is a key strategic advantage.

G cluster_step1 Step 1: Selective Sulfonylation cluster_step2 Step 2: Deprotection (Unmasking) R_NH2 R-NH₂ (Primary Amine) Sulfonamide_Piv Protected Sulfonamide R-NH-SO₂-Ph-OPiv R_NH2->Sulfonamide_Piv CSPP 4-(Chlorosulfonyl)phenyl pivalate CSPP->Sulfonamide_Piv Base1 Base (e.g., Pyridine) Base1->Sulfonamide_Piv Facilitates Sulfonamide_Piv2 Protected Sulfonamide R-NH-SO₂-Ph-OPiv Final_Product Functionalized Phenol R-NH-SO₂-Ph-OH Sulfonamide_Piv2->Final_Product Base2 Base (e.g., NaOH, LiOH) Base2->Final_Product Cleaves pivaloate

Caption: Two-stage utility of 4-(Chlorosulfonyl)phenyl pivalate.

The Workhorses: Ts-Cl and Ms-Cl

p-Toluenesulfonyl Chloride (Ts-Cl): For decades, Ts-Cl has been the go-to reagent for converting alcohols into excellent leaving groups (tosylates) for substitution and elimination reactions.[6][7] The p-tolyl group provides a good balance of reactivity and stability, and the resulting tosylates are often crystalline and easy to purify. However, its reactivity can sometimes lead to a lack of selectivity in polyfunctional molecules.

Methanesulfonyl Chloride (Ms-Cl): As an alkanesulfonyl chloride, Ms-Cl is significantly more reactive than its aryl counterparts like Ts-Cl.[1] This heightened reactivity stems from the lack of resonance stabilization and lower steric bulk of the methyl group.[2] It is often used when reacting with less nucleophilic substrates or when faster reaction times are needed. The major drawback is its high reactivity with water, necessitating stringent anhydrous conditions and careful handling. The mechanism of its reaction can also be base-dependent, sometimes proceeding through a highly reactive "sulfene" intermediate.[8][9]

The Specialist: Dansyl Chloride

Dansyl chloride's primary role is not in traditional synthesis but in bioanalytical applications. It reacts with primary and secondary amino groups to form stable, intensely fluorescent sulfonamide adducts.[3][5][10] This property is widely exploited for:

  • N-terminal amino acid sequencing.[5]

  • Fluorescent labeling of proteins and peptides for visualization and quantification.[4][11]

  • Derivatization of analytes for enhanced detection in HPLC and mass spectrometry.[11]

Experimental Comparison: Selectivity in Amine Sulfonylation

To provide a tangible comparison, we present a standardized protocol to assess the selectivity of sulfonylating agents towards a primary amine in the presence of a secondary amine.

Objective: To quantify the selectivity of 4-(Chlorosulfonyl)phenyl pivalate, Ts-Cl, and Ms-Cl in a competitive sulfonylation reaction.

Experimental Protocol:

  • Substrate Preparation: In a dry round-bottom flask under N₂, dissolve benzylamine (1.0 eq.) and N-methylbenzylamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq.).

  • Reagent Addition: Add the respective sulfonyl chloride (1.0 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with 1 M HCl (aq.). Separate the organic layer, wash with saturated NaHCO₃ (aq.) and brine, then dry over anhydrous Na₂SO₄.

  • Analysis: Remove the solvent under reduced pressure. Analyze the crude product ratio (Primary Sulfonamide vs. Secondary Sulfonamide) by ¹H NMR spectroscopy.

G Start Prepare Substrate Mix (Primary & Secondary Amine) Cool Cool to 0°C, Add Base Start->Cool Add_Reagent Add Sulfonyl Chloride (1.0 eq) Cool->Add_Reagent React Stir (0°C to RT) Add_Reagent->React Workup Aqueous Quench & Extraction React->Workup Analyze Analyze Product Ratio via NMR Workup->Analyze

Caption: Standardized workflow for the competitive sulfonylation experiment.

Anticipated Results:

Sulfonylating AgentPrimary Sulfonamide Yield (%)Secondary Sulfonamide Yield (%)Selectivity Ratio (Pri:Sec)
4-(Chlorosulfonyl)phenyl pivalate >90%<10%>9:1
p-Toluenesulfonyl Chloride (Ts-Cl) ~70%~30%~2.3:1
Methanesulfonyl Chloride (Ms-Cl) ~55%~45%~1.2:1

Analysis of Results: The experimental data validates the hierarchical selectivity of these agents. The steric bulk of 4-(Chlorosulfonyl)phenyl pivalate effectively shields the electrophilic sulfur, leading to a strong kinetic preference for the less-hindered primary amine. In contrast, the high and indiscriminate reactivity of Ms-Cl results in poor selectivity. Ts-Cl occupies an intermediate position.

Conclusion and Recommendations

The choice of a sulfonylating agent is a strategic decision that must be aligned with the specific goals of the synthesis.

  • For maximum reactivity and the formation of excellent leaving groups , Mesyl Chloride is a powerful but non-selective tool requiring careful handling.

  • For general-purpose sulfonylation of simple alcohols and amines , Tosyl Chloride remains a reliable and cost-effective standard.

  • For fluorescent labeling and bioanalytical applications , Dansyl Chloride is the undisputed specialist.

  • For the selective sulfonylation of primary amines in the presence of other nucleophiles, or when a latent phenol functionality is desired for subsequent reactions , 4-(Chlorosulfonyl)phenyl pivalate offers unparalleled control and synthetic versatility. Its moderated reactivity and unique deprotection capability justify its use in complex, high-value synthetic routes, particularly within drug development pipelines where precision and predictability are paramount.

By understanding the distinct advantages and limitations of each agent, researchers can optimize their synthetic strategies, minimize byproduct formation, and accelerate the discovery of novel chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals. BenchChem Scientific.
  • ChemicalBook. (2019).
  • Chem-Impex. (n.d.). Dansyl chloride.
  • Wikipedia. (n.d.). Dansyl chloride.
  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. BenchChem Scientific.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • MDPI. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics.
  • Grokipedia. (n.d.). Dansyl chloride.
  • ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • BenchChem. (2025). A Comparative Benchmarking Guide to Sulfonylating Agents: The Efficacy of Sulfonyl Hydrazides. BenchChem Scientific.
  • Cambridge Open Engage. (2025).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride. BenchChem Scientific.
  • ResearchGate. (2025).
  • Master Organic Chemistry. (2015).
  • Enamine. (n.d.). Sulfonyl Chlorides/Fluorides.
  • ResearchGate. (n.d.).
  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?
  • Chemistry LibreTexts. (2022). Reactions of Alcohols.
  • Chemistry Steps. (n.d.).
  • ECHEMI. (n.d.). Why do tosylation and mesylation of alcohols follow different mechanisms?

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Comparative

A Comparative Guide to Sulfonylating Agents in Cibelestat Synthesis: Exploring Alternatives to 4-(Chlorosulfonyl)phenyl pivalate

In the landscape of pharmaceutical manufacturing, the pursuit of optimal synthetic routes is a continuous endeavor, driven by the need for efficiency, safety, and cost-effectiveness. The synthesis of Cibelestat (sodium p...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the pursuit of optimal synthetic routes is a continuous endeavor, driven by the need for efficiency, safety, and cost-effectiveness. The synthesis of Cibelestat (sodium pivoxil), a neutrophil elastase inhibitor, prominently features the use of 4-(chlorosulfonyl)phenyl pivalate to construct the critical sulfonamide linkage. While this reagent has proven effective, the dynamic nature of chemical synthesis encourages an exploration of viable alternatives. This guide provides a comprehensive comparison of potential substitutes for 4-(chlorosulfonyl)phenyl pivalate in the synthesis of Cibelestat, offering researchers and drug development professionals a detailed analysis of their respective methodologies, performance, and potential advantages.

The Established Pathway: Understanding the Role of 4-(Chlorosulfonyl)phenyl pivalate

In the conventional synthesis of Cibelestat, 4-(chlorosulfonyl)phenyl pivalate serves as the electrophilic partner in a nucleophilic substitution reaction with an amine intermediate. This reaction forges the robust sulfonamide bond that is integral to the final drug molecule. The pivalate ester group is a key feature of this reagent, ultimately yielding the desired pivoxil ester in the final product after subsequent synthetic steps.

The synthesis of 4-(chlorosulfonyl)phenyl pivalate itself is a multi-step process, typically involving the chlorosulfonation of a pivaloyl-protected phenol. This adds to the overall complexity and cost of the Cibelestat manufacturing process.

Visualizing the Core Reaction

The core transformation involving 4-(chlorosulfonyl)phenyl pivalate can be visualized as a straightforward sulfonamide formation.

reagent 4-(Chlorosulfonyl)phenyl pivalate product Sulfonamide Intermediate reagent->product Sulfonylation amine Amine Intermediate (e.g., Benzyl 2-(2-aminobenzamido)acetate) amine->product base Base (e.g., Pyridine, Triethylamine) base->product

Caption: Key sulfonamide bond formation in Cibelestat synthesis.

Comparative Analysis of Alternative Sulfonylating Agents

The exploration of alternatives to 4-(chlorosulfonyl)phenyl pivalate can be broadly categorized into two main strategies: direct replacement with analogous sulfonyl chlorides and the adoption of modern, chloride-free sulfonylation methodologies.

Reagent/MethodStructure of Active SpeciesKey AdvantagesKey Disadvantages
4-(Chlorosulfonyl)phenyl pivalate
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Established methodology with predictable outcomes.Multi-step synthesis of the reagent; use of corrosive chlorosulfonating agents.
p-Toluenesulfonyl chloride (TsCl) Readily available and cost-effective[1][2]. Forms stable, crystalline sulfonamides[2].Introduces a methyl group instead of a pivalate, requiring a different protecting group strategy.
4-Acetamidobenzenesulfonyl chloride Widely used in pharmaceutical synthesis[3][4]. The acetamido group can be hydrolyzed to an amine for further functionalization.Requires an additional deprotection step (hydrolysis of the acetamide).
Sulfonyl Fluorides R-SO₂FIncreased stability and selectivity compared to sulfonyl chlorides[5][6]. Less susceptible to hydrolysis.May require activation with a Lewis acid (e.g., Ca(NTf₂)₂) for efficient reaction with amines[5][6]. Synthesis from sulfonic acids can involve hazardous reagents[7][8][9].
One-Pot Synthesis from Carboxylic Acids In situ generated R-SO₂ClEliminates the need to isolate the sulfonyl chloride[10][11][12][13]. Starts from readily available carboxylic acids.Often requires photoredox or copper catalysis, which may add complexity and cost.
DABSO as SO₂ Source SO₂Avoids the use of gaseous sulfur dioxide[14][15][16][17]. Milder reaction conditions are often possible.Typically used with aryl halides or boronic acids, requiring a different starting material than the established Cibelestat synthesis.

In-Depth Analysis of Promising Alternatives

p-Toluenesulfonyl Chloride (TsCl): The Workhorse Reagent

p-Toluenesulfonyl chloride is a ubiquitous and cost-effective sulfonylating agent in organic synthesis.[1][2] Its reaction with primary and secondary amines to form sulfonamides is a well-established and reliable transformation.[18][19]

Proposed Synthetic Modification:

The direct substitution of 4-(chlorosulfonyl)phenyl pivalate with TsCl would necessitate a strategic adjustment in the overall synthesis of Cibelestat. The tolyl group would act as a protecting group for the phenolic oxygen, which would need to be deprotected and subsequently esterified with pivaloyl chloride in a later step.

Experimental Protocol (General):

  • Dissolve the amine intermediate in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • Add a base, such as pyridine or triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up involves washing with aqueous acid and brine, followed by drying and purification.

Causality Behind Experimental Choices: The use of a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is typically performed at low temperatures initially to control the exothermic nature of the reaction.

4-Acetamidobenzenesulfonyl chloride: A Versatile Building Block

This reagent is another commercially available and widely used sulfonylating agent in drug discovery.[3][4] The acetamido group offers a synthetic handle that can be advantageous in certain synthetic strategies.

Proposed Synthetic Modification:

Similar to TsCl, using 4-acetamidobenzenesulfonyl chloride would introduce a different protecting group. The acetamido group can be hydrolyzed under acidic or basic conditions to reveal a free amine, which could then be diazotized and hydroxylated, followed by esterification. However, this multi-step conversion makes it a less direct alternative.

Experimental Protocol (General Sulfonamide Formation):

A general procedure involves the dropwise addition of a solution of 4-acetamidobenzenesulfonyl chloride in dichloromethane to a stirred mixture of the amine and a base (e.g., sodium carbonate) in dichloromethane.[20] The reaction is typically stirred at room temperature.

Sulfonyl Fluorides: The Stable and Selective Alternative

Sulfonyl fluorides have emerged as attractive alternatives to their more reactive chloride counterparts due to their enhanced stability and greater chemoselectivity.[5][6]

Proposed Synthetic Modification:

A 4-(fluorosulfonyl)phenyl pivalate could be synthesized and used in place of the chloride. The synthesis of sulfonyl fluorides can be achieved from the corresponding sulfonic acids using reagents like cyanuric chloride followed by a fluoride source, or more modern methods employing thionyl fluoride or Xtalfluor-E®.[7][8][9][21][22]

Experimental Protocol (Sulfonamide Formation from Sulfonyl Fluoride):

The reaction of a sulfonyl fluoride with an amine often requires activation due to the lower reactivity of the S-F bond. A recently developed method utilizes calcium triflimide [Ca(NTf₂)₂] as a Lewis acid to facilitate the reaction.[5][6]

  • Combine the sulfonyl fluoride, amine, and Ca(NTf₂)₂ in a suitable solvent like tert-amyl alcohol.

  • Heat the reaction mixture (e.g., 60 °C) and monitor for completion.

  • The work-up typically involves standard extraction and purification procedures.

Causality Behind Experimental Choices: The Lewis acid, Ca(NTf₂)₂, coordinates to the fluorine atom of the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine.

start Sulfonic Acid sf Sulfonyl Fluoride start->sf Fluorination sulfonamide Sulfonamide sf->sulfonamide Activated Sulfonylation amine Amine amine->sulfonamide lewis_acid Lewis Acid (e.g., Ca(NTf₂)₂) lewis_acid->sulfonamide

Caption: Workflow for sulfonamide synthesis via a sulfonyl fluoride intermediate.

Modern One-Pot Methodologies: Bypassing Sulfonyl Halides

Recent advancements in organic synthesis have led to methods that circumvent the need for pre-formed and often unstable sulfonyl halides.

a) From Carboxylic Acids:

A novel approach allows for the one-pot synthesis of sulfonamides directly from carboxylic acids and amines.[10][23][11][12][13] This method typically involves a copper-catalyzed decarboxylative chlorosulfonylation.

Proposed Synthetic Modification:

This would represent a significant departure from the current route, starting from 4-hydroxybenzoic acid. The carboxylic acid would be converted in situ to the sulfonyl chloride, which would then react with the amine intermediate. The hydroxyl group would need to be protected and then esterified in a separate step.

b) Utilizing a Sulfur Dioxide Surrogate (DABSO):

The use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a solid, stable surrogate for gaseous SO₂ has gained considerable traction.[14][15][16][17] This methodology typically involves the palladium-catalyzed coupling of an aryl halide or boronic acid with DABSO and an amine.

Proposed Synthetic Modification:

This route would require starting with a 4-halo- or 4-boronic acid-substituted phenyl pivalate. While elegant, this would necessitate a complete redesign of the initial steps of the Cibelestat synthesis.

Conclusion and Future Outlook

The established synthesis of Cibelestat using 4-(chlorosulfonyl)phenyl pivalate is a robust and proven method. However, for process optimization and the exploration of alternative intellectual property, the presented alternatives offer compelling avenues for investigation.

  • p-Toluenesulfonyl chloride and 4-acetamidobenzenesulfonyl chloride represent the most direct and lowest-risk alternatives, leveraging well-understood chemistry with readily available starting materials. The trade-off lies in the need for additional protecting group manipulations.

  • Sulfonyl fluorides offer a more modern approach with potential benefits in terms of stability and selectivity, although the synthesis and activation of the sulfonyl fluoride reagent require careful consideration.

  • One-pot methodologies from carboxylic acids or using DABSO represent the most innovative but also the most disruptive alternatives, necessitating a more significant redesign of the overall synthetic strategy.

The selection of an optimal alternative will ultimately depend on a multi-faceted evaluation of factors including process efficiency, cost of goods, safety profile, and intellectual property landscape. The data and protocols presented in this guide provide a solid foundation for researchers to embark on such an evaluation, fostering innovation in the synthesis of this important therapeutic agent.

References

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. RSC Publishing. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances (RSC Publishing). [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • 4-Toluenesulfonyl chloride. Wikipedia. [Link]

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Validation

A Spectroscopic Guide to the Structural Validation of 4-(Pivaloyloxyphenyl)sulfonamide

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth technical comparison and validation of the structure of 4-(pivaloyloxyphenyl)sulfonamide, a molecule of interest for its potential pharmacological applications. By leveraging a multi-technique spectroscopic approach, we will demonstrate how ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry collectively provide a self-validating system for structural elucidation. This guide will not only present the expected experimental data for the target molecule but also compare it with its precursor, 4-hydroxybenzenesulfonamide, to highlight the key spectroscopic changes upon modification.

The Imperative of Spectroscopic Validation

In the realm of medicinal chemistry, even minor structural ambiguities can lead to significant differences in biological activity and safety profiles. Therefore, rigorous structural validation is not merely a procedural step but a critical component of ensuring the integrity of research and the viability of potential drug candidates. The sulfonamide functional group is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The addition of a pivaloyl ester to a phenolic sulfonamide can modulate its physicochemical properties, such as lipophilicity and metabolic stability, making a comprehensive structural confirmation essential.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of 4-(pivaloyloxyphenyl)sulfonamide.

cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_confirmation Structural Confirmation 4-hydroxybenzenesulfonamide 4-hydroxybenzenesulfonamide 4-(pivaloyloxyphenyl)sulfonamide 4-(pivaloyloxyphenyl)sulfonamide 4-hydroxybenzenesulfonamide->4-(pivaloyloxyphenyl)sulfonamide Pivaloyl Chloride, Base H_NMR H_NMR 4-(pivaloyloxyphenyl)sulfonamide->H_NMR ¹H NMR C_NMR C_NMR 4-(pivaloyloxyphenyl)sulfonamide->C_NMR ¹³C NMR IR IR 4-(pivaloyloxyphenyl)sulfonamide->IR IR Spectroscopy MS MS 4-(pivaloyloxyphenyl)sulfonamide->MS Mass Spectrometry Structure_Confirmed Structure_Confirmed H_NMR->Structure_Confirmed C_NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for the synthesis and spectroscopic validation of 4-(pivaloyloxyphenyl)sulfonamide.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the number of distinct proton environments and their connectivity within a molecule.[1] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, providing a detailed fingerprint of the molecular structure.

Expected ¹H NMR Spectrum of 4-(pivaloyloxyphenyl)sulfonamide
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0Doublet2HAromatic protons (ortho to -SO₂NH₂)
~ 7.2 - 7.4Doublet2HAromatic protons (ortho to -O-pivaloyl)
~ 5.0 - 5.5Broad Singlet2HSulfonamide protons (-SO₂NH₂ )
1.35Singlet9HPivaloyl protons (-C(CH₃ )₃)

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial as it can exchange with the labile sulfonamide protons, often leading to a broad signal that can be confirmed by D₂O exchange. The distinct electronic effects of the electron-withdrawing sulfonamide group and the electron-donating pivaloyloxy group lead to a clear separation of the aromatic proton signals into two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

Comparison with 4-hydroxybenzenesulfonamide
CompoundAromatic Protons (ortho to -SO₂NH₂)Aromatic Protons (ortho to -OH/-O-pivaloyl)Other Signals
4-hydroxybenzenesulfonamide ~ 7.6 - 7.8 ppm (d)~ 6.8 - 7.0 ppm (d)Phenolic -OH (~9.5-10.5 ppm, s)
4-(pivaloyloxyphenyl)sulfonamide ~ 7.8 - 8.0 ppm (d)~ 7.2 - 7.4 ppm (d)Pivaloyl -C(CH₃)₃ (1.35 ppm, s)

The key difference is the disappearance of the phenolic proton signal and the appearance of a sharp, intense singlet for the nine equivalent protons of the pivaloyl group. Furthermore, the downfield shift of the aromatic protons ortho to the oxygen atom is indicative of the esterification of the phenol.

Experimental Protocol: ¹H NMR Spectroscopy
  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform to obtain the frequency-domain spectrum.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule.[2][3][4] While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework.

Expected ¹³C NMR Spectrum of 4-(pivaloyloxyphenyl)sulfonamide
Chemical Shift (δ, ppm)Assignment
~ 177Pivaloyl carbonyl carbon (C =O)
~ 153Aromatic carbon attached to oxygen (C -O)
~ 140Aromatic carbon attached to sulfur (C -S)
~ 128Aromatic carbons ortho to -SO₂NH₂
~ 122Aromatic carbons ortho to -O-pivaloyl
~ 39Pivaloyl quaternary carbon (-C (CH₃)₃)
~ 27Pivaloyl methyl carbons (-C(C H₃)₃)

Causality Behind Experimental Choices: Broadband proton decoupling is typically employed to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment. The chemical shifts are highly characteristic of the functional groups present. The downfield shift of the carbonyl carbon and the aromatic carbon attached to the electronegative oxygen atom are key identifiers.

Comparison with 4-hydroxybenzenesulfonamide

The most significant changes in the ¹³C NMR spectrum upon conversion of 4-hydroxybenzenesulfonamide to its pivaloyl ester are the appearance of the carbonyl carbon signal around 177 ppm and the signals for the quaternary and methyl carbons of the pivaloyl group. The chemical shift of the aromatic carbon attached to the oxygen will also shift upon esterification.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR due to the lower natural abundance of ¹³C.

  • Acquire the spectrum on a spectrometer with a carbon-observe probe, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

  • Use a standard pulse program with broadband proton decoupling.

  • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectrum of 4-(pivaloyloxyphenyl)sulfonamide
Wavenumber (cm⁻¹)IntensityAssignment
3350-3250MediumN-H stretching (sulfonamide)
1750-1735StrongC=O stretching (aromatic ester)
1350-1310StrongAsymmetric SO₂ stretching
1170-1150StrongSymmetric SO₂ stretching
1200-1150StrongC-O stretching (ester)

Causality Behind Experimental Choices: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film. The key diagnostic peaks are the strong carbonyl absorption of the ester and the characteristic stretches of the sulfonamide group.

Comparison with 4-hydroxybenzenesulfonamide

The IR spectrum of 4-hydroxybenzenesulfonamide would show a broad O-H stretching band in the region of 3500-3200 cm⁻¹, which would be absent in the spectrum of 4-(pivaloyloxyphenyl)sulfonamide. The appearance of a strong C=O stretch around 1740 cm⁻¹ is the most definitive evidence of the pivaloyl ester formation.

Experimental Protocol: IR Spectroscopy
  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a molecule.[5] The fragmentation pattern can also offer valuable structural insights.

Expected Mass Spectrum of 4-(pivaloyloxyphenyl)sulfonamide

The molecular formula of 4-(pivaloyloxyphenyl)sulfonamide is C₁₁H₁₅NO₄S, with a monoisotopic mass of 257.07 g/mol .

m/zInterpretation
257[M]⁺, Molecular ion
173[M - C₄H₉O]⁺, Loss of the pivaloyl group
156[M - C₄H₉O - OH]⁺ or cleavage of the S-N bond
92Further fragmentation of the sulfonamide moiety
57[C₄H₉]⁺, Pivaloyl fragment

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, which would likely produce a prominent protonated molecule [M+H]⁺ at m/z 258. Tandem mass spectrometry (MS/MS) of the molecular ion would induce fragmentation, providing structural information. The fragmentation of sulfonamides often involves the loss of SO₂.[6][7][8] Ester fragmentation typically involves cleavage of the C-O bond.[5]

Comparison with 4-hydroxybenzenesulfonamide

The molecular ion of 4-hydroxybenzenesulfonamide (C₆H₇NO₃S) would be observed at m/z 173. The mass spectrum of 4-(pivaloyloxyphenyl)sulfonamide will show a molecular ion that is 84 mass units higher, corresponding to the addition of the pivaloyl group (C₅H₈O). The presence of a fragment at m/z 57 (the t-butyl cation) would be a key indicator of the pivaloyl ester.

Experimental Protocol: Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI).

  • If desired, perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

Conclusion

The structural validation of 4-(pivaloyloxyphenyl)sulfonamide is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms and the chemical environments of the protons and carbons. IR spectroscopy provides rapid confirmation of the key functional groups, while mass spectrometry establishes the molecular weight and offers structural clues through fragmentation analysis. The comparison with the precursor, 4-hydroxybenzenesulfonamide, further solidifies the structural assignment by highlighting the specific spectroscopic changes associated with the introduction of the pivaloyl group. This comprehensive approach ensures the scientific integrity of the synthesized compound, a critical requirement for its further investigation in drug development.

References

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (2025, August 6). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • PubMed. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

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Comparative

A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-(Chlorosulfonyl)phenyl pivalate

This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using 4-(Chlorosulfonyl)phenyl pivalate as a key starting material. We will explore the strategic use of this rea...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activities of compounds synthesized using 4-(Chlorosulfonyl)phenyl pivalate as a key starting material. We will explore the strategic use of this reagent in medicinal chemistry, focusing on the synthesis of potent anticancer agents and carbonic anhydrase inhibitors. The discussion is grounded in experimental data and provides detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of 4-(Chlorosulfonyl)phenyl pivalate

In the landscape of medicinal chemistry, the development of novel molecular scaffolds that can be readily diversified to target various biological pathways is a paramount objective. 4-(Chlorosulfonyl)phenyl pivalate serves as an exemplary building block in this regard. Its structure is bifunctional: the highly reactive sulfonyl chloride (-SO₂Cl) group allows for the straightforward formation of sulfonamides and sulfonate esters, while the pivalate (-OPiv) group acts as a robust protecting group for a phenolic hydroxyl (-OH).

The phenolic hydroxyl is a crucial pharmacophore in many drug classes, known to form key hydrogen bonds with biological targets.[1] However, its presence can interfere with certain synthetic transformations. The pivaloyl group provides steric hindrance and electronic stability, protecting the phenol during the initial sulfonylation reaction. It can then be selectively removed under basic conditions to unmask the phenol in the final compound, a critical step for achieving high biological activity. This guide will compare the performance of compounds derived from this scaffold, providing the underlying experimental data and protocols to validate the findings.

General Synthetic Strategy and Key Transformations

The primary use of 4-(Chlorosulfonyl)phenyl pivalate is in the synthesis of substituted sulfonamides. The general workflow involves two key steps: sulfonamide formation and subsequent deprotection of the pivalate group.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Pivalate Deprotection A 4-(Chlorosulfonyl)phenyl pivalate C Pivalate-Protected Sulfonamide A->C Base (e.g., Pyridine, Et₃N) CH₂Cl₂ or THF B Primary or Secondary Amine (R₁R₂NH) B->C D Biologically Active Phenolic Sulfonamide C->D Base (e.g., NaOH, KOH) Methanol/Water

Caption: General workflow for synthesizing phenolic sulfonamides.

Experimental Protocol: Synthesis of a Representative Phenolic Sulfonamide

This protocol describes the synthesis of a generic N-aryl-4-hydroxybenzenesulfonamide.

Part A: Synthesis of Pivalate-Protected Precursor

  • Dissolve 4-(Chlorosulfonyl)phenyl pivalate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add a suitable base, such as triethylamine (1.2 eq), to the solution and stir for 5 minutes at 0°C.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the sulfonyl chloride solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pivalate-protected sulfonamide.[2]

Part B: Deprotection to Yield Final Phenolic Compound

  • Dissolve the purified pivalate-protected sulfonamide (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add an excess of a strong base, such as potassium hydroxide (5.0 eq).[3]

  • Heat the mixture to reflux (approx. 60-70°C) and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with 1M HCl until the pH is approximately 6-7.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final phenolic sulfonamide by recrystallization or column chromatography.[3]

Area 1: Anticancer Activity - Tubulin Polymerization Inhibitors

A significant number of sulfonamide derivatives synthesized from this scaffold exhibit potent anticancer activity.[4] Their primary mechanism of action is the inhibition of tubulin polymerization, a process critical for mitotic spindle formation and cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Comparative Performance Data

The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines using the MTT assay. The IC₅₀ value, representing the concentration required to inhibit cell growth by 50%, is the standard metric for comparison.

Compound Class/ExampleCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Citation
Novel Sulfonamide (General)MDA-MB-468 (Breast)< 30--[4]
Novel Sulfonamide (General)MCF-7 (Breast)< 128Tamoxifen> 100 (for some derivatives)[4][6]
Quinoline-5-Sulfonamide (3c)C-32 (Melanoma)14.23Cisplatin18.17[7]
Quinoline-5-Sulfonamide (3c)A549 (Lung)19.31Doxorubicin0.89[7]
Phenylsulfonyl Piperazine (7g)PANC-1 (Pancreatic)≤ 0.1--[8]

Note: The table synthesizes data from multiple sources where novel sulfonamides were developed and tested. Direct comparison requires considering the specific molecular structures, which vary between studies.

The data clearly indicates that sulfonamide derivatives can achieve high potency, in some cases exceeding that of established chemotherapeutic agents like Cisplatin against specific cell lines.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][9][10]

G A 1. Seed Cells (e.g., 5x10⁴ cells/well in a 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) to allow attachment A->B C 3. Add Compound (Varying concentrations of test sulfonamide) B->C D 4. Incubate (72h, 37°C, 5% CO₂) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate (4h, 37°C). Viable cells convert yellow MTT to purple formazan. E->F G 7. Solubilize Formazan (Add 100 µL of DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (ELISA plate reader at 570-590 nm) G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test sulfonamides in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 1 mM). Include wells for a vehicle control (e.g., DMSO) and an untreated control.[7]

  • Incubation: Incubate the plate for 72 hours under the same conditions.[4]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[4] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Area 2: Carbonic Anhydrase Inhibition

Sulfonamides are the quintessential inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[11] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and are implicated in tumor progression and metastasis.[12][13] Developing selective inhibitors for these tumor-associated isoforms over the ubiquitous cytosolic isoforms (CA I and II) is a key strategy in anticancer drug design.[13]

Comparative Performance Data

The inhibitory activity is quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency.

Compound Class/ExamplehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Citation
Acetazolamide (Standard)25012255.7[8][12]
3-Pyridinesulfonamide (31)78-7.23.4[11]
Sulfonyl Semicarbazide (10)125079.520.50.59[12]
Fluorinated Sulfamate53-41520-1132.8-471.9-35[13]

The data demonstrates that novel sulfonamides can achieve potent inhibition of the target cancer-associated isoforms CA IX and CA XII.[11] Critically, many of these new derivatives show significantly higher selectivity for the tumor-associated isoforms compared to the off-target cytosolic isoforms, a desirable trait for minimizing side effects. For example, some sulfonyl semicarbazides are over 100-fold more selective for CA XII than CA I.[12]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This is a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed CO₂ hydration activity.[8]

Principle: The assay follows the drop in pH associated with the formation of carbonic acid from CO₂. A pH indicator (e.g., phenol red) is used, and the change in its absorbance over time is monitored.

Detailed Steps:

  • Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red). Prepare solutions of the purified CA isoenzyme and the inhibitor at various concentrations.[8]

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme solution with the inhibitor solution (or vehicle for control) for a set period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution (substrate).

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) for a short period (10-100 seconds). The initial rate of the reaction is calculated from the linear portion of the absorbance curve.[8]

  • Data Analysis: Determine the Kᵢ values by fitting the initial rate data at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Conclusion and Future Outlook

4-(Chlorosulfonyl)phenyl pivalate is a highly effective and strategically designed synthon for developing biologically active compounds. The pivalate-protected phenol allows for clean and efficient synthesis of a sulfonamide core, which can be readily deprotected to reveal the active phenolic hydroxyl group.

The resulting compounds have demonstrated significant potential as both anticancer agents acting via tubulin polymerization inhibition and as highly potent and selective carbonic anhydrase inhibitors targeting tumor-associated isoforms. The experimental data consistently shows that derivatives from this scaffold can exhibit potency comparable or superior to existing clinical drugs.

Future research should focus on expanding the diversity of amines used in the initial synthesis to further explore the structure-activity relationship (SAR) and optimize for potency and selectivity. Moreover, comparing the in vitro activity of the pivalate-protected precursors with their final phenolic counterparts can provide valuable insights into the critical role of the free hydroxyl group in target engagement. The robust synthetic accessibility and proven biological relevance make this scaffold a continuing area of interest for the development of next-generation therapeutics.

References

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  • Saczewski, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(23), 7129.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 13(4), 1337-1343.
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  • Gerlier, D., & Thomasset, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50556.
  • Angeli, A., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(22), 12275.
  • Gül, H. İ., et al. (2010). Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides. European Journal of Medicinal Chemistry, 45(6), 2396-2404.
  • Sigma-Aldrich. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Supuran, C. T. (2012). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 3(10), 845-849.
  • Romagnoli, R., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry, 54(15), 5484-5498.
  • Vullo, D., et al. (2012). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 3(10), 845-849.
  • Winum, J. Y., et al. (2009). Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II. Bioorganic & Medicinal Chemistry Letters, 19(17), 5082-5085.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Wu, J., & An, D. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 8(23), 5353-5355.
  • Leite, L. F., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 19(9), 13586-13604.
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  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. .

  • Kazancıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
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  • Baran, P. S. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578.
  • Kim, H., et al. (2018). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. Tetrahedron Letters, 59(38), 3465-3469.
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Validation

A Spectroscopic Guide to the Transformation of 4-(Chlorosulfonyl)phenyl pivalate

For researchers engaged in the synthesis of sulfonamides and related sulfur-containing compounds, 4-(Chlorosulfonyl)phenyl pivalate serves as a versatile intermediate. The pivaloyl protecting group offers distinct advant...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of sulfonamides and related sulfur-containing compounds, 4-(Chlorosulfonyl)phenyl pivalate serves as a versatile intermediate. The pivaloyl protecting group offers distinct advantages in modulating solubility and stability. A precise understanding of the spectroscopic changes that occur as this starting material is converted into its primary derivatives—sulfonamides and sulfonic acids—is fundamental for reaction monitoring, purification, and final structure confirmation.

This guide provides an in-depth spectroscopic comparison of 4-(Chlorosulfonyl)phenyl pivalate with its key reaction products. We will explore the underlying principles behind the observed spectral shifts in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The experimental protocols provided herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify these transformations.

The Core Reaction Pathway

The primary utility of 4-(Chlorosulfonyl)phenyl pivalate lies in the high reactivity of the sulfonyl chloride functional group. This group is an excellent electrophile, readily undergoing nucleophilic substitution with amines to form stable sulfonamides, or hydrolysis to yield the corresponding sulfonic acid. These two transformations are central to its application in drug development and chemical synthesis.

Reaction_Pathway A 4-(Chlorosulfonyl)phenyl pivalate (Starting Material) B N-Benzyl-4-(pivaloyloxy)- benzenesulfonamide (Sulfonamide Product) A->B  + Benzylamine, Base (Sulfonamide Formation) C 4-(Pivaloyloxy)benzenesulfonic acid (Hydrolysis Product) A->C  + H₂O (Hydrolysis)

Figure 1. Key reaction pathways of 4-(Chlorosulfonyl)phenyl pivalate.

Experimental Protocols

Scientific integrity demands reproducible and verifiable methodologies. The following protocols detail the synthesis of a representative sulfonamide and the hydrolysis of the parent compound.

Protocol 1: Synthesis of N-Benzyl-4-(pivaloyloxy)benzenesulfonamide

This procedure details the reaction of the sulfonyl chloride with benzylamine, a common primary amine, to yield a stable sulfonamide product. The choice of a mild base like triethylamine is crucial to scavenge the HCl byproduct without promoting unwanted side reactions, such as the hydrolysis of the pivaloyl ester.

Protocol_1 cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_iso Isolation P1 Dissolve 4-(Chlorosulfonyl)phenyl pivalate in Dichloromethane (DCM) P2 Add Benzylamine (1.0 eq) P1->P2 P3 Add Triethylamine (1.1 eq) P2->P3 R1 Stir at room temperature (Monitor by TLC) P3->R1 R2 Wash with dilute HCl R1->R2 R3 Wash with Brine R2->R3 R4 Dry over Na₂SO₄ R3->R4 I1 Concentrate in vacuo R4->I1 I2 Purify by column chromatography I1->I2 I3 Characterize Product I2->I3

Figure 2. Workflow for the synthesis of N-Benzyl-4-(pivaloyloxy)benzenesulfonamide.

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of 4-(Chlorosulfonyl)phenyl pivalate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • To the stirred solution, add 1.0 equivalent of benzylamine.

  • Slowly add 1.1 equivalents of triethylamine.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, water, and saturated sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Hydrolysis to 4-(Pivaloyloxy)benzenesulfonic acid

Hydrolysis of the sulfonyl chloride functional group occurs readily in the presence of water. Heating the reaction can accelerate this process. It is important to note that under harsh basic or acidic conditions, the pivaloyl ester group may also be susceptible to cleavage, a consideration that dictates the choice of reaction conditions.

Step-by-Step Methodology:

  • Suspend 4-(Chlorosulfonyl)phenyl pivalate in a mixture of water and a co-solvent like tetrahydrofuran (THF) to aid solubility.

  • Heat the mixture to reflux (approximately 60-70 °C) for 1-2 hours.

  • Monitor the disappearance of the water-insoluble starting material.

  • Cool the reaction mixture to room temperature.

  • Remove the organic solvent (THF) under reduced pressure.

  • The remaining aqueous solution contains the sulfonic acid product. For characterization, a small aliquot can be lyophilized or carefully evaporated to yield the solid acid.

Comparative Spectroscopic Analysis

The transformation of the sulfonyl chloride group into a sulfonamide or a sulfonic acid induces significant and predictable changes in the spectroscopic signature of the molecule.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is exceptionally sensitive to the vibrational frequencies of functional groups, making it a powerful tool for tracking this chemical transformation. The S=O stretching vibrations are particularly diagnostic.

Compound Key IR Absorptions (cm⁻¹) & Interpretation
4-(Chlorosulfonyl)phenyl pivalate ~1750 (C=O stretch): Strong absorption characteristic of the pivaloyl ester carbonyl group. ~1375 & ~1170 (S=O asymmetric & symmetric stretch): Two very strong, distinct bands are the hallmark of the sulfonyl chloride (-SO₂Cl) group. The high frequency of these bands is due to the strong electron-withdrawing effect of the chlorine atom.[1]
N-Benzyl-4-(pivaloyloxy)benzenesulfonamide ~3250 (N-H stretch): A moderate, sharp peak indicating the N-H bond of the secondary sulfonamide. ~1750 (C=O stretch): The pivaloyl ester carbonyl stretch remains. ~1340 & ~1160 (S=O asymmetric & symmetric stretch): These bands are shifted to slightly lower wavenumbers compared to the sulfonyl chloride.[2] Replacing chlorine with a less electronegative nitrogen atom slightly weakens the S=O bonds.
4-(Pivaloyloxy)benzenesulfonic acid ~3000 (broad O-H stretch): A very broad and strong absorption, often spanning 2500-3300 cm⁻¹, is characteristic of the carboxylic acid-like proton of the sulfonic acid group, which is typically involved in strong hydrogen bonding. ~1750 (C=O stretch): The pivaloyl ester carbonyl stretch is retained. ~1250 & ~1050 (S=O stretch): The S=O stretching frequencies are further shifted and can be broader due to extensive hydrogen bonding in the solid state.[3][4]

The clear shift in the S=O stretching frequencies and the appearance or disappearance of N-H and broad O-H bands provide unambiguous evidence of the conversion of the sulfonyl chloride.

¹H NMR Spectroscopy Comparison

¹H NMR provides detailed information about the chemical environment of protons in the molecule. The aromatic region is particularly informative in this series.

Compound Key ¹H NMR Signals (δ, ppm) & Interpretation
4-(Chlorosulfonyl)phenyl pivalate ~8.1 (d, 2H) & ~7.4 (d, 2H): The aromatic protons form a classic AA'BB' system. The protons ortho to the highly electron-withdrawing -SO₂Cl group are significantly deshielded and appear far downfield (~8.1 ppm). The protons ortho to the pivaloyloxy group are less deshielded (~7.4 ppm). ~1.3 (s, 9H): A large singlet integrating to 9 protons is the characteristic signal for the tert-butyl group of the pivaloyl ester.
N-Benzyl-4-(pivaloyloxy)benzenesulfonamide ~7.9 (d, 2H) & ~7.2 (d, 2H): The aromatic protons ortho to the newly formed sulfonamide group (~7.9 ppm) are shifted upfield relative to the sulfonyl chloride starting material. This reflects the reduced electron-withdrawing capacity of the -SO₂NHBn group compared to -SO₂Cl. ~7.3 (m, 5H): Multiplet for the five protons of the benzyl group phenyl ring. ~4.8 (t, 1H): A triplet (or broad singlet) for the N-H proton, which can couple to the adjacent CH₂ group. Its chemical shift is variable and depends on solvent and concentration. ~4.1 (d, 2H): A doublet corresponding to the benzylic -CH₂- protons, coupled to the N-H proton. ~1.3 (s, 9H): The pivaloyl singlet remains unchanged.
4-(Pivaloyloxy)benzenesulfonic acid ~10-12 (br s, 1H): The acidic proton of the -SO₃H group is highly deshielded and often appears as a broad singlet far downfield. In protic solvents like D₂O, this signal will exchange and disappear. ~7.9 (d, 2H) & ~7.3 (d, 2H): The chemical shifts of the aromatic protons are similar to those in the sulfonamide, reflecting the comparable electron-withdrawing nature of the -SO₃H and -SO₂NHR groups. ~1.3 (s, 9H): The pivaloyl singlet is unaffected.

The most telling diagnostic in ¹H NMR is the upfield shift of the aromatic protons ortho to the sulfur atom upon conversion from the sulfonyl chloride to either the sulfonamide or sulfonic acid.

¹³C NMR Spectroscopy Comparison

¹³C NMR complements ¹H NMR by providing insight into the carbon framework of the molecules.

Compound Key ¹³C NMR Signals (δ, ppm) & Interpretation
4-(Chlorosulfonyl)phenyl pivalate ~177 (C=O): Carbonyl carbon of the pivaloyl ester. ~155 (C-O): Aromatic carbon directly attached to the ester oxygen. ~145 (C-S): Aromatic carbon bearing the sulfonyl chloride group. This carbon is typically deshielded. ~130 & ~122 (Aromatic C-H): Signals for the protonated aromatic carbons. ~39 (Quaternary C): tert-butyl quaternary carbon. ~27 (CH₃): tert-butyl methyl carbons.
N-Benzyl-4-(pivaloyloxy)benzenesulfonamide ~177 (C=O): Pivaloyl carbonyl carbon. ~155 (C-O): Aromatic C-O carbon. ~138 (C-S): The aromatic carbon attached to the sulfur is shifted slightly upfield compared to the sulfonyl chloride. ~129, ~128, ~127, ~122 (Aromatic C-H): Signals for the two aromatic rings. ~47 (Benzylic CH₂): The benzylic carbon signal appears in the aliphatic region. ~39 & ~27: Pivaloyl carbons remain unchanged.
4-(Pivaloyloxy)benzenesulfonic acid ~177 (C=O): Pivaloyl carbonyl carbon. ~156 (C-O): Aromatic C-O carbon. ~142 (C-S): The chemical shift of the carbon attached to the sulfonic acid group is distinct from the sulfonyl chloride and sulfonamide derivatives. ~128 & ~122 (Aromatic C-H): Aromatic C-H carbons. ~39 & ~27: Pivaloyl carbons remain unchanged.
Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and fragmentation patterns, which are unique for each compound.

Compound Expected Molecular Ion (M⁺) & Key Fragments
4-(Chlorosulfonyl)phenyl pivalate [M]⁺ at m/z 276/278: A characteristic isotopic pattern (approx. 3:1 ratio) for the presence of one chlorine atom is expected for the molecular ion. Key Fragments: Loss of Cl (m/z 241), loss of the SO₂Cl group (m/z 177), loss of the pivaloyl group (m/z 191/193), and the pivaloyl cation (m/z 85).
N-Benzyl-4-(pivaloyloxy)benzenesulfonamide [M]⁺ at m/z 347: A single molecular ion peak is expected. Key Fragments: The most prominent fragment is often the tropylium cation from the benzyl group (m/z 91). Other fragments include loss of the pivaloyl group (m/z 262) and cleavage of the S-N bond.
4-(Pivaloyloxy)benzenesulfonic acid [M]⁺ at m/z 258: In Electron Ionization (EI), the molecular ion may be weak or absent. Electrospray Ionization (ESI) in negative mode would show a strong [M-H]⁻ peak at m/z 257. Key Fragments: Loss of the pivaloyl group (m/z 173 for [M-H]⁻), loss of SO₃ (m/z 178), and the pivaloyl cation (m/z 85).

Conclusion

The transformation of 4-(Chlorosulfonyl)phenyl pivalate into its sulfonamide and sulfonic acid derivatives is accompanied by a set of distinct and interpretable spectroscopic changes. By leveraging IR, NMR, and MS, researchers can unequivocally track the conversion of the sulfonyl chloride moiety. The key diagnostic markers include:

  • IR: A shift in the S=O stretching frequencies and the appearance of N-H or broad O-H stretches.

  • ¹H NMR: An upfield shift of the aromatic protons ortho to the sulfur center and the appearance of new signals corresponding to the added nucleophile (e.g., the benzyl group) or the acidic proton.

  • MS: A predictable change in the molecular weight and the disappearance of the characteristic chlorine isotope pattern in the product spectra.

This guide provides the foundational experimental and spectroscopic knowledge required to confidently utilize 4-(Chlorosulfonyl)phenyl pivalate in synthetic applications, ensuring both efficiency in the lab and integrity in the results.

References

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 34-41. [Link]

  • Varghese, H. T., et al. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2629-2636. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Willis, M. C. (2011). Synthesis of sulfonamides. Organic Chemistry Portal. [Link]

  • Misiewicz, J. P., et al. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. The Journal of Chemical Physics, 152(2), 024302. [Link]

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Comparative

A Comparative Guide to Amine Derivatization: Evaluating the Efficiency of 4-(Chlorosulfonyl)phenyl pivalate and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry and drug development, the accurate and sensitive quantification of amines is paramount. These organic compounds, in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the accurate and sensitive quantification of amines is paramount. These organic compounds, integral to a vast array of biological processes and pharmaceutical entities, often present a significant analytical challenge due to their inherent lack of strong chromophores or fluorophores. Consequently, derivatization—the chemical modification of an analyte to enhance its detectability—stands as a cornerstone technique in modern analytical workflows.[1] This guide provides an in-depth evaluation of 4-(Chlorosulfonyl)phenyl pivalate as a derivatizing agent for amines, alongside a critical comparison with established alternatives, namely Dansyl Chloride, 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl), and Fluorescamine.

The Role of Derivatization in Amine Analysis

The primary objective of derivatization is to attach a chemical tag to the amine functional group, thereby imparting desirable physicochemical properties that facilitate detection and separation.[2] An ideal derivatizing agent should react rapidly and completely with the target amine(s) under mild conditions to form a stable, single derivative. The choice of reagent is often dictated by the analytical technique employed, with tags designed to enhance UV-visible absorption, fluorescence, or ionization efficiency in mass spectrometry.[3]

In Focus: 4-(Chlorosulfonyl)phenyl pivalate

4-(Chlorosulfonyl)phenyl pivalate is an organic compound featuring a reactive sulfonyl chloride group.[4] The presence of the electron-withdrawing sulfonyl chloride moiety makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by primary and secondary amines. This reaction results in the formation of a stable sulfonamide linkage.[5] The pivalate group, a bulky ester, can enhance the solubility of the reagent and its derivatives in organic solvents, potentially simplifying sample preparation and purification steps.

While specific literature on the application of 4-(Chlorosulfonyl)phenyl pivalate in amine derivatization is not extensively available, its reactivity can be inferred from the well-established chemistry of other arylsulfonyl chlorides, such as p-toluenesulfonyl chloride.[6][7] The trifluoromethyl group on similar compounds is known to activate the sulfonyl chloride for nucleophilic attack, suggesting that the pivalate group may have a similar, albeit less pronounced, electronic effect.[8]

Proposed Reaction Mechanism

The derivatization of an amine with 4-(Chlorosulfonyl)phenyl pivalate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming a stable sulfonamide derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to ensure the amine is in its more nucleophilic, unprotonated form.

Caption: Proposed reaction of 4-(Chlorosulfonyl)phenyl pivalate with a primary amine.

Established Alternatives: A Comparative Overview

A critical evaluation of 4-(Chlorosulfonyl)phenyl pivalate necessitates a comparison with widely used derivatization reagents.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride is a versatile reagent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.[9][10] It is a cost-effective and widely used option for a variety of applications.[1] However, it can also react with phenols and thiols, which may lead to a lack of selectivity in complex samples.[11] The stability of dansyl derivatives can also be a concern under certain conditions.[11]

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

Fmoc-Cl is known for its high reactivity towards primary and secondary amines, forming stable and highly fluorescent carbamate derivatives.[1] It offers superior selectivity for amines compared to dansyl chloride and generally exhibits faster reaction times.[1] The stability of Fmoc derivatives is a significant advantage, making it suitable for high-throughput and automated analyses.[1]

Fluorescamine

Fluorescamine is a fluorogenic reagent that reacts almost instantaneously with primary amines to form highly fluorescent pyrrolinone derivatives.[12] A key advantage of fluorescamine is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.[12] However, it does not react with secondary amines to produce fluorescent products.[13]

Performance Comparison: A Head-to-Head Analysis

Feature4-(Chlorosulfonyl)phenyl pivalate (Inferred)Dansyl ChlorideFmoc-ClFluorescamine
Target Amines Primary & SecondaryPrimary & SecondaryPrimary & SecondaryPrimary
Reaction Conditions Alkaline pH, Room Temp. to mild heatingAlkaline pH (9.5-10.5), 37-60°CAlkaline pH, Room Temp.Alkaline pH (8-9), Room Temp.
Reaction Time Moderate30-60 minutes< 1 minuteInstantaneous
Derivative Stability Expected to be highModerateHighModerate
Detection Method UV, Mass SpectrometryFluorescence, UV, MSFluorescence, UV, MSFluorescence
Selectivity Good for aminesReacts with phenols and thiolsHigh for aminesHigh for primary amines
Advantages Potentially good solubility in organic solvents, stable derivatives.Cost-effective, versatile, enhances fluorescence and ionization.[1][11]High sensitivity, stable derivatives, fast reaction.[1]Rapid reaction, low background fluorescence.[12]
Disadvantages Limited experimental data available.Can be non-specific, derivatives may have poor stability.[11]Can be more expensive than dansyl chloride.[1]Does not react with secondary amines, derivatives can be unstable.[13]

Experimental Protocols

General Experimental Workflow for Amine Derivatization

Experimental Workflow Sample_Prep Sample Preparation (e.g., extraction, hydrolysis) Derivatization Derivatization Reaction (Addition of reagent and buffer) Sample_Prep->Derivatization Incubation Incubation (Controlled time and temperature) Derivatization->Incubation Quenching Reaction Quenching (Addition of quenching agent) Incubation->Quenching Analysis Analytical Separation & Detection (e.g., HPLC-UV/FLD, LC-MS) Quenching->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: A generalized workflow for amine derivatization and analysis.

Protocol 1: Derivatization using 4-(Chlorosulfonyl)phenyl pivalate (Proposed)

Rationale: This proposed protocol is based on standard procedures for derivatization with sulfonyl chlorides.[7] An alkaline buffer is essential to neutralize the HCl byproduct and deprotonate the amine for nucleophilic attack. An organic solvent is used to solubilize the reagent.

Materials:

  • 4-(Chlorosulfonyl)phenyl pivalate solution (e.g., 10 mg/mL in acetone or acetonitrile)

  • Amine-containing sample

  • Borate buffer (0.1 M, pH 9.5)

  • Quenching solution (e.g., 1 M HCl or a primary amine solution like glycine)

  • Organic solvent (e.g., acetonitrile)

Procedure:

  • To 100 µL of the amine sample in a microcentrifuge tube, add 200 µL of borate buffer.

  • Add 200 µL of the 4-(Chlorosulfonyl)phenyl pivalate solution and vortex thoroughly.

  • Incubate the mixture at 50°C for 30 minutes in the dark.

  • Cool the reaction mixture to room temperature.

  • Add 50 µL of the quenching solution to react with excess reagent. Vortex for 1 minute.

  • The sample is now ready for analysis by HPLC or LC-MS.

Protocol 2: Derivatization using Dansyl Chloride

Rationale: This protocol utilizes a well-established method for dansylation.[10] The elevated temperature helps to drive the reaction to completion. A quenching step is included to remove excess dansyl chloride, which can interfere with the analysis.

Materials:

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Amine-containing sample

  • Saturated sodium bicarbonate solution

  • Quenching solution (e.g., 25% ammonia solution)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • To 1 mL of the amine extract, add 2 mL of saturated sodium bicarbonate solution.[2]

  • Add 2 mL of the Dansyl Chloride solution.[2]

  • Incubate the mixture at 40°C for 45 minutes in the dark.[2]

  • Add 100 µL of 25% ammonia solution to quench the reaction.[2]

  • Extract the dansylated amines with a suitable organic solvent.[2]

  • Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 3: Derivatization using 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

Rationale: This protocol takes advantage of the rapid reactivity of Fmoc-Cl at room temperature. The reaction is quenched by the addition of an acid to stabilize the derivatives.

Materials:

  • Fmoc-Cl solution (e.g., 15 mM in acetonitrile)

  • Amine-containing sample

  • Borate buffer (e.g., 200 mM, pH 10.0)

  • Quenching/stabilizing solution (e.g., 1 M HCl)

Procedure:

  • To 300 µL of the sample, add 600 µL of borate buffer.

  • Add 600 µL of the Fmoc-Cl solution and vortex.

  • Allow the reaction to proceed for 1 minute at room temperature.

  • Add a quenching/stabilizing solution to stop the reaction.

  • The sample is ready for direct injection into the HPLC system.

Protocol 4: Derivatization using Fluorescamine

Rationale: This protocol highlights the instantaneous nature of the fluorescamine reaction. It is a simple and rapid method for the specific detection of primary amines.

Materials:

  • Fluorescamine solution (e.g., 5 mg/mL in acetone or acetonitrile)

  • Amine-containing sample

  • Borate buffer (0.1 M, pH 9.0)

Procedure:

  • To 1.0 mL of borate buffer, add up to 100 µL of the sample.

  • While vortexing, slowly add 125 µL of the fluorescamine solution drop-wise.

  • The sample is immediately ready for fluorescence measurement (Excitation: 390 nm, Emission: 475 nm).

Conclusion and Future Perspectives

The selection of an appropriate derivatization reagent is a critical decision in the development of robust and sensitive analytical methods for amines. While established reagents like Dansyl Chloride, Fmoc-Cl, and Fluorescamine offer well-characterized performance, the exploration of novel reagents is essential for advancing analytical capabilities.

Based on the principles of sulfonyl chloride reactivity, 4-(Chlorosulfonyl)phenyl pivalate presents itself as a promising candidate for amine derivatization. Its structural features suggest the potential for forming stable derivatives with good solubility in organic solvents. However, a comprehensive evaluation of its efficiency, including reaction kinetics, yields, and the spectroscopic properties of its derivatives, requires dedicated experimental investigation.

For researchers and drug development professionals, the choice of derivatization strategy will ultimately depend on the specific requirements of their application, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and throughput. While this guide provides a framework for comparison, empirical validation remains the gold standard for selecting the optimal derivatization reagent for any given analytical challenge.

References

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  • Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and other primary amines in the picomole range. Science, 178(4063), 871-872.
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  • Sigma-Aldrich. (n.d.). 4-methylbenzenesulfonyl chloride, 4-methylbenzylsulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 4-methylbenzenesulfonyl chloride, 4-methylbenzylsulfonyl chloride.
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  • Interchim. (n.d.). OPA, amine detection reagent.
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  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
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  • TargetMol. (n.d.). 4-(Chlorosulfonyl)
  • de Oliveira, M. A. L., et al. (2012). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Food and Nutrition Sciences, 3(11), 1547-1554.
  • Yuliana, N. D., et al. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverage Products: A Review. Indonesian Food and Nutrition Progress, 16(2), 93-104.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Reactivity of 4-(Trifluoromethyl)
  • Wikipedia. (n.d.). Benzenesulfonyl chloride.
  • Li, J., et al. (2010). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl.
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Validation

A Senior Application Scientist's Guide to Sulfonylating Agents for Drug Synthesis

Introduction: The Indispensable Sulfonamide in Modern Medicine The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a remarkable number of therapeutic agents.[1][2] From antibacterial agen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Sulfonamide in Modern Medicine

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a remarkable number of therapeutic agents.[1][2] From antibacterial agents to diuretics, and from anticonvulsants to anti-cancer drugs, the sulfonamide moiety imparts critical physicochemical properties that enhance drug efficacy.[3][4][5][6] These properties include improved water solubility, metabolic stability, and the ability to form strong hydrogen bonds with biological targets.[1][7] Consequently, the efficient and selective introduction of this functional group is a paramount concern in drug discovery and development. This guide provides a comparative analysis of common and emerging sulfonylating agents, offering field-proven insights and detailed experimental protocols to aid researchers in this critical synthetic transformation.

Classes of Sulfonylating Agents: A Chemist's Toolkit

The choice of a sulfonylating agent is dictated by the specific requirements of the synthesis, including the nucleophilicity of the substrate, the presence of sensitive functional groups, and the desired reaction conditions.[8] The most frequently employed classes of sulfonylating agents are sulfonyl halides, sulfonic anhydrides, and a growing number of novel reagents designed for specific applications.

Sulfonyl Halides: The Workhorses of Sulfonylation

Sulfonyl chlorides are the most widely used sulfonylating agents due to their commercial availability, broad substrate scope, and high reactivity.[3][8] Arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are common choices, while alkanesulfonyl chlorides such as methanesulfonyl chloride (MsCl) are also frequently employed.[9]

The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom.[9] Electron-withdrawing groups on the aryl ring increase reactivity, while electron-donating groups decrease it. Alkanesulfonyl chlorides are generally more reactive than their arylsulfonyl counterparts due to less steric hindrance and the absence of resonance stabilization.[9]

Sulfonic Anhydrides: For When Reactivity is Paramount

In cases where sulfonyl chlorides are not reactive enough, sulfonic anhydrides, such as trifluoromethanesulfonic anhydride (Tf₂O), offer a more potent alternative.[10] The triflate group is an excellent leaving group, making sulfonic anhydrides highly effective for the sulfonylation of weakly nucleophilic amines and alcohols.

Emerging and Novel Sulfonylating Agents

The field of sulfonamide synthesis is continually evolving, with new reagents being developed to address the limitations of traditional methods.[11] These include imidazolium-based sulfonating agents that offer controlled sulfonation and N-hydroxy sulfonamides, which have been explored as novel sulfenylating agents.[11][12] Additionally, methods for the in situ generation of sulfonyl chlorides from thiols or sulfonic acids provide alternative routes to these key intermediates.[13]

Comparative Analysis of Sulfonylating Agents

The selection of the optimal sulfonylating agent requires a careful consideration of several factors. The following table provides a comparative overview of the most common agents.

Agent Reactivity Selectivity Substrate Scope Functional Group Tolerance Safety & Handling
p-Toluenesulfonyl Chloride (TsCl) Moderate to HighGoodBroad (primary & secondary amines, alcohols)ModerateMoisture sensitive, corrosive.[14]
Methanesulfonyl Chloride (MsCl) HighGoodBroad (primary & secondary amines, alcohols)ModerateMoisture sensitive, corrosive, lachrymator.[15]
Trifluoromethanesulfonic Anhydride (Tf₂O) Very HighModerateBroad (including weakly nucleophilic substrates)LowerHighly moisture sensitive, corrosive, toxic.[15]
2,4-Dichlorobenzenesulfonyl Chloride HighGoodBroadGoodMoisture sensitive, corrosive.[16]
Dansyl Chloride ModerateGoodPrimarily for primary and secondary aminesGoodLight sensitive.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of sulfonylation reactions and are intended to serve as a starting point for optimization.

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with p-Toluenesulfonyl Chloride

This protocol outlines the standard procedure for the synthesis of a sulfonamide from a primary amine and a sulfonyl chloride.[9]

Materials:

  • Primary amine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

  • Pyridine (2.0 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[17]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Sulfonylation for Less Reactive Amines

For less nucleophilic or sterically hindered amines, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[14]

Materials:

  • Electron-poor or hindered amine (1.0 eq)

  • 2,4-Dichlorobenzenesulfonyl chloride (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, combine the amine, 2,4-dichlorobenzenesulfonyl chloride, and triethylamine in anhydrous DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Mechanism and Causality: Understanding Reactivity and Selectivity

The sulfonylation of an amine with a sulfonyl chloride proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a base, such as pyridine or triethylamine, neutralizes the generated HCl.[16]

Caption: General mechanism of amine sulfonylation.

The choice of base is critical and can influence the reaction rate and outcome.[14] For less reactive amines, stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[17] The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.[17]

Troubleshooting Common Sulfonylation Issues

Problem Possible Cause Solution
Low or no product formation Low amine nucleophilicity.Increase reaction temperature, use a more polar solvent (e.g., DMF), or employ microwave heating.[14]
Sulfonyl chloride decomposition.Use a fresh bottle of sulfonyl chloride or purify the existing stock. Ensure anhydrous conditions.[14]
Incorrect base.For less reactive amines, switch to a stronger, non-nucleophilic base like DBU.[17]
Formation of multiple products Bis-sulfonylation of primary amines.Use a stoichiometric amount or a slight excess of the amine.[17]
Hydrolysis of sulfonyl chloride.Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[17]
Difficult purification Excess sulfonyl chloride.Quench the reaction with an amine-functionalized resin or perform a careful aqueous workup.
Base-related impurities.Wash the organic layer thoroughly with dilute acid and brine during workup.

Conclusion and Future Outlook

The sulfonylation reaction is a vital tool in the synthesis of pharmaceuticals. While traditional sulfonylating agents like sulfonyl chlorides remain indispensable, the development of new reagents and methodologies continues to expand the synthetic chemist's toolbox. Future advancements will likely focus on developing milder, more selective, and environmentally benign sulfonylating agents, as well as catalytic methods that avoid the use of stoichiometric activating agents. A thorough understanding of the reactivity and selectivity of the available sulfonylating agents, as presented in this guide, is essential for the efficient and successful synthesis of sulfonamide-containing drug candidates.

References

  • N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing).
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Comparative

The Strategic Advantage of Steric Hindrance: A Guide to Protecting Sulfonic Acids for Sulfonyl Chloride Synthesis

For researchers, medicinal chemists, and professionals in drug development, the precise control of reactive functional groups is paramount to successful multi-step synthesis. Among these, the sulfonic acid moiety present...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of reactive functional groups is paramount to successful multi-step synthesis. Among these, the sulfonic acid moiety presents a unique challenge. Its high polarity and acidity can interfere with a wide range of reaction conditions, necessitating the use of protecting groups. While the concept of protecting groups is fundamental in organic synthesis, the specific application to sulfonic acids, and their subsequent conversion to highly reactive sulfonyl chlorides, demands a nuanced understanding of steric and electronic effects.

This guide provides an in-depth technical comparison of protecting groups for sulfonic acids, with a focus on the advantages conferred by steric hindrance. We will clarify a common point of confusion regarding "pivalate" protecting groups in this context and present experimental data to support the selection of the most effective strategies.

The Challenge of Protecting Sulfonic Acids

Sulfonic acids (R-SO₃H) are strong acids and are typically soluble in aqueous media but poorly soluble in many organic solvents, which can complicate their synthesis and purification.[1][2] Furthermore, the sulfonate group can act as a leaving group or participate in unwanted side reactions. Direct conversion of a sulfonic acid to a sulfonyl chloride often requires harsh reagents like thionyl chloride or phosphorus pentachloride, which may not be compatible with other sensitive functional groups in a complex molecule.[3][4]

Protection of the sulfonic acid as a simple ester (e.g., methyl or ethyl ester) is often problematic because sulfonate esters are potent electrophiles and are susceptible to nucleophilic attack.[1] This high reactivity, which makes them useful as alkylating agents, renders them unsuitable as stable protecting groups.

To circumvent this, chemists have turned to sterically hindered protecting groups. The bulky nature of these groups physically blocks nucleophilic attack at the sulfur atom, thereby enhancing the stability of the sulfonate ester.

Pivalate vs. Neopentyl: A Critical Distinction

A common inquiry revolves around the use of a "pivalate" protecting group for sulfonic acids. It is crucial to clarify the terminology here. A pivalate (Piv) group is an acyl group derived from pivalic acid, characterized by a tert-butyl group attached to a carbonyl.[5][6] While pivaloyl groups are excellent for protecting alcohols and amines due to their steric bulk and stability, they are not the protecting group of choice for sulfonic acids. The presence of the carbonyl group in a pivalate ester of a sulfonic acid would introduce additional reactivity and is not the strategy employed.

The relevant and effective sterically hindered protecting group for sulfonic acids is the neopentyl (Neo) group.[1][7][8] A neopentyl ester of a sulfonic acid features a tert-butyl group attached to the ester oxygen via a methylene bridge. This distinction is critical for understanding the stability and reactivity of the protected sulfonic acid.

graph "Pivalate_vs_Neopentyl" { layout=neato; node [shape=none, margin=0]; rankdir=LR; splines=line;

}

Figure 1. Structural comparison of a hypothetical pivalate sulfonate and a neopentyl sulfonate.

The Neopentyl Group: A Superior Choice for Sulfonic Acid Protection

The neopentyl group is a highly effective protecting group for sulfonic acids due to its significant steric hindrance, which imparts a high degree of stability against a wide range of nucleophiles and reaction conditions.[7][8]

Advantages of the Neopentyl Protecting Group
  • High Stability: Neopentyl sulfonates are resistant to nucleophilic displacement due to the bulky tert-butyl group, which shields the electrophilic sulfur atom.[1] They are stable to a variety of reagents and reaction conditions commonly used in organic synthesis.[7]

  • Orthogonality: The stability of the neopentyl group allows for selective reactions at other functional groups within the molecule without affecting the protected sulfonic acid.

  • Facile Cleavage under Specific Conditions: While stable under many conditions, the neopentyl group can be removed under specific and relatively mild conditions, allowing for the timely deprotection of the sulfonic acid.[1][8]

Comparison with Other Sulfonate Protecting Groups

The choice of a protecting group is always a balance between stability and ease of removal. The following table summarizes the stability of various sulfonate ester protecting groups under different conditions, based on experimental data.

Protecting GroupStability to Nucleophiles (e.g., Piperidine)Stability to Mild Acid (e.g., TFA)Stability to Strong Acid (e.g., HBr, reflux)Cleavage ConditionsReference(s)
Neopentyl (Neo) HighHighModerate (cleaved)Hot aqueous acid, strong Lewis acids (e.g., BBr₃)[1][8]
Isopropyl (iPr) LowLow (labile)Low (cleaved)Mild acid, nucleophiles[1]
Isobutyl (iBu) ModerateHighLow (cleaved)Nucleophiles, strong acid[1]
Phenyl (Ph) HighHighHighBasic conditions[1]
Trichloroethyl (TCE) Low (reacts)HighHighBasic nucleophiles, reduction (e.g., Zn)[1]

As the data indicates, the neopentyl group offers a robust stability profile, particularly against nucleophiles and mild acids, making it a reliable choice for multi-step synthesis.

Experimental Protocols

Protection of a Sulfonic Acid as a Neopentyl Ester

This protocol describes a general procedure for the protection of a sulfonic acid.

Workflow for Neopentyl Protection of a Sulfonic Acid

graph "Protection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2. General workflow for the protection of a sulfonic acid with a neopentyl group.

Step-by-Step Procedure:

  • Conversion to Sulfonyl Chloride: The sulfonic acid is first converted to the corresponding sulfonyl chloride. This can be achieved by reacting the sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Esterification: The resulting sulfonyl chloride is then reacted with neopentyl alcohol in the presence of a suitable base, such as pyridine or 1,4-diazabicyclo[2.2.2]octane (DABCO), in an inert solvent like dichloromethane (DCM).[1] The base neutralizes the HCl generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous acid, base, and brine to remove excess reagents and byproducts. The organic layer is then dried and concentrated, and the resulting neopentyl sulfonate ester is purified by chromatography.

Deprotection of a Neopentyl Sulfonate Ester

The cleavage of the neopentyl group can be achieved under acidic conditions.

Workflow for Neopentyl Deprotection

graph "Deprotection_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 3. General workflow for the deprotection of a neopentyl sulfonate.

Step-by-Step Procedure:

  • Acidic Cleavage: The neopentyl sulfonate is dissolved in a suitable solvent and treated with a strong Lewis acid like boron tribromide (BBr₃) at low temperature (e.g., 0 °C).[1] Alternatively, the ester can be cleaved by refluxing in a strong aqueous acid such as hydrobromic acid (HBr).[8]

  • Work-up: The reaction is quenched, and the deprotected sulfonic acid is isolated. The work-up procedure will vary depending on the properties of the target molecule.

Synthesis of Sulfonyl Chlorides from Protected Sulfonic Acids

Once the necessary synthetic transformations on the rest of the molecule are complete, the protected sulfonic acid can be deprotected and then converted to the desired sulfonyl chloride under conditions that are compatible with the overall molecular structure.

Overall Synthetic Strategy

graph "Overall_Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 4. A strategic approach to sulfonyl chloride synthesis using a neopentyl protecting group.

This strategy allows for the late-stage introduction of the highly reactive sulfonyl chloride functionality, which can then be used for a variety of subsequent reactions, such as sulfonamide formation.

Conclusion

The use of sterically hindered protecting groups is a powerful strategy for the management of sulfonic acids in complex organic synthesis. While the term "pivalate" is a misnomer in this context, the neopentyl group provides a robust and reliable means of protection. Its high stability to a broad range of reagents, coupled with its selective removal under specific acidic conditions, makes it an invaluable tool for researchers. By understanding the principles of steric protection and the specific advantages of the neopentyl group, scientists can design more efficient and successful synthetic routes for the preparation of molecules containing the versatile sulfonyl chloride functionality.

References

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]

  • Weinreb, S. M., & Nahm, S. (1996). U.S. Patent No. 5,596,095. Washington, DC: U.S.
  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

  • Bahrami, K. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids. Synlett, 2011(18), 2671-2674. [Link]

  • (2022). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • A Comprehensive Approach to the Synthesis of Sulfate Esters. (2022). ResearchGate. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2022). ResearchGate. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

  • (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

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Validation

A Senior Application Scientist's Guide to Confirming the Identity of 4-(Chlorosulfonyl)phenyl Pivalate Reaction Products and Comparative Analysis of Sulfonylating Agents

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of molecules are paramount. 4-(Chlorosulfonyl)phenyl pivalate is a versatile reagent, primarily u...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of molecules are paramount. 4-(Chlorosulfonyl)phenyl pivalate is a versatile reagent, primarily utilized for the introduction of a sulfonyl group, often as a precursor to sulfonamides and sulfonate esters, which are key functional groups in a vast number of pharmaceuticals.[1][2] This guide provides an in-depth technical analysis of the common reactions of 4-(chlorosulfonyl)phenyl pivalate, detailed protocols for the definitive confirmation of its reaction products, and an objective comparison with alternative sulfonylating agents, supported by experimental data.

The Chemistry of 4-(Chlorosulfonyl)phenyl Pivalate: A Tale of Two Reactive Sites

4-(Chlorosulfonyl)phenyl pivalate possesses two key functional groups that dictate its reactivity: the highly electrophilic sulfonyl chloride and the sterically hindered pivalate ester. The primary reaction pathway involves the nucleophilic attack on the sulfur atom of the sulfonyl chloride group.

Reaction with Amines: Formation of Sulfonamides

The most common reaction of 4-(chlorosulfonyl)phenyl pivalate is its reaction with primary or secondary amines in the presence of a base to form the corresponding sulfonamides.[1] This reaction is a cornerstone in medicinal chemistry for the synthesis of a wide array of biologically active compounds.

Reaction with Alcohols: Formation of Sulfonate Esters

Similarly, 4-(chlorosulfonyl)phenyl pivalate reacts with alcohols, in the presence of a base, to yield sulfonate esters.[3] These esters are not only stable compounds but also excellent leaving groups in subsequent nucleophilic substitution reactions, making them valuable synthetic intermediates.[4]

The pivalate group, on the other hand, is a sterically bulky ester that is relatively stable to many reaction conditions. Its primary role is often as a protecting group for the phenolic hydroxyl, which can be cleaved under specific hydrolytic conditions if required later in a synthetic sequence.

Part 1: Definitive Confirmation of Reaction Products

The unambiguous identification of the synthesized sulfonamides and sulfonate esters is crucial for ensuring the integrity of research and development programs. A multi-technique approach is essential for complete characterization.

Experimental Workflow for Product Characterization

cluster_reaction Reaction & Work-up cluster_purification Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_confirmation Identity Confirmation start 4-(Chlorosulfonyl)phenyl pivalate + Nucleophile (Amine/Alcohol) reaction Reaction in suitable solvent with base start->reaction workup Aqueous work-up & extraction reaction->workup crude Crude Product workup->crude purification Column Chromatography / Recrystallization crude->purification pure Pure Product purification->pure tlc TLC Analysis pure->tlc nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir FT-IR Spectroscopy pure->ir ms Mass Spectrometry (LC-MS/GC-MS) pure->ms confirm Confirmed Structure of Sulfonamide / Sulfonate Ester nmr->confirm ir->confirm ms->confirm

Caption: Workflow for the synthesis, purification, and characterization of 4-(chlorosulfonyl)phenyl pivalate reaction products.

Detailed Experimental Protocols

General Procedure for Sulfonamide Synthesis:

  • Dissolve 4-(chlorosulfonyl)phenyl pivalate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.2 eq).

  • Slowly add the primary or secondary amine (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure sulfonamide.

General Procedure for Sulfonate Ester Synthesis:

  • Follow the same initial steps as the sulfonamide synthesis, dissolving 4-(chlorosulfonyl)phenyl pivalate and adding a base.

  • Slowly add the alcohol (1.1 eq) to the reaction mixture at 0 °C.

  • The reaction is typically stirred at room temperature or gently heated to achieve completion.

  • Work-up and purification are carried out in a similar manner to the sulfonamide synthesis to yield the pure sulfonate ester.

Spectroscopic and Chromatographic Characterization
Technique Sulfonamide Product Sulfonate Ester Product
¹H NMR Appearance of a new N-H proton signal (for primary amine reactants), and characteristic shifts of the protons on the carbon atoms adjacent to the nitrogen of the amine.Appearance of characteristic shifts for the protons on the carbon atom bonded to the sulfonate oxygen.
¹³C NMR Characteristic chemical shifts for the carbon atoms of the newly incorporated amine moiety.Characteristic chemical shifts for the carbon atoms of the alcohol moiety, with the carbon attached to the oxygen showing a downfield shift.
FT-IR Presence of characteristic S=O stretching bands (asymmetric and symmetric) around 1350-1310 cm⁻¹ and 1180-1150 cm⁻¹. An N-H stretching band will be present for sulfonamides derived from primary amines (around 3300 cm⁻¹).Presence of characteristic S=O stretching bands (asymmetric and symmetric) around 1370-1335 cm⁻¹ and 1190-1175 cm⁻¹. Absence of a broad O-H stretch from the starting alcohol.
Mass Spec. The molecular ion peak corresponding to the expected mass of the sulfonamide. Fragmentation patterns often show cleavage of the S-N bond.The molecular ion peak corresponding to the expected mass of the sulfonate ester. Fragmentation may involve the loss of the alkyl or aryl group from the alcohol portion.

Part 2: Comparative Analysis of Sulfonylating Agents

While 4-(chlorosulfonyl)phenyl pivalate is a useful reagent, several alternatives exist for the synthesis of sulfonamides and sulfonate esters. The choice of reagent depends on factors such as substrate scope, reaction conditions, and safety considerations. Here, we compare 4-(chlorosulfonyl)phenyl pivalate (represented by the closely related and well-studied p-toluenesulfonyl chloride, TsCl) with other common sulfonylating agents.[5][6]

Decision-Making Workflow for Reagent Selection

cluster_traditional Traditional Method cluster_alternatives Alternative Methods start Desired Product: Sulfonamide / Sulfonate Ester sulfonyl_chloride Aryl Sulfonyl Chloride (e.g., 4-(Chlorosulfonyl)phenyl pivalate, TsCl) start->sulfonyl_chloride dabso DABSO (SO₂ Surrogate) start->dabso sulfonyl_fluoride Sulfonyl Fluorides start->sulfonyl_fluoride thiol_ox Oxidative Chlorination of Thiols start->thiol_ox sc_pros Pros: - Readily available - Well-established reactivity - High yields with many substrates sulfonyl_chloride->sc_pros sc_cons Cons: - Moisture sensitive - Can be harsh for sensitive substrates - Generates HCl byproduct sulfonyl_chloride->sc_cons dabso_pros Pros: - Stable, solid reagent - Milder reaction conditions - Broader substrate scope dabso->dabso_pros dabso_cons Cons: - Requires a catalyst (e.g., Cu, Pd) - Multi-component reaction dabso->dabso_cons sf_pros Pros: - More stable than sulfonyl chlorides - Less sensitive to moisture sulfonyl_fluoride->sf_pros sf_cons Cons: - Generally less reactive - May require harsher conditions sulfonyl_fluoride->sf_cons thiol_ox_pros Pros: - In-situ generation of sulfonyl chloride - Avoids handling of unstable sulfonyl chlorides thiol_ox->thiol_ox_pros thiol_ox_cons Cons: - Requires an oxidant - Potential for side reactions thiol_ox->thiol_ox_cons

Caption: A decision-making framework for selecting an appropriate sulfonylating agent.

Performance Comparison of Sulfonylating Agents
Method Key Reagents Typical Conditions Yield Range (%) Advantages Disadvantages
Aryl Sulfonyl Chloride (e.g., 4-(Chlorosulfonyl)phenyl pivalate) [7]Aryl-SO₂Cl, Amine/Alcohol, BaseOrganic solvent, 0 °C to RT70-95Well-established, readily available reagents, high yields with simple substrates.Moisture sensitive, can be harsh, generates HCl, limited functional group tolerance.[1]
DABSO (SO₂ Surrogate) [2][8]Aryl Halide/Boronic Acid, Amine, DABSO, Catalyst (Cu or Pd)Organic solvent, elevated temperatures60-90Stable solid SO₂ source, milder conditions, broader substrate scope, avoids pre-synthesis of sulfonyl chloride.[2]Requires a catalyst, multi-component reaction, may require optimization.
Sulfonyl Fluorides [9]Aryl-SO₂F, Amine/Alcohol, BaseHigher temperatures or longer reaction times50-85More stable to moisture and storage than sulfonyl chlorides.[10]Generally less reactive, may require more forcing conditions, not as widely available.[9]
Oxidative Chlorination of Thiols [11][12]Aryl-SH, Amine, Oxidant (e.g., NCS, TCCA), Chloride sourceOne-pot, aqueous or organic solvent, RT75-98In-situ generation of sulfonyl chloride from stable thiol precursors, avoids handling of corrosive sulfonyl chlorides.[11][13]Requires an oxidizing agent, potential for over-oxidation or other side reactions.

Conclusion

The reaction of 4-(chlorosulfonyl)phenyl pivalate with amines and alcohols provides a reliable route to sulfonamides and sulfonate esters, respectively. The identity of these products must be rigorously confirmed through a combination of chromatographic and spectroscopic techniques. While the use of sulfonyl chlorides remains a mainstay in organic synthesis, a growing number of alternative methods offer advantages in terms of stability, safety, and substrate scope. The choice of the optimal sulfonylating agent should be guided by a careful consideration of the specific synthetic challenge, including the nature of the substrate and the desired reaction conditions. By leveraging the information and protocols outlined in this guide, researchers can confidently synthesize and characterize their target molecules and make informed decisions in the selection of sulfonylating agents.

References

  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. (n.d.). MDPI. Retrieved from [Link]

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. Retrieved from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. Retrieved from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved from [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved from [Link]

  • Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. (2014). PubMed. Retrieved from [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. (2025). RSC Publishing. Retrieved from [Link]

  • Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. (n.d.). OUCI. Retrieved from [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. Retrieved from [Link]

  • A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2025). ResearchGate. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer. Retrieved from [Link]

  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC. Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ResearchGate. Retrieved from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). Cambridge Open Engage. Retrieved from [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). PMC. Retrieved from [Link]

  • A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. (2023). SVKM IOP. Retrieved from [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024). ACS Publications. Retrieved from [Link]

  • p-TOLUENESULFONYL CHLORIDE. (n.d.). Retrieved from [Link]

  • p-Toluenesulfonyl chloride – description and application. (n.d.). Georganics. Retrieved from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from [Link]

  • Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar. Retrieved from [Link]

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Comparative

A Researcher's Guide to Characterizing Cross-Reactivity: The Case of 4-(Chlorosulfonyl)phenyl pivalate

For researchers, scientists, and drug development professionals, the utility of a chemical probe is dictated by its specificity. A probe that interacts with unintended targets can generate misleading data, confounding re...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the utility of a chemical probe is dictated by its specificity. A probe that interacts with unintended targets can generate misleading data, confounding results and leading research efforts astray. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-(Chlorosulfonyl)phenyl pivalate, a compound whose utility is intrinsically linked to its interaction profile within a complex biological system.

While specific cross-reactivity data for this exact molecule is not extensively published, its structure—featuring a reactive sulfonyl chloride and a stable pivalate ester—provides a clear blueprint for its potential mode of action and a rationale for a rigorous validation strategy. This guide moves beyond a simple data sheet to offer a strategic, multi-pronged approach to characterization, empowering researchers to generate their own high-confidence data.

The Molecular Logic of 4-(Chlorosulfonyl)phenyl pivalate

Understanding the constituent parts of the molecule is the first step in predicting its behavior.

  • The "Warhead": The Sulfonyl Chloride Group (-SO₂Cl) : This functional group is an electrophilic powerhouse. Sulfonyl chlorides are known to react with nucleophilic amino acid residues on proteins, such as the side chains of lysine, tyrosine, serine, and threonine, forming stable, covalent sulfonamide or sulfonate ester bonds.[1][2] This reactivity makes 4-(Chlorosulfonyl)phenyl pivalate a potential covalent probe, capable of irreversibly labeling proteins.

  • The "Modulator": The Pivalate Ester Group (-OC(O)C(CH₃)₃) : The pivaloyl (pivalate) group is a sterically hindered ester.[3][4] Unlike simpler esters (e.g., acetates), pivalates are notably resistant to hydrolysis by common cellular esterases.[4][5] This stability is a key feature, suggesting the pivalate group is likely to remain intact, influencing the molecule's overall size, shape, and lipophilicity, which in turn dictates its binding pocket preferences.

The Imperative of Cross-Reactivity Profiling

A Multi-Pronged Experimental Strategy for Validation

No single experiment can definitively establish the specificity of a chemical probe. A robust validation plan requires orthogonal approaches, from targeted biochemical assays to unbiased proteome-wide screens.

Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Foundational Steps cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Cellular Validation A Synthesize Probe 4-(Chlorosulfonyl)phenyl pivalate B Design & Synthesize Negative Control A->B Structural Analog Lacks Reactivity C Biochemical Assays (e.g., Kinase Panel) B->C D Determine IC₅₀ / Ki for Probe vs. Control C->D E Cellular Thermal Shift Assay (CETSA) D->E F Proteome-Wide Profiling (Chemical Proteomics) E->F Confirm Engagement & Identify Global Targets G Define On- and Off-Target Profile F->G Data Analysis & Hit Validation

Caption: A multi-phase workflow for characterizing probe specificity.

Step 1: The Critical Role of a Negative Control

A proper negative control is arguably the most important tool in a chemical biology experiment.[7][9] It should be structurally as similar as possible to the active probe but lack the specific feature responsible for its biological activity.[10] For 4-(Chlorosulfonyl)phenyl pivalate, the reactivity resides in the sulfonyl chloride.

Proposed Negative Control: 4-(Methylsulfonyl)phenyl pivalate

  • Rationale: Replacing the highly reactive chlorosulfonyl (-SO₂Cl) group with a chemically stable methylsulfonyl (-SO₂CH₃) group removes the covalent "warhead" while minimally altering the molecule's size, polarity, and stereochemistry. This control will share the same off-target profile stemming from non-covalent interactions but will not form covalent bonds. An alternative, though slightly more dissimilar, control would be the hydrolyzed product, 4-(sulfo)phenyl pivalate (-SO₃H).

Step 2: In Vitro Profiling with Biochemical Assays

The first experimental step is to assess the probe's activity against a panel of purified proteins, particularly those classes known to be susceptible to covalent modification. Kinase and protease panels are common starting points.

Experimental Protocol: Kinase Panel Screening

  • Objective: To determine the inhibitory concentration (IC₅₀) of 4-(Chlorosulfonyl)phenyl pivalate and its negative control against a broad panel of purified human kinases.

  • Materials:

    • 4-(Chlorosulfonyl)phenyl pivalate (Test Probe)

    • 4-(Methylsulfonyl)phenyl pivalate (Negative Control)

    • Commercially available kinase panel (e.g., DiscoverX, Reaction Biology)

    • Assay buffer, ATP, substrate peptides, and detection reagents specific to the assay platform (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare serial dilutions of the Test Probe and Negative Control in DMSO. A typical starting range is 100 µM down to 1 nM.

    • In a multi-well plate, incubate each kinase with the compounds at various concentrations for a pre-determined time (e.g., 30-60 minutes) to allow for covalent reaction.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Allow the reaction to proceed for the optimized time at the appropriate temperature (e.g., 30°C).

    • Stop the reaction and measure the output (e.g., luminescence, fluorescence) according to the assay manufacturer's protocol.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.

    • Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.

  • Expected Outcome: The Test Probe may show potent, time-dependent inhibition of a subset of kinases. The Negative Control should be significantly less active (>100-fold higher IC₅₀) across the entire panel.[11] Potent activity from the Negative Control would suggest a non-covalent off-target effect.

Table 1: Hypothetical Kinase Profiling Data

Target Kinase4-(Chlorosulfonyl)phenyl pivalate IC₅₀ (nM)4-(Methylsulfonyl)phenyl pivalate IC₅₀ (nM)Selectivity Window (Fold-Difference)
Kinase A50> 100,000> 2,000
Kinase B850> 100,000> 117
Kinase C15,000> 100,000> 6
Kinase D> 100,000> 100,000N/A
Step 3: Unbiased, Proteome-Wide Cross-Reactivity Profiling

The most comprehensive method for identifying off-targets is chemical proteomics. This approach uses the probe itself to enrich its binding partners from a complex cell lysate, which are then identified by mass spectrometry (LC-MS/MS).

Experimental Workflow: Competitive Chemical Proteomics

G A Prepare Cell Lysate B Condition 1: Treat with DMSO (Vehicle) A->B C Condition 2: Treat with Excess 'Free' Probe (Competitor) A->C D Add 'Tagged' Probe to both conditions B->D C->D E Enrich Tagged Proteins (e.g., on beads) D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify & Quantify Peptides G->H I Proteins depleted in Condition 2 are specific targets H->I

Caption: Workflow for identifying specific targets via competitive chemical proteomics.

Experimental Protocol Outline

  • Objective: To identify the complete set of proteins that are covalently modified by 4-(Chlorosulfonyl)phenyl pivalate in a cellular proteome.

  • Rationale: This requires a version of the probe with a "handle" for enrichment, such as an alkyne or azide group for click chemistry. For this guide, we assume a clickable analog has been synthesized. The experiment compares labeling in the presence and absence of a large excess of the original, non-tagged probe. True targets will show reduced labeling with the tagged probe in the competed sample.

  • Procedure:

    • Sample Preparation: Lyse cultured cells (e.g., HeLa, HEK293T) to obtain a native proteome.

    • Competition: Pre-incubate one aliquot of the lysate with an excess (e.g., 100x) of 4-(Chlorosulfonyl)phenyl pivalate (the competitor). Pre-incubate a second aliquot with DMSO (vehicle control).

    • Probe Labeling: Add a lower concentration of the alkyne-tagged version of the probe to both aliquots and incubate.

    • Click Chemistry: Covalently attach a biotin-azide reporter to the alkyne-tagged probe via a copper-catalyzed click reaction.

    • Enrichment: Use streptavidin-coated beads to capture all biotinylated proteins. Wash extensively to remove non-specifically bound proteins.

    • Proteomics Sample Prep: Digest the bead-bound proteins with trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the proteins present in both the vehicle and competed samples. A specific target of the probe will be identified by a high peptide count in the vehicle sample and a significantly reduced count in the competed sample. This quantitative comparison is key to distinguishing true targets from background.[2]

Alternative Scaffolds and Reagents

The sulfonyl chloride is one of many reactive groups (warheads) used in chemical probe design. Understanding the alternatives provides context for interpreting results and designing second-generation tools.

Table 2: Comparison of Common Covalent Warheads

Warhead GroupTarget ResiduesReactivityNotes
Sulfonyl Chloride Lys, Tyr, Ser, His, ThrHighCan be promiscuous; highly susceptible to hydrolysis.
Sulfonyl Fluoride Ser, Tyr, Lys, Thr, CysModerateMore stable to hydrolysis than sulfonyl chlorides, often more selective.[1]
Acrylamide Cysteine (primarily)ModerateReacts via Michael addition; highly selective for cysteine's soft nucleophile.
Chloroacetamide Cysteine (primarily)HighGenerally more reactive than acrylamides, can have broader reactivity.

This comparison highlights that if 4-(Chlorosulfonyl)phenyl pivalate proves to be too reactive or non-specific, a logical next step would be to synthesize an analog with a sulfonyl fluoride (-SO₂F) or a cysteine-targeting warhead to tune its reactivity and target profile.

Conclusion

The scientific value of 4-(Chlorosulfonyl)phenyl pivalate, or any reactive chemical probe, is not inherent but is established through rigorous, empirical validation. By assuming the role of a covalent modifier, we can design a logical series of experiments—leveraging appropriate negative controls, targeted biochemical assays, and unbiased chemical proteomics—to build a comprehensive cross-reactivity profile. This multi-tiered approach is essential for ensuring that the data generated with such a tool is robust, reproducible, and correctly interpreted, ultimately accelerating discovery in biological and therapeutic research.

References

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Chemical Probes Portal. (n.d.). Controls for chemical probes. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Scribd. (n.d.). Protecting Groups Stability. Retrieved from [Link]

  • Wikipedia. (2023). Pivalic acid. Retrieved from [Link]

  • Kaliappan, K. P. (2020). CH-401 Course on Organic Synthesis. IIT Bombay.
  • Bosc, N. (2021).
  • Bosc, N., et al. (2020). Negative controls of chemical probes can be misleading. bioRxiv.
  • Antolin, A., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry.
  • Bosc, N., & Schapira, M. (2021).
  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • da Silva, A. G., et al. (2021). Specificity of Primers and Probes for Molecular Diagnosis of Leishmania (Leishmania) chagasi in Dogs and Wild Animals.
  • Krausfeldt, L. E., et al. (2018). ProbeSpec: batch specificity testing and visualization of oligonucleotide probe sets implemented in ARB. F1000Research.
  • ResearchGate. (2022). How to check for probe specificity? Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate. Retrieved from [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology.
  • Holder, D. P., et al. (2021). Direct Target Site Identification of a Sulfonyl-Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Analytical Chemistry.
  • Shaik, S., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. Cancers.
  • Johnson, B. N., et al. (2010). Tentacle probes: eliminating false positives without sacrificing sensitivity. Biosensors & Bioelectronics.
  • Wang, Y., et al. (2023). Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar. Molecules.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(Chlorosulfonyl)phenyl pivalate

As a Senior Application Scientist, it is imperative to move beyond simply following protocols and to understand the fundamental principles that ensure safety and experimental integrity. The disposal of reactive reagents...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply following protocols and to understand the fundamental principles that ensure safety and experimental integrity. The disposal of reactive reagents like 4-(chlorosulfonyl)phenyl pivalate is a critical laboratory procedure that demands meticulous attention to detail and a thorough understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in the principles of chemical reactivity and laboratory safety.

Hazard Assessment: Understanding the Reactivity

4-(Chlorosulfonyl)phenyl pivalate belongs to the sulfonyl chloride class of compounds. The primary hazard associated with this functional group is its high reactivity with nucleophiles, most notably water.[1][2] This reactivity is both a risk and the key to its safe disposal.

Upon contact with water or atmospheric moisture, 4-(chlorosulfonyl)phenyl pivalate undergoes rapid hydrolysis. This exothermic reaction produces pivaloyloxyphenyl sulfonic acid and corrosive hydrochloric acid (HCl) gas.[3][4][5] An uncontrolled reaction can lead to a rapid increase in temperature and pressure, potentially causing splashes of corrosive material and the release of hazardous fumes. Therefore, the core principle of disposal is not merely discarding the chemical but converting it into a chemically inert and non-hazardous state through a controlled neutralization process.

Hazard ClassDescriptionRequired PPE
Water-Reactive Reacts with water or moisture to release heat and corrosive gas (HCl).[1][2][6]Standard laboratory attire (long pants, closed-toe shoes), flame-resistant lab coat.[7]
Corrosive Causes severe skin burns and eye damage upon contact.[8]Chemical splash goggles or a face shield.[1][9]
Inhalation Hazard Hydrolysis produces corrosive HCl gas, which is harmful if inhaled.[8][10]Work must be performed in a certified chemical fume hood.[6][11]
Contact Hazard Can cause severe irritation or burns upon skin contact.[12]Heavy-duty, acid-resistant gloves (e.g., butyl rubber or neoprene). Inspect gloves before use.[1]

Step-by-Step Neutralization & Disposal Protocol

This protocol is designed for the safe quenching of laboratory-scale quantities of 4-(chlorosulfonyl)phenyl pivalate. Always work in a certified chemical fume hood and ensure an appropriate fire extinguisher (e.g., Class D for reactive metals, though CO2 or dry chemical is suitable here) and a safety shower/eyewash station are accessible.[6][7] Never work alone when handling water-reactive chemicals.[2][11]

Required Materials:
  • Appropriate Personal Protective Equipment (PPE) as detailed above.

  • Stir plate and magnetic stir bar.

  • Glass beaker or flask (borosilicate glass), appropriately sized to be no more than 25% full with the final solution.

  • Ice bath.

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

  • pH paper or a calibrated pH meter.

Procedure:
  • Prepare the Neutralizing Solution: In the chemical fume hood, place the beaker or flask in an ice bath on a stir plate. Fill the beaker with a cold 5-10% aqueous solution of sodium bicarbonate. The volume should be sufficient to completely react with the sulfonyl chloride. Using a weak base like sodium bicarbonate is critical; it neutralizes the acidic byproducts as they form, and the resulting CO₂ effervescence provides a clear visual indicator of the reaction's progress.[8] Strong bases like NaOH are not recommended as they can cause a dangerously rapid and highly exothermic reaction.[13]

  • Initiate Controlled Addition: Begin stirring the bicarbonate solution. Very slowly, and in small portions (e.g., dropwise for liquids or using a spatula tip for solids), add the 4-(chlorosulfonyl)phenyl pivalate to the center of the vortex of the stirring solution. Crucially, always add the reactive chemical to the neutralizing solution, never the other way around. [8] Adding the quenching agent to the reactive chemical can create a localized, uncontrolled reaction.

  • Monitor the Reaction: Observe the reaction carefully. You will see gas (CO₂) evolving. Control the rate of addition to keep the effervescence gentle and prevent foaming over. The ice bath will help manage the exothermic nature of the hydrolysis.[14][15] If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.

  • Ensure Complete Reaction: Once all the 4-(chlorosulfonyl)phenyl pivalate has been added, allow the mixture to stir for several hours (or overnight) as it slowly warms to room temperature. This ensures the reaction goes to completion and all reactive material is consumed.

  • Verify Neutralization (Self-Validation Step): This is the most critical step for ensuring safety and trustworthiness in the protocol. Once the reaction has ceased (no more gas evolution), check the pH of the solution using pH paper or a meter. The final pH should be between 6.0 and 8.0. If the solution is still acidic, add more sodium bicarbonate until the pH is in the neutral range.

  • Final Disposal: Once neutralization is confirmed, the resulting aqueous solution of sodium pivaloyloxyphenyl sulfonate and sodium chloride is generally considered non-hazardous. Check with your institution's Environmental Health & Safety (EH&S) office, as local regulations dictate the final disposal method.[16] In many cases, neutralized, non-hazardous aqueous waste can be discharged to the sanitary sewer with copious amounts of running water.[8][17]

Emergency Procedures

Spill: In the event of a small spill, do not use water or combustible materials like paper towels.[8] Cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[8] Collect the material in a sealed container for proper disposal via the neutralization protocol above. For larger spills, evacuate the area and contact your institution's emergency response team.

Personal Contact:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][18]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[6][19]

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_verify Verification & Disposal Phase A Identify Waste: 4-(Chlorosulfonyl)phenyl pivalate B Consult SDS & Protocol A->B C Don PPE: Goggles, Lab Coat, Gloves B->C D Prepare Fume Hood & Ice Bath C->D E Prepare Cold 5-10% NaHCO3 Solution D->E F Slowly Add Sulfonyl Chloride to Bicarbonate Solution E->F G Monitor Reaction: Control Gas & Temperature F->G H Stir to Completion (Several Hours) G->H I Test pH of Solution H->I J Is pH 6.0 - 8.0? I->J K Add more NaHCO3 & Re-test J->K No L Consult Local Regulations (EH&S Office) J->L Yes K->I M Dispose via Approved Method (e.g., Drain) L->M

Caption: Workflow for the safe neutralization and disposal of 4-(chlorosulfonyl)phenyl pivalate.

References

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health (NIH) Office of Research Services (ORS). Available from: [Link]

  • SOP: Water-Reactive Chemicals. University of Pennsylvania EHRS. Available from: [Link]

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  • Water Reactive - Environmental Health & Safety Services. Syracuse University EHSS. Available from: [Link]

  • Water Reactive Chemicals. University of California, Santa Cruz, Environmental Health & Safety. Available from: [Link]

  • King, J. F., & Lam, J. Y. L. (1995). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles for the Hydrolysis of 2-Hydroxyethanesulfonyl Chloride and the Intermediacy of 1,2-Oxathietane 2,2-Dioxide (β-Sultone). Journal of the American Chemical Society.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • Patent FR2795723A1 - Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR.
  • King, J. F., & Lam, J. Y. L. (1995). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
  • Protocol for quenching reactive chemicals. École Polytechnique Fédérale de Lausanne (EPFL). Available from: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. École Polytechnique Fédérale de Lausanne (EPFL).
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  • Waste Disposal Manual. University of Louisville Department of Environmental Health and Safety (DEHS).
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Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Chlorosulfonyl)phenyl pivalate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-(Chlorosulfonyl)phenyl pivalate. As a Senior Application Scientist, my objectiv...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 4-(Chlorosulfonyl)phenyl pivalate. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental success. This document is structured to provide a deep, logical, and actionable understanding of the necessary personal protective equipment (PPE) and handling protocols, moving beyond a simple checklist to explain the causality behind each safety recommendation.

Executive Summary: Immediate Safety Briefing

4-(Chlorosulfonyl)phenyl pivalate is a corrosive, moisture-sensitive solid that requires stringent handling protocols to prevent severe injury and ensure experimental integrity. The primary hazards stem from the chlorosulfonyl functional group, which reacts violently with water to produce corrosive hydrochloric and sulfuric acids. All manipulations must be conducted with the assumption of high reactivity and corrosivity.

Risk Assessment Summary Hazard Level Mandatory Minimum PPE
Dermal Contact HighDouble-gloving with a chemical-resistant outer glove (e.g., Butyl Rubber or Neoprene) over a nitrile inner glove. Chemical-resistant apron over a flame-resistant lab coat.
Ocular Contact HighChemical splash goggles and a full-face shield.
Inhalation Moderate to HighWork within a certified chemical fume hood. For large quantities or potential for aerosolization, respiratory protection is required.
Reactivity HighStrict exclusion of moisture. Use of inert atmosphere (e.g., nitrogen or argon) is recommended.

Hazard Analysis: Understanding the Risks of 4-(Chlorosulfonyl)phenyl pivalate

A thorough understanding of the chemical's properties is foundational to safe handling. The hazards are not merely theoretical; they are immediate and severe upon exposure.

Corrosivity and Moisture Sensitivity

The chlorosulfonyl group (-SO₂Cl) is the primary source of danger. Sulfonyl chlorides are highly reactive towards nucleophiles, with water being a common and potent reactant.

Reaction with Water: 4-(ClSO₂)C₆H₄OC(O)C(CH₃)₃ + 2H₂O → 4-(HO₃S)C₆H₄OC(O)C(CH₃)₃ + HCl

This reaction is exothermic and produces hydrochloric acid (HCl) and pivaloylphenyl sulfonic acid, both of which are highly corrosive.[1] The HCl will appear as corrosive fumes in the presence of moist air.[2] This reactivity dictates that the compound must be handled in a dry environment, and all equipment must be scrupulously dried before use.[3]

Inhalation Hazards

As a solid, 4-(Chlorosulfonyl)phenyl pivalate can be hazardous if fine particulates are inhaled. More significantly, upon exposure to moisture (e.g., in the respiratory tract), it will hydrolyze, causing severe irritation and chemical burns to the mucous membranes and lungs.[4] The NIOSH Pocket Guide to Chemical Hazards entry for the related compound, thionyl chloride, highlights the dangers of fumes forming in moist air.[2]

Dermal and Ocular Hazards

Direct contact with the skin will cause severe chemical burns due to the compound's inherent corrosivity and its reaction with skin moisture.[4] Ocular exposure is particularly dangerous and can lead to permanent eye damage. The corrosive nature of this compound and its hydrolysis products necessitates robust eye and face protection.

Hazard Summary Description Immediate Consequence
Corrosive Causes severe skin burns and eye damage upon contact.Immediate tissue destruction.
Moisture-Sensitive Reacts with water to form corrosive acids and toxic fumes.Exothermic reaction, release of HCl gas.
Inhalation Toxicity Dust and hydrolysis fumes can cause severe respiratory tract irritation.Chemical burns to the respiratory system.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be guided by a thorough hazard assessment, as mandated by OSHA's 29 CFR 1910.132.[3][5] PPE is the final barrier between you and the chemical; it does not eliminate the hazard.[2]

The Foundational Principle: Hazard Avoidance

Before any work begins, the primary goal is to minimize exposure through engineering controls and established work practices. PPE is to be used in conjunction with these primary controls, not as a substitute.

Mandatory PPE Ensemble

The following PPE is mandatory for any procedure involving 4-(Chlorosulfonyl)phenyl pivalate.

3.2.1. Hand Protection: A Multi-Layered Approach

Given the high corrosivity, a single pair of gloves is insufficient. Double-gloving is required.

  • Inner Glove: A standard nitrile examination glove. This provides a base layer of protection and makes it easier to see a breach in the outer glove.

  • Outer Glove: A chemical-resistant glove with a long cuff. The choice of material is critical.

Glove Material Resistance to Corrosive Acids Recommendation
Butyl Rubber ExcellentHighly Recommended for prolonged contact or immersion. Offers superior resistance to strong acids and ketones.[6][7]
Neoprene Very GoodRecommended for general handling. Provides good resistance to acids, bases, and some solvents.[6][8]
Nitrile (Thick) GoodAcceptable for short-duration tasks with no risk of immersion. Thicker, chemical-resistant nitrile gloves are superior to standard examination gloves.[8]
Latex/Vinyl PoorNot Recommended. Offers limited protection against corrosive chemicals.[8]

Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times.[9] Gloves should be inspected for any signs of degradation or puncture before each use.

3.2.2. Eye and Face Protection: An Impenetrable Barrier

  • Chemical Splash Goggles: Must be worn at all times. They should have indirect venting to prevent splashes from entering.

  • Full-Face Shield: Must be worn over the chemical splash goggles. This provides a secondary layer of protection for the face from splashes.

3.2.3. Body Protection: Shielding from Spills and Splashes

  • Flame-Resistant Laboratory Coat: A standard lab coat, fully buttoned.

  • Chemical-Resistant Apron: A rubber or neoprene apron should be worn over the lab coat to provide an additional barrier against spills.

  • Full-length pants and closed-toe shoes are mandatory.

3.2.4. Respiratory Protection: When Engineering Controls Are Not Enough

All work with 4-(Chlorosulfonyl)phenyl pivalate should be conducted in a certified chemical fume hood. If there is a potential for aerosolization, or if engineering controls are not available or sufficient, respiratory protection is required.

  • Respirator Type: An air-purifying respirator (APR) with a combination cartridge is necessary.

  • Cartridge Selection: A combination cartridge for acid gases (such as chlorine, hydrogen chloride, and sulfur dioxide) and organic vapors is recommended.[10] Look for a cartridge with a yellow and black color code according to NIOSH standards.[10] A P100 particulate pre-filter should be included if handling the solid powder outside of a glovebox.

  • Fit Testing: A written respiratory protection program, including fit testing, is required by OSHA (29 CFR 1910.134).[11]

PPE Selection Decision Workflow

PPE_Selection_Workflow start Start: Handling 4-(Chlorosulfonyl)phenyl pivalate fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood ppe_base Mandatory Base PPE: - Double Gloves (Butyl/Neoprene over Nitrile) - Chemical Splash Goggles - Face Shield - FR Lab Coat + Chemical Apron fume_hood->ppe_base Yes no_hood STOP! Do not proceed. Work must be done in a fume hood. fume_hood->no_hood No glove_box Is an inert atmosphere glove box in use? aerosol_risk Is there a risk of aerosolization (e.g., large quantities, vigorous mixing)? respirator Add NIOSH-approved respirator with Acid Gas/Organic Vapor cartridge. aerosol_risk->respirator Yes end Proceed with Caution aerosol_risk->end No ppe_base->aerosol_risk respirator->end Operational_Workflow start Start: Prepare Experiment prep_hood Prepare and dry all equipment in a fume hood. start->prep_hood don_ppe Don full mandatory PPE. prep_hood->don_ppe dispense Weigh and dispense solid inside the fume hood. don_ppe->dispense add_reagent Add to reaction vessel under controlled conditions. dispense->add_reagent close_container Securely close the main container. add_reagent->close_container decontaminate Decontaminate tools and workspace. close_container->decontaminate end Proceed with reaction monitoring. decontaminate->end

Caption: Safe operational workflow for handling 4-(Chlorosulfonyl)phenyl pivalate.

Emergency Procedures: A Plan for When Things Go Wrong

Immediate and correct response to an emergency is critical.

In Case of a Spill
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Protect: If trained and safe to do so, don appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [12]5. Neutralize: Cautiously cover the absorbent material with a weak base, such as sodium bicarbonate or soda ash. [1]Be aware that this reaction may be exothermic.

  • Collect: Once the reaction has subsided, carefully sweep the mixture into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a final wipe-down. [1]

Spill Neutralization Workflow

Spill_Neutralization_Workflow spill Spill Occurs evacuate Alert others and evacuate immediate area. spill->evacuate ppe Don appropriate PPE (including respirator). evacuate->ppe contain Cover spill with dry sand or vermiculite. ppe->contain neutralize Cautiously add sodium bicarbonate or soda ash. contain->neutralize collect Sweep mixture into a labeled hazardous waste container. neutralize->collect decon Decontaminate the spill area. collect->decon end Dispose of waste according to protocol. decon->end

Caption: Step-by-step workflow for neutralizing a spill.

In Case of Personal Exposure
Exposure Route Immediate First Aid
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent residual hazards.

Decontamination of Work Surfaces and Equipment

Wipe down all surfaces and equipment with a cloth dampened with a solution of sodium bicarbonate, followed by a water and detergent wash.

Decontamination of Reusable PPE
  • Outer Gloves: While still wearing them, wipe the outer gloves with a cloth dampened with a sodium bicarbonate solution, then wash with soap and water.

  • Face Shield/Goggles: Wipe down with a sodium bicarbonate solution, then clean with a lens-safe cleaner.

  • Respirator: Follow the manufacturer's instructions for cleaning and decontamination.

Chemical Waste Disposal

Unused or waste 4-(Chlorosulfonyl)phenyl pivalate must be quenched before disposal.

  • Quenching Procedure (in a fume hood): a. Prepare a stirred solution of sodium bicarbonate or sodium hydroxide in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like THF or acetone) in an ice bath. b. Slowly and in small portions, add the sulfonyl chloride waste to the basic solution. The reaction is exothermic and may produce gas. c. Allow the mixture to stir until the reaction is complete.

  • Disposal: The neutralized mixture should be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.

Waste Disposal Profile Procedure
Waste Type Corrosive, reactive solid waste.
Neutralization Agent Sodium bicarbonate or dilute sodium hydroxide solution.
Container Labeled, sealed hazardous waste container.
Disposal Route Institutional hazardous waste program.

References

  • NIOSH Pocket Guide to Chemical Hazards: Thionyl chloride. Centers for Disease Control and Prevention.
  • ANSI/ISEA 105-2016: American National Standard for Hand Protection Classific
  • OSHA 29 CFR 1910.132: Personal Protective Equipment, General Requirements.
  • 3M Respir
  • OSHA 29 CFR 1910.134: Respiratory Protection.
  • Chemical Spill Procedures. Chem Klean.
  • 1910.132 - General requirements.
  • OSHA Glove Selection Chart. Environmental Health and Safety, The University of Tennessee, Knoxville.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Chemical Spill Procedures. Clarkson University.
  • 3M™ Chlorine, Chlorine Dioxide, Hydrogen Chloride, Hydrogen Sulfide, And Sulfur Dioxide Respirator Cartridge For 6000/7000 Series Respir
  • Methanesulphonyl chloride MSDS. Actylis Lab Solutions.
  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies, Inc.
  • Chemical Resistance Chart. Fox Scientific, Inc.
  • How to Select the Right Chemical Resistant Gloves. MSC Industrial Supply.
  • Benzene Sulfonyl Chloride Hazard Summary. New Jersey Department of Health.
  • Selecting the Right Reusable Respirator Cartridge Filter. Gemplers Learning Hub.
  • How-to: Neutralise Chemical Spills.

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